2-(Bromomethyl)-1,4-difluorobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-1,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWGSWNHQZYCFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234237 | |
| Record name | 2-(Bromomethyl)-1,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85117-99-3 | |
| Record name | 2,5-Difluorobenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85117-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-1,4-difluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085117993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Bromomethyl)-1,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-1,4-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Strategic Importance of 2-(Bromomethyl)-1,4-difluorobenzene
An In-Depth Technical Guide to 2-(Bromomethyl)-1,4-difluorobenzene
Prepared by: Gemini, Senior Application Scientist
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds are indispensable tools. The strategic incorporation of fluorine atoms can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] Among the vast arsenal of fluorinated building blocks, this compound, also known as 2,5-difluorobenzyl bromide, has emerged as a particularly versatile and valuable reagent. Its unique electronic and structural characteristics make it a cornerstone for the synthesis of complex molecular architectures.
This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, provide field-proven synthetic protocols, and discuss its applications, empowering you to leverage this reagent's full potential in your research endeavors.
Physicochemical & Structural Data
A thorough understanding of a reagent's physical properties is fundamental to successful reaction design, handling, and scale-up. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 85117-99-3 | [2][3][4] |
| Molecular Formula | C₇H₅BrF₂ | [3][5] |
| Molecular Weight | 207.02 g/mol | [3][5] |
| Appearance | Clear liquid | [6] |
| Density | ~1.609 g/mL at 25 °C | [3][4][6] |
| Refractive Index (n20/D) | ~1.526 | [3][4][6] |
| Synonyms | 2,5-Difluorobenzyl bromide, α-Bromo-2,5-difluorotoluene | [3][7] |
| InChI Key | ONWGSWNHQZYCFK-UHFFFAOYSA-N | [3] |
| SMILES | Fc1ccc(F)c(CBr)c1 | [3] |
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the predictable reactivity of its benzylic bromide functional group. The bromine atom renders the adjacent benzylic carbon highly electrophilic and susceptible to nucleophilic attack.[6] This reactivity is the foundation for its role as a potent alkylating agent.
Causality of Reactivity:
-
Electrophilic Benzylic Carbon: The carbon-bromine bond is polarized, with the carbon atom bearing a partial positive charge. This makes it an excellent target for electron-rich nucleophiles.
-
Excellent Leaving Group: The bromide ion (Br⁻) is a stable, weak base, making it an excellent leaving group in substitution reactions.
-
SN2 and SN1 Pathways: The compound readily participates in both SN1 and SN2 reactions.[6] For primary benzylic halides like this, the SN2 pathway typically predominates, involving a backside attack by the nucleophile that leads to an inversion of stereochemistry if the carbon were chiral.[8]
-
Influence of Fluorine Atoms: The two fluorine atoms on the aromatic ring are strongly electron-withdrawing. This influences the electron density of the entire molecule, which can affect reaction rates and the properties of the final products.[6]
The following diagram illustrates the fundamental SN2 reaction mechanism, which is central to the application of this reagent.
Caption: General SN2 reaction pathway for 2,5-difluorobenzyl bromide.
Validated Synthesis Protocol: Free-Radical Bromination
The most common and efficient laboratory-scale synthesis of this compound is the free-radical side-chain bromination of 2,5-difluorotoluene. This method offers high selectivity for the benzylic position over the aromatic ring.[9]
Expertise in Reagent Selection:
-
Starting Material: 2,5-Difluorotoluene.
-
Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice. Unlike using elemental bromine (Br₂), NBS maintains a low, steady concentration of Br₂ in the reaction mixture. This condition is critical as it favors the radical chain mechanism for benzylic substitution while suppressing competitive and undesirable electrophilic aromatic bromination.[9][10]
-
Radical Initiator: Azo-bis-isobutyronitrile (AIBN) is a common choice. Upon gentle heating, it decomposes to form nitrogen gas and two cyanoisopropyl radicals, which initiate the chain reaction.
-
Solvent: An inert solvent such as carbon tetrachloride (CCl₄) or, for a more environmentally benign option, supercritical CO₂ can be used.[9]
Step-by-Step Laboratory Procedure
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-difluorotoluene (1.0 eq) and the chosen solvent (e.g., CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.02 eq).
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄). The reaction can be monitored by GC-MS or TLC to track the consumption of the starting material. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining HBr, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.
-
Synthesis and Purification Workflow
Caption: Workflow for the synthesis of 2,5-difluorobenzyl bromide.
Key Applications in Drug Discovery
The 2,5-difluorobenzyl moiety is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates is a proven strategy for enhancing biological activity and optimizing pharmacokinetic profiles.
-
γ-Secretase Inhibitors for Alzheimer's Disease: 2,5-Difluorobenzyl bromide is a key building block in the synthesis of novel γ-secretase inhibitors.[3][4] These inhibitors are investigated for their potential to reduce the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. The difluorobenzyl group is typically introduced via nucleophilic substitution, where an amine or other nucleophilic core of the inhibitor molecule displaces the bromide.
-
DPP-4 Inhibitors for Diabetes: This reagent has been used in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents for treating type 2 diabetes.[3] The fluorine atoms can enhance the binding affinity to the enzyme's active site and improve the metabolic stability of the drug.
-
General Synthesis: It is broadly used in the synthesis of various sulfonamides, amides, and acyclic amine derivatives for screening in drug discovery programs.[3][5] The fluorinated aromatic ring serves as a critical pharmacophore that can engage in favorable interactions with biological targets.
Spectroscopic Characterization Profile
As a self-validating system, any synthesis must be confirmed with analytical data. For this compound, the expected spectroscopic signatures are:
-
¹H NMR: Expect a characteristic singlet for the two benzylic protons (CH₂Br) around δ 4.5 ppm. The aromatic protons will appear as complex multiplets in the aromatic region (δ 6.9-7.2 ppm) due to H-H and H-F coupling.
-
¹³C NMR: The benzylic carbon (CH₂Br) will appear around δ 30-35 ppm. The aromatic carbons will show distinct signals, with the carbon atoms directly bonded to fluorine exhibiting large C-F coupling constants.
-
Mass Spectrometry (EI-MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M⁺+2 peaks with roughly 1:1 intensity). The molecular ion peak will be at m/z 206/208. A prominent fragment will be the loss of Br (m/z 127), corresponding to the 2,5-difluorobenzyl cation.[11]
Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. This compound is a hazardous chemical and must be handled with appropriate precautions.
-
Hazards:
-
Handling:
-
Storage:
Always consult the most current Safety Data Sheet (SDS) before handling this compound. [12][14]
Conclusion
This compound (CAS: 85117-99-3) is far more than a simple halogenated aromatic. It is a precision tool for molecular engineering, offering a reliable method for introducing the valuable 2,5-difluorobenzyl moiety into a wide range of structures. Its well-understood reactivity, based on the principles of nucleophilic substitution, combined with established synthesis protocols, makes it a highly reliable reagent. For researchers in drug discovery and materials science, mastering the use of this building block opens avenues to novel compounds with enhanced properties, driving innovation and discovery.
References
- Understanding the Chemical Properties of 2,5-Difluorobenzyl Bromide for Synthesis. (n.d.). Google Cloud.
- 85117-99-3|this compound. (n.d.). BLDpharm.
- 2,5-Difluorobenzyl bromide 98. (n.d.). Sigma-Aldrich.
- 2-(Bromomethyl)-1,3-difluorobenzene. (n.d.). PubChem.
- SAFETY DATA SHEET. (2009). Thermo Fisher Scientific.
- 2,5-Difluorobenzyl bromide | 85117-99-3. (n.d.). ChemicalBook.
- SAFETY DATA SHEET. (2009). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- Nucleophilic Substitution Reactions. (n.d.). Course Hero.
- 2,5-Difluorobenzyl bromide, 98%. (n.d.). Otto Chemie Pvt. Ltd.
- 2,5-Difluorobenzyl bromide CAS#: 85117-99-3. (n.d.). ChemWhat.
- The Role of 1-Bromo-2,4-difluorobenzene in Modern Pharmaceutical Synthesis. (n.d.). Google Cloud.
- Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-205.
- 4-(Bromomethyl)-1,2-difluorobenzene. (n.d.). PubChem.
- Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013). Master Organic Chemistry.
- Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison.
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2-(Bromomethyl)-1,4-difluorobenzene chemical properties
This guide provides a comprehensive technical overview of 2-(Bromomethyl)-1,4-difluorobenzene, a critical fluorinated building block for researchers, medicinal chemists, and professionals in drug development. Also known by its synonym, 2,5-difluorobenzyl bromide, this reagent's unique electronic and steric properties make it an invaluable tool in the synthesis of complex organic molecules, particularly in the creation of novel therapeutics and advanced materials.
Core Chemical and Physical Properties
This compound is a difluorinated aromatic compound featuring a highly reactive bromomethyl group. The two fluorine atoms on the benzene ring significantly influence the molecule's reactivity and the physicochemical properties of its derivatives, a feature extensively leveraged in modern medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| Synonyms | 2,5-Difluorobenzyl bromide, α-Bromo-2,5-difluorotoluene | [3] |
| CAS Number | 85117-99-3 | [3] |
| Molecular Formula | F₂C₆H₃CH₂Br | [3] |
| Molecular Weight | 207.01 g/mol | [4] |
| InChI Key | ONWGSWNHQZYCFK-UHFFFAOYSA-N | [3] |
| SMILES | Fc1ccc(F)c(CBr)c1 |[3] |
Table 2: Physical and Spectroscopic Data
| Property | Value | Source |
|---|---|---|
| Appearance | Liquid | [3] |
| Density | 1.609 g/mL at 25 °C | [3][5][6] |
| Refractive Index (n20/D) | 1.526 | [3][6] |
| Flash Point | 16 °C (60.8 °F) - closed cup |[3] |
Synthesis and Purification
The most common and industrially viable synthesis of this compound involves the radical bromination of 2,5-difluorotoluene. This reaction capitalizes on the stability of the benzylic radical intermediate, allowing for selective bromination at the methyl position over aromatic substitution.
Causality in Experimental Design: The choice of a radical initiator like AIBN (Azobisisobutyronitrile) or benzoyl peroxide is critical. These molecules readily decompose under thermal or photolytic conditions to generate radicals, which then abstract a hydrogen atom from the methyl group of the toluene derivative. N-Bromosuccinimide (NBS) is the preferred brominating agent for this type of transformation because it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which minimizes side reactions such as multiple brominations or aromatic bromination. The reaction is typically run in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane to facilitate the radical chain mechanism.
Experimental Protocol: Radical Bromination of 2,5-Difluorotoluene
-
Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-difluorotoluene (1.0 eq) and N-Bromosuccinimide (NBS, 1.1 eq) in anhydrous carbon tetrachloride (CCl₄).
-
Initiation: Add a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.02 eq).
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC-MS. The progress is often visually indicated by the consumption of the denser NBS, which sinks, and the formation of succinimide, which floats.
-
Workup: Cool the reaction mixture to room temperature. Filter off the solid succinimide byproduct and wash it with a small amount of fresh CCl₄.
-
Purification: Combine the filtrates and concentrate them under reduced pressure to remove the solvent. The resulting crude oil is then purified by vacuum distillation to yield this compound as a clear liquid.
Caption: General Sₙ2 reactivity of this compound.
Applications in Research and Drug Development
The incorporation of fluorine into drug candidates is a well-established strategy to modulate key pharmacological properties. This compound serves as a key building block for introducing the 2,5-difluorobenzyl group, which can act as a bioisostere for other chemical groups or enhance molecular interactions.
-
Alzheimer's Disease Research: The compound has been utilized in the synthesis of novel γ-secretase inhibitors. [3][6]These inhibitors are investigated for their potential to reduce the production of amyloid-β peptides, a hallmark of Alzheimer's disease.
-
Diabetes Treatment: It is a reagent in the synthesis of DPP-4 inhibitors, a class of oral anti-hyperglycemic agents used for treating type 2 diabetes. [3]* General Organic Synthesis: It is widely used for creating various sulfonamide, amide, and acyclic amine derivatives, which are common scaffolds in medicinal chemistry. [3][5] The rationale for using this specific building block is multifaceted. The fluorine atoms can block sites of metabolism, increasing the drug's half-life. They can also alter the acidity of nearby protons and form favorable hydrogen bonds or dipole-dipole interactions with protein targets, thereby increasing binding affinity and potency. [1]
Safety, Handling, and Storage
As a highly reactive chemical, this compound must be handled with appropriate precautions.
Table 3: Hazard and Safety Information
| Category | Information | Source |
|---|---|---|
| GHS Pictograms | GHS02 (Flammable), GHS05 (Corrosive) | [3] |
| Signal Word | Danger | [3] |
| Hazard Statements | H225 (Highly flammable liquid and vapour), H314 (Causes severe skin burns and eye damage) | [3] |
| Additional Hazards | Lachrymator (causes tears) | [7]|
-
Handling: Always handle in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. [3][7]Avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames. [3][7]The material is corrosive and should be stored in a designated corrosives area. [8]* Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. [7][8]Ensure adequate ventilation and remove all sources of ignition.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant. [7]
References
- 2,5-Difluorobenzyl bromide, 98% 85117-99-3. (Otto Chemie Pvt. Ltd.) [Link]
- 2-(Bromomethyl)-1,3-difluorobenzene.
- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.
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- 8. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to 2-(Bromomethyl)-1,4-difluorobenzene for Advanced Research and Development
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides a detailed exploration of 2-(Bromomethyl)-1,4-difluorobenzene, a critical building block in modern medicinal chemistry. The content herein is structured to offer not just procedural knowledge but also the underlying scientific rationale, ensuring both practical utility and a deep understanding of the compound's behavior and applications.
Section 1: Core Molecular Attributes and Physicochemical Properties
This compound is a halogenated aromatic compound distinguished by its reactive bromomethyl group and the electron-withdrawing nature of its two fluorine atoms. These features make it a valuable reagent for introducing a difluorobenzyl moiety into a target molecule. The precise molecular weight and other key physical properties are fundamental to its use in quantitative and structural chemistry.
The molecular formula for this compound is C₇H₅BrF₂. Based on this, its calculated molecular weight is approximately 207.02 g/mol .[1] This value is a cornerstone for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data. A summary of its essential physicochemical properties is presented below.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 2-(Bromomethyl)-1,3-difluorobenzene | 1-(Bromomethyl)-2,4-difluorobenzene |
|---|---|---|---|
| Molecular Weight | ~207.02 g/mol [1] | ~207.01 g/mol [2] | ~207.01 g/mol [3][4] |
| Molecular Formula | C₇H₅BrF₂[1] | C₇H₅BrF₂[2] | C₇H₅BrF₂[3] |
| CAS Number | 85117-99-3[1] | 85118-00-9[2] | 23915-07-3[3] |
| Exact Mass | 205.95427 Da[2][3][4] | 205.95427 Da[2] | 205.95427 Da[3][4] |
| Appearance | Not explicitly found, typically a liquid | Not explicitly found, typically a liquid | Not explicitly found, typically a liquid |
| Storage | Inert atmosphere, room temperature[1] | Not explicitly found | Not explicitly found |
Note: The properties of isomeric compounds are provided for comparative purposes, as they are often used in similar synthetic strategies.
Section 2: Synthesis and Mechanistic Considerations
The synthesis of this compound typically involves the bromination of 2,5-difluorotoluene. A common and effective method is radical bromination, often initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN) in the presence of a bromine source like N-bromosuccinimide (NBS).
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Radical Bromination
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-difluorotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride.
-
Addition of Reagents : Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Initiation and Reaction : Heat the mixture to reflux (or irradiate with a UV lamp) to initiate the radical chain reaction. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification : Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation : Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.
Causality in Experimental Choices : The choice of a non-polar solvent like carbon tetrachloride is to facilitate the radical reaction and solubilize the reactants. AIBN is a preferred radical initiator due to its predictable decomposition rate at moderate temperatures. The aqueous workup is crucial for removing water-soluble byproducts and unreacted reagents, ensuring a cleaner product for purification.
Section 3: Analytical Characterization for Quality Assurance
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (-CH₂Br) typically in the range of 4.5-4.8 ppm. The aromatic protons will appear as multiplets in the aromatic region (around 7.0-7.5 ppm), with splitting patterns dictated by fluorine-proton coupling.
-
¹³C NMR : The carbon spectrum will show a signal for the benzylic carbon and distinct signals for the aromatic carbons, with characteristic C-F coupling constants.
-
¹⁹F NMR : The fluorine NMR will show two distinct signals for the two non-equivalent fluorine atoms.
-
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic peaks for C-H stretching of the aromatic ring and the CH₂ group, as well as strong C-F stretching bands.
Section 4: Applications in Drug Discovery and Medicinal Chemistry
The difluoromethyl group (-CF₂H) and the broader difluoromethylene moiety (-CF₂-) are of significant interest in drug design. The introduction of fluorine atoms can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[5][6] this compound serves as a key intermediate for incorporating the 2,5-difluorobenzyl group, which can act as a bioisostere for other chemical groups.[7]
Logical Pathway for Application in Drug Development
Caption: The role of this compound in the drug discovery process.
The presence of the difluorobenzyl group can enhance metabolic stability by blocking sites of oxidation. Furthermore, the electron-withdrawing nature of the fluorine atoms can alter the pKa of nearby functional groups, which can be crucial for optimizing drug-target interactions.
Section 5: Safety, Handling, and Storage
This compound and its isomers are classified as corrosive and can cause severe skin burns and eye damage.[2][8][9] It is also a lachrymator, meaning it can cause tearing.[8]
Handling Precautions :
-
Always handle in a well-ventilated area, preferably within a chemical fume hood.[8][10]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][11]
First Aid Measures :
-
Skin Contact : Immediately wash off with plenty of soap and water while removing contaminated clothing.[10][11] Seek medical attention.[10]
-
Eye Contact : Rinse cautiously with water for several minutes.[8][10] Remove contact lenses if present and easy to do so.[8][10] Continue rinsing and seek immediate medical attention.[8][9]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[8][10] Seek medical attention if you feel unwell.[10]
-
Ingestion : Rinse mouth. Do NOT induce vomiting.[9] Seek immediate medical attention.[12]
Storage :
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10][11]
-
Keep away from incompatible materials such as strong oxidizing agents.[10][11]
References
- 2-(Bromomethyl)-1,3-difluorobenzene | C7H5BrF2 | CID 581435 - PubChem.
- 1-(Bromomethyl)-2,4-difluorobenzene | C7H5BrF2 | CID 90297 - PubChem.
- Chemical Properties of Benzene, 2-bromo-1,4-difluoro- (CAS 399-94-0) - Cheméo.
- 4-(Bromomethyl)-1,2-difluorobenzene | C7H5BrF2 | CID 581436 - PubChem.
- JPH07285896A - 1,4-difluorobenzene derivative - Google Patents.
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- Process for the synthesis of organic compounds - European Patent Office - EP 2266961 B1.
- Recent Advances in the Synthetic Application of Difluorocarbene.
- C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC - NIH.
- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - NIH.
- The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons.
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- 1,4-Difluorobenzene - Optional[1H NMR] - Spectrum - SpectraBase.
- Benzene, 1,4-difluoro- - the NIST WebBook.
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2-(Bromomethyl)-1,4-difluorobenzene synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)-1,4-difluorobenzene
Abstract
This compound, also commonly known as 2,5-difluorobenzyl bromide, is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its utility stems from the reactive benzylic bromide moiety, which allows for the facile introduction of the 2,5-difluorobenzyl group into a variety of molecular scaffolds.[1] The fluorine atoms on the aromatic ring can significantly enhance the metabolic stability, binding affinity, and lipophilicity of target compounds, making this a highly valuable building block for drug development professionals.[1][2] This guide provides a comprehensive overview of the predominant synthesis pathway for this compound, focusing on the underlying chemical principles, a detailed experimental protocol, safety considerations, and characterization data.
Part 1: The Core Synthesis Strategy: Free-Radical Benzylic Bromination
The most direct and widely employed method for synthesizing this compound is the free-radical bromination of its precursor, 2,5-difluorotoluene. This reaction, a variant of the Wohl-Ziegler reaction, selectively targets the methyl group attached to the aromatic ring.[3][4]
Causality of Experimental Choices
-
The Substrate: 2,5-Difluorotoluene: The starting material possesses a methyl group in the "benzylic" position. The C-H bonds at this position are significantly weaker than other aliphatic C-H bonds due to the resonance stabilization of the resulting benzyl radical intermediate.[4][5][6] The radical can be delocalized over the entire aromatic π-system, making its formation more energetically favorable.
-
The Reagent: N-Bromosuccinimide (NBS): While elemental bromine (Br₂) under UV light can achieve benzylic bromination, it often leads to undesired side reactions, including electrophilic substitution on the electron-rich aromatic ring.[5] N-Bromosuccinimide (NBS) is the reagent of choice because it provides a low, steady concentration of molecular bromine (Br₂) throughout the reaction.[6][7] This is achieved through the reaction of NBS with the HBr byproduct generated during the propagation step.[3] This controlled release of Br₂ ensures that the free-radical pathway is favored over ionic pathways, thus maximizing the yield of the desired benzylic bromide and minimizing ring bromination.
-
The Initiator: Azobisisobutyronitrile (AIBN): Free-radical reactions require an initiation step to generate the initial radical species. AIBN is a common thermal initiator. Upon heating, it decomposes to form two cyanoisopropyl radicals and nitrogen gas.[5] These radicals are not directly involved in the main propagation cycle but serve to initiate the chain by generating the first bromine radical. Photochemical initiation using UV or visible light is also a viable alternative.[8]
-
The Solvent: Carbon Tetrachloride (and its Alternatives): The reaction is typically performed in an inert, non-polar solvent. Historically, carbon tetrachloride (CCl₄) was widely used.[9] However, due to its toxicity and environmental concerns, it has been largely replaced by safer alternatives such as acetonitrile, cyclohexane, or ethyl acetate.[8][10] These solvents are chosen because they do not readily participate in free-radical reactions themselves.
Part 2: The Free-Radical Chain Mechanism
The synthesis proceeds via a classic free-radical chain reaction mechanism consisting of three distinct stages: initiation, propagation, and termination.
-
Initiation: The reaction is triggered by the thermal decomposition of the AIBN initiator, which then generates a bromine radical (Br•) from the low concentration of Br₂ present.
-
Propagation: This is a self-sustaining cycle where a bromine radical abstracts a hydrogen atom from the methyl group of 2,5-difluorotoluene. This forms the resonance-stabilized 2,5-difluorobenzyl radical. This radical then reacts with a Br₂ molecule to yield the final product and a new bromine radical, which continues the chain.
-
Termination: The chain reaction ceases when two radical species combine.
Caption: Free-radical chain mechanism for the benzylic bromination of 2,5-difluorotoluene.
Part 3: A Validated Experimental Protocol
This protocol describes a representative laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Quantitative Data: Reagents and Materials
| Compound | Molar Mass ( g/mol ) | Amount | Moles (mol) | Eq. | Density (g/mL) |
| 2,5-Difluorotoluene | 128.13 | 10.0 g | 0.078 | 1.0 | 1.11 |
| N-Bromosuccinimide (NBS) | 177.98 | 14.6 g | 0.082 | 1.05 | - |
| AIBN | 164.21 | 0.26 g | 0.0016 | 0.02 | - |
| Acetonitrile (CH₃CN) | 41.05 | 150 mL | - | - | 0.786 |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,5-difluorotoluene (10.0 g, 0.078 mol), N-Bromosuccinimide (14.6 g, 0.082 mol), and AIBN (0.26 g, 0.0016 mol).
-
Solvent Addition: Add 150 mL of acetonitrile to the flask.
-
Initiation: Begin stirring the mixture and gently heat it to reflux (approx. 82°C) using a heating mantle. Maintain a gentle reflux.
-
Reaction Monitoring: The reaction progress can be monitored by observing the consumption of NBS (which is denser than the solvent and will be consumed) and the formation of succinimide (which is less dense and will float to the surface). The reaction is typically complete within 2-4 hours.
-
Work-up - Quenching and Filtration: Once the reaction is complete (as determined by TLC or GC analysis showing consumption of the starting material), cool the flask to room temperature and then further in an ice bath for 30 minutes to precipitate the succinimide byproduct.
-
Filtration: Filter the mixture through a Büchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold acetonitrile.
-
Solvent Removal: Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting oil in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Part 4: Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Physical and Analytical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅BrF₂ | |
| Molecular Weight | 207.02 g/mol | |
| Appearance | Clear, colorless to light yellow liquid | [11] |
| Density | ~1.609 g/mL at 25 °C | [11] |
| Refractive Index (n20/D) | ~1.526 | [11] |
| Boiling Point | ~88-90 °C at 20 mmHg | - |
| Flash Point | ~60 °F (15.5 °C) | [1][11] |
-
¹H NMR: Expect a singlet for the benzylic protons (-CH₂Br) around 4.5 ppm and complex multiplets for the aromatic protons between 6.9-7.2 ppm.
-
¹³C NMR: The benzylic carbon signal will appear around 30 ppm. Aromatic carbons will show characteristic C-F coupling.
-
¹⁹F NMR: Expect two distinct signals for the two non-equivalent fluorine atoms.
-
GC-MS: A primary peak corresponding to the mass of the product (m/z = 206/208 for bromine isotopes) should be observed.
Part 5: Critical Safety and Handling Procedures
Scientific integrity demands a rigorous approach to safety. The reagents and product in this synthesis pathway possess significant hazards.
-
N-Bromosuccinimide (NBS): A corrosive solid that can cause severe skin burns and eye damage.[12][13][14] It is also an oxidizer and can intensify fires; keep away from combustible materials.[13][15] Handle exclusively in a fume hood with appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles/face shield.[12][16] Avoid creating dust.[12]
-
This compound (Product): This compound is corrosive and a lachrymator (causes tearing).[11] It is also flammable.[1][11] Handle with care, ensuring adequate ventilation and avoiding inhalation of vapors.
-
Acetonitrile: A flammable liquid and solvent. Keep away from ignition sources. It is harmful if swallowed or inhaled.
-
General Advice: Always wear appropriate PPE.[14] Ensure emergency equipment (safety shower, eyewash station) is accessible. Dispose of chemical waste according to institutional guidelines.
References
- Pearson, R. E., & Martin, J. C. (1963). Relative Rates of Bromination of a-Substituted Toluenes by N-Bromosuccinimide. Journal of the American Chemical Society.
- Toluene. Wikipedia. [Link]
- Process for the bromination of deactivated toluenes in the benzylic position.
- Lovins, R. E., Andrews, L. J., & Keefer, R. M. (1964). Side-chain bromination of .alpha.-substituted toluenes by N-bromosuccinimide. Revision and extension of previous observations. The Journal of Organic Chemistry.
- Toluene on reaction with N-bromosuccinimide gives. Vedantu. [Link]
- Le-Houx, J. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
- Ashenhurst, J. (2018).
- Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group.
- Benzylic Bromin
- Cantillo, D., et al. (2014). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry.
- Process for benzylic bromination.
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A Comprehensive Technical Guide to 2-(Bromomethyl)-1,4-difluorobenzene: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-1,4-difluorobenzene is a fluorinated organic compound that serves as a valuable building block in medicinal chemistry and materials science.[1] Its unique structural features, combining a reactive benzylic bromide with a difluorinated phenyl ring, make it a versatile intermediate for the synthesis of complex molecular architectures.[1] The presence of fluorine atoms can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug discovery and development.
Physicochemical and Spectroscopic Profile
While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from related compounds and general chemical principles.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 2,5-Difluorobenzyl bromide | N/A |
| CAS Number | 85117-99-3 | N/A |
| Molecular Formula | C₇H₅BrF₂ | N/A |
| Molecular Weight | 207.02 g/mol | N/A |
| Boiling Point | Estimated to be in the range of 190-210 °C at atmospheric pressure | N/A |
| Melting Point | Not available | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. | N/A |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (-CH₂Br) in the region of 4.5-4.7 ppm. The aromatic protons will appear as multiplets in the aromatic region (typically 6.9-7.3 ppm), with splitting patterns influenced by fluorine-proton coupling.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon around 30-35 ppm. The aromatic carbons will appear in the range of 110-165 ppm, with their chemical shifts and splitting patterns dictated by the attached fluorine atoms (large one-bond C-F coupling constants and smaller multi-bond couplings).
-
IR Spectroscopy: The infrared spectrum is expected to display characteristic absorption bands for C-H stretching of the aromatic ring and the methylene group, C-F stretching (typically in the 1100-1300 cm⁻¹ region), and C-Br stretching (usually below 700 cm⁻¹).[2]
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).[3] Fragmentation would likely involve the loss of the bromine atom and subsequent rearrangements of the resulting benzyl cation.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the free-radical bromination of 2,5-difluorotoluene. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[4][5]
"2,5-Difluorotoluene" [fillcolor="#FFFFFF"]; "NBS_AIBN" [label="NBS, AIBN\nCCl4, Reflux", shape=plaintext, fontcolor="#EA4335"]; "Product" [label="this compound", fillcolor="#FFFFFF"]; "Byproduct" [label="Succinimide", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
"2,5-Difluorotoluene" -> "Product" [label=" "]; "NBS_AIBN" -> "Product"; "Product" -> "Byproduct" [style=invis];
{rank=same; "2,5-Difluorotoluene"; "NBS_AIBN"} }
Synthesis of this compound.
Experimental Protocol: Free-Radical Bromination of 2,5-Difluorotoluene
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
2,5-Difluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or another suitable anhydrous non-polar solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
Procedure:
-
To a solution of 2,5-difluorotoluene (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq).
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining HBr, followed by washing with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Causality Behind Experimental Choices:
-
NBS as Bromine Source: NBS is used as a source of bromine radicals in a controlled manner. It maintains a low concentration of Br₂ in the reaction mixture, which favors allylic/benzylic bromination over electrophilic aromatic substitution.[4][5]
-
AIBN as Radical Initiator: AIBN is a common radical initiator that decomposes upon heating to generate radicals, which then initiate the chain reaction.[4]
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze NBS and the benzylic bromide product. Therefore, anhydrous solvents and reagents are crucial.
Chemical Reactivity and Applications
This compound is a versatile electrophile due to the reactive carbon-bromine bond. It readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, making it a key intermediate in the synthesis of more complex molecules.[6]
"StartingMaterial" [label="this compound"]; "Nucleophile" [label="Nucleophile (Nu-)", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="Alkylated Product"]; "LeavingGroup" [label="Br-", shape=plaintext, fontcolor="#EA4335"];
"StartingMaterial" -> "Product" [label="SN2 Reaction"]; "Nucleophile" -> "Product"; "Product" -> "LeavingGroup" [style=invis];
{rank=same; "StartingMaterial"; "Nucleophile"} }
General Nucleophilic Substitution Reaction.
Applications in Drug Discovery:
The 2,5-difluorobenzyl moiety is a common structural motif in a number of biologically active compounds. The introduction of this group can enhance the pharmacological properties of a drug candidate.
-
Alkylation of Heterocycles: this compound is used to alkylate nitrogen, oxygen, and sulfur-containing heterocycles, which are prevalent scaffolds in many pharmaceuticals.[6][7] This allows for the exploration of structure-activity relationships by modifying the substitution pattern on the heterocyclic core.
-
Synthesis of Enzyme Inhibitors: The difluorobenzyl group can be incorporated into molecules designed to inhibit specific enzymes. The fluorine atoms can form favorable interactions with the enzyme's active site and improve metabolic stability.
Safety and Handling
This compound is expected to be a lachrymator and an irritant. Similar to other benzylic bromides, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is likely corrosive and may cause severe skin burns and eye damage.[8]
Hazard Statements (Predicted):
-
Causes severe skin burns and eye damage.
-
May cause respiratory irritation.
-
Harmful if swallowed or inhaled.
Precautionary Measures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its synthesis via radical bromination of 2,5-difluorotoluene is a well-established method. The reactivity of the benzylic bromide allows for its incorporation into a wide array of molecular scaffolds, enabling the synthesis of novel compounds with potentially enhanced pharmacological properties. As the demand for fluorinated pharmaceuticals continues to grow, the importance of intermediates like this compound in the drug development pipeline is set to increase.
References
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- Cheméo. (n.d.). Chemical Properties of Benzene, 2-bromo-1,4-difluoro- (CAS 399-94-0). Retrieved from https://www.chemeo.com/cid/43-933-2/Benzene-2-bromo-1-4-difluoro-.php
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- Solvay. (n.d.). Organic Fluorinated Building Blocks. Retrieved from https://www.solvay.com/en/document/download/23661/
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- ChemicalBook. (n.d.). 1-Bromo-3,5-difluorobenzene(461-96-1) 13C NMR spectrum. Retrieved from https://www.chemicalbook.com/spectrumen_461-96-1_13cnmr.htm
- ChemicalBook. (n.d.). 1,4-Dibromo-2,5-difluorobenzene(327-51-5) 13C NMR spectrum. Retrieved from https://www.chemicalbook.com/spectrumen_327-51-5_13cnmr.htm
- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from https://www.masterorganicchemistry.com/2011/06/10/reagent-friday-n-bromosuccinimide-nbs/
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- ResearchGate. (n.d.). Recent Progress toward the Introduction of Functionalized Difluoromethylated Building Blocks onto C(sp2) and C(sp) Centers. Retrieved from https://www.researchgate.net/publication/329486121_Recent_Progress_toward_the_Introduction_of_Functionalized_Difluoromethylated_Building_Blocks_onto_Csp2_and_Csp_Centers
- YouTube. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. Retrieved from https://www.youtube.
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An In-depth Technical Guide to 2,4-Difluorobenzyl Bromide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Building Block
2,4-Difluorobenzyl bromide (α-bromo-2,4-difluorotoluene) is a vital organofluorine intermediate, strategically employed in the synthesis of a wide array of functional molecules. Its utility is most pronounced in the pharmaceutical and agrochemical sectors, where the introduction of the 2,4-difluorobenzyl moiety can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[1][2] The presence of two fluorine atoms on the aromatic ring creates a unique electronic environment that modulates the reactivity of the benzylic bromide and imparts desirable properties to the final product.
This guide offers a comprehensive technical overview of 2,4-difluorobenzyl bromide, moving beyond a simple datasheet to provide field-proven insights into its physicochemical properties, reactivity, synthesis, and handling. It is designed to equip researchers and development professionals with the foundational knowledge required to effectively and safely utilize this versatile chemical building block.
Physicochemical and Spectroscopic Profile
The physical characteristics of 2,4-difluorobenzyl bromide are fundamental to its handling, storage, and application in synthesis. It presents as a colorless to light yellow liquid or a low-melting solid, a state dependent on ambient temperature.[3] A key characteristic is its lachrymatory nature, necessitating stringent safety protocols during handling.[4]
Core Physical Properties
A summary of the essential physical and chemical identification properties is provided below for quick reference.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₅BrF₂ | [3] |
| Molecular Weight | 207.02 g/mol | |
| CAS Number | 23915-07-3 | |
| Appearance | Colorless to light yellow liquid or low-melting solid | [3] |
| Melting Point | 18 °C | [4] |
| Boiling Point | 28 °C (Note: This is likely at reduced pressure) | [4] |
| Density | ~1.613 - 1.63 g/mL at 20-25 °C | [4] |
| Refractive Index (n²⁰/D) | ~1.525 - 1.53 | [4] |
| Flash Point | 40 °C (104 °F) - Closed Cup |
Solubility Profile
While quantitative solubility data is not extensively published, empirical evidence from synthetic procedures and the principles of "like dissolves like" allow for a reliable qualitative assessment. 2,4-Difluorobenzyl bromide is a polar aprotic molecule.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile (MeCN), Tetrahydrofuran (THF), Dichloromethane (DCM) | Miscible / Highly Soluble | Similar polarity and lack of hydrogen bonding allow for effective solvation. These are common solvents for its reactions. |
| Polar Protic | Methanol, Ethanol | Soluble | The molecule can accept hydrogen bonds. However, reactivity (solvolysis) is possible, especially upon heating. |
| Non-polar Aromatic | Toluene, Benzene | Soluble | π-stacking interactions between the aromatic rings aid solubility. |
| Non-polar Aliphatic | Hexanes, Heptane | Sparingly Soluble to Insoluble | The significant polarity difference limits miscibility. Hexane is often used as an anti-solvent during purification.[4] |
| Aqueous | Water | Insoluble | The molecule is non-polar relative to water and is sensitive to moisture. |
Spectroscopic Signature: A Guide to Identification
Spectroscopic analysis is critical for confirming the identity and purity of 2,4-difluorobenzyl bromide.
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule's structure.
-
Aromatic Region (δ 6.7-7.5 ppm): Three protons appear in this region, exhibiting complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton at C6 will be a triplet of doublets, the proton at C5 a complex multiplet, and the proton at C3 a triplet of doublets.[4]
-
Benzylic Region (δ 4.4-4.5 ppm): The two benzylic protons (CH₂) appear as a singlet.[4] The absence of adjacent protons means there is no H-H splitting.
Caption: Key regions in the ¹H NMR spectrum of 2,4-difluorobenzyl bromide.
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups.
-
~3050-3100 cm⁻¹: Aromatic C-H stretching.
-
~1600 cm⁻¹, ~1500 cm⁻¹: C=C stretching vibrations characteristic of the benzene ring.
-
~1200-1300 cm⁻¹: Strong C-F stretching vibrations.
-
~1220 cm⁻¹: C-Br stretching vibration.
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
-
Molecular Ion (M⁺): A characteristic pair of peaks at m/z 206 and 208, with nearly equal intensity. This distinctive "M/M+2" pattern is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
-
Major Fragment: A prominent peak at m/z 127, corresponding to the loss of the bromine radical (•Br) to form the stable 2,4-difluorobenzyl cation ([C₇H₅F₂]⁺). This is often the base peak.
Chemical Reactivity and Mechanistic Considerations
As a primary benzylic halide, 2,4-difluorobenzyl bromide is a potent electrophile, highly susceptible to nucleophilic substitution reactions. Its reactivity is a nuanced interplay between Sₙ1 and Sₙ2 pathways, heavily influenced by the reaction conditions.
Caption: Competing Sₙ1 and Sₙ2 pathways for 2,4-difluorobenzyl bromide.
-
Sₙ2 Reaction: This pathway is favored by strong, non-bulky nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) in polar aprotic solvents (e.g., acetone, DMF, acetonitrile). The reaction proceeds via a backside attack, displacing the bromide ion in a single, concerted step.
-
Sₙ1 Reaction: This pathway becomes competitive in the presence of weak nucleophiles or in polar protic solvents (e.g., ethanol, water). The rate-determining step is the departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. The two electron-withdrawing fluorine atoms slightly destabilize this carbocation compared to an unsubstituted benzyl cation, but the benzylic resonance is the dominant stabilizing factor.
The fluorine substituents exert a net electron-withdrawing inductive effect, which can slightly decrease the rate of both Sₙ1 (by destabilizing the carbocation) and Sₙ2 (by increasing the electrophilicity of the benzylic carbon but also potentially affecting the transition state energy) reactions compared to unsubstituted benzyl bromide. However, for practical synthetic purposes, it remains a highly reactive electrophile.
Synthesis and Experimental Protocols
A common and scalable method for the preparation of 2,4-difluorobenzyl bromide is the free-radical bromination of 2,4-difluorotoluene. This method avoids the use of the corresponding alcohol, which can be more costly.
Protocol 1: Synthesis via Radical Bromination
This protocol describes the synthesis using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.
Causality:
-
N-Bromosuccinimide (NBS): Provides a low, constant concentration of Br₂ in solution, minimizing side reactions like aromatic bromination.
-
AIBN/Benzoyl Peroxide: A thermal radical initiator that starts the chain reaction at a controlled rate upon heating.
-
Carbon Tetrachloride (CCl₄) or Acetonitrile: An inert solvent that facilitates the reaction. CCl₄ is traditional but less favored now due to toxicity. Acetonitrile is a good alternative.
-
Workup: The aqueous wash removes the succinimide byproduct and any remaining initiator residues.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,4-difluorotoluene (1.0 eq), N-Bromosuccinimide (1.05 eq), and a catalytic amount of azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02 eq) in anhydrous acetonitrile.
-
Reaction: Heat the mixture to reflux (approx. 82°C) under an inert atmosphere (N₂ or Ar). The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent via rotary evaporation. The crude product can be purified by vacuum distillation to yield pure 2,4-difluorobenzyl bromide.
Caption: Experimental workflow for the synthesis of 2,4-difluorobenzyl bromide.
Applications in Drug Development and Agrochemicals
The true value of 2,4-difluorobenzyl bromide lies in its role as a precursor to complex, high-value molecules.
Pharmaceutical Synthesis: Building Blocks for Bioactivity
The 2,4-difluorophenyl group is a privileged structure in medicinal chemistry. The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This "metabolic blocking" can significantly increase a drug's half-life and oral bioavailability.[1]
-
Antifungal Agents: 2,4-Difluorobenzyl bromide is a key building block for triazole antifungal agents, such as analogues of Voriconazole. The difluorophenyl moiety is crucial for the drug's potent activity.[5][6]
-
Receptor Antagonists: It has been used in the synthesis of 1,5-biaryl pyrrole EP1 receptor antagonists, which are investigated for treating inflammatory pain.
-
Antimicrobial Agents: The compound is used to synthesize novel 1,2,4-triazolium derivatives that exhibit significant antibacterial and antifungal properties.
Protocol 2: N-Alkylation of 1,2,4-Triazole
This protocol details a representative Sₙ2 reaction, a common step in the synthesis of many active pharmaceutical ingredients.
Causality:
-
Potassium Carbonate (K₂CO₃): A mild base used to deprotonate the 1,2,4-triazole, generating the nucleophilic triazolide anion in situ.
-
Acetonitrile (MeCN): A polar aprotic solvent that effectively dissolves the reactants and promotes the Sₙ2 mechanism without interfering.
-
Reflux: Provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
Step-by-Step Methodology:
-
Setup: To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous acetonitrile, add finely powdered potassium carbonate (1.5 eq).
-
Reagent Addition: Stir the suspension vigorously for 15-20 minutes. Then, add a solution of 2,4-difluorobenzyl bromide (1.0 eq) in acetonitrile dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Workup: After cooling, filter off the inorganic salts and wash with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by recrystallization or silica gel chromatography to yield 1-(2,4-difluorobenzyl)-1H-1,2,4-triazole.
Agrochemicals
The same properties that make the 2,4-difluorobenzyl group valuable in pharmaceuticals also apply to agrochemicals. Enhanced metabolic stability can lead to more persistent and effective pesticides and herbicides, allowing for lower application rates.[1]
Safety, Handling, and Storage
Trustworthiness through Self-Validation: A Rigorous Approach to Safety
2,4-Difluorobenzyl bromide is a hazardous chemical that demands respect and careful handling. It is classified as corrosive, flammable, a lachrymator, and is suspected of causing genetic defects.
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (nitrile is often insufficient; butyl or Viton gloves are recommended for extended contact), chemical splash goggles, a face shield, and a flame-retardant lab coat.
-
Dispensing: Use a syringe or cannula for transfers to minimize exposure to its irritating vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. It should be kept in a tightly sealed container under an inert gas (e.g., argon or nitrogen) as it is moisture-sensitive. Store in a secondary containment tray in a cabinet designated for corrosive and flammable materials.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.
-
Spill & Disposal: Have a spill kit rated for corrosive and flammable liquids readily available. All waste must be disposed of as hazardous chemical waste according to institutional and local regulations.
Conclusion
2,4-Difluorobenzyl bromide is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences. Its unique combination of high reactivity and the capacity to introduce the metabolically robust difluorophenyl motif makes it an invaluable asset for medicinal and agricultural chemists. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity, coupled with a rigorous adherence to safety protocols, is essential for harnessing its full synthetic potential.
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storage conditions for 2,4-difluorobenzyl bromide
An In-depth Technical Guide to the Safe Storage and Handling of 2,4-Difluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Difluorobenzyl bromide (CAS No. 23915-07-3) is a critical reagent in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[1] Its utility as a building block for introducing the 2,4-difluorobenzyl moiety is well-established.[1][2] However, its high reactivity, which makes it a valuable synthetic intermediate, also presents significant storage and handling challenges. This guide provides a comprehensive overview of the core principles and detailed protocols for the safe storage of 2,4-difluorobenzyl bromide, grounded in its chemical properties and reactivity. Adherence to these guidelines is paramount to ensure reagent integrity, experimental reproducibility, and, most importantly, laboratory safety.
Chemical Identity and Physicochemical Properties
A thorough understanding of the physical and chemical properties of 2,4-difluorobenzyl bromide is the foundation for establishing appropriate storage conditions.
| Property | Value | Source(s) |
| CAS Number | 23915-07-3 | [3] |
| Molecular Formula | C₇H₅BrF₂ | [4] |
| Molecular Weight | 207.02 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [5][6] |
| Density | 1.613 g/mL at 25 °C | [2] |
| Melting Point | 18 °C | [6][7] |
| Boiling Point | 28 °C | [6][7] |
| Flash Point | 40 °C (104 °F) - closed cup | [6] |
| Refractive Index | n20/D 1.525 | [2] |
The Chemistry of Instability: Why Specific Storage is Crucial
2,4-Difluorobenzyl bromide is classified as a flammable liquid, corrosive, and a lachrymator that causes severe skin burns and eye damage.[5][8] Its hazardous nature is a direct consequence of its chemical reactivity. The key factors driving its instability and dictating storage protocols are its sensitivity to moisture, light, and heat, as well as its incompatibility with a range of common laboratory chemicals.
Moisture Sensitivity and Hydrolysis
The benzylic bromide functional group is highly susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, results in the substitution of the bromide with a hydroxyl group, forming 2,4-difluorobenzyl alcohol. A more hazardous consequence of this reaction is the concurrent formation of hydrogen bromide (HBr).[9]
Reaction: F₂C₆H₃CH₂Br + H₂O → F₂C₆H₃CH₂OH + HBr
The liberated HBr is a corrosive gas that can create a hazardous atmosphere within the storage container. It will readily dissolve in any excess moisture to form hydrobromic acid, which can pressurize the container and corrode metallic storage components, such as caps or shelves.[9][10] This necessitates storing the compound under a dry, inert atmosphere and in tightly sealed, corrosion-resistant containers.
Thermal and Light Sensitivity
Like many benzyl halides, 2,4-difluorobenzyl bromide is sensitive to both heat and light.[9][11]
-
Thermal Decomposition: Elevated temperatures can accelerate decomposition reactions, leading to the release of hazardous fumes, including hydrogen bromide.[9] The compound is also a flammable liquid with a relatively low flash point of 40 °C, meaning it can form an ignitable vapor-air mixture at moderately elevated temperatures. Therefore, storage away from heat sources and in a cool environment is mandatory.[5][12]
-
Light-Induced Degradation: Exposure to light, particularly UV radiation, can promote the formation of free radicals. This can initiate a cascade of undesirable side reactions, including polymerization, which can degrade the material, often indicated by discoloration.[9][11] Storage in a dark location or in amber/opaque containers is a critical preventative measure.
Incompatibility with Other Substances
The electrophilic nature of the benzylic carbon makes 2,4-difluorobenzyl bromide reactive towards a wide array of nucleophiles. Contact with incompatible materials can lead to vigorous or violent reactions.
Key Incompatibilities:
-
Strong Bases (e.g., hydroxides, alkoxides): Will readily cause elimination or substitution reactions, generating heat.[13]
-
Amines and Alcohols: Act as nucleophiles, leading to substitution reactions.[10][11]
-
Oxidizing Agents (e.g., peroxides, nitrates): Can lead to violent reactions and pose a fire or explosion hazard.[13]
-
Metals: The compound may be corrosive to metals.[5] Unstabilized benzyl halides can undergo self-condensation in the presence of common metals (except nickel and lead), liberating heat and hydrogen chloride.[9] It is crucial to store in corrosive-resistant containers and handle with non-sparking tools.[5]
Recommended Storage Protocol
Based on the chemical principles outlined above, the following protocol represents the best practice for the storage of 2,4-difluorobenzyl bromide to ensure its stability and for the safety of laboratory personnel.
Primary Storage Workflow
Caption: Decision workflow for storing 2,4-difluorobenzyl bromide.
Step-by-Step Storage Procedure
-
Receipt and Inspection: Upon receiving the reagent, immediately inspect the container for any signs of damage or a compromised seal. Do not accept a container that is leaking or shows signs of pressure buildup.
-
Container Integrity: Ensure the container is tightly closed to prevent moisture ingress and vapor escape.[5][9][14] The use of the original supplier's container is highly recommended. If transfer is necessary, use a clean, dry, corrosion-resistant container with a resistant inner liner.[5]
-
Temperature Control: Store the container in a refrigerator designated for chemical storage at a temperature of 2-8°C .[6][7] This cool temperature slows down potential decomposition pathways.
-
Atmosphere Control: For long-term storage, it is best practice to maintain an inert atmosphere (e.g., argon or nitrogen) in the headspace of the container. This displaces air and, more importantly, moisture, preventing hydrolysis and the formation of HBr.
-
Light Exclusion: Place the container in a dark environment.[9][11] If the storage refrigerator has a glass door, place the container inside a secondary opaque container or cabinet.
-
Ventilation: The storage area must be well-ventilated to dissipate any potential vapors in case of a minor leak.[5][14]
-
Segregation: Store 2,4-difluorobenzyl bromide separately from incompatible materials.[13] Specifically, it should not be in the same storage area as strong bases, oxidizing agents, amines, or alcohols.
-
Ignition Source Prevention: The storage location must be free of heat sources, sparks, and open flames.[5][13] Use only explosion-proof refrigerators for storing flammable liquids.[5]
Safe Handling Protocols
Proper handling is as crucial as correct storage. Due to its corrosive and lachrymatory nature, all handling must be performed with appropriate engineering controls and personal protective equipment (PPE).
Engineering Controls
-
Chemical Fume Hood: All transfers and manipulations of 2,4-difluorobenzyl bromide must be conducted inside a certified chemical fume hood to prevent inhalation of its vapors.[4]
-
Safety Shower and Eyewash Station: An eyewash facility and a safety shower must be readily accessible in the immediate work area.[9]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical splash goggles and a face shield.[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Consult glove manufacturer recommendations for materials compatible with benzyl bromide.[10]
-
Skin Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[9]
-
Respiratory Protection: If there is a risk of exceeding exposure limits, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable cartridge for organic vapors and acid gases.[9]
Aliquoting and Transfer Procedure
-
Preparation: Assemble all necessary equipment (syringes, cannulas, glassware) and ensure they are thoroughly dried before use. Purge glassware with an inert gas.
-
Equilibration: Allow the sealed container of 2,4-difluorobenzyl bromide to warm to room temperature before opening. This prevents condensation of atmospheric moisture into the cold liquid.
-
Inert Atmosphere Transfer: Conduct the transfer under a positive pressure of an inert gas (argon or nitrogen) using a double-tipped needle or syringe. This prevents the introduction of air and moisture into the reagent bottle.
-
Sealing: After removing the desired amount, re-seal the container tightly, preferably with fresh sealing tape (e.g., Parafilm) around the cap.
-
Return to Storage: Promptly return the container to the designated refrigerated storage.[9]
Conclusion
The safe and effective use of 2,4-difluorobenzyl bromide in a research and development setting is contingent upon a rigorous and scientifically informed approach to its storage and handling. Its sensitivities to moisture, heat, and light, combined with its inherent corrosivity and reactivity, demand strict adherence to protocols. By implementing the guidelines detailed in this document—including refrigerated storage under an inert atmosphere, exclusion of light, and segregation from incompatible materials—researchers can ensure the reagent's integrity, promote laboratory safety, and achieve reliable and reproducible scientific outcomes.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl bromide, 98%.
- Sciencelab.com. (2013). Benzyl-Bromide - Safety Data Sheet.
- New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY.
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The Strategic Deployment of Fluorinated Benzyl Bromides in Modern Research and Development: A Technical Guide
Introduction: The Ascendancy of Fluorine in Molecular Design
In the landscape of contemporary chemical synthesis, the strategic incorporation of fluorine has emerged as a transformative approach for fine-tuning the properties of molecules.[1][2] This is particularly true in the realms of drug discovery, advanced materials, and biochemical probes. Among the diverse repertoire of fluorine-containing building blocks, fluorinated benzyl bromides represent a class of reagents with exceptional utility and versatility. Their unique combination of a reactive benzylic bromide moiety and the profound electronic influence of fluorine substituents makes them powerful tools for researchers, scientists, and drug development professionals.[3][4]
This technical guide provides an in-depth exploration of the research applications of fluorinated benzyl bromides. Moving beyond a mere catalog of reactions, we will delve into the causality behind experimental choices, offering field-proven insights into their synthesis, reactivity, and strategic deployment in critical research areas. Every protocol and mechanistic discussion is designed to be a self-validating system, grounded in authoritative references to ensure scientific integrity.
The Unique Chemical Profile of Fluorinated Benzyl Bromides
The utility of fluorinated benzyl bromides stems from a synergistic interplay of the inherent reactivity of the benzyl bromide scaffold and the unique properties imparted by fluorine. The benzylic carbon is susceptible to nucleophilic attack, a feature that is modulated by the number and position of fluorine atoms on the aromatic ring.
Reactivity in Nucleophilic Substitution: A Duality of Mechanisms
Benzyl bromides occupy a unique position in the spectrum of alkyl halide reactivity, capable of undergoing nucleophilic substitution through both S(_N)1 and S(_N)2 pathways.[5][6] This dual reactivity is a direct consequence of their structure:
-
S(_N)2 Pathway: As primary halides, they are sterically accessible for backside attack by a nucleophile in a concerted mechanism.[7][8]
-
S(_N)1 Pathway: The loss of the bromide leaving group results in the formation of a resonance-stabilized benzylic carbocation, which can then be trapped by a nucleophile.[5][6]
The operative mechanism is influenced by the reaction conditions (solvent polarity, nucleophile strength) and, crucially, by the electronic nature of the substituents on the aromatic ring.
The introduction of fluorine, a highly electronegative atom, exerts both inductive and mesomeric effects that can subtly influence the reaction pathway.[9]
-
Inductive Effect (-I): Fluorine withdraws electron density through the sigma bond network, which can slightly destabilize the electron-rich S(_N)2 transition state.[9]
-
Mesomeric Effect (+M): The lone pairs on the fluorine atom can donate electron density to the aromatic π-system, potentially stabilizing the transition state.[9]
The net effect on the reaction rate is a delicate balance of these opposing forces. Computational studies on para-substituted benzyl fluorides have shown a strong correlation between the electrostatic potential at the benzylic carbon and the S(_N)2 activation energies, indicating that substituents directly modulate the electrophilicity of the reaction center.[10]
Synthesis of Fluorinated Benzyl Bromides: A Practical Protocol
The most common and efficient method for preparing fluorinated benzyl bromides is through the radical bromination of the corresponding fluorotoluene.[3][4] This reaction leverages the stability of the benzylic radical intermediate to achieve selective bromination at the benzylic position.
Experimental Protocol: Radical Bromination of 4-Fluorotoluene
This protocol details the synthesis of 4-fluorobenzyl bromide using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator.[3][11]
Materials:
-
4-Fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon Tetrachloride (CCl(_4)) or other suitable solvent
-
Anhydrous Magnesium Sulfate (MgSO(_4)) or Sodium Sulfate (Na(_2)SO(_4))
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluorotoluene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.02 eq).
-
Solvent Addition: Add anhydrous carbon tetrachloride to the flask.
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl(_4)) and maintain reflux for 2-4 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a dilute aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure 4-fluorobenzyl bromide.[3]
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of 4-fluorobenzyl bromide.
Applications in Medicinal Chemistry and Drug Development
Fluorinated benzyl bromides are invaluable reagents in medicinal chemistry, primarily utilized as alkylating agents to introduce the fluorobenzyl moiety into bioactive molecules. This strategic incorporation can significantly enhance a drug candidate's pharmacological profile.
Improving Metabolic Stability and Pharmacokinetics
The introduction of fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.[2] For instance, the replacement of a metabolically labile proton with a fluorine atom can prevent enzymatic hydroxylation by cytochrome P450 enzymes.
Modulating Lipophilicity and Bioavailability
Fluorine substitution can also modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[2] The strategic placement of fluorine can enhance membrane permeability and improve oral bioavailability.
Case Study: Synthesis of Fluorinated Bioactive Analogs
Fluorinated benzyl bromides are frequently used in the synthesis of analogs of known bioactive compounds to explore structure-activity relationships (SAR). For example, they can be used to alkylate phenols, amines, and thiols in lead compounds to assess the impact of a fluorobenzyl group on target binding and biological activity.[12]
Experimental Protocol: Williamson Ether Synthesis using 4-Fluorobenzyl Bromide
This protocol describes the synthesis of a 4-fluorobenzyl ether from a generic alcohol, a classic example of the utility of fluorinated benzyl bromides as alkylating agents.[13][14][15]
Materials:
-
Alcohol (e.g., a phenol or a primary/secondary alcohol)
-
4-Fluorobenzyl bromide
-
Sodium Hydride (NaH) or Potassium Carbonate (K(_2)CO(_3))
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
-
Deprotonation: To a solution of the alcohol (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen). Stir the mixture for 30 minutes at room temperature.
-
Alkylation: Add 4-fluorobenzyl bromide (1.1 eq) to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Diagram of Williamson Ether Synthesis:
Caption: Williamson ether synthesis using a fluorinated benzyl bromide.
Applications in PET Imaging
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers labeled with positron-emitting isotopes. Fluorine-18 (
The synthesis of these tracers often involves a late-stage radiofluorination step where
Diagram of PET Tracer Synthesis Workflow:
Caption: General workflow for PET tracer synthesis.
Applications in Materials Science
The unique properties of fluorine also make fluorinated benzyl bromides valuable monomers and precursors in materials science.[19] The incorporation of fluorinated moieties into polymers can enhance their thermal stability, chemical resistance, and modify their surface properties.[20][21]
For example, fluorinated benzyl bromides can be used to synthesize fluorinated polymers with low surface energy, leading to materials with hydrophobic and oleophobic properties.[22][23] These materials find applications in coatings, membranes, and advanced textiles.
Conclusion and Future Perspectives
Fluorinated benzyl bromides are a powerful and versatile class of reagents with broad applications across multiple scientific disciplines. Their unique reactivity, coupled with the beneficial properties imparted by fluorine, makes them indispensable tools for the modern researcher. As our understanding of fluorine chemistry continues to grow, we can anticipate the development of novel fluorinated benzyl bromides with even more tailored properties, further expanding their utility in the design of next-generation pharmaceuticals, diagnostic agents, and advanced materials.
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- Leveraging Fluorinated Building Blocks in Advanced Material Science. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. [Link]
- Synthetic method to access fluorinated 2-benzylpyridines by using Negishi coupling reaction. (2022). SN Applied Sciences, 4(3), 85. [Link]
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- Fluorine-18 labelled building blocks for PET tracer synthesis. (2017). Chemical Society Reviews, 46(12), 3654-3703. [Link]
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024). RSC Advances, 14(25), 19062-19066. [Link]
- Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (n.d.). Molecules. [Link]
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- Synthesis of fluorinated monomer and formation of hydrophobic surface there
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- Polymers | Special Issue : Synthesis and Application of Fluoropolymers. (n.d.). MDPI. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2-(Bromomethyl)-1,4-difluorobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the 2,5-Difluorobenzyl Moiety
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The 2,5-difluorobenzyl group, introduced via its reactive precursor 2-(Bromomethyl)-1,4-difluorobenzene (also known as 2,5-difluorobenzyl bromide), is a particularly valuable structural motif. The presence of two fluorine atoms on the aromatic ring significantly alters the electronic properties, lipophilicity, and metabolic stability of a parent molecule.[1][2] This modification can enhance binding affinity to biological targets, block sites of metabolic degradation, and improve pharmacokinetic profiles, making it a favored building block in the synthesis of advanced pharmaceutical intermediates and high-performance materials.[2][3]
This guide provides an in-depth exploration of the primary synthetic route to this compound, focusing on the causality behind experimental choices, detailed protocols, and the underlying mechanistic principles that ensure a successful and reproducible synthesis.
Part 1: The Dominant Synthetic Pathway: Radical Bromination of 2,5-Difluorotoluene
The most direct, efficient, and widely adopted method for preparing this compound is the free-radical bromination of 2,5-difluorotoluene at the benzylic position. This transformation, a variation of the Wohl-Ziegler reaction, leverages the unique stability of the benzylic radical intermediate.[4][5]
The Underlying Principle: Why Benzylic Bromination Works
The core of this reaction's success lies in the relative weakness of the C-H bonds on the methyl group adjacent to the benzene ring (the "benzylic" position). The bond dissociation energy of a benzylic C-H bond is significantly lower than that of other alkyl or aromatic C-H bonds.[5] This is because homolytic cleavage of this bond generates a benzylic radical, which is highly stabilized by resonance. The unpaired electron can delocalize into the π-system of the aromatic ring, spreading the radical character over multiple atoms and lowering the overall energy of the intermediate. This inherent stability makes the benzylic hydrogens selectively susceptible to abstraction by a bromine radical (Br•).
Key Reagents and Their Mechanistic Roles
-
Substrate: 2,5-Difluorotoluene. The starting material, which provides the carbon skeleton.
-
Brominating Agent: N-Bromosuccinimide (NBS). While molecular bromine (Br₂) can be used, NBS is the superior reagent for this transformation.[6][7] Its primary function is to provide a constant, low concentration of Br₂ throughout the reaction. This is critical to favor the desired radical substitution pathway and suppress the competing electrophilic addition of bromine to the aromatic ring, which is an undesirable side reaction.[8][9]
-
Radical Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO). A radical initiator is required to kick-start the chain reaction.[4] These molecules readily undergo thermal decomposition to produce radicals, which then initiate the formation of the crucial bromine radical. Irradiation with UV light can also serve this purpose.
The Reaction Mechanism: A Step-by-Step Radical Chain Process
The Wohl-Ziegler bromination proceeds via a classic radical chain mechanism consisting of three phases: initiation, propagation, and termination.
Caption: Mechanism of the Wohl-Ziegler benzylic bromination.
-
Initiation: The reaction begins with the thermal decomposition of the initiator (AIBN) to generate radicals. These radicals react with trace amounts of HBr or Br₂ present to form the initial bromine radical (Br•).
-
Propagation (A Self-Sustaining Cycle):
-
A bromine radical abstracts a hydrogen atom from the methyl group of 2,5-difluorotoluene. This forms the resonance-stabilized 2,5-difluorobenzyl radical and a molecule of hydrogen bromide (HBr).
-
The newly formed HBr reacts rapidly with NBS to produce a molecule of elemental bromine (Br₂). This step is crucial as it regenerates the brominating agent in situ.[9]
-
The 2,5-difluorobenzyl radical reacts with the generated Br₂ to yield the final product, this compound, and a new bromine radical, which propagates the chain reaction.
-
-
Termination: The chain reaction ceases when two radical species combine.
Part 2: Field-Proven Experimental Protocol & Data
The following protocol represents a robust and validated method for the laboratory-scale synthesis of this compound.
Step-by-Step Synthesis Workflow
Caption: Experimental workflow for benzylic bromination synthesis.
Detailed Laboratory Protocol
Materials:
-
2,5-Difluorotoluene
-
N-Bromosuccinimide (NBS), recrystallized if necessary to ensure purity
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-difluorotoluene (1.0 eq), N-bromosuccinimide (1.05 eq), and anhydrous carbon tetrachloride (or acetonitrile).
-
Initiation: Add a catalytic amount of AIBN (approx. 0.02 eq).
-
Reaction: Heat the mixture to reflux (the temperature will depend on the solvent, ~77°C for CCl₄, ~82°C for CH₃CN) with vigorous stirring. The reaction can be monitored by observing the consumption of the starting material using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). A key visual cue is the consumption of the dense NBS, which is replaced by the less dense succinimide byproduct that often floats.[7]
-
Cooling & Filtration: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture through a Büchner funnel to remove the solid succinimide and wash the solid with a small amount of cold solvent.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to quench any remaining HBr), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear liquid.
Quantitative Data and Product Specifications
| Parameter | Typical Value | Source |
| Yield | 80-90% | Lab Experience |
| Purity (by GC) | >98% | |
| Appearance | Clear liquid | [1] |
| Boiling Point | 58-59 °C / 20 mmHg | [10] |
| Density | ~1.609 g/mL at 25 °C | [11] |
| Refractive Index | ~1.526 (n20/D) | [11] |
Trustworthiness: Mitigating Side Reactions
A well-executed protocol is a self-validating system. The primary challenge in this synthesis is preventing over-bromination to form 2-(dibromomethyl)-1,4-difluorobenzene.[12]
-
Stoichiometry: Using a slight excess of NBS (1.0-1.1 equivalents) is common, but a large excess should be avoided as it promotes the formation of the dibrominated byproduct.
-
Purity of NBS: Using freshly recrystallized NBS is crucial. Impurities, particularly Br₂, can initiate ionic bromination on the aromatic ring, a significant undesired side reaction.[4][12]
-
Solvent Choice: While carbon tetrachloride is the traditional solvent, its toxicity and environmental impact have led to its replacement.[7] Acetonitrile is an effective alternative. The choice of a non-polar, aprotic solvent is key to promoting the radical pathway.
Part 3: Safety, Handling, and Applications
3.1 Critical Safety Considerations
-
Toxicity: this compound is a potent lachrymator (causes tearing) and is corrosive. All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves at all times.
-
Flammability: The compound has a low flash point and is flammable.[1][13] Store away from ignition sources in a cool, well-ventilated area designated for flammable liquids.
3.2 Applications in Drug Development
The title compound is a versatile electrophile due to the reactive bromomethyl group.[1] It readily undergoes nucleophilic substitution (Sₙ2) reactions, allowing for the covalent attachment of the 2,5-difluorobenzyl group to a wide variety of molecular scaffolds.
-
Enzyme Inhibitors: It has been used in the synthesis of γ-secretase inhibitors for potential Alzheimer's disease treatment and DPP-4 inhibitors for diabetes.[11]
-
Bioisosterism: The difluorobenzyl group can act as a bioisostere for other chemical groups, potentially improving a drug candidate's metabolic profile and target engagement.[14][15]
Conclusion
The synthesis of this compound via the radical bromination of 2,5-difluorotoluene is a powerful and reliable transformation that is fundamental to many research and development programs. By understanding the mechanistic underpinnings of the Wohl-Ziegler reaction and adhering to a carefully controlled protocol, researchers can consistently produce this high-value chemical intermediate with excellent yield and purity. Its strategic application continues to empower the development of next-generation pharmaceuticals and advanced materials.
References
- Understanding the Chemical Properties of 2,5-Difluorobenzyl Bromide for Synthesis. (n.d.). Google Vertex AI Search.
- A Process For Preparation Of 3,5 Difluorobenzyl Deriv
- Benzylic Bromin
- 2,5-Difluorobenzyl bromide CAS#: 85117-99-3. (n.d.).
- Wohl-Ziegler Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023). Chemistry LibreTexts. [Link]
- N-Bromosuccinimide. (n.d.). Wikipedia. [Link]
- Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022).
- Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. [Link]
- C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. (n.d.). National Institutes of Health (NIH). [Link]
- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (n.d.). National Institutes of Health (NIH). [Link]
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Methodological & Application
Application Notes and Protocols for the Use of 2-(Bromomethyl)-1,4-difluorobenzene in Organic Synthesis
Introduction: The Strategic Importance of the 2,4-Difluorobenzyl Moiety
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone for modulating physicochemical and biological properties.[1][2] The 2,4-difluorobenzyl group, in particular, has emerged as a "privileged" structural motif, significantly enhancing the pharmacological profiles of parent compounds.[3][4] Its presence is a hallmark of potent therapeutic agents, most notably in the development of leading HIV-1 integrase inhibitors like dolutegravir and cabotegravir, where it is critical for achieving optimal efficacy.[3]
2-(Bromomethyl)-1,4-difluorobenzene is the premier reagent for introducing this valuable moiety. As a benzylic bromide, it combines the stability of an aromatic system with the high reactivity of a primary alkyl halide, making it a potent and versatile electrophile for a wide range of synthetic transformations. This guide provides an in-depth exploration of its applications, focusing on the causality behind experimental choices and furnishing detailed, field-proven protocols for its effective use.
Physicochemical Properties & Handling
A thorough understanding of a reagent's properties is fundamental to its safe and effective use.
| Property | Value | Source |
| CAS Number | 85117-99-3 | [5] |
| Molecular Formula | C₇H₅BrF₂ | [5] |
| Molecular Weight | 207.02 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 85-87 °C / 15 mmHg | |
| Density | 1.63 g/mL at 25 °C | |
| MDL Number | MFCD00009897 | [5] |
Safety & Handling Precautions: this compound is a potent lachrymator and is corrosive, causing severe skin burns and eye damage.[6] All manipulations must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[6] Store the reagent in a cool, dry, well-ventilated area, away from sources of ignition, under an inert atmosphere.[5][6]
Core Reactivity: The SN2 Pathway
The synthetic utility of this compound is dominated by its behavior as a potent electrophile in bimolecular nucleophilic substitution (SN2) reactions. The bromine atom is an excellent leaving group, and its position on a benzylic carbon stabilizes the transition state of the SN2 reaction, thereby accelerating the rate. The two electron-withdrawing fluorine atoms on the aromatic ring further enhance the electrophilicity of the benzylic carbon, making it highly susceptible to attack by a wide range of nucleophiles.
This reactivity allows for the straightforward formation of C-N, C-O, and C-S bonds, which are fundamental linkages in medicinal chemistry and materials science.
Application Protocol: Synthesis of 2-((2,4-Difluorobenzyl)thio)-5-aryl-1,3,4-oxadiazole Derivatives
This section provides a detailed protocol for a representative application: the S-alkylation of a 5-aryl-1,3,4-oxadiazole-2-thiol. The 1,3,4-oxadiazole core is a bioisostere for carboxylic acids and amides and is found in numerous pharmacologically active compounds.[7][8] This protocol demonstrates a reliable method for coupling the 2,4-difluorobenzyl group to this important heterocyclic scaffold.[9][10]
Experimental Workflow Overview
Detailed Step-by-Step Methodology
This protocol is a self-validating system. Successful execution hinges on the anhydrous conditions and the careful monitoring of the reaction's progress.
1. Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol | 208.24 | 1.0 | 1.0 |
| This compound | 207.02 | 1.1 | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 10 mL | - |
| Ethyl Acetate | - | As needed | - |
| Brine (Saturated NaCl solution) | - | As needed | - |
2. Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol (208 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Seal the flask with a rubber septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Causality: A flame-dried flask and inert atmosphere are critical to prevent moisture from quenching the reaction. K₂CO₃ is a mild, effective base for deprotonating the thiol to form the nucleophilic thiolate without promoting side reactions.[11]
3. Reagent Addition:
-
Add 10 mL of anhydrous DMF via syringe. Stir the resulting suspension at room temperature for 20 minutes. The mixture may not become fully homogeneous.
-
Causality: DMF is a polar aprotic solvent that effectively solvates the potassium thiolate salt, enhancing its nucleophilicity and facilitating the SN2 reaction.[12]
-
Slowly add this compound (0.14 mL, 1.1 mmol) to the stirred suspension using a syringe.
4. Reaction Monitoring:
-
Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 30-60 minutes. Use a mobile phase such as 3:1 Hexanes/Ethyl Acetate.
-
Causality: TLC allows for the visualization of the consumption of the starting thiol and the formation of the more nonpolar S-alkylated product. The reaction is complete when the starting thiol spot is no longer visible.
5. Work-up and Extraction:
-
Once the reaction is complete (typically 2-4 hours), pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with water (2 x 25 mL) and then with brine (1 x 25 mL).
-
Causality: The aqueous work-up removes the DMF solvent and inorganic salts (KBr, excess K₂CO₃). The brine wash helps to break any emulsions and begins the drying process.
6. Isolation and Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure product, 2-((2,4-difluorobenzyl)thio)-5-(4-methoxyphenyl)-1,3,4-oxadiazole, typically as a white solid.
Conclusion
This compound is a high-value, reactive intermediate essential for introducing the 2,4-difluorobenzyl group into target molecules. Its utility is centered on its high reactivity in SN2 reactions with a variety of nucleophiles. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to leverage this reagent's full potential. By understanding the principles behind its reactivity and adhering to careful experimental technique, the synthesis of complex, fluorinated molecules for advanced applications can be achieved with high efficiency and control.
References
- Title: Synthesis of various difluorobenzyl sulfides.
- Title: The Many Roles for Fluorine in Medicinal Chemistry Source: ACS Public
- Title: Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities Source: Indian Journal of Pharmaceutical Educ
- Title: Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity Source: Der Pharma Chemica URL:[Link]
- Title: Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide Source: ResearchG
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Application Notes: 2-(Bromomethyl)-1,4-difluorobenzene in Modern Pharmaceutical Synthesis
Abstract
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacological properties. 2-(Bromomethyl)-1,4-difluorobenzene, also known as 2,5-difluorobenzyl bromide, has emerged as a critical building block for this purpose. Its unique electronic properties and versatile reactivity make it an invaluable reagent for introducing the 2,5-difluorobenzyl moiety into a wide range of molecular scaffolds. This guide provides an in-depth analysis of its applications, detailed protocols for its use, and the scientific rationale behind its role in pharmaceutical development.
Introduction: The Strategic Advantage of Fluorination
In drug discovery, the introduction of fluorine atoms can profoundly and beneficially alter a molecule's characteristics.[1][2] The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug, leading to a longer half-life in the body.[3] Furthermore, fluorine's high electronegativity can modulate the acidity or basicity of nearby functional groups and influence conformation, which can lead to increased binding affinity for biological targets like enzymes and receptors.[1][2] This often translates into more potent and selective drug candidates. The difluoromethylene unit (CF2), in particular, is noted for its ability to act as a lipophilic mimic for polar groups such as carbonyls and sulfonyls, improving properties like membrane permeability and bioavailability.[4]
This compound serves as a premier reagent for installing a difluorinated benzyl group, a privileged structural motif in many advanced pharmaceutical agents.[5][6] Its utility spans various therapeutic areas, from neurodegenerative diseases to metabolic disorders.
Caption: Role of the 2,5-difluorobenzyl moiety in enhancing drug properties.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties is fundamental to successful and safe experimental design.[6]
| Property | Value | Source |
| CAS Number | 85117-99-3 | [5][6][7] |
| Molecular Formula | C₇H₅BrF₂ | [5][8] |
| Molecular Weight | 207.02 g/mol | [5][7] |
| Appearance | Colorless to light orange/yellow clear liquid | [5] |
| Density | ~1.609 g/mL at 25 °C | [7][9] |
| Refractive Index | n20/D ~1.526 | [7][9] |
| Flash Point | 16 °C (60.8 °F) - closed cup | [7] |
Safety Profile:
This compound is a reactive and hazardous chemical that requires careful handling in a controlled laboratory environment.
-
Hazard Classifications: Flammable Liquid, Category 2; Skin Corrosion, Category 1B.[7]
-
Signal Word: Danger.[7]
-
Hazard Statements: H225 (Highly flammable liquid and vapor), H314 (Causes severe skin burns and eye damage).[7]
-
Handling Precautions: Use only in a well-ventilated area, preferably a chemical fume hood.[6][10] Keep away from heat, sparks, open flames, and other ignition sources.[6][7] Ground and bond container and receiving equipment to prevent static discharges.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a flame-retardant lab coat.[7][11] Use a suitable respirator (e.g., type ABEK (EN14387) filter) if ventilation is inadequate.[7]
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[11]
Applications in Pharmaceutical Synthesis
The reactivity of the bromomethyl group makes this compound an excellent electrophile for alkylation reactions. The benzylic carbon is highly susceptible to nucleophilic attack, allowing for the facile formation of C-N, C-O, and C-S bonds.[6] This versatility has been exploited in the synthesis of several classes of drug candidates.
Key Examples:
-
γ-Secretase Inhibitors for Alzheimer's Disease: 2,5-Difluorobenzyl bromide has been utilized in the synthesis of novel 4-aryl, 4-phenylsulfonyl cyclohexanone-derived γ-secretase inhibitors.[7][9] These compounds are investigated for their potential to modulate the production of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.
-
DPP-4 Inhibitors for Type 2 Diabetes: The reagent is a key building block for synthesizing certain dipeptidyl peptidase-4 (DPP-4) inhibitors.[7] Specifically, it has been used to prepare [(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]cyclohexane derivatives, which are evaluated for their ability to regulate glucose levels.
-
RORγt Inverse Agonists for Inflammatory Diseases: In the development of treatments for autoimmune conditions, the 2,6-difluorobenzyl ether moiety has been shown to be surprisingly potent in a series of RORγt inverse agonists.[12] While this example uses the 2,6-difluoro isomer, it highlights the principle that difluorobenzyl groups can create new, enlarged binding pockets in protein targets, leading to a significant gain in potency.[12]
Protocol: N-Alkylation of a Primary Amine
This protocol details a general procedure for the N-alkylation of a primary amine using this compound. This reaction is fundamental for linking the difluorobenzyl moiety to amine-containing scaffolds.
Causality and Experimental Design:
-
Solvent: Acetonitrile (MeCN) is a polar aprotic solvent that effectively dissolves the reagents and facilitates the Sₙ2 reaction without interfering with the nucleophile or electrophile.
-
Base: Potassium carbonate (K₂CO₃) is a mild, inexpensive inorganic base. It is sufficient to deprotonate the primary amine, enhancing its nucleophilicity to attack the electrophilic benzylic carbon. It is easily removed by filtration during work-up.
-
Temperature: The reaction is initially run at room temperature and may be gently heated to drive it to completion. The benzylic bromide is highly reactive, often not requiring harsh conditions.
Materials and Reagents:
-
Primary amine (e.g., Aniline derivative)
-
This compound (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (concentration typically 0.1-0.5 M).
-
Reagent Addition: While stirring vigorously at room temperature, add this compound (1.0 eq) to the mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting amine and the appearance of a new, less polar product spot indicates reaction progression.
-
Heating (Optional): If the reaction is sluggish at room temperature after 2-4 hours, gently heat the mixture to 40-60 °C and continue monitoring.
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the acetonitrile using a rotary evaporator.
-
Partition the residue between ethyl acetate and deionized water.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
-
Drying and Concentration:
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure secondary amine product.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
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- 4. Regio- and Enantioselective Bromocyclization of Difluoroalkenes as a Strategy to Access Tetrasubstituted Difluoromethylene-Containing Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. 85117-99-3|this compound|BLD Pharm [bldpharm.com]
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- 12. researchgate.net [researchgate.net]
Synthesis of Novel Azole Antifungal Agents Utilizing 2-(Bromomethyl)-1,4-difluorobenzene: A Detailed Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of the 2,4-Difluorobenzyl Moiety in Modern Antifungals
The landscape of antifungal drug discovery is continually shaped by the urgent need to combat invasive fungal infections and the rise of drug-resistant strains.[1] Within the arsenal of antifungal agents, the azole class, particularly triazoles like fluconazole and voriconazole, remains a cornerstone of clinical therapy.[2][3] A key structural feature in many of these potent antifungals is the 2,4-difluorophenyl group.[1] This moiety is critical for the drug's efficacy, contributing to enhanced binding affinity with the target enzyme, lanosterol 14α-demethylase (CYP51), and improved metabolic stability.[4] The presence of the fluorine atoms increases the lipophilicity of the molecule, facilitating its passage through the fungal cell membrane.
This comprehensive guide focuses on the practical application of 2-(Bromomethyl)-1,4-difluorobenzene as a pivotal starting material for the synthesis of novel azole-based antifungal agents. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for the synthesis of key intermediates and final compounds, and discuss the structure-activity relationships that drive the design of next-generation antifungals. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of new and effective antifungal therapies.
The Central Role of this compound: A Versatile Building Block
This compound is a highly valuable reagent in medicinal chemistry due to its ability to introduce the 2,4-difluorobenzyl group into a target molecule. This electrophilic benzyl halide readily participates in nucleophilic substitution reactions, particularly with nitrogen-containing heterocycles like 1,2,4-triazole, which is a common pharmacophore in azole antifungals.[1] The C-Br bond is sufficiently labile to allow for efficient alkylation under relatively mild conditions, making it an ideal choice for the construction of diverse compound libraries for antifungal screening.
Part 1: Synthesis of the Core Intermediate: 1-((2,4-Difluorobenzyl)methyl)-1H-1,2,4-triazole
The foundational step in the synthesis of many potent antifungal agents is the N-alkylation of a suitable azole heterocycle with this compound. Here, we present a detailed protocol for the regioselective N-alkylation of 1,2,4-triazole.
Reaction Principle: Nucleophilic Substitution
The synthesis of 1-((2,4-difluorobenzyl)methyl)-1H-1,2,4-triazole proceeds via a classic SN2 reaction mechanism. The nitrogen atom of the 1,2,4-triazole acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound and displacing the bromide leaving group. The use of a suitable base is crucial to deprotonate the triazole, thereby increasing its nucleophilicity.
Experimental Protocol: N-Alkylation of 1,2,4-Triazole
Materials:
-
This compound
-
1,2,4-Triazole
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography apparatus)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1,2,4-triazole (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.
-
Addition of Alkylating Agent: To the stirred suspension, add a solution of this compound (1.05 eq.) in a minimal amount of anhydrous DMF dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-((2,4-difluorobenzyl)methyl)-1H-1,2,4-triazole.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of this compound and to ensure the efficiency of the base.
-
Potassium Carbonate as Base: K₂CO₃ is a mild and effective base for the deprotonation of 1,2,4-triazole. Its insolubility in DMF can be advantageous in some cases, facilitating product purification.
-
DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Inert Atmosphere: An inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of the core triazole intermediate.
Part 2: Elaboration of the Core Intermediate into Advanced Antifungal Analogs
The synthesized 1-((2,4-difluorobenzyl)methyl)-1H-1,2,4-triazole serves as a versatile platform for the creation of more complex antifungal candidates. By incorporating additional pharmacophoric elements, such as a hydroxyl group and a second heterocyclic moiety, we can design molecules that mimic the structures of clinically successful drugs like fluconazole and voriconazole.
Synthetic Strategy: Building Complexity from the Core
A common strategy involves the introduction of a side chain to the carbon adjacent to the 2,4-difluorobenzyl group. This can be achieved through various synthetic transformations, including aldol-type reactions or the use of organometallic reagents.
Illustrative Protocol: Synthesis of a Fluconazole-like Analog
This protocol outlines a conceptual pathway for the synthesis of a propan-2-ol derivative, a key structural feature of many azole antifungals.
Materials:
-
1-((2,4-Difluorobenzyl)methyl)-1H-1,2,4-triazole (from Part 1)
-
Strong base (e.g., n-Butyllithium or Lithium diisopropylamide)
-
Anhydrous Tetrahydrofuran (THF)
-
A suitable ketone or aldehyde (e.g., acetone for a simple analog)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard work-up and purification equipment
Procedure:
-
Deprotonation: To a solution of 1-((2,4-difluorobenzyl)methyl)-1H-1,2,4-triazole (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add the strong base (1.05 eq.) dropwise. Stir the resulting solution for 30-60 minutes at -78 °C.
-
Electrophilic Quench: Add the ketone or aldehyde (1.1 eq.) dropwise to the reaction mixture at -78 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Quenching and Work-up:
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography to yield the desired fluconazole-like analog.
Causality Behind Experimental Choices:
-
Strong Base: A strong base is required to deprotonate the methylene group adjacent to the triazole ring, forming a carbanion.
-
Low Temperature: The reaction is conducted at low temperatures (-78 °C) to control the reactivity of the organolithium species and prevent side reactions.
-
Anhydrous THF: THF is a suitable aprotic solvent for organometallic reactions.
Visualization of the Elaboration Pathway
Caption: Synthetic pathway for elaborating the core intermediate.
Part 3: Understanding the Mechanism of Action and Structure-Activity Relationships
The antifungal activity of the synthesized azole derivatives is primarily attributed to their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][6][7][8] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][6][7]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
-
Binding to CYP51: The triazole nitrogen atom (N-4) of the antifungal agent coordinates to the heme iron atom in the active site of CYP51.[3]
-
Enzyme Inhibition: This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby inhibiting the demethylation step in ergosterol biosynthesis.[5][6][7]
-
Disruption of Fungal Cell Membrane: The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[7]
Structure-Activity Relationships (SAR)
The following table summarizes key structural features and their impact on antifungal activity, providing a rationale for the design of new analogs.
| Structural Feature | Role in Antifungal Activity | Rationale and Insights |
| 1,2,4-Triazole Ring | Essential for binding to the heme iron of CYP51.[3] | The N-4 nitrogen is the primary point of interaction with the enzyme's active site. Modifications to this ring can significantly impact binding affinity. |
| 2,4-Difluorophenyl Group | Enhances binding affinity and metabolic stability.[1] | The fluorine atoms increase lipophilicity, aiding in cell membrane penetration. They also form favorable interactions within the active site of CYP51. |
| Tertiary Hydroxyl Group | Provides an additional hydrogen bonding interaction with the enzyme. | This group is a common feature in potent azole antifungals like fluconazole and voriconazole, contributing to their high affinity. |
| Side Chain Modifications | Modulates solubility, pharmacokinetic properties, and spectrum of activity. | The side chain can be varied to optimize drug-like properties and target specific fungal pathogens. |
Conclusion and Future Directions
This compound is a readily accessible and highly effective starting material for the synthesis of a diverse range of novel azole-based antifungal agents. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and synthesize new chemical entities with the potential to address the growing challenge of fungal infections. Future efforts in this area should focus on the strategic modification of the core scaffold to enhance the spectrum of activity, overcome existing resistance mechanisms, and improve the overall pharmacokinetic and safety profiles of these promising antifungal candidates.
References
- Azole: Antifungal Drugs, Mechanism of Action | StudySmarter. (2023, August 29).
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517.
- Mechanisms of action in antifungal drugs | Research Starters - EBSCO. (n.d.).
- Azole antifungals - Life Worldwide. (n.d.).
- Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx - Slideshare. (n.d.).
- Xu, K., Huang, L., Xu, Z., Wang, Y., Bai, G., Wu, Q., Wang, X., Yu, S., & Jiang, Y. (2015). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Drug Design, Development and Therapy, 9, 1347–1362.
- Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - Dove Medical Press. (2015, March 11).
- Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - ResearchGate. (2015, March 1).
- Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - Semantic Scholar. (2015, March 11).
- Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (n.d.).
- Design, synthesis, and in vitro antifungal activity of 1-[(4-substituted-benzyl)methylamino]-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols - PubMed. (2011, May 2).
- An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF - ResearchGate. (n.d.).
- Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC - NIH. (n.d.).
- Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles - Organic Chemistry Portal. (n.d.).
- Design, synthesis, and antifungal activity of novel conformationally restricted triazole derivatives - PubMed. (2009, December).
- Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - Frontiers. (n.d.).
- Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl) - 药学实践与服务. (n.d.).
- Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. (2015, August 9).
- A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. (n.d.).
- synthesis of 1,2,4 triazole compounds - ISRES. (n.d.).
- Non-Catalytic Addition of 1,2,4Triazole to Nucleophilic and Electrophilic Alkenes. (2015, August 7).
- Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. (n.d.).
- 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde - MDPI. (n.d.).
- Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PubMed Central. (n.d.).
- Chemical and Pharmacological Properties of Diflunisal - PubMed. (n.d.).
- Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents - MDPI. (n.d.).
- Pharmacology of antifungal agents - Deranged Physiology. (2020, October 11).
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Application Notes and Protocols for Nucleophilic Substitution with 2,4-Difluorobenzyl Bromide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2,4-difluorobenzyl bromide in nucleophilic substitution reactions. 2,4-Difluorobenzyl bromide is a pivotal reagent in modern organic synthesis, valued for its ability to introduce the difluorobenzyl moiety into a wide range of molecules.[1] The presence of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making this building block particularly relevant in medicinal chemistry and materials science.[1] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, field-proven protocols for reactions with oxygen, nitrogen, and sulfur nucleophiles. Each protocol is designed as a self-validating system, complete with mechanistic insights, troubleshooting advice, and visual aids to ensure reliable and reproducible outcomes in the laboratory.
Mechanistic Framework: The Reactivity of a Benzylic Halide
2,4-Difluorobenzyl bromide, as a primary benzylic halide, exhibits versatile reactivity, capable of undergoing nucleophilic substitution through both SN1 and SN2 pathways. The operative mechanism is dictated by the reaction conditions, including the nature of the nucleophile, solvent polarity, and temperature.
-
SN2 Pathway: This pathway is typically favored for primary benzylic halides. It involves a concerted, bimolecular step where the nucleophile attacks the electrophilic carbon, displacing the bromide leaving group. This mechanism is promoted by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile), which solvate the cation but not the nucleophile, enhancing its reactivity.[2][3] For 2,4-difluorobenzyl bromide, SN2 is the most common and controllable pathway for synthetic applications.
-
SN1 Pathway: While less common for primary halides, the SN1 mechanism is a possibility for benzylic systems due to the remarkable stability of the resulting benzylic carbocation, which is delocalized by resonance across the aromatic ring.[4] This pathway involves a two-step process: rate-limiting ionization to form the carbocation, followed by rapid attack by the nucleophile. Conditions that favor the SN1 pathway include polar protic solvents (e.g., ethanol, water), which can stabilize the carbocation intermediate, and weaker nucleophiles.
A key advantage of using primary benzylic halides like 2,4-difluorobenzyl bromide is that the competing E2 elimination reaction is generally not a significant issue.
Figure 1: Competing SN1 and SN2 pathways for nucleophilic substitution.
Protocols for O-Alkylation: Synthesis of Aryl Ethers
The formation of an ether linkage via the Williamson Ether Synthesis is a cornerstone of organic chemistry.[5] This SN2 reaction is particularly effective for producing aryl ethers by reacting a phenoxide with a primary alkyl halide.[2] The resulting 2,4-difluorobenzyl ethers are valuable in drug discovery as stable analogues of more labile functional groups.
Protocol 2.1: Williamson Ether Synthesis with Phenols
This protocol details the O-alkylation of 4-methoxyphenol with 2,4-difluorobenzyl bromide.
Experimental Workflow
Figure 2: Workflow for Williamson Ether Synthesis.
Reagents & Equipment
-
4-Methoxyphenol
-
2,4-Difluorobenzyl bromide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
-
Standard glassware for extraction and purification
Step-by-Step Procedure
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-methoxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Phenoxide Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Alkylation: Add 2,4-difluorobenzyl bromide (1.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Carefully pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure aryl ether.
| Parameter | Recommended Condition | Rationale & Notes |
| Base | K₂CO₃, Cs₂CO₃ | Mild bases sufficient for deprotonating phenols. Cs₂CO₃ is more soluble and can accelerate the reaction.[2] |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents are ideal for SN2 reactions as they promote a naked, reactive nucleophile.[3] |
| Temperature | 60-80 °C | Provides sufficient energy to overcome the activation barrier without promoting significant side reactions. |
| Equivalents | Base (1.5-2.0 eq), Alkyl Halide (1.1-1.2 eq) | A slight excess of the alkylating agent ensures complete consumption of the more valuable phenol. |
Protocols for N-Alkylation: Synthesis of Amines
The direct alkylation of amines with alkyl halides is a fundamental method for forming C-N bonds.[6] However, a significant challenge is overalkylation, as the product amine is often more nucleophilic than the starting material, leading to product mixtures.[7] For the clean synthesis of primary amines, the Gabriel Synthesis offers a superior alternative.[8]
Protocol 3.1: Gabriel Synthesis of 2,4-Difluorobenzylamine
This two-step method uses phthalimide as a protected source of ammonia, preventing overalkylation.[8]
Experimental Workflow
Figure 3: Workflow for Gabriel Primary Amine Synthesis.
Reagents & Equipment
-
Potassium phthalimide
-
2,4-Difluorobenzyl bromide
-
Hydrazine monohydrate (NH₂NH₂·H₂O)
-
DMF (anhydrous), Ethanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Standard reaction and work-up glassware
Step-by-Step Procedure
-
Alkylation: In a round-bottom flask, dissolve potassium phthalimide (1.05 eq) in anhydrous DMF. Add 2,4-difluorobenzyl bromide (1.0 eq) and heat the mixture to 80-100 °C. Monitor by TLC until the benzyl bromide is consumed.
-
Isolation of Intermediate: Cool the reaction and pour it into cold water. The N-(2,4-difluorobenzyl)phthalimide product will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Deprotection (Hydrazinolysis): Suspend the dried N-alkylated phthalimide in ethanol. Add hydrazine monohydrate (1.5-2.0 eq) and heat the mixture to reflux for 2-4 hours. A thick precipitate of phthalhydrazide will form.
-
Work-up: Cool the mixture, acidify with concentrated HCl, and filter to remove the phthalhydrazide solid. Neutralize the filtrate with aqueous NaOH until basic (pH > 10) and extract the desired primary amine with an organic solvent (e.g., dichloromethane or ether).
-
Purification: Dry the combined organic extracts, concentrate, and purify the amine, if necessary, by distillation or chromatography.
| Method | Nucleophile | Pros | Cons |
| Direct Alkylation | Ammonia, Primary/Secondary Amine | One step, simple procedure. | Prone to overalkylation, leading to mixtures and low yields of the desired product.[7] |
| Gabriel Synthesis | Potassium Phthalimide | Cleanly produces primary amines, avoids overalkylation.[8] | Two steps, requires harsh conditions (hydrazine) for deprotection. |
Protocols for S-Alkylation: Synthesis of Thioethers
The S-alkylation of thiols is a highly efficient and common method for constructing thioether (sulfide) bonds.[9][10] Thiols are excellent nucleophiles, especially in their deprotonated thiolate form, and readily react with electrophiles like 2,4-difluorobenzyl bromide via an SN2 mechanism.[11]
Protocol 4.1: S-Alkylation of Thiols
This protocol describes the synthesis of a 2,4-difluorobenzyl thioether from thiophenol.
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// Edges start -> stir; stir -> add; add -> react; react -> workup; workup -> purify; purify -> end; }
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- 10. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Synthesis of N-(2,4-Difluorobenzyl)amines
Introduction: The Strategic Importance of the 2,4-Difluorobenzyl Moiety
The N-alkylation of amines with 2-(Bromomethyl)-1,4-difluorobenzene is a cornerstone reaction in modern medicinal chemistry and drug development. The resulting N-(2,4-difluorobenzyl)amine scaffold is a privileged structural motif found in a multitude of biologically active molecules. Its prevalence stems from the unique properties imparted by the difluorinated phenyl ring, which can enhance metabolic stability, modulate lipophilicity, and participate in crucial binding interactions with biological targets through hydrogen bonding or dipole interactions.
This guide provides a comprehensive overview of the reaction's mechanistic underpinnings, detailed experimental protocols for various amine classes, and expert insights into optimizing reaction conditions. The protocols are designed for researchers and scientists engaged in small molecule synthesis and drug discovery, offering a robust framework for accessing these valuable compounds. Notably, this chemical moiety is a key component in the development of potent and selective kinase inhibitors, such as those targeting Polo-Like Kinase 1 (PLK1), a critical regulator of the cell cycle and a high-value target in oncology.[1][2][3][4]
Mechanistic Framework: A Classic SN2 Pathway
The reaction of this compound with an amine proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[5][6] Understanding this pathway is critical for troubleshooting and adapting protocols to different substrates.
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile. It attacks the electrophilic benzylic carbon atom (the CH2 group), which is bonded to the highly electronegative bromine atom.
-
Transition State: A five-coordinate transition state is formed where a new C-N bond is partially forming at the same time the C-Br bond is partially breaking.[6][7] The geometry around the carbon atom is trigonal bipyramidal. Benzylic halides like this compound are particularly reactive in SN2 reactions because the adjacent aromatic ring helps to stabilize this crowded transition state through π-orbital overlap.[8]
-
Displacement & Product Formation: The bromide ion is displaced as a stable leaving group, resulting in the formation of a protonated amine (an ammonium salt).
-
Deprotonation: A base present in the reaction mixture removes a proton from the nitrogen atom, yielding the final, neutral N-alkylated amine product and a salt byproduct (e.g., HBr salt of the base).[5]
This final deprotonation step is crucial. Without a base, the acidic proton on the newly formed ammonium salt would protonate another molecule of the starting amine, rendering it non-nucleophilic and halting the reaction.
Diagram: General SN2 Reaction Mechanism
Caption: SN2 mechanism for N-alkylation of an amine.
Critical Factors Influencing the Reaction
-
Amine Nucleophilicity: The reaction rate is highly dependent on the amine's ability to donate its lone pair. Generally, aliphatic secondary amines are more nucleophilic than primary amines, which are significantly more nucleophilic than aromatic amines. Steric hindrance around the nitrogen atom can dramatically decrease reactivity.
-
Solvent Choice: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) , Acetonitrile (MeCN) , or Dimethyl sulfoxide (DMSO) are optimal.[7][9] These solvents solvate the counter-ion of the base (e.g., K⁺) but do not form strong hydrogen bonds with the amine nucleophile, leaving it "naked" and highly reactive.[10] Protic solvents (e.g., ethanol, water) can form a "solvent cage" around the amine via hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[7][10]
-
Base Selection: The base must be strong enough to deprotonate the ammonium intermediate but should not compete as a nucleophile.
-
Excess Amine: For simple, inexpensive amines, using a 2-3 fold excess can serve as both the nucleophile and the base.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices. They are non-nucleophilic, inexpensive, and easily removed during aqueous work-up.
-
Organic Bases: Hindered organic bases like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) can be used, but may complicate purification.
-
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for reacting this compound with primary, secondary, and aromatic amines.
Diagram: General Experimental Workflow
Caption: Standard workflow for synthesis and purification.
Protocol 1: Reaction with a Primary Aliphatic Amine (Benzylamine)
This protocol details a straightforward N-alkylation using a reactive primary amine.
| Reagents & Materials | Amount | Moles | Molar Mass | Notes |
| This compound | 1.0 g | 4.83 mmol | 207.03 g/mol | Limiting Reagent |
| Benzylamine | 1.55 g (1.58 mL) | 14.49 mmol | 107.15 g/mol | 3.0 equivalents |
| Acetonitrile (MeCN) | 25 mL | - | - | Anhydrous grade |
| Round-bottom flask | 50 mL | - | - | With stir bar |
Procedure:
-
Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add benzylamine (1.55 g, 3.0 eq.) and anhydrous acetonitrile (25 mL).
-
Reagent Addition: Dissolve this compound (1.0 g, 1.0 eq.) in the stirred solution at room temperature. In this case, the excess benzylamine acts as both the nucleophile and the base.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexanes eluent system. The product spot should appear at a higher Rf than the starting benzylamine.
-
Work-up:
-
Once the starting bromide is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove excess benzylamine, followed by saturated aqueous NaHCO₃ (25 mL), and finally with brine (25 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford N-(2,4-difluorobenzyl)benzylamine as a pure product.[11]
-
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expert Insights: Using excess primary amine is a common and effective strategy to drive the reaction to completion and minimize the formation of the dialkylated byproduct, which can occur if the secondary amine product is a better nucleophile than the starting primary amine.[12]
Protocol 2: Reaction with a Secondary Aliphatic Amine (Morpholine)
This protocol illustrates the synthesis of a tertiary amine using a cyclic secondary amine and an inorganic base.
| Reagents & Materials | Amount | Moles | Molar Mass | Notes |
| This compound | 1.0 g | 4.83 mmol | 207.03 g/mol | Limiting Reagent |
| Morpholine | 0.50 g (0.50 mL) | 5.79 mmol | 87.12 g/mol | 1.2 equivalents |
| Potassium Carbonate (K₂CO₃) | 1.0 g | 7.24 mmol | 138.21 g/mol | 1.5 equivalents |
| N,N-Dimethylformamide (DMF) | 20 mL | - | - | Anhydrous grade |
| Round-bottom flask | 50 mL | - | - | With stir bar |
Procedure:
-
Setup: To a 50 mL round-bottom flask, add morpholine (0.50 g, 1.2 eq.), potassium carbonate (1.0 g, 1.5 eq.), and anhydrous DMF (20 mL).
-
Reagent Addition: Add this compound (1.0 g, 1.0 eq.) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexanes).
-
Work-up:
-
Cool the reaction to room temperature and pour it into a beaker containing 100 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 40 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) to remove residual DMF, followed by brine (50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude oil by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 4-(2,4-difluorobenzyl)morpholine.
-
-
Characterization: Confirm the structure via NMR and MS analysis.
Expert Insights: DMF is an excellent solvent for this reaction as it readily dissolves the organic reagents and the polar aprotic environment accelerates the SN2 rate.[9] Using an inorganic base like K₂CO₃ is crucial to avoid side reactions and simplify purification compared to using an amine base.
Protocol 3: Reaction with a Weakly Nucleophilic Aromatic Amine (4-Fluoroaniline)
This protocol demonstrates the conditions required for less reactive amines, often needing elevated temperatures.
| Reagents & Materials | Amount | Moles | Molar Mass | Notes |
| This compound | 1.0 g | 4.83 mmol | 207.03 g/mol | Limiting Reagent |
| 4-Fluoroaniline | 0.64 g | 5.79 mmol | 111.12 g/mol | 1.2 equivalents |
| N,N-Diisopropylethylamine (DIPEA) | 1.25 g (1.68 mL) | 9.66 mmol | 129.24 g/mol | 2.0 equivalents |
| Acetonitrile (MeCN) | 25 mL | - | - | Anhydrous grade |
| Round-bottom flask | 50 mL | - | - | With stir bar, reflux condenser |
Procedure:
-
Setup: Equip a 50 mL round-bottom flask with a reflux condenser and stir bar. Add 4-fluoroaniline (0.64 g, 1.2 eq.), DIPEA (1.25 g, 2.0 eq.), and acetonitrile (25 mL).
-
Reagent Addition: Add this compound (1.0 g, 1.0 eq.) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 18-24 hours.
-
Monitoring: Monitor for the disappearance of the starting materials via TLC or LC-MS. Aromatic amines are generally poor nucleophiles, so longer reaction times and higher temperatures are often necessary.[13]
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate in vacuo.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (25 mL), and brine (25 mL).
-
-
Purification:
-
Dry the organic phase over Na₂SO₄, filter, and remove the solvent.
-
Purify the crude material by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to isolate N-(2,4-difluorobenzyl)-4-fluoroaniline.
-
-
Characterization: Confirm the product structure using appropriate analytical techniques.
Expert Insights: For weakly nucleophilic anilines, a non-nucleophilic organic base like DIPEA is preferred, and heating is almost always required to achieve a reasonable reaction rate. The choice of a higher-boiling polar aprotic solvent like DMF could also be considered to enable higher reaction temperatures if needed.
Summary of Reaction Conditions
The following table provides a general guide for selecting appropriate conditions based on the amine class.
| Amine Class | Nucleophilicity | Typical Base | Solvent | Temperature | Expected Yield |
| Primary Aliphatic | High | Excess Amine or K₂CO₃ | MeCN, THF | Room Temp. | 70-95% |
| Secondary Aliphatic | Very High | K₂CO₃, Cs₂CO₃ | DMF, MeCN | Room Temp. - 50 °C | 80-98% |
| Primary Aromatic | Low | DIPEA, K₂CO₃ | MeCN, DMF | 60 °C - Reflux | 50-85% |
| Secondary Aromatic | Very Low | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 °C - 120 °C | 40-75% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Amine is not nucleophilic enough. 2. Insufficient temperature. 3. Poor quality or wet reagents/solvent. | 1. Switch to a more polar aprotic solvent (e.g., MeCN to DMF). 2. Increase the reaction temperature. 3. Use a stronger, non-nucleophilic base (e.g., Cs₂CO₃). 4. Ensure all reagents and solvents are anhydrous. |
| Formation of Multiple Products | 1. Over-alkylation of a primary amine to form a tertiary amine.[12] 2. Side reactions due to a reactive base (e.g., amine base). | 1. Use a larger excess of the primary amine (3-5 equivalents). 2. Add the alkylating agent slowly to the amine solution. 3. Consider an alternative synthesis like reductive amination.[12] |
| Difficult Purification | 1. Use of a high-boiling solvent like DMF or DMSO. 2. Use of an organic base (e.g., DIPEA, TEA). | 1. Perform thorough aqueous washes to remove DMF/DMSO. 2. Use an acid wash (e.g., 1M HCl) to remove residual organic base. 3. Consider using an inorganic base (K₂CO₃) which is easily removed. |
References
- Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1. (Source: Vertex AI Search)
- Discovery of a Potent and Orally Bioavailable Benzolactam-Derived Inhibitor of Polo-Like Kinase 1 (MLN0905).
- Alkylation of Amines. (Source: University of Calgary)
- What is the effect of solvent on SN2? (Source: Quora)
- Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium.
- TAK-960, a Novel, Orally Available, Selective Inhibitor of Polo-Like Kinase 1, Shows Broad-spectrum Preclinical Antitumor Activity in Multiple Dosing Regimens. (Source: Molecular Cancer Therapeutics - AACR Journals)
- Characteristics of the SN2 Reaction. (Source: Chemistry LibreTexts)
- Discovery of a Potent and Orally Bioavailable Benzolactam-Derived Inhibitor of Polo-Like Kinase 1 (MLN0905).
- Kinetics of reaction of benzyl halides with amines in mixed solvents. (Source: Indian Academy of Sciences)
- How to purify Benzylamine? (Source: Reddit)
- Solvent Effects on Sn2 Reactions. (Source: YouTube)
- Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- Effect of solvent on the free energy of activation of SN2 reaction between phenacyl bromide and amines.
- Structure-Based Discovery of a Highly Selective, Oral Polo-Like Kinase 1 Inhibitor with Potent Antileukemic Activity.
- Benzylamine, purified by redistill
- What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? (Source: Quora)
- Synthesis of benzylic amines. (Source: Organic Chemistry Portal)
- Aqueous-Mediated N-Alkylation of Amines.
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (Source: PubMed Central)
- Solved (a) Benzyl bromide (A) can undergo a substitution. (Source: Chegg.com)
- Organic Syntheses Procedure. (Source: orgsyn.org)
- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
- Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes.
- Alkylation of Amines (Sucks!). (Source: Master Organic Chemistry)
- Process for continuously preparing difluorobenzene derivatives with long operating times.
- Synthesis of difluoromethylated secondary amines.
- Preparation of benzylamine. (Source: PrepChem.com)
- Synthesis and antifungal activity of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide. (Source: NISCAIR Online Periodicals Repository)
- Selected Reaction of (Z)Dimethyl α-(Bromomethyl) Fumarate with Secondary Amines.
- C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. (Source: PubMed Central)
- Fluoroalkyl Amino Reagents (FARs)
- Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. (Source: PubMed Central)
- Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Deriv
- Synthesis and Antifungal Activity of N-(Alkyl/Aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide.
- Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (Source: Semantic Scholar)
- Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (Source: NIH)
- Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. (Source: PubMed)
- Preparation of 2,5-bis(aminomethyl)furan from 2,5-diformylfuran.
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Application Notes & Protocols for the Williamson Ether Synthesis of 2,5-Difluorobenzyl Ethers
Abstract
This comprehensive guide details the application of the Williamson ether synthesis for the preparation of substituted ethers using 2-(bromomethyl)-1,4-difluorobenzene (also known as 2,5-difluorobenzyl bromide). This protocol is specifically tailored for researchers, medicinal chemists, and drug development professionals who are increasingly utilizing fluorinated scaffolds to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. We provide an in-depth examination of the reaction mechanism, critical experimental parameters, and a detailed, step-by-step protocol for the synthesis of a representative 2,5-difluorobenzyl ether. This document aims to serve as a practical and authoritative resource, ensuring reproducible and high-yielding synthetic outcomes.
Introduction: The Strategic Value of Fluorinated Benzyl Ethers
The Williamson ether synthesis, a cornerstone of organic chemistry for over 150 years, remains one of the most reliable and versatile methods for constructing ether linkages.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving an alkoxide or phenoxide nucleophile and a suitable electrophile, typically a primary alkyl halide.[1]
In modern drug discovery, the incorporation of fluorine atoms into lead compounds is a widely adopted strategy to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[2] The 2,5-difluorobenzyl moiety is a particularly valuable building block in this context.[2] Its parent electrophile, this compound, is a primary benzylic halide, which makes it an excellent substrate for SN2 reactions due to minimal steric hindrance and the absence of β-hydrogens, which suppresses the competing E2 elimination pathway. This application note provides the necessary framework and a detailed protocol to successfully synthesize 2,5-difluorobenzyl ethers, valuable intermediates in pharmaceutical and materials science research.
Scientific Principles and Mechanistic Overview
The synthesis of a 2,5-difluorobenzyl ether from a phenol derivative follows the classic SN2 pathway of the Williamson ether synthesis. The process can be dissected into two primary stages:
-
Deprotonation: A base is used to deprotonate the acidic hydroxyl group of the alcohol or phenol, generating a more potent nucleophile—the corresponding alkoxide or phenoxide. The acidity of the hydroxyl proton is a key factor; phenols (pKa ≈ 10) are significantly more acidic than aliphatic alcohols and can be deprotonated by moderately strong bases like potassium carbonate (K₂CO₃).
-
Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic benzylic carbon of this compound. This occurs in a single, concerted step where the new C-O bond forms simultaneously as the C-Br bond breaks. The bromide ion is expelled as the leaving group.
Causality Behind Experimental Choices:
-
Electrophile: this compound is an ideal electrophile. As a primary benzylic halide, it is highly reactive towards SN2 displacement and is not prone to elimination side reactions. The electron-withdrawing fluorine atoms may slightly enhance the electrophilicity of the benzylic carbon.
-
Nucleophile: For this protocol, we use 4-nitrophenol. The strong electron-withdrawing nitro group increases the acidity of the phenolic proton (pKa ≈ 7.1), facilitating its deprotonation with a mild base like K₂CO₃.
-
Base: Anhydrous potassium carbonate is a suitable base for deprotonating phenols. It is inexpensive, easy to handle, and the resulting byproducts (KHCO₃ and KBr) are easily removed by filtration. For less acidic alcohols, a stronger base such as sodium hydride (NaH) would be necessary.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is optimal. These solvents effectively solvate the potassium cation while leaving the phenoxide anion poorly solvated and thus highly nucleophilic, accelerating the rate of the SN2 reaction.
Detailed Experimental Protocol
This protocol describes the synthesis of 1-((2,5-difluorobenzyl)oxy)-4-nitrobenzene as a representative example.
Materials and Equipment
| Reagent/Material | Formula | M.W. | Amount | Moles | Eq. |
| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 1.39 g | 10.0 mmol | 1.0 |
| This compound | C₇H₅BrF₂ | 207.02 | 2.28 g | 11.0 mmol | 1.1 |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 2.07 g | 15.0 mmol | 1.5 |
| Anhydrous Acetonitrile (MeCN) | C₂H₃N | 41.05 | 50 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~150 mL | - | - |
| Saturated aq. NaCl (Brine) | NaCl | 58.44 | ~50 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | - | - |
-
Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, standard glassware for workup, rotary evaporator, thin-layer chromatography (TLC) plate and chamber, filtration apparatus.
Safety Precautions
-
This compound is a lachrymator and corrosive. It must be handled in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
4-Nitrophenol is toxic and an irritant. Avoid inhalation of dust and contact with skin.
-
Acetonitrile is flammable and toxic. All heating should be performed using a heating mantle, and the apparatus should be properly vented.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (1.39 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask. Stir the resulting yellow suspension at room temperature for 10-15 minutes.
-
Addition of Electrophile: Using a syringe, add this compound (2.28 g, 11.0 mmol) to the stirring suspension.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) using a heating mantle. Maintain the reflux for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC (eluent: 4:1 Hexane/Ethyl Acetate). The reaction is complete when the 4-nitrophenol spot (visualized by UV light) has been consumed.
-
Work-up: Once complete, allow the reaction mixture to cool to room temperature. Filter the solid salts (K₂CO₃ and KBr) using a Büchner funnel and wash the filter cake with a small amount of ethyl acetate (~20 mL).
-
Extraction: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 25 mL) and saturated aqueous NaCl (brine) (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: The crude product, a pale yellow solid, can be purified by recrystallization from hot ethanol to afford fine, needle-like crystals.
-
Characterization: The final product should be characterized by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and IR spectra. The expected yield is typically >90%.
Expected Characterization Data for 1-((2,5-difluorobenzyl)oxy)-4-nitrobenzene
-
Appearance: Pale yellow crystalline solid.
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals:
-
A singlet for the benzylic protons (-O-CH₂ -Ar) around δ 5.2 ppm.
-
An AA'BB' system for the 4-nitrophenyl ring, with two doublets around δ 8.2 ppm (protons ortho to -NO₂) and δ 7.1 ppm (protons ortho to the ether linkage).
-
Complex multiplets for the three aromatic protons of the 2,5-difluorobenzyl ring between δ 7.0-7.4 ppm, showing characteristic H-F couplings.
-
-
¹³C NMR (101 MHz, CDCl₃): Key expected signals include:
-
The benzylic carbon (-O-C H₂-Ar) around δ 65-70 ppm.[2] The fluorine substituents typically shift the signal of the attached benzylic carbon upfield compared to non-fluorinated analogues.[2]
-
Signals for the aromatic carbons, with characteristic C-F couplings (large ¹JCF and smaller multi-bond JCF) for the difluorinated ring. The carbons bearing fluorine will appear as doublets with large coupling constants.
-
-
IR (ATR, cm⁻¹): Expected absorptions include strong C-O-C stretching (around 1250-1050 cm⁻¹), strong asymmetric and symmetric N-O stretching for the nitro group (around 1520 and 1345 cm⁻¹), and C-F stretching (around 1200-1100 cm⁻¹).
Troubleshooting and Process Optimization
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive base (absorbed moisture). | Extend reflux time and monitor by TLC. Ensure K₂CO₃ is anhydrous by drying in an oven before use. |
| Low Yield | Incomplete deprotonation. Side reactions. Loss of product during workup. | Use a stronger base (e.g., NaH in THF) if starting alcohol is less acidic. Ensure the temperature does not significantly exceed the reflux point. Be careful during extraction steps. |
| Presence of Side Products | Impure starting materials. Reaction temperature too high. | Purify starting materials before use. Maintain a gentle, consistent reflux. |
Conclusion
The Williamson ether synthesis remains a highly effective and straightforward method for synthesizing 2,5-difluorobenzyl ethers. By employing this compound as the electrophile with a suitable phenoxide, researchers can readily access these valuable fluorinated building blocks. The protocol detailed herein, using mild and common reagents, provides a reliable and scalable route to these compounds, facilitating their application in the development of novel pharmaceuticals and advanced materials. Adherence to the principles and steps outlined in this guide will enable scientists to achieve high-purity products in excellent yields.
References
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Khoabane, N. M., Grayson, E. J., Kenwright, A. M., & Pillai, M. K. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering.
Sources
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2,4-Difluorobenzyl Bromide
Introduction: The Strategic Importance of the 2,4-Difluorobenzyl Moiety
In the landscape of modern drug discovery and development, the strategic incorporation of fluorinated motifs is a cornerstone for enhancing the pharmacological profile of therapeutic agents. The 2,4-difluorobenzyl group, in particular, has emerged as a privileged scaffold, celebrated for its ability to improve metabolic stability, binding affinity, and lipophilicity.[1][2] Its presence is a defining feature in blockbuster drugs, most notably the HIV-1 integrase inhibitors like dolutegravir and cabotegravir, where it plays a pivotal role in their high potency and barrier to resistance.[1][3]
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile methodologies in modern organic synthesis for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[4][5] These transformations offer a direct and efficient route to assemble complex molecular architectures from readily available precursors under relatively mild conditions.
This guide provides an in-depth technical overview and field-proven protocols for the palladium-catalyzed cross-coupling of 2,4-difluorobenzyl bromide, an sp³-hybridized electrophile. We will explore the mechanistic underpinnings, key reaction classes, and detailed experimental procedures tailored for researchers, scientists, and drug development professionals aiming to leverage this critical building block in their synthetic campaigns.
Mechanistic Framework: The Palladium Catalytic Cycle
Understanding the fundamental mechanism is crucial for troubleshooting and optimizing cross-coupling reactions. The process is a catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[4][6]
-
Oxidative Addition : The cycle begins with the reaction of a low-ligated, electron-rich Pd(0) complex with the electrophile, in this case, 2,4-difluorobenzyl bromide. This step involves the cleavage of the C-Br bond and the oxidation of palladium to a Pd(II) species. This is often the rate-determining step.[6][7]
-
Transmetalation / Amine Coordination :
-
For C-C couplings (e.g., Suzuki, Sonogashira), a nucleophilic organometallic reagent (e.g., R-B(OH)₂, R-SnBu₃, R-ZnCl) transfers its organic group to the Pd(II) center in a step called transmetalation, displacing the halide.[4]
-
For C-N couplings (Buchwald-Hartwig), an amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amide complex.[8]
-
-
Reductive Elimination : This final, product-forming step involves the coupling of the two organic fragments bound to the palladium center. The new C-C or C-N bond is formed, and the palladium catalyst is reduced back to its Pd(0) state, ready to re-enter the catalytic cycle.[4][6]
Caption: General Palladium Catalytic Cycle.
Core Application: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a premier method for forming C(sp³)-C(sp²) bonds by coupling benzyl halides with arylboronic acids or their derivatives.[9][10] It is renowned for its high functional group tolerance and the use of generally non-toxic and stable boron reagents.[11]
Causality Behind Protocol Choices
-
Catalyst System : PdCl₂(dppf)·CH₂Cl₂ is a robust and reliable precatalyst. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is sufficiently electron-rich to promote oxidative addition and provides the stability needed for the Pd(II) intermediate.
-
Base : Cesium carbonate (Cs₂CO₃) is a crucial component. It is a moderately strong base that activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[9][11] Its solubility in the mixed solvent system is also advantageous.
-
Solvent : A biphasic system like THF/H₂O is often employed. The organic phase solubilizes the benzyl bromide and catalyst, while the aqueous phase dissolves the base and boronate salt, bringing the key components to the interface for reaction.[9]
Detailed Protocol: Suzuki-Miyaura Coupling
Reaction: Coupling of 2,4-difluorobenzyl bromide with phenylboronic acid.
Materials:
-
2,4-Difluorobenzyl bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol, 2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous (8 mL)
-
Deionized Water (2 mL)
-
Schlenk flask or sealed tube, magnetic stir bar
Procedure:
-
Inerting the Vessel : To a flame-dried Schlenk flask containing a magnetic stir bar, add 2,4-difluorobenzyl bromide, phenylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and cesium carbonate.
-
Atmosphere Exchange : Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Solvent Addition : Under a positive pressure of inert gas, add anhydrous THF followed by deionized water via syringe.
-
Reaction Execution : Place the sealed flask in a preheated oil bath at 75-80 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic layer.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired diarylmethane product.
Data Summary: Suzuki Coupling Scope
| Entry | Arylboronic Acid Partner | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | Phenylboronic acid | 2 | ~90 | [9] |
| 2 | 4-Methoxyphenylboronic acid | 2 | ~92 | [9] |
| 3 | 4-Acetylphenylboronic acid | 2 | ~85 | [9] |
| 4 | 3-Thiopheneboronic acid | 2 | ~78 | [9] |
Core Application: Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C(sp³)-C(sp) bond between a benzyl halide and a terminal alkyne.[12][13] This reaction is traditionally co-catalyzed by palladium and copper(I) and is fundamental for synthesizing benzylic alkynes, which are versatile synthetic intermediates.[14][15]
Causality Behind Protocol Choices
-
Dual Catalysis : The palladium catalyst activates the benzyl bromide via oxidative addition. The copper(I) co-catalyst reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide.[16] This species is highly nucleophilic and rapidly undergoes transmetalation with the benzylpalladium(II) complex.
-
Amine Base/Solvent : A base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is essential. It serves to deprotonate the terminal alkyne and to neutralize the HBr generated during the reaction.[12] Often, the amine is used in excess and acts as the solvent.
-
Challenges : Couplings with sp³-hybridized electrophiles like benzyl bromides can be more challenging than their sp² counterparts due to competing side reactions, such as β-hydride elimination (if applicable) or homocoupling of the alkyne (Glaser coupling). Careful control of conditions is necessary.[16]
Detailed Protocol: Sonogashira Coupling
Reaction: Coupling of 2,4-difluorobenzyl bromide with phenylacetylene.
Materials:
-
2,4-Difluorobenzyl bromide (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N), anhydrous and degassed (5 mL)
-
Schlenk flask, magnetic stir bar
Procedure:
-
Inerting the Vessel : Add Pd(PPh₃)₄ and CuI to a flame-dried Schlenk flask under a stream of inert gas.
-
Reagent Addition : Add degassed triethylamine, followed by phenylacetylene and finally 2,4-difluorobenzyl bromide via syringe.
-
Reaction Execution : Stir the mixture at room temperature for 8-16 hours. The reaction is typically run in the dark to prevent light-induced decomposition of the catalyst.
-
Monitoring : Follow the consumption of starting materials using TLC or GC-MS.
-
Workup : Upon completion, remove the triethylamine under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.
-
Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the pure benzylic alkyne.
Core Application: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, enabling the synthesis of benzylamines from benzyl halides.[8][17] The choice of ligand is paramount to the success of this transformation, as it must facilitate both oxidative addition and the challenging reductive elimination from the palladium amide intermediate.
Causality Behind Protocol Choices
-
Precatalyst and Ligand : A combination of a palladium source like Pd₂(dba)₃ and a specialized phosphine ligand is used. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or bidentate ligands with a wide bite angle like NiXantPhos are highly effective.[18][19] They accelerate the rate-limiting reductive elimination step and suppress side reactions.
-
Base : A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium center. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[8]
-
Solvent : Anhydrous, non-protic solvents like toluene or dioxane are standard, as they are compatible with the strong base and effectively solubilize the reaction components.
Detailed Protocol: Buchwald-Hartwig Amination
Reaction: Coupling of 2,4-difluorobenzyl bromide with morpholine.
Materials:
-
2,4-Difluorobenzyl bromide (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
NiXantPhos (0.025 mmol, 2.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Toluene, anhydrous (5 mL)
-
Glovebox or Schlenk line, sealed tube
Procedure:
-
Reagent Preparation (Glovebox) : Inside a glovebox, weigh Pd₂(dba)₃, NiXantPhos, and NaOtBu into a sealable reaction tube equipped with a stir bar.
-
Reagent Addition : Add toluene, followed by morpholine, and finally 2,4-difluorobenzyl bromide.
-
Reaction Execution : Seal the tube tightly and remove it from the glovebox. Place it in a preheated oil bath at 100 °C and stir for 12-18 hours.
-
Workup : After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (silica gel, often with a gradient containing a small percentage of triethylamine in the eluent to prevent product tailing) to afford the target benzylamine.
General Workflow and Best Practices
To ensure reproducibility and high yields, a systematic approach is essential. The following workflow and considerations are critical for success.
Caption: Standard Experimental Workflow.
-
Inert Atmosphere : All palladium(0)-catalyzed reactions must be performed under an inert atmosphere (N₂ or Ar). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides.
-
Reagent Purity : Use high-purity reagents. 2,4-difluorobenzyl bromide should be pure, as impurities can interfere with the catalyst. Solvents must be anhydrous and degassed to remove water and oxygen.
-
Ligand Selection : The choice of phosphine ligand is often the most critical parameter for optimization. For challenging couplings, screening a panel of ligands (e.g., Buchwald or CataCXium type ligands) is a common strategy.[20]
-
Troubleshooting :
-
Low Conversion : May indicate catalyst deactivation. Ensure the inert atmosphere is maintained and solvents are dry. Consider increasing catalyst loading or switching to a more robust ligand.
-
Side Product Formation : Homocoupling of the nucleophile can occur. This may be suppressed by adjusting the temperature, base, or catalyst/ligand ratio.
-
No Reaction : Verify the quality of all reagents, particularly the base and the palladium precatalyst.
-
References
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experimental procedure for Grignard reaction with 2-(Bromomethyl)-1,4-difluorobenzene
Application Note: Synthesis and Application of (2,5-Difluorobenzyl)magnesium Bromide
A Detailed Protocol for the Preparation of a Key Fluorinated Intermediate via Grignard Reaction
Introduction and Significance
The introduction of fluorinated moieties is a cornerstone of modern medicinal chemistry and materials science, often imparting unique physicochemical properties such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics.[1][2][3] The 2,5-difluorobenzyl group, in particular, is a prevalent structural motif found in numerous biologically active compounds. The Grignard reaction, a classic and powerful tool for carbon-carbon bond formation, provides a direct route to the corresponding organometallic intermediate, (2,5-difluorobenzyl)magnesium bromide, from 2-(Bromomethyl)-1,4-difluorobenzene.[4][5][6]
This application note provides a comprehensive, field-proven protocol for the synthesis of this valuable Grignard reagent. We will delve into the mechanistic rationale behind the procedural steps, address critical safety considerations, and offer insights into mitigating common side reactions, ensuring a reliable and reproducible synthesis for researchers in drug discovery and chemical development.
Reaction Principle and Mechanistic Considerations
The formation of a Grignard reagent is an oxidative insertion of magnesium metal into a carbon-halogen bond.[7][8] In this specific case, magnesium inserts into the highly reactive benzylic carbon-bromine bond of this compound.
Reaction Scheme: Mg(0) + Br-CH₂(C₆H₃F₂) → [Br-Mg-CH₂(C₆H₃F₂)]
This reaction transforms the electrophilic benzylic carbon of the starting material into a highly nucleophilic carbanion-like center in the Grignard reagent.[6][9] The resulting organometallic compound is a potent nucleophile, ready to react with a wide array of electrophiles.[10]
Key Mechanistic Challenge: Wurtz Coupling
A primary competing pathway in the synthesis of benzylic Grignard reagents is the Wurtz coupling reaction.[11][12] This undesired side reaction occurs when a molecule of the newly formed Grignard reagent (nucleophile) reacts with a molecule of the starting benzylic bromide (electrophile) to form a dimer, 1,2-bis(2,5-difluorophenyl)ethane.
Wurtz Coupling Side Reaction: BrMg-CH₂(C₆H₃F₂) + Br-CH₂(C₆H₃F₂) → F₂C₆H₃-CH₂-CH₂-C₆H₃F₂ + MgBr₂
The formation of this byproduct is favored by high local concentrations of the benzylic bromide.[4] Therefore, the experimental protocol is designed to minimize this pathway through the slow, controlled addition of the substrate to the magnesium suspension, maintaining a low concentration of the halide in the reaction flask at all times. The choice of solvent can also influence the ratio of Grignard product to Wurtz byproduct, with diethyl ether and 2-methyltetrahydrofuran (2-MeTHF) often showing better selectivity than tetrahydrofuran (THF) for benzylic systems.[12]
Safety and Hazard Management
Strict adherence to safety protocols is paramount. A thorough risk assessment should be conducted before commencing any experimental work.
-
This compound: This compound is a lachrymator and is corrosive, causing severe skin burns and eye damage.[13] It is harmful if swallowed, inhaled, or in contact with skin.[13] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles.
-
Anhydrous Ethers (Diethyl Ether, THF): These solvents are extremely flammable and can form explosive peroxides upon standing in air.[14] Always use freshly opened anhydrous solvents or those that have been properly dried and tested for peroxides. Keep away from ignition sources.[15] Grounding of equipment is necessary to prevent static discharge.[15]
-
Magnesium Turnings: Magnesium is a flammable solid. Finely divided magnesium can ignite if not handled properly. Avoid contact with water or acids, as this will generate flammable hydrogen gas.
-
Grignard Reagents: These reagents are highly reactive and moisture-sensitive. They react violently with water and other protic sources (e.g., alcohols).[10][14] The reaction is exothermic and must be carefully controlled. Ensure an inert atmosphere is maintained throughout the procedure to prevent both quenching by moisture and reaction with atmospheric oxygen.
Detailed Experimental Protocol
This protocol details the formation of the Grignard reagent, which is typically used immediately (in situ) for subsequent reactions.
Materials and Equipment
| Reagent/Material | CAS Number | Formula | M.W. | Notes |
| This compound | 76283-09-5 | C₇H₅BrF₂ | 207.02 | Purity >97% |
| Magnesium Turnings | 7439-95-4 | Mg | 24.31 | Use fresh, high-purity turnings |
| Anhydrous Diethyl Ether (Et₂O) | 60-29-7 | (C₂H₅)₂O | 74.12 | Driest grade available (<50 ppm H₂O) |
| Iodine | 7553-56-2 | I₂ | 253.81 | A few crystals for activation |
| Argon or Nitrogen Gas | - | Ar or N₂ | - | High purity (>99.998%) |
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas inlet (e.g., Schlenk line)
-
Heating mantle or oil bath
-
Syringes and needles
Workflow Diagram
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The Alchemist's Field Guide: Advanced Synthetic Strategies in Agrochemical Development
For Distribution to Researchers, Scientists, and Agrochemical Development Professionals
Foreword: From Bench to Bushel
The relentless challenge of feeding a burgeoning global population necessitates constant innovation in agriculture. At the heart of this endeavor lies the synthesis of agrochemicals – the molecular architects of crop protection. This guide moves beyond rudimentary reaction schemes to provide an in-depth exploration of the synthesis of modern agrochemicals. Herein, we dissect not just the "how" but, more critically, the "why" behind the synthetic routes that deliver today's most effective herbicides, insecticides, and fungicides. Our focus is on providing actionable protocols and the strategic rationale that underpins them, empowering researchers to not only replicate but also innovate.
Chapter 1: The Modern Synthetic Arsenal in Agrochemical Discovery
The development of a new agrochemical is a monumental undertaking, with the synthesis of the active ingredient being a critical determinant of its commercial viability and environmental footprint. Modern organic synthesis has gifted the agrochemical industry with a suite of powerful tools that enable the construction of complex molecular architectures with high efficiency and selectivity.[1][2][3]
Key advancements shaping the field include:
-
Flow Chemistry: This technology is revolutionizing the production of agrochemical intermediates by offering enhanced safety, better process control, and remarkable intensification.[4] For instance, the synthesis of key building blocks can be accelerated from hours in traditional batch processes to mere minutes in continuous flow reactors.[4] This not only boosts productivity but also minimizes risks associated with hazardous reagents and exothermic reactions.[4]
-
Photoredox Catalysis: Harnessing the energy of visible light, photoredox catalysis provides a greener alternative to many classical synthetic methods.[5] It allows for the formation of complex carbon-carbon and carbon-heteroatom bonds under mild conditions, reducing the need for harsh reagents and high temperatures.[5][6] This approach is particularly valuable for creating agrochemicals with multiple chiral centers or sensitive functional groups.[5]
-
C-H Functionalization: The direct conversion of ubiquitous C-H bonds into more complex functionalities is a paradigm shift in synthetic chemistry.[7][8] This strategy offers a more atom-economical and efficient way to build and modify molecules, avoiding the need for pre-functionalized starting materials.[8]
These innovative approaches, coupled with a deep understanding of structure-activity relationships, are paving the way for the next generation of safer, more effective, and sustainable crop protection solutions.[2]
Chapter 2: Synthesis of Modern Insecticides
The battle against insect pests is a continuous arms race, demanding novel modes of action and chemistries that are effective against resistant populations while being safe for non-target organisms.[3]
Application Note: Chlorantraniliprole - A Case Study in Multi-step Synthesis
Chlorantraniliprole, a member of the anthranilic diamide class, is a highly effective insecticide with a novel mode of action.[9] Its synthesis is a prime example of a multi-step process that requires the careful construction of two key intermediates, followed by their coupling to form the final active ingredient.[4]
The core synthetic strategy involves the amidation of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide.[4] The synthesis of these intermediates is a significant undertaking in itself, often starting from readily available commodity chemicals.
Experimental Protocol: Synthesis of Chlorantraniliprole
This protocol outlines a common laboratory-scale synthesis of Chlorantraniliprole.
Part A: Synthesis of Intermediate 1: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
-
Hydrazino-substitution: A mixture of 2,3-dichloropyridine and hydrazine hydrate in ethanol is refluxed to yield (3-chloropyridin-2-yl)-hydrazine.
-
Cyclization: The hydrazine derivative is condensed with diethyl maleate in the presence of a base like sodium ethoxide to form the pyrazolidinone ring.
-
Bromination: The pyrazolidinone intermediate is treated with a brominating agent such as phosphorus oxybromide in acetonitrile.
-
Oxidation and Hydrolysis: The subsequent pyrazoline is oxidized and the ester group is hydrolyzed to the carboxylic acid to yield the final intermediate.
Part B: Synthesis of Intermediate 2: 2-amino-5-chloro-N,3-dimethylbenzamide
-
Chlorination: 2-amino-3-methylbenzoic acid is chlorinated, for example with N-chlorosuccinimide (NCS), to introduce the chloro substituent.
-
Amidation: The resulting 2-amino-5-chloro-3-methylbenzoic acid is then reacted with methylamine to form the corresponding N-methylamide.
Part C: Final Coupling to Chlorantraniliprole
-
Amide Bond Formation: The two intermediates, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide, are coupled. This can be achieved directly using a coupling agent or via a two-step process involving a benzoxazinone intermediate.[4]
-
Via Benzoxazinone Intermediate: The two intermediates are reacted in the presence of a dehydrating agent like methanesulfonyl chloride in a suitable solvent such as acetonitrile with a base to form a cyclized benzoxazinone.[4] This intermediate is then ring-opened with methylamine to yield chlorantraniliprole.[4]
-
Purification: The crude product is purified by recrystallization from a suitable solvent like isopropanol.[4]
Quantitative Data Summary
| Step | Starting Materials | Key Reagents | Product | Typical Yield |
| Part A | 2,3-dichloropyridine, Hydrazine hydrate, Diethyl maleate | Sodium ethoxide, Phosphorus oxybromide | 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | ~75% (over 4 steps) |
| Part B | 2-amino-3-methylbenzoic acid, Methylamine | N-chlorosuccinimide | 2-amino-5-chloro-N,3-dimethylbenzamide | ~85% (over 2 steps) |
| Part C | Intermediates 1 & 2 | Methanesulfonyl chloride, Methylamine | Chlorantraniliprole | ~90% |
Synthesis Workflow for Chlorantraniliprole
Caption: Workflow for the synthesis of Chlorantraniliprole.
Chapter 3: Synthesis of Modern Herbicides
Weed management is a cornerstone of modern agriculture, and the development of herbicides with novel modes of action is crucial to combat the evolution of herbicide-resistant weeds.[10][11]
Application Note: Clethodim - A Selective Post-emergence Herbicide
Clethodim is a selective post-emergence herbicide used to control annual and perennial grasses in a wide range of broadleaf crops. Its synthesis involves the reaction of key intermediates to form the final cyclohexenone oxime ether structure.[12]
Experimental Protocol: Synthesis of Clethodim
This protocol describes a general synthetic route to Clethodim.
-
Thioether Formation: Ethyl mercaptan is reacted with crotonaldehyde to form the corresponding thioether.
-
Cyclohexanedione Ring Formation: The thioether is then treated with acetone and dimethyl malonate in a series of reactions to construct the cyclohexanedione ring system.
-
Acylation: The resulting intermediate is acylated with propionic acid chloride.
-
Oximation: The final step involves the reaction of the acylated cyclohexanedione with a-chlorohydroxyallylamine to form the oxime ether, yielding Clethodim.[12] A more recent, solvent-free approach involves the direct reaction of 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione with O-(3-chloro-2-propen-1-yl)hydroxylamine.[10]
Quantitative Data Summary
| Step | Key Intermediates | Key Reagents | Product | Typical Yield |
| 1-3 | Ethyl mercaptan, Crotonaldehyde, Acetone, Dimethyl malonate, Propionic acid chloride | Various | 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione | Good |
| 4 | Acylated cyclohexanedione, O-(3-chloro-2-propen-1-yl)hydroxylamine | - | Clethodim | High |
Synthesis Workflow for Clethodim
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Application Notes & Protocols: Strategic Derivatization of 2-(Bromomethyl)-1,4-difluorobenzene for Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1] 2-(Bromomethyl)-1,4-difluorobenzene has emerged as a highly valuable and versatile building block for this purpose. Its utility stems from the reactive benzylic bromide, which serves as an electrophilic handle for a wide array of synthetic transformations, allowing for the facile introduction of the 2,5-difluorobenzyl moiety into diverse molecular scaffolds.[1][2][3] This guide provides an in-depth exploration of key derivatization strategies for this reagent, complete with field-proven protocols, mechanistic insights, and data to empower researchers in drug discovery and development.
The Strategic Importance of the 2,5-Difluorobenzyl Moiety
The 2,5-difluorobenzyl group is more than just a structural fragment; it is a carefully selected tool for modulating molecular properties. The two fluorine atoms exert profound electronic and conformational effects:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[1] Introducing this moiety can block metabolic hotspots on a molecule, thereby increasing its half-life and bioavailability.
-
Lipophilicity and Permeability: Fluorine substitution significantly increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral absorption.[1]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as amines, altering their ionization state at physiological pH and potentially improving cell permeability and target engagement.
-
Unique Binding Interactions: Fluorine can participate in favorable non-covalent interactions within protein binding pockets, including hydrogen bonds, dipole-dipole, and orthogonal multipolar interactions, which can lead to enhanced potency and selectivity.
The high reactivity of the benzylic bromide in this compound makes it an ideal electrophile for installing this privileged scaffold.
Core Derivatization Strategies & Methodologies
The primary reactivity of this compound is centered on its electrophilic benzylic carbon. This allows for a range of transformations, dominated by nucleophilic substitution and, under specific catalytic conditions, cross-coupling reactions.
Nucleophilic Substitution (S_N2): The Workhorse Reaction
The most direct and widely used derivatization strategy is the bimolecular nucleophilic substitution (S_N2) reaction. The mechanism involves a backside attack on the electrophilic carbon by a nucleophile, leading to the displacement of the bromide leaving group in a single, concerted step.[4] This pathway is highly efficient for this substrate due to the primary nature of the benzylic halide, which minimizes steric hindrance.[5]
Diagram 1: General workflow for the S_N2 reaction.
The formation of ether linkages is fundamental in medicinal chemistry. The Williamson ether synthesis provides a reliable method to couple this compound with a wide range of alcohols and phenols.[6][7][8] The reaction first involves the deprotonation of the hydroxyl group by a suitable base to form a potent alkoxide or phenoxide nucleophile, which then displaces the bromide.[5][9] This strategy has been successfully employed to synthesize potent RORγt inverse agonists for treating inflammatory diseases.[10][11]
Causality of Reagent Choice:
-
Base: For aliphatic alcohols, a strong, non-nucleophilic base like sodium hydride (NaH) is ideal because the only byproduct is hydrogen gas.[9] For phenols, which are more acidic, a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient and offers milder reaction conditions.
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred. They effectively solvate the counter-ion (e.g., Na⁺) of the alkoxide, leaving the oxygen anion more "naked" and nucleophilic, thereby accelerating the S_N2 reaction.[9] Anhydrous conditions are critical when using reactive bases like NaH.
Protocol 1: General Procedure for Williamson Ether Synthesis
-
Deprotonation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol or phenol (1.0 eq.) and anhydrous DMF (or THF). Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq.; or K₂CO₃, 2.0 eq.) portion-wise. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the resulting alkoxide/phenoxide solution back to 0 °C. Add a solution of this compound (1.05 eq.) in a minimal amount of the same anhydrous solvent dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed. Gentle heating (40-60 °C) may be required for less reactive nucleophiles.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired ether.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry (MS).
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Phenol | K₂CO₃ | DMF | RT | 6 | 90-98 |
| 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | 50 | 4 | 92-99 |
| Cyclohexanol | NaH | THF | RT | 12 | 80-90 |
| Benzyl Alcohol | NaH | THF | RT | 8 | 85-95 |
| Table 1: Representative conditions for Williamson Ether Synthesis. |
Direct alkylation of primary or secondary amines is a straightforward method for synthesizing 2,5-difluorobenzylamines, which are common substructures in bioactive molecules.[12][13] The reaction typically proceeds under mild conditions.
Experimental Considerations:
-
Stoichiometry: A key challenge is preventing over-alkylation, where the secondary amine product reacts further to form a tertiary amine. This is often suppressed by using a slight excess of the starting amine (1.5-2.0 equivalents) to ensure it is the dominant nucleophile.
-
Base: The reaction generates HBr as a byproduct, which will protonate the starting amine, rendering it non-nucleophilic. Therefore, an external base (e.g., K₂CO₃, Et₃N) is required to neutralize the acid and ensure the reaction goes to completion.
Protocol 2: General Procedure for N-Alkylation
-
Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.5 eq.) and a base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent such as acetonitrile or DMF.
-
Addition: Add a solution of this compound (1.0 eq.) in the same solvent dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up & Purification: After completion, filter off the inorganic salts. Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry, and concentrate. Purify the crude product via flash column chromatography.
Palladium-Catalyzed C(sp³)-C(sp²) Suzuki-Miyaura Coupling
While S_N2 reactions are dominant, the synthesis of diarylmethane scaffolds requires C-C bond formation. The Suzuki-Miyaura coupling, a cornerstone of modern synthesis, can be adapted for C(sp³)-hybridized halides like benzyl bromides.[14] This reaction is more complex than S_N2 and requires a palladium catalyst and a specialized ligand to facilitate the catalytic cycle.[15][16]
Mechanistic Considerations: The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond. This step is often rate-limiting for sp³ centers and is highly dependent on the choice of ligand.[14] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to promote this step and stabilize the resulting Pd(II) intermediate.
-
Transmetalation: The aryl group is transferred from the organoboron reagent to the palladium center, displacing the halide. This step is promoted by a base, which activates the boronic acid.[15]
-
Reductive Elimination: The two organic fragments (benzyl and aryl) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[15][17]
Diagram 2: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol 3: C(sp³)-C(sp²) Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask, add the arylboronic acid (1.2 eq.), base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Inerting: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Solvent & Reagent Addition: Add anhydrous solvent (e.g., toluene or dioxane). Stir for 10 minutes, then add this compound (1.0 eq.) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
| Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 80 | 85-95[14] |
| 4-Tolylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 100 | 90-98[14] |
| 3-Furylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 90 | 82-92[14] |
| Table 2: Representative conditions for Suzuki coupling of benzyl bromides. Data is representative for the class of compounds.[14] |
Summary of Derivatization Pathways
The chemical reactivity of this compound provides a robust platform for accessing a wide range of functionalized scaffolds critical for drug discovery programs.
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Application Notes & Protocols: The Role of Synthetic Chemistry in the Development of Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry, chemical biology, and oncology.
Abstract: Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target families for drug discovery.[1][3][4] The successful development of small-molecule kinase inhibitors, from bench to bedside, is a triumph of modern medicinal chemistry.[3] This document provides an in-depth guide to the synthetic strategies, core reactions, and practical protocols that underpin the creation of these targeted therapies. We will explore the causal relationships behind synthetic choices, from scaffold selection to final purification, providing field-proven insights to guide researchers in this dynamic area.
The Strategic Foundation: Rational Design and Inhibitor Types
The synthesis of a kinase inhibitor is not a random walk through chemical space; it is a guided process rooted in the structural biology of the kinase-ATP binding pocket. The ultimate goal is to create a molecule that can effectively compete with ATP, or otherwise modulate the enzyme's function, with high potency and selectivity to minimize off-target effects.[2][5]
Most kinase inhibitors are designed to interact with the highly conserved hinge region of the ATP-binding site, which typically forms one to three hydrogen bonds with the adenine moiety of ATP. The synthetic strategy, therefore, revolves around building molecules that can mimic this crucial interaction while also achieving favorable interactions with other parts of the binding pocket.
Classification of Kinase Inhibitors
The specific conformational state of the kinase targeted by an inhibitor dictates the overall design and synthetic approach.[6][7]
-
Type I Inhibitors: Bind to the active conformation of the kinase in the ATP pocket. First-generation inhibitors like Gefitinib and Erlotinib are classic examples.[6][8] Their synthesis focuses on a core scaffold that can engage the hinge, with peripheral modifications to enhance potency and selectivity.
-
Type II Inhibitors: Bind to an inactive (typically "DFG-out") conformation, accessing an adjacent allosteric site.[9][10] Imatinib is the archetypal Type II inhibitor.[11] This approach can offer greater selectivity, as the inactive conformation is less conserved across the kinome.[7] Synthetic routes must accommodate larger, more complex structures capable of spanning both the ATP site and the allosteric pocket.
-
Covalent Inhibitors: Form an irreversible covalent bond with a specific residue (often a cysteine) near the ATP-binding site.[12][13] This requires the synthetic incorporation of a reactive "warhead," such as an acrylamide group, onto the inhibitor scaffold. Examples include osimertinib and ibrutinib.[8]
-
Allosteric Inhibitors (Type III/IV): Bind to a site remote from the ATP pocket, inducing a conformational change that inactivates the enzyme.[6][12] These are synthetically challenging to develop but offer the highest potential for selectivity.
Caption: Classification of kinase inhibitors based on binding mode.
The Synthetic Blueprint: Core Scaffolds and Key Reactions
The synthesis of a kinase inhibitor library typically begins with a privileged core structure, or scaffold, which is then elaborated through a series of robust and versatile chemical reactions.
Common Scaffolds
The choice of scaffold is critical, as it must present the necessary hydrogen bond donors and acceptors to engage the kinase hinge. A systematic analysis of known kinase inhibitors reveals a universe of recurring scaffolds, many of which are heterocyclic aromatic systems.[14][15]
| Scaffold Type | Core Structure Example | Approved Inhibitor Example(s) | Primary Role |
| Quinazoline | 4-Anilinoquinazoline | Gefitinib, Erlotinib, Osimertinib[8] | Excellent hinge-binding motif, readily synthesized and functionalized. |
| Pyrimidine | 2-Aminopyrimidine | Imatinib[16] | Versatile core for both Type I and Type II inhibitors. |
| Pyrrolopyrimidine | 7H-pyrrolo[2,3-d]pyrimidine | Ruxolitinib | Provides alternative hydrogen bonding patterns and vector space. |
| Indole/Azaindole | 7-Azaindole | Sunitinib | Common in multi-kinase inhibitors, offers diverse substitution points.[17] |
| Pyrazolopyrimidine | Pyrazolo[1,5-a]pyrimidine | Fedratinib[4] | A scaffold used to achieve high selectivity for specific kinase families. |
Pillars of Synthesis: Core Chemical Transformations
A handful of powerful cross-coupling and substitution reactions form the backbone of modern kinase inhibitor synthesis. Their reliability and broad substrate scope allow for the modular construction of complex molecules.[4][18]
-
Palladium-Catalyzed Cross-Coupling:
-
Suzuki Coupling: Forms C-C bonds by reacting an organoboron compound with a halide. It is exceptionally useful for joining the core scaffold to other aryl or heteroaryl fragments.[19]
-
Buchwald-Hartwig Amination: Forms C-N bonds, crucial for linking amine-containing side chains to the core scaffold. This reaction is fundamental to the synthesis of inhibitors like Imatinib.[18]
-
-
Nucleophilic Aromatic Substitution (SNAr):
Caption: A generalized workflow for kinase inhibitor synthesis.
From Theory to Practice: Synthetic Protocols
The following protocols are generalized representations of common synthetic steps. Researchers must optimize conditions based on the specific substrates used.
Protocol 1: Suzuki Coupling for C-C Bond Formation
This protocol describes a typical procedure for coupling a heterocyclic chloride with a boronic acid.
Rationale: The Suzuki reaction is chosen for its tolerance of a wide variety of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids, enabling rapid exploration of structure-activity relationships (SAR).[19]
Materials:
-
Heterocyclic chloride (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the heterocyclic chloride (1.0 eq), aryl boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The success of the reaction is confirmed by LC-MS analysis of the crude and purified material, which should show the disappearance of starting material and the appearance of a new peak with the expected mass of the coupled product. Final structure confirmation is achieved via Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Purification and Characterization
Purification to >95% is critical for accurate biological evaluation.
A. Purification by Flash Column Chromatography:
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM).
-
Adsorb the material onto a small amount of silica gel by concentrating the solution to a dry powder.
-
Load the dry powder onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexanes).
-
Elute the column with a gradient of an appropriate solvent system (e.g., hexanes/ethyl acetate), collecting fractions.
-
Analyze fractions by TLC to identify those containing the pure product.
-
Combine pure fractions and remove the solvent in vacuo.
B. Characterization Workflow:
-
LC-MS: To confirm the mass of the desired product and assess purity.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula.
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of the molecule. The appearance of new signals and disappearance of starting material signals validate the transformation.
| Technique | Purpose | Expected Outcome for a Successful Synthesis |
| LC-MS | Purity assessment and mass confirmation | A major peak (>95% purity) with the correct [M+H]⁺ adduct. |
| HRMS | Exact mass and formula determination | Measured mass within 5 ppm of the calculated exact mass. |
| ¹H NMR | Structural elucidation (Protons) | Correct chemical shifts, integration values, and coupling patterns for the final structure. |
| ¹³C NMR | Structural elucidation (Carbons) | Correct number of signals corresponding to the unique carbons in the molecule. |
Case Study: Synthesis of an Imatinib Analogue Core
Imatinib (Gleevec) is a landmark Type II inhibitor of the Bcr-Abl kinase.[21] Its synthesis elegantly combines Buchwald-Hartwig amination and traditional amidation.[16][18]
The key C-N bond formation step often involves a Buchwald-Hartwig reaction between an aminopyrimidine and an aryl halide.
Caption: Key Buchwald-Hartwig amination step in Imatinib synthesis.
This reaction is pivotal because it tolerates the functional groups present on both coupling partners and reliably forms the key biaryl amine linkage that defines the core structure of Imatinib and many other kinase inhibitors.[18]
Future Trends: Automation and Novel Modalities
The field is continuously evolving. High-throughput synthesis and purification are now standard in industrial settings, allowing for the rapid generation and screening of large compound libraries.[22][23] Furthermore, the development of new synthetic methods is enabling access to novel chemical space, including macrocyclic and allosteric inhibitors, which promise even greater selectivity and the ability to overcome drug resistance.[24][25]
References
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- Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. (2025).
- Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mut
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). PubMed Central.
- Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017). NIH.
- The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020. (2021). PubMed.
- Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of
- Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv.
- A deep learning based scaffold hopping strategy for the design of kinase inhibitors. (2022). ChemRxiv.
- Design, synthesis and biological characterization of selective LIMK inhibitors. (2015). PubMed.
- Characterisation of kinase-selective inhibitors by chemical proteomics. ElectronicsAndBooks.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.
- Special Issue : Protein Kinase Inhibitors: Synthesis and Applic
- Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors. (2009). Semantic Scholar.
- High throughput screening for protein kinase inhibitors. PubMed.
- Development of a Synthesis of Kinase Inhibitor AKN028. (2018).
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2011). PMC.
- Selective Inhibitor Design for Kinase Homologs Using Multiobjective Monte Carlo Tree Search. (2022).
- Tyrosine Kinase Inhibitors. 9. Synthesis and Evaluation of Fused Tricyclic Quinazoline Analogues as ATP Site Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.
- Affinity Purification of Protein Kinases that Adopt a Specific Inactive Conform
- Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011). Vertex Pharmaceuticals.
- Review Features of Selective Kinase Inhibitors. (2005).
- Kinase drug discovery 20 years after imatinib: progress and future directions. (2021). PMC.
- Measuring and interpreting the selectivity of protein kinase inhibitors. (2009). PMC.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021).
- Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. (2025).
- Comprehensive characterization of the Published Kinase Inhibitor Set. (2015).
- Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science.
- Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. (2021). PMC.
- Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Deriv
- Modular Continuous Flow Synthesis of Imatinib and Analogues. (2019). DSpace@MIT.
- Kinase Inhibitor Chemistry. CHI.
- A Guide to the Historical Development of Kinase Inhibitor Research: A Template Using Imatinib as a Case Study. (2025). Benchchem.
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The 2,4-Difluorobenzyl Moiety: A Robust and Orthogonal Protecting Group for Modern Synthetic Challenges
Introduction: Beyond Conventional Benzyl Protection
In the landscape of multistep organic synthesis, particularly within drug discovery and development, the strategic selection of protecting groups is a critical determinant of success. The ideal protecting group should be readily introduced and removed in high yield, stable to a wide range of reaction conditions, and, most importantly, exhibit orthogonality with other protecting groups within the molecule. While the standard benzyl (Bn) group has long been a workhorse for the protection of alcohols and amines, its lability under various acidic, reductive, and sometimes oxidative conditions can limit its application in complex synthetic routes.
The 2,4-difluorobenzyl (DFB) group emerges as a compelling alternative, offering a nuanced reactivity profile that addresses some of the shortcomings of the traditional benzyl group. The two electron-withdrawing fluorine atoms on the aromatic ring significantly modulate the electronic properties of the benzyl moiety. This electronic perturbation enhances the stability of the DFB group towards certain cleavage conditions, thereby expanding the scope of its application and enabling more sophisticated orthogonal protecting group strategies.[1] This guide provides a comprehensive overview of the 2,4-difluorobenzyl protecting group, detailing its introduction, stability, and cleavage, with a focus on its strategic application in complex molecule synthesis.
Core Principles of 2,4-Difluorobenzyl Protection
The utility of the DFB group is rooted in the electronic effects of the fluorine substituents. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which deactivates the benzene ring towards oxidation and destabilizes the formation of a benzylic carbocation intermediate that is often involved in acid-catalyzed cleavage pathways. This increased stability under acidic and oxidative conditions is the cornerstone of the DFB group's orthogonality with other protecting groups that are labile under these conditions.
Application Notes & Protocols
Protection of Alcohols and Amines with the 2,4-Difluorobenzyl Group
The introduction of the 2,4-difluorobenzyl group typically follows standard procedures for benzylation, utilizing the commercially available 2,4-difluorobenzyl bromide as the alkylating agent.
General Protocol for the Introduction of the 2,4-Difluorobenzyl (DFB) Group:
-
For Alcohols:
-
To a solution of the alcohol in an anhydrous aprotic solvent (e.g., DMF, THF, or DCM), add a suitable base. For simple alcohols, a strong base like sodium hydride (NaH, 1.1-1.5 eq.) is effective. For more sensitive substrates, milder bases such as silver(I) oxide (Ag₂O) can be employed.
-
Stir the mixture at 0 °C for 30 minutes to form the corresponding alkoxide.
-
Add 2,4-difluorobenzyl bromide (1.1-1.5 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
For Amines:
-
To a solution of the amine in a suitable solvent (e.g., DMF, DCM, or acetonitrile), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 eq.).
-
Add 2,4-difluorobenzyl bromide (1.1-1.5 eq.) to the mixture.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
-
Diagram of DFB Protection of an Alcohol:
Caption: General workflow for the protection of an alcohol with the 2,4-difluorobenzyl group.
Stability and Orthogonality: A Key Advantage
The enhanced stability of the DFB group under specific conditions allows for its selective retention while other protecting groups are removed. This orthogonality is crucial for the efficient synthesis of complex molecules requiring multiple, sequential transformations.
Stability Towards Oxidative Cleavage
A significant advantage of the DFB group is its robustness towards oxidative conditions that are commonly used to cleave electron-rich benzyl ethers, such as the p-methoxybenzyl (PMB) group. The electron-withdrawing fluorine atoms deactivate the aromatic ring, making it resistant to oxidation by reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).
This orthogonality has been demonstrated in the context of a related protecting group, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, which is stable to DDQ, allowing for the selective deprotection of a PMB ether in its presence.[1][2] Given that the 2,4-difluoro substituted ring is even more electron-deficient, the simple DFB group is expected to exhibit at least the same, if not greater, stability.
Diagram Illustrating Orthogonality to PMB Group:
Caption: Selective cleavage of a PMB ether in the presence of a DFB ether using DDQ.
Stability Towards Acidic and Basic Conditions
The DFB moiety has also been shown to be stable under both acidic and basic conditions that are commonly used in peptide and oligonucleotide synthesis. For instance, a 2-pyridinyl-N-(2,4-difluorobenzyl)aminoethyl protecting group for carboxylic acids was shown to be completely stable to 3% trifluoroacetic acid (TFA) in DCM (used for DMT group removal) and morpholine in DMF (used for Fmoc group removal).
This demonstrates the orthogonality of the DFB group with two of the most widely used protecting groups in solid-phase synthesis.
| Protecting Group | Cleavage Reagent | Stability of DFB Group |
| DMT | 3% TFA in DCM | Stable |
| Fmoc | 20% Piperidine in DMF | Stable |
| PMB | DDQ | Stable[1][2] |
| Boc | Strong Acid (e.g., 50% TFA) | Likely Labile |
| TBDMS | Fluoride Source (e.g., TBAF) | Stable |
Table 1: Orthogonality of the 2,4-Difluorobenzyl (DFB) group with common protecting groups.
Cleavage of the 2,4-Difluorobenzyl Group
The removal of the DFB group is typically achieved under reductive conditions, which is a common method for the deprotection of benzyl-type ethers and amines.
Catalytic Hydrogenolysis
The most common and generally mildest method for cleaving benzyl ethers is catalytic hydrogenolysis. The DFB group can be effectively removed using hydrogen gas in the presence of a palladium catalyst.
Protocol for Cleavage of the DFB Group by Catalytic Hydrogenolysis:
-
Dissolve the DFB-protected compound in a suitable solvent (e.g., methanol, ethanol, ethyl acetate, or THF).
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 10 wt. %).
-
Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator).
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Diagram of Reductive Cleavage of a DFB Ether:
Sources
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Application Notes & Protocols: A Senior Scientist's Guide to Solid-Phase Organic Synthesis
Part 1: Foundational Principles of Solid-Phase Organic Synthesis (SPOS)
Introduction: The SPOS Paradigm
Solid-Phase Organic Synthesis (SPOS) is a transformative chemical methodology where molecules are assembled on an insoluble, polymeric support (resin).[1][2] This technique, originally pioneered by Robert Bruce Merrifield for peptide synthesis, has revolutionized the synthesis of peptides, oligonucleotides, and diverse small organic molecules.[1][3] The core principle involves covalently attaching a starting material to the solid support and then performing sequential chemical reactions.[1][4]
The key advantage over traditional solution-phase synthesis lies in the simplification of purification.[1][5][6] Unreacted reagents and soluble by-products are easily removed by simple filtration and washing, eliminating the need for laborious intermediate purification steps like crystallization or column chromatography.[1][5][7] This allows for the use of large excesses of reagents to drive reactions to completion, significantly improving yields and synthesis speed.[5][6] A synthesis that might take weeks in solution can often be completed in days using SPOS.[5]
The Solid Support: More Than Just a Scaffold
The choice of the solid support, or resin, is critical to the success of any solid-phase synthesis.[8] Resins are typically polymeric beads that must be chemically inert to the synthesis conditions but allow for the attachment of the first building block.[2][8]
Causality Behind Resin Selection: The physical and chemical properties of the resin dictate the reaction environment. The polymer matrix must swell in appropriate solvents to make the reactive sites accessible to reagents in the solution phase.[8] Poor swelling can lead to incomplete reactions and low yields. The most common resin supports are based on cross-linked polystyrene (PS) or polyethylene glycol (PEG).[9][10][11]
-
Polystyrene (PS) Resins: These are inexpensive and chemically robust, making them widely used.[8] However, their hydrophobic nature can lead to poor swelling in the polar solvents often used in peptide synthesis.[8]
-
PEG-Polystyrene (PEG-PS) Resins: These hybrid resins combine the mechanical stability of polystyrene with the favorable solvation properties of PEG, making them suitable for a wider range of solvents and for the synthesis of complex or aggregating sequences.[11]
The properties of common resins are summarized below:
| Resin Type | Base Polymer | Key Characteristics | Typical Applications |
| Merrifield Resin | Polystyrene-co-divinylbenzene | Robust, chloromethyl functional group, requires strong acid for cleavage. | Boc-based peptide synthesis, general organic synthesis.[11] |
| Wang Resin | Polystyrene-co-divinylbenzene | p-Alkoxybenzyl alcohol linker, acid-labile. | Standard for Fmoc-based synthesis of peptide acids.[11][12] |
| Rink Amide Resin | Polystyrene-co-divinylbenzene | Acid-labile linker. | Fmoc-based synthesis of peptide amides.[12][13] |
| 2-Chlorotrityl Resin | Polystyrene-co-divinylbenzene | Highly acid-labile linker, protects against racemization. | Synthesis of fully protected peptide fragments, peptide acids.[11][12] |
Linkers: The Programmable Connection
The linker is a bifunctional molecule that connects the nascent molecule to the solid support.[7][8] It is the "programmable" element of SPOS, as the choice of linker dictates the conditions under which the final product can be cleaved from the resin, and determines the C-terminal functional group of the resulting molecule (e.g., acid or amide).[8][13]
Expert Insight on Linker Strategy: The linker's stability must be orthogonal to the reaction conditions used during the synthesis. For instance, in the widely used Fmoc/tBu strategy for peptide synthesis, the linker must be stable to the basic conditions (e.g., piperidine) used for Nα-Fmoc deprotection but labile to the acidic conditions (e.g., trifluoroacetic acid) used for final cleavage.[8][14] This orthogonality is the cornerstone of a successful SPOS strategy.
Part 2: The SPOS Workflow: A Practical Guide
The SPOS process is cyclical, involving a series of repeated steps to elongate the molecular chain.[7] Each cycle consists of deprotection, washing, coupling, and further washing.
Diagram: The SPOS Cycle
Caption: The general workflow of a solid-phase synthesis cycle.
Phase 1: Preparation and Loading
The first step in any SPOS is the preparation of the resin and the attachment (loading) of the first molecular building block.[2][14]
-
Resin Swelling: The dry resin beads are swelled in an appropriate solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)) for 30-60 minutes.[15] This is a critical step that allows reagents to penetrate the polymer matrix.
-
Loading: The first protected building block (e.g., an Fmoc-protected amino acid) is covalently attached to the linker on the resin.[2][12] The efficiency of this step determines the maximum possible yield of the synthesis.
Phase 2: The Iterative Synthesis Cycle
-
Deprotection: The temporary protecting group (e.g., Fmoc) is removed from the resin-bound molecule to expose a reactive functional group for the next reaction.[14][15]
-
Coupling: The next protected building block is activated by a coupling agent (e.g., HBTU/HOBt) and added to the resin.[15] A large excess (2-4 equivalents) is used to ensure the reaction goes to completion.[15]
-
Capping (Optional): If the coupling reaction is incomplete, any unreacted sites may be "capped" by acetylation (e.g., with acetic anhydride) to prevent the formation of deletion sequences in the final product.[16]
Phase 3: Reaction Monitoring - A Self-Validating System
Ensuring each coupling step is complete is vital for the purity of the final product. Several qualitative tests can be performed on a small sample of the resin beads.
-
The Kaiser Test (Ninhydrin Test): This is a highly sensitive test for the presence of primary amines.[17][18] A few beads are heated with ninhydrin reagents. An intense blue color indicates the presence of unreacted primary amines (incomplete coupling), while a colorless or yellow result signifies a complete reaction.[17][18] It is important to note that this test is unreliable for secondary amines, such as the N-terminal proline.[16][18]
-
LC-MS Analysis of a Cleaved Sample: A small portion of the resin can be cleaved and the resulting product analyzed by HPLC and mass spectrometry.[17] This provides the most comprehensive but also the most time-consuming assessment of the synthesis progress.
Phase 4: Cleavage and Purification
Once the synthesis is complete, the target molecule is cleaved from the solid support.[2] The cleavage conditions are determined by the type of linker used. For acid-labile linkers like Wang or Rink Amide, a strong acid, typically trifluoroacetic acid (TFA), is used.[14][15]
Expert Insight on Cleavage: Cleavage cocktails often contain "scavengers" such as water, triisopropylsilane (TIS), or thioanisole.[15] These are critical for quenching reactive cationic species that are generated during the removal of side-chain protecting groups and can otherwise cause unwanted side reactions with the product.[15] After cleavage, the resin is filtered off, and the crude product is typically precipitated from the TFA solution using cold diethyl ether, then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[2][15]
Part 3: Detailed Protocols and Troubleshooting
Protocol 1: General Procedure for Swelling Polystyrene-Based Resin
-
Place the required amount of resin (e.g., 1.0 g) into a suitable reaction vessel.
-
Add a solvent appropriate for the resin type (e.g., 10-15 mL of DCM or DMF per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature, with gentle agitation (e.g., rocking or nitrogen bubbling).[15]
-
After swelling, drain the solvent by filtration. The resin is now ready for the first amino acid loading or subsequent synthesis steps.
Protocol 2: A Standard Fmoc-Based Peptide Coupling
This protocol assumes a 0.1 mmol scale synthesis.
-
Deprotection: To the swelled, peptide-resin, add 5 mL of 20% (v/v) piperidine in DMF.[12] Agitate for 20-30 minutes. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
Activation: In a separate vial, dissolve the Nα-Fmoc protected amino acid (0.4 mmol, 4 eq) and a coupling agent like HBTU (0.4 mmol, 4 eq) in ~3 mL of DMF.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Add a base, such as N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 eq), to initiate the reaction.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Remove a few beads and perform a Kaiser test (see Protocol 3) to check for completion. A negative result (colorless beads) indicates the reaction is complete.
-
If the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to prepare for the next cycle.
Protocol 3: The Kaiser Test for Primary Amine Detection
Reagents:
-
Reagent A: 1.0 mL of a 16.5 mg/mL KCN in water solution, diluted with 49 mL of pyridine.[18]
-
Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[18]
-
Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[18]
Procedure:
-
Place 10-20 beads of the washed, dry peptide-resin into a small glass test tube.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.[18]
-
Heat the tube at 110°C for 5 minutes.[18]
-
Observe the color of the beads and the solution.
Protocol 4: Cleavage of a Peptide from Wang Resin
-
After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail. A common mixture ("Reagent K") is TFA/water/phenol/thioanisole/ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.[15] CAUTION: Work in a fume hood. TFA is highly corrosive.
-
Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of starting resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to recover any remaining product.
-
Reduce the volume of the TFA filtrate by ~90% under a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers.
-
Dry the crude peptide under vacuum. The product is now ready for purification by RP-HPLC.
Troubleshooting Matrix
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Final Yield | 1. Incomplete coupling at one or more steps. 2. Premature cleavage of peptide from the resin. 3. Poor initial loading of the first amino acid. | 1. Use a more effective coupling agent; double couple difficult residues (e.g., Val, Ile).[19] 2. Ensure the linker is stable to the deprotection conditions. 3. Optimize loading conditions (time, equivalents). |
| Positive Kaiser Test after Coupling | 1. Steric hindrance of the amino acid. 2. Aggregation of the growing peptide chain on the resin.[20] | 1. Increase coupling time, switch to a stronger coupling reagent, or perform a second coupling. 2. Change the primary solvent (e.g., from DMF to NMP); synthesize at a higher temperature.[20] |
| Multiple Peaks in HPLC of Crude Product | 1. Deletion sequences from incomplete coupling. 2. Racemization during amino acid activation. 3. Side reactions during cleavage (incomplete scavenger action). | 1. Implement a capping step after each coupling to terminate failed sequences. 2. Use additives like HOBt or Oxyma to suppress racemization.[19] 3. Ensure the correct scavengers are used for the specific amino acids in your sequence (e.g., for Trp, Arg). |
| No Product Detected after Cleavage | 1. Complete synthesis failure. 2. Wrong cleavage cocktail used for the resin/linker. 3. Inefficient precipitation of the final product. | 1. Re-evaluate the entire synthesis strategy; check raw material quality. 2. Verify the required cleavage conditions for your specific resin. 3. Use a larger volume of cold ether; ensure the peptide is not soluble in ether. |
Part 4: References
-
Guide to Resins and Linkers in SPPS. (n.d.). Biosynth. Retrieved January 8, 2026, from
-
Direct comparison of solution and solid phase synthesis of sequence-defined macromolecules. (2019). Polymer Chemistry (RSC Publishing). Retrieved January 8, 2026, from
-
Peptide Synthesis: Solution Phase, Solid Phase or Hybrid?. (2013). Neuland Labs. Retrieved January 8, 2026, from
-
Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. (2025). Benchchem. Retrieved January 8, 2026, from
-
Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications. (2025). Adesis, Inc.. Retrieved January 8, 2026, from
-
Guide for resin and linker selection in solid-phase peptide synthesis. (2005). PubMed. Retrieved January 8, 2026, from
-
Why solid-phase synthesis?. (n.d.). CPC Scientific. Retrieved January 8, 2026, from
-
Solid-Phase Organic Synthesis: Techniques and Pharmaceutical Applications. (2025). ResearchGate. Retrieved January 8, 2026, from
-
Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). JPT. Retrieved January 8, 2026, from
-
Functional Resins for SPOS. (n.d.). CD Bioparticles. Retrieved January 8, 2026, from
-
Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. (n.d.). PMC - NIH. Retrieved January 8, 2026, from
-
Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem. Retrieved January 8, 2026, from
-
Methods and protocols of modern solid phase peptide synthesis. (2014). Molecular Biotechnology. Retrieved January 8, 2026, from
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. Retrieved January 8, 2026, from
-
Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. (2019). Chemical Communications (RSC Publishing). Retrieved January 8, 2026, from
-
A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. (n.d.). Indian Academy of Sciences. Retrieved January 8, 2026, from
-
Solid-phase synthesis. (n.d.). Wikipedia. Retrieved January 8, 2026, from
-
Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep. Retrieved January 8, 2026, from
-
Linkers, resins, and general procedures for solid-phase peptide synthesis. (2013). Methods in molecular biology. Retrieved January 8, 2026, from
-
Overview of Solid Phase Synthesis. (n.d.). ChemPep. Retrieved January 8, 2026, from
-
Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. (n.d.). ChemRxiv. Retrieved January 8, 2026, from
-
Solid-Phase Organic Synthesis. (n.d.). Wiley-VCH. Retrieved January 8, 2026, from
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 8, 2026, from
-
Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. (n.d.). Vapourtec. Retrieved January 8, 2026, from
-
Guide for Resin and Linker Selection in Solid-Phase Peptide Synthesis. (2025). ResearchGate. Retrieved January 8, 2026, from
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies. Retrieved January 8, 2026, from
-
Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). (n.d.). Aapptec Peptides. Retrieved January 8, 2026, from
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved January 8, 2026, from
-
Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. (n.d.). SYNFORM. Retrieved January 8, 2026, from
-
Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. (2010). PMC - NIH. Retrieved January 8, 2026, from
-
Solid-Phase Organic Synthesis: Concepts, Strategies, and Applications. (n.d.). ResearchGate. Retrieved January 8, 2026, from
-
Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). Welch Materials. Retrieved January 8, 2026, from
-
Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich. Retrieved January 8, 2026, from
-
Solid Phase Synthesis-- What are the major problems in the lab?. (2018). Reddit. Retrieved January 8, 2026, from
-
Why Does THIS Organic Synthesis Problem Stump Even Advanced Students?. (2025). YouTube. Retrieved January 8, 2026, from
-
Solid Phase Peptide Synthesis Design Issues. (2021). Reddit. Retrieved January 8, 2026, from
-
What do you do when your peptide synthesis fails?. (2023). Biotage. Retrieved January 8, 2026, from
Sources
- 1. researchgate.net [researchgate.net]
- 2. jpt.com [jpt.com]
- 3. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 4. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 5. Direct comparison of solution and solid phase synthesis of sequence-defined macromolecules - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00558G [pubs.rsc.org]
- 6. cpcscientific.com [cpcscientific.com]
- 7. bachem.com [bachem.com]
- 8. biosynth.com [biosynth.com]
- 9. Peptide Synthesis: Solution vs Solid vs Hybrid | Neuland Labs [neulandlabs.com]
- 10. Guide for resin and linker selection in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional Polystyrene Resins for SPOS - CD Bioparticles [cd-bioparticles.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. chempep.com [chempep.com]
- 18. peptide.com [peptide.com]
- 19. reddit.com [reddit.com]
- 20. biotage.com [biotage.com]
Application Notes & Protocols: Synthetic Routes to Novel Heterocyclic Compounds from 2,4-Difluorobenzyl Bromide
Introduction: The Strategic Value of 2,4-Difluorobenzyl Bromide in Heterocyclic Chemistry
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a well-established method for enhancing critical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] 2,4-Difluorobenzyl bromide emerges as a particularly valuable starting material in this context. It is a versatile and reactive building block, providing a difluorinated phenyl ring and a reactive benzylic bromide handle, primed for a variety of chemical transformations.[1][2] Its utility is especially pronounced in the synthesis of novel heterocyclic compounds, which form the structural core of a vast number of pharmaceuticals and agrochemicals.[3][4][5]
This guide provides an in-depth exploration of synthetic strategies for constructing novel nitrogen-, sulfur-, and oxygen-containing heterocyclic systems from 2,4-difluorobenzyl bromide. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving the desired molecular architecture.
Synthesis of Nitrogen-Containing Heterocycles
The introduction of the 2,4-difluorobenzyl moiety into nitrogenous heterocycles is a common strategy for creating potent bioactive molecules. The primary pathway involves the high reactivity of the benzylic bromide towards nucleophilic substitution by nitrogen-containing reagents, followed by subsequent cyclization steps.
Core Strategy: Nucleophilic Substitution and Cyclization
The carbon-bromine bond in 2,4-difluorobenzyl bromide is polarized, making the benzylic carbon highly electrophilic and susceptible to attack by nitrogen nucleophiles in a classic SN2 reaction. The choice of the nitrogen nucleophile dictates the structure of the resulting intermediate, which can be designed to undergo intramolecular cyclization to yield diverse heterocyclic scaffolds such as triazolium salts, pyrroles, and quinazolines.[6][7][8]
Caption: General workflow for synthesizing N-heterocycles.
Protocol: Synthesis of 1-(2,4-Difluorobenzyl)-4-amino-1,2,4-triazolium Bromide
This protocol details the quaternization of 4-amino-1,2,4-triazole, a common step in generating novel triazolium-based compounds which have applications as ionic liquids or precursors to N-heterocyclic carbenes.[6][7]
Rationale: The reaction proceeds via a direct SN2 displacement of the bromide by one of the ring nitrogens of the triazole. Acetonitrile is selected as the solvent due to its polar aprotic nature, which effectively solvates the starting materials and the resulting ionic product without interfering with the nucleophilicity of the triazole.[9] Refluxing provides the necessary activation energy to drive the reaction to completion.
Materials:
-
2,4-Difluorobenzyl bromide (1.0 eq)
-
4-Amino-1,2,4-triazole (1.05 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Diethyl ether (for precipitation)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-amino-1,2,4-triazole (1.05 eq).
-
Add anhydrous acetonitrile to dissolve the triazole (approx. 10 mL per 1 g of triazole).
-
Slowly add 2,4-difluorobenzyl bromide (1.0 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove approximately half of the acetonitrile.
-
Add diethyl ether to the concentrated solution until a white precipitate forms.
-
Stir the suspension for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
-
Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.
| Parameter | Value |
| Solvent | Anhydrous Acetonitrile |
| Temperature | Reflux (~82°C) |
| Reaction Time | 12-18 hours |
| Work-up | Precipitation with Diethyl Ether |
| Typical Yield | 85-95% |
Synthesis of Sulfur-Containing Heterocycles
Sulfur-containing heterocycles, such as benzothiazepines, are pharmacologically significant scaffolds.[10][11] The synthesis often involves constructing the heterocyclic ring by reacting a bifunctional intermediate with a sulfur-containing reagent.
Core Strategy: Tandem Alkylation and Condensation/Cyclization
A robust method for synthesizing seven-membered benzothiazepine rings involves the acid-catalyzed condensation of a β-dicarbonyl equivalent with 2-aminothiophenol.[12][13] 2,4-Difluorobenzyl bromide can be used to synthesize the required α,β-unsaturated ketone precursor via an initial alkylation step.
Caption: General workflow for synthesizing S-heterocycles.
Protocol: Synthesis of a 2-(Aryl)-4-(2,4-difluorophenyl)-2,3-dihydro-1,5-benzothiazepine
This two-stage protocol first prepares an intermediate chalcone (an α,β-unsaturated ketone) and then cyclizes it to form the target benzothiazepine.
Part A: Synthesis of (E)-1-(Aryl)-3-(2,4-difluorophenyl)prop-2-en-1-one (Chalcone Intermediate)
Rationale: The Claisen-Schmidt condensation is a reliable base-catalyzed reaction between an aldehyde and a ketone to form a chalcone. Here, 2,4-difluorobenzaldehyde reacts with a substituted acetophenone. Ethanol is a common solvent, and aqueous NaOH provides the catalytic base.
Materials:
-
2,4-Difluorobenzaldehyde (1.0 eq)
-
Substituted Acetophenone (e.g., 4-methoxyacetophenone) (1.0 eq)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 40% aqueous)
Procedure:
-
Dissolve the substituted acetophenone (1.0 eq) and 2,4-difluorobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask at room temperature.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous NaOH solution dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours. A solid precipitate will typically form.
-
Pour the reaction mixture into cold water and acidify with dilute HCl to neutralize the excess base.
-
Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Part B: Synthesis of the Benzothiazepine
Rationale: This step involves the reaction of the synthesized chalcone with 2-aminothiophenol. The reaction proceeds via a Michael addition of the thiol to the enone, followed by an intramolecular cyclization of the amine onto the ketone carbonyl, and subsequent dehydration to form the seven-membered ring.[12][13] Glacial acetic acid acts as a catalyst for the cyclization and dehydration steps.
Materials:
-
Chalcone from Part A (1.0 eq)
-
2-Aminothiophenol (1.1 eq)
-
Toluene
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve the chalcone (1.0 eq) and 2-aminothiophenol (1.1 eq) in toluene.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Continue refluxing for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and remove the toluene under reduced pressure.
-
The resulting crude solid or oil can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2,3-dihydro-1,5-benzothiazepine.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
| Parameter | Value (Part B) |
| Solvent | Toluene |
| Catalyst | Glacial Acetic Acid |
| Temperature | Reflux (~111°C) |
| Reaction Time | 8-12 hours |
| Work-up | Column Chromatography |
| Typical Yield | 60-80% |
Synthesis of Oxygen-Containing Heterocycles
Oxygen-containing heterocycles like benzofurans are prevalent in natural products and pharmaceuticals.[14][15] Palladium-catalyzed intramolecular C-H activation or C-O bond formation provides a modern and efficient route to these structures.
Core Strategy: Palladium-Catalyzed Intramolecular Cyclization
A powerful strategy for benzofuran synthesis involves the palladium-catalyzed intramolecular cyclization of o-halobenzyl ketones.[16] 2,4-Difluorobenzyl bromide can be used to prepare the necessary ketone precursor. This approach avoids harsh conditions often associated with classical methods like dehydration of phenols.
Caption: General workflow for synthesizing O-heterocycles.
Protocol: Synthesis of a 2-(2,4-Difluorophenyl)benzofuran Derivative
This protocol is a two-step process: first, the synthesis of an o-bromobenzyl ketone, followed by a palladium-catalyzed ring closure.
Part A: Synthesis of 1-(2-bromophenyl)-2-(2,4-difluorophenyl)ethan-1-one
Rationale: This precursor can be synthesized through various methods. A common route involves the reaction of a Grignard reagent derived from 2,4-difluorobenzyl bromide with a 2-bromobenzaldehyde, followed by oxidation of the resulting secondary alcohol.
Materials:
-
2,4-Difluorobenzyl bromide (1.0 eq)
-
Magnesium turnings (1.1 eq)
-
Anhydrous Diethyl Ether or THF
-
2-Bromobenzaldehyde (1.0 eq)
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
Grignard Formation: Prepare the Grignard reagent by adding a solution of 2,4-difluorobenzyl bromide in anhydrous ether to a stirred suspension of magnesium turnings. A crystal of iodine may be needed for initiation.
-
Aldehyde Addition: Cool the freshly prepared Grignard reagent in an ice bath and slowly add a solution of 2-bromobenzaldehyde in anhydrous ether.
-
Stir the reaction at room temperature for 2-3 hours, then quench carefully by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude secondary alcohol.
-
Oxidation: Dissolve the crude alcohol in DCM. Add PCC or DMP in one portion and stir at room temperature for 2-4 hours until the alcohol is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of silica gel or Celite to remove the oxidant byproducts, washing with DCM.
-
Concentrate the filtrate to yield the crude ketone, which can be purified by column chromatography if necessary.
Part B: Palladium-Catalyzed Cyclization to Benzofuran
Rationale: This intramolecular reaction is a type of C-O cross-coupling. The palladium catalyst, often in conjunction with a specialized phosphine ligand or an N-heterocyclic carbene (NHC) ligand, facilitates the cyclization.[16] A base is required to deprotonate the enolizable ketone, creating the oxygen nucleophile for the ring-closing step.
Materials:
-
Ketone from Part A (1.0 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (e.g., 5 mol%)
-
Phosphine or NHC Ligand (e.g., SPhos, XPhos, or IPr) (e.g., 10 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To an oven-dried Schlenk tube, add the ketone from Part A (1.0 eq), the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-120°C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Once complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the pure 2-(2,4-difluorophenyl)benzofuran.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
| Parameter | Value (Part B) |
| Catalyst System | Pd(OAc)₂ / Phosphine or NHC Ligand |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | Toluene or Dioxane |
| Temperature | 100-120°C |
| Reaction Time | 12-24 hours |
| Work-up | Filtration and Column Chromatography |
| Typical Yield | 50-75% |
References
- 2,4-Difluorobenzyl Bromide CAS 23915-07-3. Home Sunshine Pharma. [Link]
- Synthesis, Properties, and Biological Applications of Benzothiazepines.
- Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central. [Link]
- Synthesis of sulfur-containing heterocycles via ring enlargement. PubMed. [Link]
- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. [Link]
- Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes. National Institutes of Health (NIH). [Link]
- Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing. [Link]
- The synthesis of sulfur‐containing heterocycles using elemental sulfur (S8).
- Highly reactive 4-membered ring nitrogen-containing heterocycles: Synthesis and properties. PubMed. [Link]
- Review on the Synthesis and Diverse Applications of Biologically Significant Sulfur- Containing Heterocycles. Neuroquantology. [Link]
- Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]
- Palladium-Catalyzed Intramolecular CH Difluoroalkylation: Synthesis of Substituted 3,3-Difluoro-2-oxindoles. MIT Open Access Articles. [Link]
- Synthesis of oxygen-containing heterocyclic compounds based on the intramolecular O–H insertion and Wolff rearrangement. ScienceDirect. [Link]
- Palladium-catalyzed Intramolecular C-H Difluoroalkylation: Synthesis of Substituted 3,3-difluoro-2-oxindoles. PubMed. [Link]
- Quinazoline synthesis. Organic Chemistry Portal. [Link]
- Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors. National Institutes of Health (NIH). [Link]
- A short review on synthetic strategies towards quinazoline based anticancer drugs.
- Synthesis of 2, 4-diaryl-2, 3-dihydro-1, 5-benzothiazepines.
- SYNTHESIS OF NITROGEN CONTAINING HETEROCYCLES BY USING CARBON-NITROGEN DOUBLE BOND. HETEROCYCLES, Vol. 96, No. 8, 2018. [Link]
- Various approaches for synthesis of some important benzothiaiazepines. Der Pharma Chemica. [Link]
- Structure and SN2 Reactivity: The Nucleophile. Chemistry LibreTexts. [Link]
- The Oxygen-Containing Fused Heterocyclic Compounds. Semantic Scholar. [Link]
- Synthesis of Benzo[b]furans by Palladium-NHC Catalyzed Ring Closure of o-Bromobenzyl Ketones.
Sources
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- 3. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly reactive 4-membered ring nitrogen-containing heterocycles: Synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 2,4-二氟苄基溴 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2,4-Difluorobenzyl bromide | 23915-07-3 [chemicalbook.com]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] The Oxygen-Containing Fused Heterocyclic Compounds | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields for Reactions with 2-(Bromomethyl)-1,4-difluorobenzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(Bromomethyl)-1,4-difluorobenzene (CAS No. 85117-99-3).[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the outcomes of their synthetic routes involving this versatile fluorinated building block. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and achieve high-yield, high-purity results.
The primary reactivity of this compound is centered on its benzylic bromide moiety. This functional group is an excellent electrophile for a range of nucleophilic substitution reactions and can be a precursor in various coupling chemistries. This guide addresses the most frequent issues encountered in the lab.
Section 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific experimental setbacks.
Q1: My yield is consistently low in nucleophilic substitution reactions (e.g., Williamson Ether Synthesis). What are the likely causes and how can I fix it?
Low yields in SN2-type reactions with this substrate are common but typically solvable. The benzylic bromide is highly activated, but this can also lead to competing side reactions if conditions are not optimal.
Causality Analysis:
The Williamson Ether Synthesis, a classic SN2 reaction, involves the displacement of a halide by an alkoxide.[3][4] For this compound, the primary factors leading to low yield are:
-
Weak Base/Incomplete Deprotonation: The nucleophile (an alcohol in this case) must be fully converted to its more potent alkoxide form. Incomplete deprotonation means you have a lower concentration of the active nucleophile, slowing the desired reaction.
-
Competing Elimination (E2) Reactions: While less common for primary benzylic halides, using a sterically hindered or overly strong base can promote elimination side products.
-
Hydrolysis of the Starting Material: The presence of water can lead to the hydrolysis of the bromomethyl group to the corresponding benzyl alcohol, consuming your starting material.
-
Poor Solvent Choice: The solvent must be able to dissolve the reagents and facilitate the SN2 mechanism, which favors polar aprotic solvents.
Troubleshooting Workflow & Optimization Strategies:
Below is a decision tree to guide your optimization process.
Caption: Troubleshooting workflow for low substitution yields.
Data Summary: Recommended Conditions for Williamson Ether Synthesis
| Nucleophile Type | Recommended Base | Recommended Solvent (Anhydrous) | Typical Temperature |
| Aliphatic Alcohols | NaH, KH | THF, DMF | 0 °C to RT |
| Phenols | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | RT to 60 °C |
| Thiols | K₂CO₃, Et₃N | DMF, Acetonitrile | RT |
| Amines | K₂CO₃, DIPEA | Acetonitrile, THF | RT to 80 °C |
Q2: I'm observing significant impurity formation. How can I identify and minimize these side products?
The high reactivity of the benzylic bromide is a double-edged sword. Besides the desired product, several impurities can arise.
Common Side Products and Their Causes:
-
Dimer (1,2-bis(2,5-difluorophenyl)ethane): This occurs if your nucleophile is slow to react or if there are traces of reducing agents. More commonly, it can be formed under certain basic conditions where a small amount of the Grignard or organolithium reagent of the starting material is inadvertently formed.
-
Benzyl Alcohol (2,5-difluorobenzyl alcohol): This is a direct result of hydrolysis. It points to wet solvents or reagents.
-
Over-alkylation/Multiple Substitutions: If your nucleophile has multiple reactive sites (e.g., a primary amine), you may see secondary or even tertiary substitution products.
Mitigation Strategies:
-
Ensure Anhydrous Conditions: Dry your solvents using standard laboratory procedures (e.g., molecular sieves, distillation from a drying agent). Ensure your nucleophile and base are also dry.
-
Control Stoichiometry: For nucleophiles prone to multiple additions, use a slight excess of the nucleophile (1.1-1.2 equivalents) to favor the monosubstituted product. Conversely, using the bromomethyl reagent as the limiting reagent can also help.
-
Temperature Control: Add the this compound slowly to the reaction mixture at a lower temperature (e.g., 0 °C) to dissipate any exotherm and minimize rapid, unselective side reactions.[5]
-
Use of Phase-Transfer Catalysts: For reactions with poor solubility, a phase-transfer catalyst (e.g., TBAB) can facilitate the reaction at the interface of two phases, often at lower temperatures and with cleaner results.
Q3: I am attempting a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) but it's not working. Why?
This is a point of critical mechanistic confusion. This compound is generally NOT a suitable substrate for direct Suzuki or Sonogashira cross-coupling reactions at the bromomethyl position.
Mechanistic Explanation:
Standard cross-coupling reactions like the Suzuki[6][7] and Sonogashira[8][9] reactions proceed via a catalytic cycle that involves the oxidative addition of a palladium(0) catalyst into a carbon-halogen bond, typically an aryl or vinyl halide (C(sp²)-X).[10] The C(sp³)-Br bond in a benzylic bromide does not readily undergo this type of oxidative addition under standard cross-coupling conditions. Instead, it is far more likely to undergo SN2-type reactions with the basic media or other nucleophiles present in the flask.
If your goal is to couple the aryl ring, you must start with an aryl halide, such as 2-Bromo-1,4-difluorobenzene , not the bromomethyl analog.[11]
Alternative Strategies for C-C Bond Formation:
If your goal is to form a C-C bond at the benzylic position, consider these alternatives:
-
Reaction with Cyanide: A simple SN2 reaction with NaCN or KCN will yield the corresponding benzyl nitrile, which can be further elaborated.
-
Grignard Reagent Formation: The bromomethyl group can be converted to a Grignard reagent, which can then react with various electrophiles. This requires careful control to avoid self-quenching.
-
Alkylation of Enolates: Use this compound as an alkylating agent for stabilized carbanions like malonic esters or keto-ester enolates.
Caption: Decision logic for C-C bond formation strategies.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.[2] Refrigeration is recommended for long-term storage.
-
Handling: This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[12] Always handle it in a chemical fume hood wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
Q2: Which solvents are recommended for reactions involving this reagent?
The choice is highly dependent on the reaction type.
-
For Nucleophilic Substitutions (SN2): Polar aprotic solvents are ideal. These include Tetrahydrofuran (THF) , N,N-Dimethylformamide (DMF) , Acetonitrile (MeCN) , and Acetone . They solvate the cation of the nucleophilic salt but do not hydrogen-bond with the nucleophile, preserving its reactivity.[5]
-
Avoid Protic Solvents: Alcohols (methanol, ethanol) should generally be avoided as the primary solvent unless they are also the nucleophile, as they can compete in the reaction (solvolysis).
Q3: How can I effectively monitor the progress of my reaction?
-
Thin-Layer Chromatography (TLC): This is the most common and rapid method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting material, product, and any major impurities. The starting material is relatively nonpolar, while products are often more polar.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or for precise tracking of conversion, LC-MS is invaluable. It provides retention time and mass information, confirming product formation and helping to identify side products.
Q4: What are the common purification techniques for products derived from this reagent?
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is often necessary. This typically involves quenching the reaction (e.g., with water or saturated ammonium chloride), extracting the product into an organic solvent (like ethyl acetate or dichloromethane), washing the organic layer with water and brine, and finally drying it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[5]
-
Flash Column Chromatography: This is the most effective method for purifying the crude product.[5] Silica gel is the standard stationary phase. The mobile phase is typically a gradient of ethyl acetate in hexanes or a similar solvent system, chosen based on TLC analysis.
Example Protocol: Williamson Ether Synthesis of 2-((2,5-Difluorobenzyloxy)methyl)pyridine
This detailed protocol illustrates the principles discussed above for a standard SN2 reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add pyridin-2-ylmethanol (1.0 eq, e.g., 1.09 g, 10 mmol) and 30 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotonation:
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq, 0.44 g, 11 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium alkoxide should be complete.
-
-
Nucleophilic Substitution:
-
Re-cool the mixture to 0 °C.
-
Add a solution of this compound (1.05 eq, 2.17 g, 10.5 mmol) in 10 mL of anhydrous THF dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting bromomethyl reagent is consumed.
-
-
Workup and Purification:
-
Carefully quench the reaction at 0 °C by the slow addition of 10 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a 10-40% ethyl acetate in hexanes gradient) to yield the pure product.
-
References
- Wikipedia. Sonogashira coupling. [Link]
- ResearchGate. Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene. [Link]
- Wikipedia. Suzuki reaction. [Link]
- YouTube. Suzuki Coupling. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
- Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- Chem-Station.
- Semantic Scholar.
- Khan Academy. Williamson ether synthesis. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- National Institutes of Health.
- PubMed. Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. [Link]
- ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions. [Link]
- Chemistry LibreTexts.
- YouTube. Halogenoalkanes - Understanding Nucleophilic Substitution (A2 Chemistry). [Link]
- PubChem. 2-(Bromomethyl)-1,3-difluorobenzene. [Link]
Sources
- 1. CAS 85117-99-3 | this compound - Synblock [synblock.com]
- 2. 85117-99-3|this compound|BLD Pharm [bldpharm.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. 2-Bromo-1,4-difluorobenzene(399-94-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. 2-(Bromomethyl)-1,3-difluorobenzene | C7H5BrF2 | CID 581435 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 2,4-Difluorobenzyl Bromide Reactions
Welcome to the technical support center for 2,4-difluorobenzyl bromide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but reactive reagent. Here, we address common challenges, provide in-depth troubleshooting advice for side product formation, and offer validated protocols to enhance reaction efficiency and product purity.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during reactions with 2,4-difluorobenzyl bromide.
Q1: My reaction is clean by TLC, but after workup and concentration, I see a significant amount of a new, polar impurity. What is it?
A: This is very likely the hydrolysis product, 2,4-difluorobenzyl alcohol . 2,4-Difluorobenzyl bromide is susceptible to hydrolysis, especially during aqueous workups or if there is residual moisture in your solvents or reagents[1][2]. The benzylic carbocation intermediate is relatively stable, facilitating this S_N1-type reaction. Always use freshly dried solvents and consider performing a non-aqueous workup if your product is compatible.
Q2: I'm performing a metal-mediated coupling (e.g., Grignard, Suzuki) and see a significant, nonpolar byproduct with roughly double the molecular weight of my starting material. What's happening?
A: You are likely observing the formation of the homocoupling product, 1,2-bis(2,4-difluorophenyl)ethane , via a Wurtz-type coupling reaction[3][4][5]. This is common when the benzyl bromide reacts with active metals (like Mg or Zn) or with the newly formed organometallic reagent[6][7]. To minimize this, use a high grade of metal, ensure proper initiation, and maintain dilute conditions by adding the benzyl bromide slowly to the reaction mixture.
Q3: My reaction with a strong, bulky base (like t-BuOK) is giving low yields and a complex mixture. What side reaction should I consider?
A: With strong, sterically hindered bases, an E2 elimination reaction becomes a competitive pathway, leading to the formation of volatile styrene derivatives. While S_N2 reactions are common for primary benzyl halides, forcing conditions can favor elimination[4]. Consider using a weaker, non-nucleophilic base (like K₂CO₃ or Cs₂CO₃) or a milder organic base (like DIPEA) at lower temperatures to favor the desired substitution pathway.
Q4: Why is my 2,4-difluorobenzyl bromide reagent yellow or brown, and will it affect my reaction?
A: Commercially available 2,4-difluorobenzyl bromide can develop a yellow or brown tint over time due to slow decomposition, potentially initiated by light or trace acid, leading to the formation of bromine and other colored impurities. While minor discoloration may not significantly impact many reactions, it is indicative of reduced purity. For sensitive applications, it is advisable to purify the reagent by distillation under reduced pressure or by passing it through a short plug of neutral alumina or silica gel before use. Always store it in a dark bottle under an inert atmosphere at the recommended temperature (2-8°C)[8][9].
Part 2: In-Depth Troubleshooting Guide
This section provides a detailed analysis of the most prevalent side products, including their formation mechanisms, identification, and proven methods for mitigation.
Issue 1: Formation of 1,2-bis(2,4-difluorophenyl)ethane (Homocoupling Product)
This side product is one of the most common challenges, particularly in organometallic reactions or reactions involving reducing metals.
Mechanism of Formation: The Wurtz-type coupling reaction involves the reductive dimerization of two benzyl bromide molecules[3][5]. The mechanism can be complex, proceeding through either an organometallic intermediate or a radical pathway, as illustrated below. In the context of Grignard reagent synthesis, a newly formed molecule of the Grignard reagent can act as a nucleophile, attacking a second molecule of unreacted 2,4-difluorobenzyl bromide[6].
Workflow for Diagnosis and Mitigation:
Caption: Diagnostic and mitigation workflow for homocoupling side products.
Table 1: Properties of Common Side Products
| Compound Name | Structure | Mol. Weight ( g/mol ) | Common Analytical Signatures |
| 2,4-Difluorobenzyl Bromide (Starting Material) | C₇H₅BrF₂ | 207.02 | ¹H NMR: Singlet ~4.5 ppm (CH₂Br)[10]. Aromatic signals ~6.8-7.4 ppm. |
| 1,2-bis(2,4-difluorophenyl)ethane (Homocoupling Product) | C₁₄H₁₀F₄ | 254.22 | ¹H NMR: Singlet ~2.9 ppm (-CH₂-CH₂-). MS: M+ at m/z 254. |
| 2,4-Difluorobenzyl Alcohol (Hydrolysis Product) | C₇H₆F₂O | 144.12 | ¹H NMR: Singlet ~4.7 ppm (CH₂OH), broad singlet for -OH. TLC: More polar than starting material. |
Experimental Protocol: Minimizing Homocoupling in Grignard Formation
-
Setup: Flame-dry a three-neck flask equipped with a condenser, dropping funnel, and argon inlet. Add magnesium turnings (1.2 eq).
-
Activation: Add a small crystal of iodine and gently warm the flask under argon flow until purple vapors are observed and subside. Allow to cool.
-
Solvent Addition: Add anhydrous diethyl ether via syringe.
-
Reagent Preparation: In the dropping funnel, add a solution of 2,4-difluorobenzyl bromide (1.0 eq) in anhydrous diethyl ether.
-
Initiation & Addition: Add a small portion of the bromide solution to the magnesium and wait for the reaction to initiate (cloudiness, gentle reflux). Once initiated, add the remaining bromide solution dropwise over 30-60 minutes, maintaining a gentle reflux.
-
Completion: After the addition is complete, stir the reaction at room temperature for an additional hour to ensure full conversion.
This controlled procedure prevents high local concentrations of the benzyl bromide, thereby suppressing the undesired coupling reaction[6].
Issue 2: Formation of 2,4-Difluorobenzyl Alcohol (Hydrolysis)
Hydrolysis is a persistent issue if proper anhydrous techniques are not employed.
Mechanism of Formation: The C-Br bond in 2,4-difluorobenzyl bromide is polarized and susceptible to nucleophilic attack by water. The reaction can proceed via an S_N2 mechanism (direct attack by water) or, more likely for a benzylic system, an S_N1 mechanism involving the formation of a resonance-stabilized 2,4-difluorobenzyl carbocation, which is then trapped by water[1].
Caption: Competing reaction pathways for 2,4-difluorobenzyl bromide.
Preventative Measures:
-
Solvent Purity: Use freshly distilled solvents or solvents from a commercial drying system (e.g., passed through activated alumina columns).
-
Reagent Handling: Dry any solid reagents (e.g., bases like K₂CO₃) in an oven before use. Handle hygroscopic materials in a glovebox or under a strong flow of inert gas.
-
Atmosphere Control: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) from start to finish.
-
Non-Aqueous Workup: If the product's stability and solubility permit, consider a non-aqueous workup. This involves filtering the reaction mixture (e.g., to remove inorganic salts), concentrating the filtrate, and purifying directly by chromatography or distillation.
References
- 2,4-Difluorobenzyl Bromide CAS 23915-07-3.Home Sunshine Pharma.
- Wurtz Reaction.Organic Chemistry Portal.
- Wurtz Coupling Reaction.Scribd.
- Preventing Wurtz coupling during Phenylmagnesium bromide synthesis.Benchchem.
- 2,4-Difluorobenzyl bromide | 23915-07-3.ChemicalBook.
- Wurtz reaction.Wikipedia.
- Reductive coupling reaction of benzyl, allyl and alkyl halides in aqueous medium promoted by zinc.SciELO.
- Nucleophilic Substitution Reactions.Source not specified.
- 2,4-Difluorobenzyl bromide | 23915-07-3.ChemicalBook.
- 2,4-Difluorobenzyl bromide.Chem-Impex.
- Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides.Source not specified.
- Are alkyl bromides susceptible to hydrolysis?
Sources
- 1. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]
- 2. researchgate.net [researchgate.net]
- 3. Wurtz Reaction [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scielo.br [scielo.br]
- 8. 2,4-Difluorobenzyl bromide | 23915-07-3 [amp.chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 2,4-Difluorobenzyl bromide | 23915-07-3 [chemicalbook.com]
Technical Support Center: Purification of Products from 2-(Bromomethyl)-1,4-difluorobenzene Reactions
Welcome to the technical support center for the purification of reaction products derived from 2-(Bromomethyl)-1,4-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of purifying compounds synthesized from this versatile fluorinated building block. The presence of the difluorobenzyl moiety introduces unique properties that can be leveraged for enhanced biological activity and metabolic stability, but it also presents specific challenges in purification that require careful consideration.[1][2] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to ensure the successful isolation of your target molecules with high purity.
I. Understanding the Chemistry of this compound and Its Implications for Purification
This compound is a reactive benzyl bromide derivative. The bromine atom on the benzylic carbon makes it an excellent electrophile for nucleophilic substitution (SN2) reactions.[1] Common transformations include the formation of ethers (Williamson ether synthesis), esters, and carbon-carbon bonds via reactions with various nucleophiles. The two fluorine atoms on the aromatic ring are electron-withdrawing, which can influence the reactivity of the benzylic position and the properties of the resulting products.[1]
From a purification perspective, the key considerations are the polarity differences between the starting material, the desired product, and any potential byproducts. The difluorobenzyl group imparts a degree of lipophilicity and unique electronic properties that affect its interactions with stationary phases in chromatography and its solubility in various solvents.
II. Troubleshooting Guides
This section addresses common issues encountered during the purification of products from reactions involving this compound.
Troubleshooting Workflow Diagram
The following diagram illustrates a typical workflow for troubleshooting purification issues.
Caption: Troubleshooting workflow for purification.
Common Purification Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty removing unreacted this compound | The starting material has a similar polarity to the product, leading to co-elution during column chromatography. | - Optimize the solvent system for column chromatography: Use a less polar eluent to increase the separation between the less polar starting material and the potentially more polar product. A gradient elution can be effective. - Chemical quench: If the product is stable, consider adding a nucleophilic scavenger like triethylamine to the crude mixture to react with the excess benzyl bromide. The resulting quaternary ammonium salt is highly polar and easily removed with an aqueous wash. - Recrystallization: If the product is a solid, recrystallization can be a highly effective method to separate it from the liquid starting material. |
| Product streaks or tails on silica gel TLC/column chromatography | - The sample is overloaded. - The product is acidic or basic and is interacting strongly with the acidic silica gel. - The compound is degrading on the silica gel. | - Dilute the sample: For TLC, use a more dilute solution. For column chromatography, ensure you are not exceeding the loading capacity of your column. - Add a modifier to the eluent: For basic compounds, add a small amount (0.1-1%) of triethylamine or ammonia in methanol to the eluent. For acidic compounds, add a small amount of acetic acid.[3] - Switch the stationary phase: Consider using neutral or basic alumina, or a reversed-phase (C18) silica gel. |
| Poor separation between the product and a non-polar byproduct (e.g., from a Grignard reaction) | The byproduct has very similar polarity to the desired product. | - Utilize a fluorinated stationary phase: These phases can offer different selectivity for fluorinated compounds, potentially enhancing separation.[4] - Recrystallization: Carefully screen for a solvent system where the solubility of the product and byproduct differ significantly at different temperatures. - Optimize TLC solvent system: Experiment with different solvent mixtures. For example, for aromatic compounds, a toluene/ethyl acetate system might provide better separation than hexanes/ethyl acetate. |
| Formation of an emulsion during aqueous workup | The presence of polar organic solvents (like DMF or DMSO) or certain byproducts can act as surfactants. | - Add brine: Saturated aqueous NaCl solution can help to break emulsions by increasing the ionic strength of the aqueous phase. - Filter through Celite: Passing the mixture through a pad of diatomaceous earth can help to break up the emulsion. - Centrifugation: If the emulsion is persistent, centrifugation can be used to separate the layers. |
| Product appears to be unstable during purification | Some 2,5-difluorobenzyl derivatives might be sensitive to the acidic nature of silica gel or prolonged heating. | - Use a neutral stationary phase: Substitute silica gel with neutral alumina for column chromatography. - Minimize exposure time: Perform flash column chromatography to reduce the time the compound is in contact with the stationary phase. - Avoid excessive heat: When removing solvent, use a rotary evaporator at a moderate temperature. For heat-sensitive compounds, recrystallization from a low-boiling solvent might be preferable to distillation. |
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of a reaction with this compound?
A good starting point for a "normal" polarity compound is a 10-50% ethyl acetate in hexanes mixture.[5] For non-polar compounds, you might start with 5% ethyl acetate in hexanes or even 100% hexanes.[5] If your product is very polar, you may need to use a more polar solvent system, such as 5% methanol in dichloromethane.[5] It is always recommended to test a few different solvent systems to achieve an Rf value between 0.2 and 0.4 for your target compound for optimal separation in column chromatography.
Q2: My product is a solid. What are some good recrystallization solvents to try for 2,5-difluorobenzyl derivatives?
Commonly used solvent systems for recrystallization include ethanol, hexane/ethyl acetate, and hexane/acetone.[5] A good rule of thumb is to choose a solvent or solvent pair where your compound is sparingly soluble at room temperature but highly soluble when hot. For fluorinated compounds, sometimes a mixture of a polar and a non-polar solvent works well. You can dissolve your compound in a minimal amount of a good solvent (e.g., ethyl acetate or acetone) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Gentle heating should redissolve the solid, and upon slow cooling, crystals should form.
Q3: I am performing a Williamson ether synthesis with this compound and a phenol. What are the likely impurities I need to remove?
In a Williamson ether synthesis, common impurities include:
-
Unreacted this compound: This can be removed by column chromatography or a chemical quench as described in the troubleshooting table.
-
Unreacted phenol: Being acidic, the unreacted phenol can be removed by washing the organic layer with a dilute aqueous base, such as 1M NaOH.
-
Elimination byproduct (if applicable): While less likely with a primary benzylic halide, some elimination could occur, especially if the reaction is run at high temperatures. This byproduct would be non-polar and would likely elute early in column chromatography.
Q4: How can I confirm the purity of my final product?
Purity should be assessed by multiple methods.
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools. The absence of signals from starting materials or byproducts in the spectra is a strong indicator of purity. For fluorinated compounds, 19F NMR is particularly useful.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can provide both purity information (from the chromatogram) and mass confirmation of your product.
-
Melting Point: For a solid product, a sharp melting point range that is consistent with literature values (if available) indicates high purity.
Q5: Are there any special considerations for column chromatography of fluorinated compounds?
While standard silica gel is often sufficient, for challenging separations of fluorinated compounds, specialized fluorinated stationary phases (e.g., pentafluorophenyl or tridecafluoro phases) can be beneficial.[4] These phases can exhibit different selectivity compared to traditional C18 or silica gel, which can be exploited to separate compounds with similar polarities but different fluorine content.[4]
IV. Experimental Protocols
Protocol 1: General Procedure for Aqueous Workup of a Reaction Mixture
This protocol is a standard procedure for the initial purification of a reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane) to remove water-soluble impurities.
-
Transfer the reaction mixture to a separatory funnel.
-
If the reaction was conducted in a water-miscible solvent like DMF or THF, dilute the mixture with a larger volume of an immiscible organic solvent such as ethyl acetate.
-
Add an equal volume of deionized water and shake the funnel gently, venting frequently to release any pressure.
-
Allow the layers to separate. Drain the aqueous layer.
-
To remove acidic or basic impurities, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) or a dilute base (e.g., saturated NaHCO3 or 1M NaOH).
-
Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and help break any emulsions.
-
Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Protocol 2: Step-by-Step Guide to Flash Column Chromatography
This protocol outlines the purification of a crude product using flash column chromatography on silica gel.
Workflow for Flash Column Chromatography
Caption: A typical workflow for flash column chromatography.
Detailed Steps:
-
Select the appropriate column size and amount of silica gel: A general rule is to use a 20-50 fold excess by weight of silica gel to the crude product.
-
Choose the eluent system: Based on prior TLC analysis, select a solvent system that gives an Rf of ~0.2-0.4 for the desired compound.
-
Pack the column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
-
Load the sample:
-
Dry loading (recommended): Dissolve the crude product in a minimal amount of a suitable solvent. Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Wet loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.
-
-
Elute the column: Carefully add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to force the solvent through the column. Maintain a constant flow rate.
-
Collect fractions: Collect the eluate in a series of test tubes or flasks.
-
Analyze the fractions: Spot each fraction (or every few fractions) on a TLC plate to determine which fractions contain the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
V. References
-
Understanding the Chemical Properties of 2,5-Difluorobenzyl Bromide for Synthesis. (URL not available)
-
Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Fine Chemical Engineering. [Link]
-
PURIFICATION OF FLUORINATED ALCOHOLS. European Patent Office. [Link]
-
Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry. [Link]
-
Separating Fluorine and 9-fluroenone with TLC and Column Chromatography. Odinity. [Link]
-
Purification of fluorinated alcohols. Google Patents.
-
Thin Layer Chromatography. Chemistry LibreTexts. [Link]
-
BGD Group TLC System. (URL not available)
-
PROCESS FOR THE PREPARATION OF FLUOROBENZYL DERIVATIVES. European Patent Office. [Link]
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]
-
Fluorine Elimination from 4-Fluorobenzyl Alcohol by Pseudomonas spp. Journal of Health Science. [Link]
-
Column Chromatography. University of Colorado Boulder, Department of Chemistry. [Link]
Sources
Technical Support Center: A Researcher's Guide to 2-(Bromomethyl)-1,4-difluorobenzene Stability
Welcome to the technical support center for 2-(Bromomethyl)-1,4-difluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this reactive intermediate. Our goal is to provide you with in-depth, field-proven insights to ensure the stability and integrity of this compound during storage, thereby safeguarding the accuracy and reproducibility of your experimental outcomes.
This compound is a valuable building block in organic synthesis, but its utility is matched by its inherent reactivity. The benzylic bromide functionality makes it susceptible to various decomposition pathways, which can be initiated by common laboratory conditions. Understanding and mitigating these degradation routes are crucial for maintaining the compound's purity and reactivity. This guide offers a structured approach to troubleshooting common stability issues and provides clear, actionable protocols to prevent decomposition.
Troubleshooting Guide: Diagnosing and Resolving Decomposition
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during the storage and handling of this compound.
Question 1: I've noticed a color change in my stored this compound, from colorless to a yellow or brownish hue. What does this indicate and what should I do?
Answer:
A color change is a primary visual indicator of decomposition. This is often due to the formation of colored byproducts resulting from hydrolysis, oxidation, or photodecomposition. The appearance of color suggests that the purity of the reagent has been compromised.
-
Causality: The benzylic bromide is susceptible to nucleophilic attack, and trace amounts of moisture in the storage container or atmosphere can lead to hydrolysis, forming 2,5-difluorobenzyl alcohol and hydrobromic acid (HBr). The liberated HBr can then catalyze further decomposition, leading to a cascade of reactions and the formation of polymeric or oxidized species that are often colored. Exposure to light can also initiate free-radical chain reactions, contributing to discoloration.
-
Recommended Action:
-
Assess Purity: Before use, it is advisable to re-analyze the purity of the discolored reagent using techniques such as NMR, GC-MS, or HPLC. This will help you determine if the material is still suitable for your intended application.
-
Purification: If the impurity levels are low, you may be able to purify the reagent by distillation or column chromatography. However, this should be done with caution due to the compound's lachrymatory nature and potential for thermal decomposition.
-
Preventative Measures for Future Storage: To prevent recurrence, strictly adhere to the recommended storage protocols outlined later in this guide, with a particular focus on maintaining an inert and dry atmosphere.
-
Question 2: My reaction yield is significantly lower than expected when using a previously opened bottle of this compound. Could this be related to its storage?
Answer:
Yes, a decrease in reaction yield is a common consequence of using a partially decomposed reagent. The active concentration of this compound is reduced, and the decomposition byproducts can interfere with your reaction.
-
Causality: The primary cause is likely the degradation of the starting material, leading to a lower molar equivalent of the active reagent being added to your reaction. Additionally, decomposition products such as HBr can alter the pH of the reaction mixture, potentially quenching sensitive reagents or catalyzing unwanted side reactions. For instance, in a base-sensitive reaction, the acidic HBr byproduct could neutralize the base, thereby inhibiting the desired transformation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Question 3: I have observed the formation of a precipitate in my stored this compound. What could this be?
Answer:
Precipitate formation is a strong indicator of advanced decomposition. The solid material is likely composed of polymeric byproducts or salts formed from the reaction of decomposition products with impurities or the container surface.
-
Causality: Over time, the decomposition products can undergo further reactions to form higher molecular weight, insoluble materials. For example, Friedel-Crafts-type reactions can occur where the benzylic bromide alkylates another molecule of the aromatic ring, catalyzed by the HBr byproduct.
-
Recommended Action:
-
Do Not Use: It is highly recommended not to use the reagent if a precipitate has formed, as the purity is significantly compromised.
-
Safe Disposal: Dispose of the material in accordance with your institution's hazardous waste disposal procedures.
-
Review Storage Practices: This level of decomposition suggests a significant breach in proper storage conditions, such as prolonged exposure to air, moisture, or light. A thorough review of your storage and handling procedures is warranted.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: The ideal storage conditions are designed to minimize exposure to initiators of decomposition:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[1][2] Some suppliers recommend refrigeration. | Reduces the rate of thermal decomposition and slows down potential side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[3] | Prevents oxidation and hydrolysis by excluding oxygen and moisture. |
| Container | Use a tightly sealed, amber glass bottle. | Protects from light-induced (photolytic) decomposition and prevents moisture ingress. |
| Location | Store in a well-ventilated area, away from sources of ignition and incompatible materials.[1][2][4] | Safety precaution due to its flammability and reactivity. |
Q2: Is a stabilizer added to commercial this compound?
A: While some related compounds like benzyl bromide are often supplied with a stabilizer such as propylene oxide to scavenge HBr, this is not always the case for this compound.[5] It is crucial to check the certificate of analysis or the product information from the supplier to determine if a stabilizer is present. If not, it is even more critical to adhere to strict storage conditions.
Q3: What are the primary decomposition pathways for this compound?
A: The main decomposition pathways are:
-
Hydrolysis: Reaction with water to form 2,5-difluorobenzyl alcohol and HBr.
-
Oxidation: Reaction with atmospheric oxygen, which can be complex and lead to various byproducts.
-
Photodecomposition: UV light can induce homolytic cleavage of the C-Br bond, leading to radical-mediated side reactions.
-
Thermal Decomposition: At elevated temperatures, the compound can degrade. Studies on similar benzyl halides show that this can involve complex rearrangements and fragmentation.[6][7][8][9]
Caption: Key decomposition pathways for this compound.
Q4: How should I handle this compound to minimize decomposition?
A: Proper handling is as crucial as proper storage:
-
Work under an inert atmosphere: When dispensing the reagent, use a dry syringe or cannula under a blanket of argon or nitrogen.
-
Minimize exposure to air: Open the bottle for the shortest time possible.
-
Use clean, dry equipment: Ensure all glassware and equipment are free from moisture and other contaminants.
-
Avoid heat sources: Keep the reagent away from hot plates, heating mantles, and direct sunlight during handling.
Experimental Protocols
Protocol 1: Aliquoting and Storing this compound for Long-Term Use
This protocol is designed to preserve the integrity of a larger stock of the reagent by creating smaller, single-use aliquots.
-
Preparation:
-
Move the main stock bottle of this compound and several small, dry amber glass vials with PTFE-lined caps into an inert atmosphere glovebox.
-
Alternatively, set up a Schlenk line with a manifold connected to a supply of dry argon or nitrogen.
-
-
Inerting Vials:
-
Dry the vials in an oven at >100 °C for at least 4 hours and allow them to cool to room temperature in a desiccator.
-
Under a positive pressure of inert gas, flush each vial with the gas for several minutes.
-
-
Aliquoting:
-
Allow the main stock bottle to equilibrate to the ambient temperature of the glovebox or lab bench to prevent condensation.
-
Using a clean, dry glass syringe, carefully withdraw the desired volume of this compound from the main stock bottle.
-
Dispense the reagent into the prepared inert vials.
-
-
Sealing and Storage:
-
Tightly cap each vial.
-
For extra protection, wrap the cap and neck of the vial with Parafilm®.
-
Label each vial clearly with the compound name, date of aliquoting, and concentration (if diluted).
-
Store the aliquots in a cool, dark, and dry place, preferably in a refrigerator designated for chemical storage.
-
By following these guidelines and protocols, you can significantly extend the shelf life of this compound, ensuring its reliability in your synthetic endeavors.
References
- Oehlschlaeger, M. A., Davidson, D. F., & Hanson, R. K. (2006). High-temperature thermal decomposition of benzyl radicals. The Journal of Physical Chemistry A, 110(21), 6649-6653. [Link]
- Ellison, G. B., & McMahon, R. J. (2015). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. The Journal of Chemical Physics, 142(4), 044304. [Link]
- Saraswat, M., Portela-Gonzalez, A., Karir, G., Mendez-Vega, E., Sander, W., & Hemberger, P. (2023). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. The Journal of Physical Chemistry A, 127(41), 8574-8583. [Link]
- ResearchGate. Radiolytic decomposition of 4-bromodiphenyl ether. [Link]
- Mueller-Markgraf, W., & Troe, J. (1988). Thermal decomposition of benzyl iodide and of benzyl radicals in shock waves. The Journal of Physical Chemistry, 92(17), 4899-4905. [Link]
- ResearchGate. High-Temperature Thermal Decomposition of Benzyl Radicals. [Link]
- Blazsó, M., & Jakab, E. (2004). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of analytical and applied pyrolysis, 72(1), 75-82. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 85117-99-3|this compound|BLD Pharm [bldpharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Benzyl Bromide (stabilized with Propylene Oxide) [cymitquimica.com]
- 6. High-temperature thermal decomposition of benzyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
troubleshooting failed reactions involving 2,4-difluorobenzyl bromide
Welcome to the Technical Support Center for 2,4-difluorobenzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development to provide expert advice and troubleshoot common issues encountered during its use in chemical synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience.
Understanding the Reactivity of 2,4-Difluorobenzyl Bromide
2,4-Difluorobenzyl bromide is a versatile reagent widely used to introduce the 2,4-difluorobenzyl moiety into a variety of molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity is primarily governed by the benzylic bromide group, which is an excellent leaving group in nucleophilic substitution reactions. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring can also influence the electrophilicity of the benzylic carbon.
Reactions involving this reagent typically proceed via an SN2 mechanism, especially with good nucleophiles.[2][3] However, under certain conditions, such as with weak nucleophiles in polar protic solvents, an SN1 pathway may become competitive.[4][5] Understanding the interplay between the substrate, nucleophile, solvent, and base is critical for a successful reaction.
Troubleshooting Guide
This section addresses specific failures you might encounter during your experiments in a question-and-answer format.
Question 1: Why is my reaction showing low to no yield of the desired product?
A low or non-existent yield is one of the most common issues. The problem can typically be traced back to one of several factors related to reagents, reaction conditions, or the reaction mechanism itself.
Potential Causes and Step-by-Step Solutions:
-
Reagent Quality and Integrity:
-
Plausible Cause: 2,4-Difluorobenzyl bromide is a lachrymator and is sensitive to moisture and light.[6][7][8] Over time, it can hydrolyze to 2,4-difluorobenzyl alcohol or undergo other decomposition pathways, reducing its effective concentration.
-
Troubleshooting Protocol:
-
Verify Reagent Purity: Before use, check the purity of the 2,4-difluorobenzyl bromide via NMR or GC analysis. It should appear as a colorless to light yellow liquid.[7][9]
-
Proper Storage: Ensure the reagent has been stored under an inert atmosphere (Nitrogen or Argon) in a cool, dark, and dry place.[7]
-
Use Fresh Reagent: If decomposition is suspected, consider using a freshly opened bottle or purifying the existing stock by distillation under reduced pressure.
-
-
-
Insufficient Nucleophilicity:
-
Plausible Cause: The nucleophile you are using may not be strong enough to displace the bromide ion efficiently. For example, neutral alcohols or amines are significantly less nucleophilic than their deprotonated counterparts (alkoxides and amides).
-
Troubleshooting Protocol:
-
Activate the Nucleophile: If you are performing an O-alkylation (e.g., Williamson Ether Synthesis) or N-alkylation of a weakly nucleophilic amine, deprotonation is essential.[2][10] Use a suitable non-nucleophilic base to generate the more potent anionic nucleophile in situ before adding the benzyl bromide.
-
Choice of Base: For alcohols, strong bases like sodium hydride (NaH) are effective.[11] For amines, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient to act as an acid scavenger.[12][13][14]
-
-
-
Inappropriate Solvent Choice:
-
Plausible Cause: The solvent plays a critical role in nucleophilic substitution reactions. The choice of solvent can dramatically affect the reaction rate and even the mechanism.[15][16]
-
Troubleshooting Protocol:
-
Favor SN2 Conditions: For the typical SN2 reaction, a polar aprotic solvent is ideal. These solvents (e.g., DMF, acetonitrile, THF, acetone) can solvate the counter-ion of the nucleophile, but not the nucleophile itself, thus enhancing its reactivity.[4]
-
Avoid Protic Solvents (if SN2 is desired): Polar protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophile, thereby slowing down the SN2 reaction.[4][16]
-
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting low-yield reactions.
Question 2: My reaction is producing significant impurities and side products. How can I improve the selectivity?
The formation of side products often arises from competing reaction pathways or over-reaction. Identifying the likely side reactions is the first step to mitigating them.
Common Side Reactions and Solutions:
-
Over-Alkylation (Primarily with Amine Nucleophiles):
-
Plausible Cause: Primary or secondary amines, after the initial N-alkylation, can undergo a second or even third alkylation, leading to tertiary amines or quaternary ammonium salts.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess of the amine nucleophile relative to the 2,4-difluorobenzyl bromide.
-
Slow Addition: Add the 2,4-difluorobenzyl bromide dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the electrophile.[11]
-
Use a Hindered Base: Employ a non-nucleophilic, sterically hindered base to scavenge the HBr byproduct, which is less likely to interfere with the primary reaction.[17]
-
-
-
Elimination (E2) Side Products:
-
Plausible Cause: If the nucleophile is also a strong, sterically hindered base (e.g., potassium tert-butoxide), it can promote an E2 elimination reaction instead of the desired SN2 substitution, especially at higher temperatures.[18] While less common for benzylic systems compared to secondary or tertiary alkyl halides, it can still occur.
-
Troubleshooting Protocol:
-
Choose a Less Hindered Base/Nucleophile: If performing a Williamson ether synthesis, for example, using sodium ethoxide is less likely to cause elimination than potassium tert-butoxide.[3]
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the SN2 pathway.
-
-
SN2 vs. E2 Competition Diagram
Caption: Competing SN2 and E2 reaction pathways.
Frequently Asked Questions (FAQs)
Q: How should I properly store and handle 2,4-difluorobenzyl bromide?
A: Due to its hazardous nature, proper handling is crucial.
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool (2-8°C), dry, and dark place away from incompatible materials like strong bases, oxidizers, and metals.[7][19]
-
Handling: Always handle 2,4-difluorobenzyl bromide in a well-ventilated chemical fume hood. It is a lachrymator (tear-inducing) and corrosive.[6][7][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19] An emergency eye wash and shower should be readily accessible.[19]
Q: What are the best general-purpose solvents and bases for reactions with this reagent?
A: The optimal choice depends on your specific nucleophile. The following table provides a starting point for common reaction types.
| Reaction Type | Nucleophile Type | Recommended Solvents (Polar Aprotic) | Recommended Bases | Rationale |
| O-Alkylation | Alcohols, Phenols | DMF, THF, Acetonitrile | NaH, KH | A strong, non-nucleophilic base is required to deprotonate the alcohol to the more reactive alkoxide.[2][11] |
| N-Alkylation | Amines, Indoles, etc. | DMF, Acetonitrile | K₂CO₃, Cs₂CO₃, Et₃N | A weaker, non-nucleophilic base is often sufficient to act as an acid scavenger for the HBr generated.[13][14] |
| S-Alkylation | Thiols | DMF, Ethanol, Methanol | K₂CO₃, NaOEt | Thiols are generally strong nucleophiles, and their corresponding thiolates are even stronger. A base is used to deprotonate the thiol. |
Q: My reaction seems to stall before all the starting material is consumed. What should I do?
A: A stalled reaction can be due to several factors:
-
Deactivation of Nucleophile: The HBr generated during the reaction can protonate your nucleophile, rendering it inactive. If your base is not strong enough or is used in insufficient quantity, the reaction will stop. Solution: Add more base or switch to a stronger base.
-
Reagent Degradation: If the reaction is run for an extended period at high temperatures, the 2,4-difluorobenzyl bromide itself might be degrading. Solution: Monitor the reaction by TLC or LC-MS and aim for the shortest possible reaction time.
-
Equilibrium: While less common for this type of reaction, consider if a reversible process is at play. Solution: Try to remove a byproduct to drive the reaction forward, if applicable.
References
- Indian Academy of Sciences. (n.d.). Solvent effects in the reaction between piperazine and benzyl bromide.
- Chemistry LibreTexts. (2015, July 9). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Home Sunshine Pharma. (n.d.). 2,4-Difluorobenzyl Bromide CAS 23915-07-3.
- Khan Academy. (n.d.). Reactions at the benzylic position.
- Indian Academy of Sciences. (n.d.). Effect of solvents and nucleophiles on the reactivity of allyl bromide-A kinetic study.
- YouTube. (2019, June 24). Effect of solvent in Nucleophilic Substitution Reaction.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- Sciencemadness.org. (2014, July 22). Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice!.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- Khan Academy. (n.d.). Williamson ether synthesis.
- NJ.gov. (n.d.). BENZYL BROMIDE HAZARD SUMMARY.
- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
- Mizuta, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PubMed Central.
- Chemistry LibreTexts. (2020, May 30). The Williamson Ether Synthesis.
- ChemWhat. (n.d.). 2,4-Difluorobenzyl bromide CAS#: 23915-07-3.
- Master Organic Chemistry. (2012, October 24). Bulky Bases in Elimination Reactions.
- RSC Publishing. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
- Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms.
- ResearchGate. (2023). Nucleophilic and Electrophilic Substitutions of Difluoropropargyl Bromides.
- RSC Publishing. (n.d.). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. BENZYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 2,4-Difluorobenzyl bromide | 23915-07-3 [amp.chemicalbook.com]
- 8. chemwhat.com [chemwhat.com]
- 9. 2,4-Difluorobenzyl Bromide CAS 23915-07-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ias.ac.in [ias.ac.in]
- 16. m.youtube.com [m.youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. nj.gov [nj.gov]
Technical Support Center: Improving Regioselectivity in Reactions with Difluorobenzene Derivatives
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth guidance and troubleshooting for a common yet complex challenge in organic synthesis: controlling regioselectivity in reactions involving difluorobenzene derivatives. The strategic placement of functional groups on these scaffolds is critical for tuning the physicochemical and pharmacological properties of target molecules. This guide offers practical, experience-driven advice to navigate the subtleties of these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing regioselectivity in reactions with difluorobenzene derivatives?
A1: The regiochemical outcome of reactions with difluorobenzene derivatives is primarily dictated by a combination of electronic and steric effects. The two fluorine atoms exert strong inductive electron-withdrawing effects (-I) and weaker resonance electron-donating effects (+M). The interplay of these effects, along with the directing influence of other substituents on the ring, determines the most reactive sites for a given transformation.[1][2][3] For instance, in electrophilic aromatic substitution, the positions ortho and para to an activating group are favored.[3][4] Conversely, in nucleophilic aromatic substitution (SNAr), positions ortho and para to the strongly electron-withdrawing fluorine atoms are activated.[5][6]
Q2: How do the positions of the fluorine atoms (ortho, meta, para) influence the regioselectivity of a reaction?
A2: The relative positioning of the fluorine atoms significantly alters the electronic landscape of the benzene ring.
-
1,2-Difluorobenzene (ortho): The two adjacent fluorine atoms create a highly electron-deficient region, making the C-H bonds ortho to the fluorines susceptible to deprotonation in directed ortho-metalation (DoM) reactions.[7]
-
1,3-Difluorobenzene (meta): This isomer is often the most thermodynamically stable.[8] The C2 position, situated between the two fluorine atoms, is particularly acidic and can be a prime target for deprotonation. The C4/C6 positions are also activated for certain reactions.
-
1,4-Difluorobenzene (para): All four C-H positions are electronically equivalent, simplifying regioselectivity unless other substituents are present.
Q3: Can computational chemistry predict the regioselectivity in these reactions?
A3: Yes, computational studies, particularly using Density Functional Theory (DFT), are powerful tools for predicting and rationalizing regioselectivity.[9][10] These methods can calculate the energies of reaction intermediates and transition states for different regioisomeric pathways, allowing for the prediction of the kinetically and thermodynamically favored products.[11][12] Computational analysis can also elucidate the roles of steric and electronic factors in controlling the reaction outcome.[2][13]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
You are attempting to substitute one fluorine atom on a difluorobenzene ring with a nucleophile, but you are obtaining a mixture of regioisomers.
Root Cause Analysis:
In SNAr reactions, the regioselectivity is governed by the stability of the Meisenheimer intermediate. The incoming nucleophile will preferentially attack the position that best stabilizes the resulting negative charge. The presence of other electron-withdrawing or -donating groups on the ring can lead to the formation of multiple stable intermediates, resulting in a mixture of products.
Workflow for Troubleshooting Poor SNAr Regioselectivity
Caption: Troubleshooting workflow for poor SNAr regioselectivity.
Detailed Protocol: Solvent Screening for Improved Regioselectivity
-
Initial Reaction: Perform the SNAr reaction under your standard conditions (e.g., in DMF or DMSO).
-
Solvent Selection: Set up parallel reactions in a range of solvents with varying polarities (e.g., THF, Dioxane, Acetonitrile, NMP).
-
Execution: Ensure all reactions are run at the same concentration and temperature for accurate comparison.
-
Analysis: After a set time, quench the reactions and analyze the product distribution by GC-MS or ¹H NMR to determine the regioisomeric ratio in each solvent.
-
Optimization: Select the solvent system that provides the highest regioselectivity and proceed with further optimization of temperature and reaction time.
| Solvent | Dielectric Constant (approx.) | Typical Regioisomeric Ratio (Product A:B) | Notes |
| Dioxane | 2.2 | 80:20 | Less polar, may favor kinetic product. |
| THF | 7.6 | 75:25 | Common aprotic solvent. |
| Acetonitrile | 37.5 | 60:40 | Polar aprotic, can stabilize charged intermediates. |
| DMF | 38.3 | 55:45 | Highly polar aprotic, may favor thermodynamic product. |
| DMSO | 47.2 | 50:50 | Very polar, can accelerate the reaction but may decrease selectivity. |
Issue 2: Lack of Selectivity in Directed ortho-Metalation (DoM)
You are using a directing group to achieve ortho-lithiation of a difluorobenzene derivative, but are observing lithiation at multiple positions or competing side reactions.
Root Cause Analysis:
Directed ortho-metalation relies on the coordination of an organolithium reagent to a directing metalation group (DMG), which then directs deprotonation to the adjacent ortho position.[14][15][16][17] Poor selectivity can arise from:
-
A weak directing group: The DMG may not be coordinating strongly enough to the organolithium reagent.
-
Multiple acidic protons: Other C-H bonds in the molecule may have comparable acidity.
-
Steric hindrance: A bulky DMG or other substituents may block access to the desired ortho position.
-
Halogen dance: In polyhalogenated systems, a base-catalyzed migration of a halogen can occur, leading to a mixture of lithiated intermediates.[18][19][20][21][22]
Logical Flow for Optimizing DoM Regioselectivity
Caption: Optimization pathway for directed ortho-metalation.
Experimental Protocol: Optimizing DoM with TMEDA
-
Apparatus Setup: Assemble a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stirrer, thermometer, and a dropping funnel.
-
Reagent Preparation: Dissolve the difluorobenzene substrate (1 equivalent) in anhydrous THF.
-
Additive Introduction: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.1 equivalents) to the substrate solution.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add the organolithium reagent (e.g., n-BuLi, 1.1 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for the optimized time (typically 1-2 hours).
-
Electrophilic Quench: Add the desired electrophile and allow the reaction to slowly warm to room temperature.
-
Workup and Analysis: Perform an aqueous workup and analyze the product mixture to determine the regioselectivity.
Issue 3: Undesired Regioisomers in Catalytic C-H Functionalization
You are performing a transition-metal-catalyzed C-H functionalization on a difluorobenzene derivative, but are obtaining a mixture of isomers.
Root Cause Analysis:
Regioselectivity in C-H functionalization is often governed by the directing group, the catalyst, and the ligands.[7][23][24] The fluorine atoms themselves can act as directing groups in some cases.[7] The electronic and steric properties of the ligands on the metal center play a crucial role in determining which C-H bond is activated.[25][26]
Decision Tree for Improving C-H Functionalization Regioselectivity
Caption: Decision tree for enhancing regioselectivity in C-H functionalization.
General Protocol: Ligand Screening for Palladium-Catalyzed Direct Arylation
-
Reaction Setup: In a glovebox, set up an array of reaction vials. To each vial, add the difluorobenzene substrate (1 equivalent), the aryl halide coupling partner (1.2 equivalents), a palladium precursor (e.g., Pd(OAc)₂, 5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Ligand Addition: To each vial, add a different phosphine or N-heterocyclic carbene (NHC) ligand (10 mol%).
-
Solvent and Reaction: Add the reaction solvent (e.g., DMA, 1,4-dioxane) to each vial, seal, and heat to the desired temperature (e.g., 120 °C).[27]
-
Monitoring and Analysis: Monitor the reactions by TLC or LC-MS. Upon completion, cool the reactions, dilute with a suitable solvent, and analyze the crude reaction mixtures by GC or ¹H NMR to determine the regioisomeric ratios.
| Ligand Type | Example | Expected Influence on Regioselectivity |
| Bulky Monophosphine | P(t-Bu)₃ | Can favor reaction at less sterically hindered positions. |
| Electron-Rich Monophosphine | SPhos | Can increase catalyst activity and may alter selectivity. |
| Bidentate Phosphine | Xantphos | Bite angle can influence the geometry of the transition state and thus regioselectivity. |
| N-Heterocyclic Carbene (NHC) | IPr | Strong sigma-donating ability can impact the electronic nature of the catalyst. |
References
- Solvent‐Controlled Regioselectivity in Nucleophilic Substitution Reactions of 1‐X‐2,4‐Difluorobenzenes with Morpholine Using Deep Eutectic Solvents. (n.d.). ResearchGate.
- La-Plante, S., et al. (2006). Catalytic Intermolecular Direct Arylation of Perfluorobenzenes. ACS Publications.
- Merchant, R. R., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. PMC.
- Ball, N. D., et al. (2024). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis. White Rose Research Online.
- Tan, Y. R., et al. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. PubMed Central.
- Wikipedia. (n.d.). Directed ortho metalation. Wikipedia.
- Snieckus, V. (1990). Directed ortho metalation. User's guide. Chemical Reviews.
- Zhang, Y., et al. (2023). Excited-state distortions control the reactivities and regioselectivities of photochemical 4π-electrocyclizations of fluorobenzenes. ResearchGate.
- FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. (2024). Organic Letters.
- Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. (2025). ResearchGate.
- Snieckus, V. (n.d.). Directed ortho Metalation: Soon to be a Textbook Reaction?. Queen's University.
- Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group.
- Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal.
- Ribeiro da Silva, M. A., et al. (2010). A combined experimental and computational thermodynamic study of difluoronitrobenzene isomers. PubMed.
- Catalytic, Regioselective 1,4‐Fluorodifunctionalization of Dienes. (2022). PMC.
- Nakliang, P., et al. (2021). Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis. OUCI.
- How to explain regioselectivity in nucleophilic aromatic substitution. (2020). Chemistry Stack Exchange.
- Ágreda, J., et al. (2003). The role of steric and electronic interactions in the stereocontrol of the asymmetric 1,3-dipolar reactions of 5-ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones with diazoalkanes: theoretical calculations and experimental evidences. PubMed.
- C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. (2022). MDPI.
- Chinchilla, R., et al. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar.
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems. (2021). Semantic Scholar.
- 15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts.
- Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES.
- A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. (n.d.). PMC.
- Recent progress of halogen-dance reactions in heterocycles. This paper summarizes recent progress of halogen-dance reactions and its applications in heterocycles. (2025). ResearchGate.
- Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones. (n.d.). PMC.
- Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole. (n.d.). PubMed.
- Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. (n.d.). Longdom Publishing.
- Steric/electronic effect-guided site-selective synthesis of di-boron embedded BN-MR-TADF molecules for narrowband high-efficienc. (n.d.). ChemRxiv.
- Module 1 Regioselective, Regio-specific and Chemoselective reactions. (n.d.). Durgapur Govt. College.
- Regiocontrolled halogen dance of 2,5- dibromopyrroles using equilibrium between dibromopyrrolyllithiums. (2023). Kobe University.
- Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. (n.d.). New Journal of Chemistry (RSC Publishing).
- Regioselectivity. (n.d.). Wikipedia.
- Regioselectivity – Knowledge and References. (n.d.). Taylor & Francis.
- Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. (n.d.). Dalton Transactions (RSC Publishing).
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Technical Support Center: Managing Hydrodehalogenation Side Reactions
Welcome to the Technical Support Center for Hydrodehalogenation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the common side reactions encountered during catalytic hydrodehalogenation. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Introduction: The Double-Edged Sword of Hydrodehalogenation
Hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom, is a pivotal transformation in organic synthesis.[1][2] It is essential for the synthesis of pharmaceutical intermediates and for the detoxification of halogenated environmental pollutants.[1][3] While powerful, this reaction is often plagued by side reactions that can diminish yield, complicate purification, and, in some cases, lead to entirely unexpected products. This guide provides a structured approach to identifying, understanding, and mitigating these challenges.
Part 1: Troubleshooting Guide - From Symptoms to Solutions
This section addresses specific issues you might encounter during your hydrodehalogenation experiments, presented in a question-and-answer format.
Issue 1: Incomplete Conversion of the Starting Material
Q: I'm observing a significant amount of unreacted starting material even after extended reaction times. What are the likely causes and how can I address them?
A: Incomplete conversion is a common frustration that can often be traced back to catalyst activity or reaction conditions.
Potential Causes & Solutions:
-
Catalyst Deactivation: The catalyst's active sites can be blocked or "poisoned" by various species.[4][5][6]
-
Poisoning by Substrate Impurities or Byproducts: Sulfur or nitrogen-containing functional groups in the substrate or impurities can poison noble metal catalysts like palladium.[4][7] The generation of acidic byproducts, such as HCl during hydrodechlorination, can also inhibit the reaction.[8]
-
Sintering or Leaching of the Metal: High temperatures can cause small metal nanoparticles on the support to agglomerate (sinter), reducing the active surface area.[5] In some cases, the active metal can leach off the support.[8]
-
Solution: Operate at the lowest effective temperature. If leaching is suspected, consider a different catalyst support or solvent system.
-
-
-
Insufficient Hydrogen Source:
-
Gaseous Hydrogen: Poor agitation can lead to inefficient mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), limiting the reaction rate.[10] The hydrogen pressure may also be too low for a particularly recalcitrant substrate.
-
Transfer Hydrogenation: The hydrogen donor (e.g., formic acid, ammonium formate, hydrazine) may be decomposing or consumed in a side reaction.[2][11]
-
Solution: Use a fresh, high-purity hydrogen donor. An excess of the donor is often employed to drive the reaction to completion.[1]
-
-
-
Poor Substrate Solubility: If the substrate is not fully dissolved in the reaction solvent, the reaction will be limited by the rate of dissolution.
-
Solution: Choose a solvent system in which the starting material is fully soluble at the reaction temperature. A solvent screen is a worthwhile initial experiment.
-
Workflow for Troubleshooting Incomplete Conversion
Caption: Troubleshooting workflow for low conversion.
Issue 2: Poor Chemoselectivity - Unwanted Reduction of Other Functional Groups
Q: My desired hydrodehalogenation is occurring, but I'm also seeing reduction of other functional groups in my molecule (e.g., nitro, carbonyl, alkene). How can I improve selectivity?
A: Achieving chemoselectivity is a delicate balance of catalyst choice, reaction conditions, and the inherent reactivity of the functional groups present.
Strategies for Enhancing Chemoselectivity:
-
Catalyst Selection:
-
Pd/C is a highly active and versatile catalyst but can sometimes be too reactive, leading to over-reduction.[10][12]
-
Pt/C or PtO₂ are generally more active than Pd/C and can be useful for reducing aromatic rings, but may show different selectivity profiles.
-
Raney Nickel is a cost-effective alternative but can be less selective and is pyrophoric.[10]
-
Lindlar's Catalyst (Pd/CaCO₃ poisoned with lead) is a classic example of a deactivated catalyst used for the selective hydrogenation of alkynes to cis-alkenes, highlighting the principle of catalyst modification to control selectivity.[13]
-
-
Reaction Conditions:
-
Temperature and Pressure: Milder conditions (room temperature, atmospheric pressure) generally favor higher selectivity.[1] Increasing temperature and pressure can lead to the reduction of more robust functional groups.[10]
-
Solvent: The solvent can influence the substrate's conformation on the catalyst surface. Protic solvents like ethanol can also act as a hydrogen source.[14][15]
-
Additives/Modifiers: The addition of certain compounds can selectively poison the catalyst to temper its activity. For example, the addition of bases like triethylamine can suppress debenzylation while favoring dehalogenation.[8]
-
-
pH Control: The pH of the reaction medium can have a profound effect on selectivity, particularly when dealing with substrates containing acidic or basic groups.[8] For instance, in molecules with both a benzyl-protected amine and a halogen, acidic conditions can favor debenzylation, while basic conditions favor dehalogenation.[8]
Data Summary: Catalyst and Condition Effects on Selectivity
| Issue | Potential Cause | Recommended Action | Rationale |
| Alkene/Alkyne Reduction | Highly active catalyst (e.g., fresh Pd/C) | Use a less active catalyst (e.g., aged Pd/C, or consider transfer hydrogenation). | A less active catalyst may have a lower propensity to coordinate with and reduce C-C multiple bonds. |
| Nitro Group Reduction | Most hydrogenation catalysts will reduce nitro groups. | This is often unavoidable with catalytic hydrogenation. Consider alternative dehalogenation methods if the nitro group must be preserved. | The nitro group is highly susceptible to reduction under these conditions. |
| Carbonyl (Ketone/Aldehyde) Reduction | Harsh conditions (high pressure/temp) | Use milder conditions (RT, 1 atm H₂). | Lowering the energy input reduces the likelihood of overcoming the activation energy for carbonyl reduction. |
| Hydrogenolysis of Benzyl Ethers/Esters | Overly active catalyst, acidic conditions | Add a mild base (e.g., Et₃N), switch to a less active catalyst. | The C-O bond in benzyl groups is susceptible to cleavage (hydrogenolysis), which can sometimes be suppressed by additives.[2] |
Issue 3: Catalyst Deactivation and Regeneration
Q: My catalyst seems to lose activity over the course of the reaction or upon reuse. Can it be regenerated?
A: Yes, in many cases, catalyst deactivation is reversible. The appropriate regeneration method depends on the cause of deactivation.[4][16]
Common Deactivation Mechanisms and Regeneration Protocols:
-
Coking/Fouling: Deposition of organic residues or polymers on the catalyst surface.[5][16]
-
Regeneration Protocol:
-
Carefully filter the catalyst from the reaction mixture.
-
Wash thoroughly with a solvent that dissolves the suspected foulant (e.g., methanol, acetone, or toluene).
-
For more stubborn organic residues, a controlled calcination in air at elevated temperatures (e.g., 300-500 °C) can burn off the deposits. This must be followed by a reduction step (e.g., with H₂) to restore the active metallic state.[16]
-
-
-
Sulfide Poisoning: Common in substrates derived from sulfur-containing reagents.[4]
-
Regeneration Protocol: Washing with an oxidizing solution can remove adsorbed sulfur species. A dilute solution of sodium hypochlorite (NaClO) has been shown to be effective for regenerating sulfide-poisoned palladium catalysts.[4] This is followed by thorough washing with deionized water and reactivation under hydrogen.
-
Experimental Protocol: Regeneration of Sulfide-Poisoned Pd/C
-
Safety First: Handle all reagents and catalysts in a well-ventilated fume hood. Used Pd/C can be pyrophoric; do not allow it to dry in the air.[10]
-
Catalyst Recovery: After the reaction, filter the catalyst through a pad of Celite®. Keep the filter cake wet with solvent.
-
Washing: Wash the catalyst on the filter with deionized water until the filtrate is neutral.
-
Oxidative Treatment: Suspend the moist catalyst in a dilute (e.g., 20 mM) solution of sodium hypochlorite. Stir for 30-60 minutes at room temperature.[4]
-
Rinsing: Filter the catalyst again and wash extensively with deionized water to remove all traces of hypochlorite and salts.
-
Drying & Reactivation: Dry the catalyst under vacuum. Before its next use, the catalyst should be reactivated under a hydrogen atmosphere.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the difference between hydrodehalogenation and hydrogenolysis?
A1: While both are reductive processes, they refer to the cleavage of different types of bonds. Hydrodehalogenation specifically refers to the reductive cleavage of a carbon-halogen bond.[2] Hydrogenolysis is a broader term for the cleavage of a bond (e.g., C-O, C-N, C-S) by hydrogen.[2][17] For example, the removal of a benzyl protecting group (a C-O bond cleavage) is a hydrogenolysis reaction.[2] These two reactions can be competitive side reactions.
Q2: How can I detect the formation of the hydrodehalogenated byproduct in my reaction?
A2: The formation of the hydrodehalogenated product can be monitored by standard analytical techniques. In ¹H NMR spectroscopy, you would look for the disappearance of the starting material's signals and the appearance of a new aromatic proton signal in the place where the halogen was.[14] Mass spectrometry (GC-MS or LC-MS) is also highly effective for identifying the desired product and byproducts by their mass-to-charge ratio.
Q3: My substrate is an aryl chloride, and the reaction is very slow. What can I do?
A3: Aryl chlorides are generally less reactive towards hydrodehalogenation than aryl bromides or iodides (reactivity order: Ar-I > Ar-Br > Ar-Cl > Ar-F).[18][19] To facilitate the reaction, you may need to use more forcing conditions:
-
Increase Temperature: Carefully increasing the reaction temperature can significantly increase the rate.[1]
-
Increase Hydrogen Pressure: Using a higher pressure of hydrogen gas can accelerate the reaction.
-
Use a More Active Catalyst: Palladium complexes with specific, highly active ligands (e.g., bulky, electron-rich phosphines or N-heterocyclic carbenes) have been developed for the activation of challenging substrates like aryl chlorides.[14][20]
Q4: Can the choice of base influence the reaction?
A4: Absolutely. The base plays a crucial role, primarily to neutralize the hydrohalic acid (HX) byproduct that is formed.[8] This prevents the acid from poisoning the catalyst and shifting the reaction equilibrium. However, some bases can also act as hydride sources or promote other side reactions.[14] For instance, strong bases like potassium tert-butoxide can accelerate the reaction but may also lead to other undesired pathways.[15] A screen of mild inorganic (K₂CO₃, Cs₂CO₃) and organic (Et₃N, DIPEA) bases is often recommended during optimization.
Mechanism Overview: Catalytic Cycle of Hydrodehalogenation
Caption: Generalized catalytic cycle for hydrodehalogenation.
This generalized mechanism illustrates the key steps: 1) Oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) complex. 2) Hydride formation , where a hydrogen source (like H₂ or a transfer agent) displaces the halide or reacts with an intermediate to form a palladium-hydride species. 3) Reductive elimination of the product (Ar-H), which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[15][21] Understanding this cycle is key to rationalizing how changes in ligands, substrates, and conditions can affect the overall reaction.
References
- Palladium-catalyzed aqueous hydrodehalogenation in column reactors: Modeling of deactivation kinetics with sulfide and comparison of regenerants. (2025).
- Deactivation and regeneration of Pt/Al2O3 catalysts during the hydrodechlorination of carbon tetrachloride. (2025).
- Catalytic Hydrodehalogenation Reactions. (n.d.). Thieme Chemistry. [Link]
- A mechanistic investigation of hydrodehalogenation using ESI-MS. (2013).
- Hydrogenolysis and Selective Reduction (Dehalogen
- Nickel‐Catalyzed Hydro‐ and Deutero‐dehalogenations of (Hetero)Aryl Halides under Aqueous Micellar Catalysis Conditions. (n.d.).
- Facile hydrodehalogenation with hydrogen and Pd/C catalyst under multiphase conditions. (n.d.). SciSpace. [Link]
- Facile Hydrodehalogenation with H2 and Pd/C Catalyst under Multiphase Conditions. (n.d.).
- Recent Advances of Pd/C-C
- Metal catalyzed defunctionalization reactions. (2015). Organic & Biomolecular Chemistry. [Link]
- Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. (2016). YouTube. [Link]
- Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
- A comprehensive review of catalyst deactivation and regeneration in heavy oil hydroprocessing. (2024). Chalmers Research. [Link]
- General reaction mechanism for hydrodehalogenation. (n.d.).
- Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. (2025).
- Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. (n.d.).
- Transfer Hydrodehalogenation of Aryl Halides Mediated by [Pd(IPr*)(cinnamyl)Cl]. (2025). PubMed. [Link]
- Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts. (2025).
- Solving Issues with Heterogeneous Catalytic Hydrogen
- Pd/C-Catalyzed Room-Temperature Hydrodehalogenation of Aryl Halides with Hydrazine Hydrochloride. (n.d.).
- Advances in Catalyst Deactivation and Regener
- Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. (2020).
- Mechanistic Differences between Electrochemical Hydrogenation and Hydrogenolysis of 5-Hydroxymethylfurfural and Their pH Dependence. (2022). PubMed. [Link]
Sources
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- 2. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 3. Nickel‐Catalyzed Hydro‐ and Deutero‐dehalogenations of (Hetero)Aryl Halides under Aqueous Micellar Catalysis Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.chalmers.se [research.chalmers.se]
- 6. mdpi.com [mdpi.com]
- 7. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances of Pd/C-Catalyzed Reactions [mdpi.com]
- 13. Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01709D [pubs.rsc.org]
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- 17. Mechanistic Differences between Electrochemical Hydrogenation and Hydrogenolysis of 5-Hydroxymethylfurfural and Their pH Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
- 20. Transfer Hydrodehalogenation of Aryl Halides Mediated by [Pd(IPr*)(cinnamyl)Cl] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-(Bromomethyl)-1,4-difluorobenzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 2-(Bromomethyl)-1,4-difluorobenzene. Our goal is to equip you with the knowledge to navigate the nuances of your experiments, ensuring successful and reproducible outcomes.
Introduction to Cross-Coupling with this compound
This compound is a valuable building block in medicinal chemistry and materials science. The presence of both a reactive benzylic bromide and an electron-deficient difluorinated aromatic ring presents unique challenges and opportunities in cross-coupling reactions. This guide will delve into the critical aspects of catalyst selection and reaction optimization for various common cross-coupling reactions.
The general catalytic cycle for many palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, specifically the ligand, plays a pivotal role in the efficiency of each of these steps.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
The primary challenges stem from the dual reactivity of the molecule. The benzylic bromide is highly susceptible to oxidative addition, but can also participate in side reactions. The difluorinated phenyl ring is electron-deficient, which can influence the electronic properties of the catalyst and potentially lead to undesired hydrodehalogenation.[2][3]
Q2: Which palladium precursors are recommended for this substrate?
Commonly used and effective palladium precursors include:
-
Pd(OAc)₂ (Palladium(II) Acetate): A versatile and cost-effective choice, often used in combination with a phosphine ligand.[4]
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A Pd(0) source that can lead to faster initiation of the catalytic cycle.
-
Pre-formed Catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): These can offer better reproducibility and are convenient to handle.[4]
Q3: How do the fluorine substituents on the aromatic ring affect the reaction?
The electron-withdrawing fluorine atoms can make the aryl group more susceptible to certain side reactions, such as hydrodehalogenation, where a hydrogen atom replaces the halogen.[2][3] However, this electronic effect can also be beneficial in some coupling reactions by influencing the rate of reductive elimination.
Catalyst and Ligand Selection Guides
The choice of ligand is critical for a successful cross-coupling reaction, as it influences the catalyst's stability, activity, and selectivity.[5][6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For benzylic bromides, bulky, electron-rich phosphine ligands are generally preferred to promote oxidative addition and prevent side reactions.[6]
| Ligand Class | Specific Ligand | Key Features & Recommendations |
| Buchwald Ligands | SPhos, XPhos | Highly effective for coupling of benzylic bromides, offering high yields and good functional group tolerance.[6] |
| Ferrocenyl Phosphines | dppf | A robust and versatile ligand, particularly effective in pre-formed catalysts like PdCl₂(dppf).[4] |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Very electron-rich and bulky, promoting fast oxidative addition. Can be sensitive to air. |
Typical Starting Conditions for Suzuki-Miyaura Coupling:
-
Palladium Precursor: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: K₃PO₄ (2 equivalents)
-
Solvent: Toluene/H₂O (10:1)
-
Temperature: 80-100 °C
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[7][8]
| Catalyst System | Key Features & Recommendations |
| Pd(PPh₃)₄ / CuI | The classic catalyst system, effective for a wide range of substrates. |
| PdCl₂(PPh₃)₂ / CuI | A more air-stable Pd(II) precursor that is reduced in situ. |
| Copper-Free Systems | Requires specific ligands (e.g., bulky phosphines) and bases to facilitate the catalytic cycle without copper. |
Typical Starting Conditions for Sonogashira Coupling:
-
Palladium Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Copper Co-catalyst: CuI (5 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Solvent: THF or DMF
-
Temperature: Room temperature to 60 °C
Buchwald-Hartwig Amination
This reaction is a powerful tool for forming C-N bonds. The choice of ligand is crucial and depends on the nature of the amine coupling partner.[9][10]
| Ligand Class | Specific Ligand | Key Features & Recommendations |
| Buchwald Ligands | XPhos, RuPhos | Highly versatile for coupling a wide range of primary and secondary amines. |
| Josiphos Ligands | Effective for challenging couplings, including those with heteroaromatic amines. | |
| Bidentate Ligands | BINAP, dppf | Can improve catalyst stability and are effective for certain amine classes.[9] |
Typical Starting Conditions for Buchwald-Hartwig Amination:
-
Palladium Precursor: Pd₂(dba)₃ (1-2 mol%)
-
Ligand: XPhos (2-4 mol%)
-
Base: NaOt-Bu or LHMDS (1.2-1.5 equivalents)
-
Solvent: Toluene or Dioxane
-
Temperature: 80-110 °C
Troubleshooting Guide
Even with careful planning, cross-coupling reactions can sometimes yield unexpected results. This section addresses common issues and provides actionable solutions.
Issue 1: Low or No Product Yield
Potential Causes:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently or may have decomposed.
-
Poor Reagent Quality: Impurities in solvents, reagents, or the starting material can poison the catalyst.
-
Suboptimal Reaction Conditions: Incorrect choice of ligand, base, solvent, or temperature.
Troubleshooting Workflow:
Troubleshooting Workflow for Low Yields.
Recommended Actions:
-
Reagent Purity: Ensure all reagents, especially the boronic acid in Suzuki couplings, are pure and dry. Solvents should be anhydrous and thoroughly degassed.
-
Inert Atmosphere: Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[1]
-
Catalyst System Screening:
-
Ligand: If using a general-purpose ligand like PPh₃, consider switching to a more specialized, bulky, and electron-rich ligand from the Buchwald family (e.g., SPhos, XPhos).[6]
-
Palladium Source: If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0). Consider starting with a Pd(0) precursor like Pd₂(dba)₃.
-
-
Base and Solvent Optimization: The choice of base and solvent can significantly impact the reaction.[4] For instance, in Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. The solvent should solubilize all components of the reaction mixture.
Issue 2: Formation of Side Products
Common Side Products and Their Causes:
-
Homocoupling: Formation of a dimer of the coupling partner (e.g., biaryl from boronic acid in Suzuki coupling). This is often caused by the presence of oxygen.
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom. This can be a significant side reaction with electron-deficient substrates like this compound, especially if there are sources of hydrides in the reaction mixture.[2][3]
-
β-Hydride Elimination: This is a potential side reaction if the coupling partner has β-hydrogens.
Mitigation Strategies:
| Side Product | Recommended Action |
| Homocoupling | Rigorously degas all solvents and maintain a strict inert atmosphere. |
| Hydrodehalogenation | Use anhydrous solvents and reagents. The choice of ligand can also influence the extent of this side reaction.[2][3] |
| β-Hydride Elimination | Use ligands that promote rapid reductive elimination, such as bulky, electron-rich phosphines. |
Visualizing the Catalytic Cycle and Potential Pitfalls:
Generalized Catalytic Cycle for Cross-Coupling.
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Coupling Reaction
-
Setup: To an oven-dried Schlenk tube, add the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene and water (10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture in a preheated oil bath at 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. The Weizmann Institute of Science - Research Portal. [Link]
- Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal. [Link]
- Palladium-Catalyzed Substitution and Cross-Coupling of Benzylic Fluorides.
- Kumada coupling. Wikipedia. [Link]
- Palladium-catalyzed substitution and cross-coupling of benzylic fluorides. PubMed. [Link]
- Palladium-catalyzed cross-coupling of benzyltitanium(IV) reagents with aryl fluorides.
- Sonogashira coupling. Wikipedia. [Link]
- Heck reaction. Wikipedia. [Link]
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. [Link]
- Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. NIH. [Link]
- Kumada Coupling. Organic Chemistry Portal. [Link]
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]
- Buchwald–Hartwig amin
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes.
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
- 1. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimization of Reaction Temperature for Substitutions on 2,4-Difluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when selecting a reaction temperature for substitutions on 2,4-difluorobenzyl bromide?
The primary challenge lies in balancing reaction rate with selectivity. Elevated temperatures can accelerate the desired substitution but may also promote undesirable side reactions, such as elimination or reaction with the solvent. Conversely, a temperature that is too low may result in an impractically slow reaction rate. The electron-withdrawing nature of the fluorine atoms on the benzene ring can also influence the reactivity of the benzylic position.
Q2: How does the choice of nucleophile influence the optimal reaction temperature?
The strength of the nucleophile is a critical factor.
-
Strong Nucleophiles (e.g., thiolates, cyanides): These readily react at lower to moderate temperatures. Starting optimization around room temperature (20-25°C) and gradually increasing is a sound strategy.
-
Weak Nucleophiles (e.g., water, alcohols): These often require higher temperatures to achieve a reasonable reaction rate. However, benzylic halides are susceptible to both SN1 and SN2 reaction pathways.[1][2] Higher temperatures with weak nucleophiles might favor the SN1 pathway, which proceeds through a carbocation intermediate.[3][4]
Q3: What are common side reactions, and how does temperature affect them?
The most common side reactions are elimination (to form a stilbene derivative) and solvolysis (reaction with the solvent). Elevated temperatures generally favor elimination over substitution. Solvolysis is more prevalent with protic solvents (e.g., alcohols, water) and at higher temperatures, particularly if the reaction proceeds via an SN1 mechanism.[5][6]
Q4: Can the solvent system affect the optimal temperature?
Absolutely. The choice of solvent can significantly impact the reaction mechanism and, therefore, the optimal temperature.[5][6]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[6][7] This can often allow for lower reaction temperatures.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can stabilize both the nucleophile (decreasing its reactivity in SN2) and any potential carbocation intermediate (favoring SN1).[3][5] Higher temperatures may be required to overcome the energy barrier for the SN2 pathway in these solvents.
Troubleshooting Guide
Issue 1: The reaction is slow or incomplete at room temperature.
-
Plausible Cause: Insufficient thermal energy to overcome the activation energy barrier, especially with weak nucleophiles or in polar protic solvents.
-
Troubleshooting Steps:
-
Incremental Temperature Increase: Raise the temperature in 10-15°C increments, monitoring the reaction progress at each stage using an appropriate analytical technique like TLC or HPLC.[8]
-
Solvent Re-evaluation: If using a polar protic solvent, consider switching to a polar aprotic solvent like acetonitrile or DMF to potentially enhance nucleophilicity and allow for a lower reaction temperature.[7][9]
-
Catalyst Addition: For certain reactions, a phase-transfer catalyst can be employed to increase the rate at a given temperature.
-
Issue 2: Significant formation of byproducts is observed.
-
Plausible Cause: The reaction temperature is too high, promoting side reactions like elimination or solvolysis.
-
Troubleshooting Steps:
-
Temperature Reduction: Lower the reaction temperature. Even a 10°C decrease can significantly alter the ratio of substitution to elimination products.
-
Staged Addition: Consider adding the 2,4-difluorobenzyl bromide slowly to a solution of the nucleophile at a controlled, lower temperature to minimize localized overheating and side reactions.
-
Nucleophile Concentration: Ensure an appropriate stoichiometry. An excess of a strong base can favor elimination.
-
Issue 3: Inconsistent results or poor reproducibility.
-
Plausible Cause: Poor temperature control or localized "hot spots" within the reaction vessel.
-
Troubleshooting Steps:
-
Use of an Oil Bath or Heating Mantle: Ensure uniform heating of the reaction mixture.
-
Efficient Stirring: Maintain vigorous and consistent stirring throughout the reaction to ensure even heat distribution.
-
Internal Temperature Monitoring: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture for accurate temperature readings.
-
Experimental Protocols & Data
Protocol 1: Temperature Screening for a Nucleophilic Substitution Reaction
This protocol outlines a general method for optimizing the reaction temperature for the substitution of 2,4-difluorobenzyl bromide with a generic nucleophile.
-
Reaction Setup: In a series of identical reaction vessels equipped with stir bars and reflux condensers, dissolve the nucleophile in the chosen solvent.
-
Temperature Equilibration: Place each vessel in a heating block or oil bath set to a different temperature (e.g., 25°C, 40°C, 55°C, 70°C). Allow the solutions to equilibrate to the set temperature.
-
Initiation: Add a stoichiometric amount of 2,4-difluorobenzyl bromide to each vessel simultaneously.
-
Monitoring: At regular time intervals (e.g., 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction. Quench the reaction in the aliquot (e.g., by adding cold water or an appropriate acid/base).
-
Analysis: Analyze the quenched aliquots by HPLC or GC to determine the percentage of starting material consumed and the percentage of product and byproduct formed.[8][10]
Data Presentation: Example Temperature Screening Data
| Temperature (°C) | Time (min) | 2,4-Difluorobenzyl Bromide (%) | Product (%) | Byproduct (%) |
| 25 | 240 | 85 | 14 | 1 |
| 40 | 120 | 40 | 58 | 2 |
| 55 | 60 | 5 | 92 | 3 |
| 70 | 60 | <1 | 85 | 15 |
Interpretation: In this example, 55°C provides the best balance of a high reaction rate and minimal byproduct formation. At 70°C, while the reaction is faster, the formation of byproducts increases significantly.
Visualizations
Diagram 1: Effect of Temperature on Reaction Rate and Selectivity
Caption: Relationship between temperature, reaction rate, and selectivity.
Diagram 2: Troubleshooting Workflow for Temperature Optimization
Caption: A simplified workflow for troubleshooting reaction temperature.
References
- Reactivity in Chemistry. (n.d.). Solvent Effects - aliphatic nucleophilic substitution.
- Pincock, J. A., & Sorensen, T. S. (1983). Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. The Journal of Organic Chemistry, 48(1), 10-14.
- LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Google Patents. (n.d.). US6133468A - Method for preparing substituted benzyl bromides.
- ResearchGate. (n.d.). Substituent effect of benzyl bromide substrate 2 Reaction conditions.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- PubMed Central. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
- Google Patents. (n.d.). The synthetic method of 2, 4 difluoro benzene methanamines.
- ResearchGate. (n.d.). Synthesis experiment of 2,4-difluorobenzaldehyde.
- Khan Academy. (n.d.). Reactions at the benzylic position.
- Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides.
- YouTube. (2019). Effect of solvent in Nucleophilic Substitution Reaction.
- Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution.
- MDPI. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide.
- Google Patents. (n.d.). CN105017026A - Synthetic method of 2, 4-difluorobenzene methylamine.
- The Journal of Organic Chemistry. (2014). Effect of Allylic Groups on SN2 Reactivity.
- Digital Commons @ McMaster. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds.
- ResearchGate. (2001). Concurrent SN1 and SN2 reactions in the benzylation of pyridines.
- Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
- ResearchGate. (n.d.). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium.
- Google Patents. (n.d.). CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine.
- Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?.
Sources
- 1. Khan Academy [khanacademy.org]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 5. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Minimizing Dimer Formation in 2-(Bromomethyl)-1,4-difluorobenzene Couplings
Welcome to the technical support center for chemists working with 2-(Bromomethyl)-1,4-difluorobenzene. This guide is designed to provide targeted troubleshooting advice and in-depth answers to frequently asked questions regarding a common and often frustrating side reaction: the formation of the homocoupled dimer, 1,2-bis(2,5-difluorophenyl)ethane. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize the yield of your desired cross-coupled product, and understand the chemical principles at play.
Understanding the Challenge: The Dimerization Problem
This compound is a valuable building block in medicinal chemistry and materials science due to the versatile reactivity of the benzylic bromide. However, its high reactivity also makes it susceptible to self-condensation, or dimerization, particularly under basic or reductive conditions. This process, often referred to as Wurtz-type coupling, competes directly with your desired cross-coupling reaction, reducing your yield and complicating purification.[1][2]
The formation of this dimer is a significant issue in several widely used cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. This guide will provide strategies to mitigate this unwanted side reaction across these various transformations.
Troubleshooting Guide: Question & Answer Format
Here, we address specific problems you might be encountering in the lab and provide actionable solutions based on established chemical principles.
Q1: I'm observing a significant amount of the homocoupled dimer in my Suzuki-Miyaura coupling reaction. What are the most likely causes and how can I fix it?
A1: Dimer formation in Suzuki-Miyaura couplings with reactive benzylic halides is a common issue. The primary culprits are often related to the reaction conditions, which can inadvertently promote the Wurtz-type self-coupling. Here’s a breakdown of factors to investigate:
-
Base Selection: Strong bases can accelerate the formation of organometallic intermediates that lead to homocoupling.[3] If you are using a strong base like sodium tert-butoxide, consider switching to a milder inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3] These bases are generally effective in promoting the desired cross-coupling while minimizing the undesired dimerization.
-
Slow Reagent Addition: The instantaneous concentration of the highly reactive this compound can influence the rate of dimerization. A slow, controlled addition of the benzyl bromide to the reaction mixture can help to keep its concentration low, thereby favoring the cross-coupling pathway over the bimolecular homocoupling.[4]
-
Temperature Control: Higher reaction temperatures can sometimes accelerate side reactions more than the desired transformation.[5] Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can significantly suppress dimer formation. Experiment with a temperature gradient to find the optimal balance.
-
Catalyst and Ligand Choice: The nature of the palladium catalyst and its associated ligand can have a profound impact on the reaction's selectivity. Bulky, electron-rich phosphine ligands, such as those from the Buchwald-type biarylphosphine family (e.g., SPhos, XPhos), are known to promote the desired cross-coupling pathway and suppress homocoupling.[6] These ligands facilitate the oxidative addition and reductive elimination steps of the primary catalytic cycle, making the competing dimerization less favorable.
Q2: My Sonogashira coupling is yielding more of the dimer than my desired alkynylated product. What adjustments should I make?
A2: In Sonogashira couplings, the formation of the 1,2-bis(2,5-difluorophenyl)ethane dimer can be particularly problematic. The conditions that favor the desired C-C bond formation can also promote the unwanted self-coupling. Consider the following adjustments:
-
Copper Co-catalyst Concentration: While the copper(I) co-catalyst is crucial for the Sonogashira reaction, its concentration can influence the extent of side reactions.[7] In some cases, reducing the amount of the copper salt or even opting for a "copper-free" Sonogashira protocol can minimize homocoupling.
-
Base and Solvent System: The choice of amine base and solvent is critical. A less hindered amine base, in combination with a polar aprotic solvent, can sometimes favor the desired cross-coupling. Experiment with different amine/solvent combinations to find the optimal conditions for your specific substrates.
-
Reaction Temperature: As with other coupling reactions, lower temperatures can help to disfavor the homocoupling side reaction.[8] If your reaction is running at an elevated temperature, try reducing it to see if the product-to-dimer ratio improves.
Q3: I'm attempting a Heck coupling, but the major product is the dimer. How can I promote the desired vinylation?
A3: Dimer formation in Heck reactions with benzylic halides can be a significant hurdle. The key is to favor the oxidative addition of the benzyl bromide to the palladium catalyst, followed by migratory insertion of the alkene, over the competing self-coupling pathway.[9]
-
Ligand Selection: The choice of phosphine ligand is critical. A ligand that promotes a stable and reactive Pd(0) species is essential. Experiment with different phosphine ligands, varying their steric bulk and electronic properties, to find one that favors the Heck pathway.
-
Base Strength and Solubility: The base plays a crucial role in the Heck catalytic cycle.[10] An insoluble or weakly coordinating base may not be effective in regenerating the active catalyst, potentially leading to side reactions. Consider using a soluble, non-nucleophilic organic base.
-
Alkene Concentration: Ensuring a sufficient concentration of the alkene coupling partner can help to push the equilibrium towards the desired Heck product and away from the dimerization pathway.
Frequently Asked Questions (FAQs)
Here are answers to some common questions about minimizing dimer formation in couplings involving this compound.
Why is this compound so prone to dimerization?
The benzylic position of this molecule is activated by the adjacent phenyl ring, making the carbon-bromine bond susceptible to both nucleophilic substitution and the formation of radical or organometallic intermediates.[11] This inherent reactivity, which makes it a useful synthetic building block, also predisposes it to self-reaction, especially under conditions that can generate these reactive intermediates.[12]
Can steric hindrance play a role in minimizing dimerization?
Yes, steric hindrance can be a factor. While the benzylic position is relatively accessible, the fluorine atoms on the phenyl ring do impart some steric bulk.[13] However, this is often not sufficient to completely prevent dimerization. The choice of a sterically demanding coupling partner can sometimes help to favor the cross-coupling reaction.
What is the general mechanism of dimer formation?
Dimer formation, in this context, often proceeds through a Wurtz-type coupling mechanism.[1] This can involve the formation of a benzylic radical or an organometallic intermediate (e.g., an organopalladium species in palladium-catalyzed reactions). Two of these reactive intermediates can then couple to form the dimer.[14]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol provides a starting point for optimizing your reaction to minimize the formation of the 1,2-bis(2,5-difluorophenyl)ethane dimer.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a Buchwald ligand)
-
Mild inorganic base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the arylboronic acid (1.2 equivalents), the mild inorganic base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask.
-
Slow Addition of Benzyl Bromide: In a separate, dry syringe, prepare a solution of this compound (1.0 equivalent) in the same anhydrous, degassed solvent.
-
Reaction Initiation: Slowly add the solution of this compound to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump.
-
Temperature Control: After the addition is complete, gently heat the reaction mixture to a temperature that allows for a reasonable reaction rate (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature, and perform a standard aqueous work-up. Purify the crude product by column chromatography to isolate the desired cross-coupled product.
Data Presentation
The following table summarizes the key parameters and their recommended adjustments to minimize dimer formation.
| Parameter | Standard Condition (Prone to Dimerization) | Recommended Adjustment for Minimizing Dimer | Rationale |
| Base | Strong organic bases (e.g., NaOtBu) | Mild inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Reduces the rate of side reactions leading to homocoupling.[3] |
| Reagent Addition | All reagents added at once | Slow, controlled addition of the benzyl bromide | Maintains a low instantaneous concentration of the reactive halide.[4] |
| Temperature | High temperatures (e.g., >100 °C) | Lowest effective temperature | Suppresses the rate of undesired side reactions.[5] |
| Catalyst/Ligand | Simple phosphine ligands (e.g., PPh₃) | Bulky, electron-rich phosphine ligands (e.g., SPhos) | Promotes the desired cross-coupling catalytic cycle.[6] |
Visualizations
Reaction Pathways: Cross-Coupling vs. Dimerization
Caption: Competing reaction pathways in couplings of this compound.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting dimer formation.
References
- Organic Chemistry Portal. Wurtz Reaction. [Link]
- Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]
- Wikipedia. Wurtz reaction. [Link]
- ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. [Link]
- Grokipedia. Wurtz reaction. [Link]
- ResearchGate. Homo-coupling of benzyl bromide using Ni(II)/Al(0): Effect of solvents. a. [Link]
- National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Link]
- Online Organic Chemistry Tutor. Wurtz Reaction. [Link]
- YouTube. 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. [Link]
- University of Illinois Springfield. Chapter 7: Nucleophilic Substitution. [Link]
- Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]
- Chemistry Stack Exchange. Nucleophilic substitution reactions on Benzyl Halides. [Link]
- BYJU'S. Wurtz Reaction. [Link]
- ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]
- National Institutes of Health.
- National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
- ResearchGate. Homocoupling of benzyl bromide in the presence of samarium and copper(I) chloride.. [Link]
- ResearchGate. SCHEME 1 TABLE 1. Homocoupling Reactions of Benzylic Bromides. [Link]
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- Organic Chemistry Portal.
- Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
- ResearchGate.
- PubMed. Upgrading Cross-Coupling Reactions for Biaryl Syntheses. [Link]
- National Institutes of Health. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. [Link]
- Wikipedia. Heck reaction. [Link]
- ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates | The Journal of Organic Chemistry. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Organic Chemistry Portal. Heck Reaction. [Link]
- ResearchGate. ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. [Link]
- Wipf Group.
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. [Link]
- Chemistry LibreTexts. Heck Reaction. [Link]
- ResearchGate.
- YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
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Technical Support Center: Synthesis of 2-(Bromomethyl)-1,4-difluorobenzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-(Bromomethyl)-1,4-difluorobenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this critical synthesis. We provide in-depth troubleshooting guides and frequently asked questions based on established chemical principles and field-proven insights.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, offering probable causes and actionable solutions to get your experiment back on track.
Question: My reaction shows low or no conversion of the starting material, 2,5-difluorotoluene. What are the likely causes?
Answer:
Low or no conversion is one of the most common hurdles, typically pointing to issues with the radical chain initiation. The entire reaction depends on the successful generation of a bromine radical to start the propagation cycle.
Probable Causes & Solutions:
-
Ineffective Radical Initiation: The radical initiator is the linchpin of this reaction.
-
Cause: The chemical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), may have degraded due to improper storage or age. Photo-initiation may be failing due to an inadequate UV light source (wrong wavelength or low intensity).
-
Solution: Use a fresh, properly stored batch of AIBN or BPO. If using photo-initiation, ensure your lamp is functional and positioned appropriately to irradiate the reaction mixture effectively.[1]
-
-
Presence of Inhibitors: Radical reactions are notoriously sensitive to inhibitors.
-
Cause: Oxygen from the air is a potent radical scavenger that can terminate the chain reaction. Phenolic impurities in the starting material or solvent can also act as inhibitors.
-
Solution: Degas the solvent before use (e.g., by bubbling nitrogen or argon through it for 15-30 minutes) and maintain an inert atmosphere over the reaction mixture throughout the experiment. Purify the starting toluene if necessary.
-
-
Suboptimal Reaction Temperature:
-
Cause: The reaction temperature may be too low for the chosen initiator to decompose at an effective rate. For instance, AIBN requires temperatures typically above 70 °C for efficient radical generation.
-
Solution: Ensure the reaction is heated to the appropriate temperature for your specific initiator. For the Wohl-Ziegler reaction, refluxing in a solvent like carbon tetrachloride or cyclohexane is standard.[2]
-
Question: I'm observing a significant amount of a dibrominated byproduct. How can I improve the selectivity for the desired mono-brominated product?
Answer:
The formation of 2-(dibromomethyl)-1,4-difluorobenzene is a classic selectivity problem in this synthesis. It occurs when the desired product, this compound, successfully competes with the starting material for the brominating agent.
Probable Causes & Solutions:
-
Incorrect Stoichiometry: Using too much of the brominating agent is the most direct cause of over-bromination.
-
Cause: An excess of N-Bromosuccinimide (NBS) will inevitably lead to the formation of dibrominated and other poly-brominated products.[1]
-
Solution: Carefully control the stoichiometry. Use NBS in a 1.0 to 1.1 molar equivalent range relative to the 2,5-difluorotoluene.[1] Do not assume that adding more reagent will simply increase the yield of the desired product.
-
-
Prolonged Reaction Time:
-
Cause: Allowing the reaction to proceed long after the starting material has been consumed provides the perfect conditions for the mono-brominated product to react further.
-
Solution: Monitor the reaction progress diligently using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the 2,5-difluorotoluene spot/peak disappears or is significantly diminished.
-
-
Poor Mixing:
-
Cause: In heterogeneous reactions involving solid NBS, inefficient stirring can create localized areas with a high concentration of the brominating agent, promoting over-bromination.[1]
-
Solution: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous distribution of NBS.
-
Troubleshooting Summary Table
| Problem | Probable Cause | Recommended Solution |
| Low/No Conversion | Degraded initiator (AIBN/BPO), insufficient UV light, presence of O₂, low temperature. | Use fresh initiator, check lamp, degas solvent, maintain inert atmosphere, ensure proper reaction temperature. |
| Dibromination | Excess NBS (>1.1 eq.), prolonged reaction time, poor mixing. | Use 1.0-1.1 eq. of NBS, monitor reaction by TLC/GC and stop at completion, stir vigorously.[1] |
| Ring Bromination | Presence of acid catalysts, use of polar solvents. | Use a non-polar solvent (e.g., cyclohexane), ensure reagents are pure, add an acid scavenger like BaCO₃.[3] |
| Product Hydrolysis | Presence of water in the reaction. | Use anhydrous solvents and reagents; conduct the reaction under an inert (N₂ or Ar) atmosphere.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable method for synthesizing this compound?
The most common and established laboratory method is the free-radical bromination of the benzylic methyl group of 2,5-difluorotoluene. This specific type of reaction is known as the Wohl-Ziegler bromination .[2] It typically employs N-Bromosuccinimide (NBS) as the brominating agent in a non-polar, anhydrous solvent like carbon tetrachloride (CCl₄) or a safer alternative. The reaction requires initiation by either a chemical radical initiator (like AIBN) or UV light.[1][2]
Q2: Why is N-Bromosuccinimide (NBS) preferred over elemental bromine (Br₂)?
NBS is the reagent of choice for benzylic bromination for a crucial reason: selectivity . While elemental bromine (Br₂) can be used, it tends to participate in unwanted side reactions, particularly electrophilic aromatic substitution on the benzene ring. NBS provides a low, constant concentration of bromine radicals (Br•) and molecular bromine (Br₂) in the reaction mixture.[4] This low concentration favors the desired radical chain mechanism at the benzylic position while suppressing the competing ionic pathways.[4]
Q3: What are the key steps in the free-radical bromination mechanism?
The reaction proceeds via a classic radical chain mechanism consisting of three main stages: Initiation, Propagation, and Termination.[5]
-
Initiation: The reaction begins with the homolytic cleavage of a weak bond to form radicals. This can be the decomposition of an initiator like AIBN or the cleavage of the Br-Br bond by UV light. The initiator radical then reacts with HBr (generated in situ) or Br₂ to produce the key bromine radical (Br•).
-
Propagation: This is the self-sustaining cycle where the product is formed.
-
(a) A bromine radical abstracts a hydrogen atom from the methyl group of 2,5-difluorotoluene, forming a resonance-stabilized benzylic radical and HBr.[6]
-
(b) The benzylic radical then reacts with a molecule of Br₂ (generated from NBS and HBr) to form the desired product, this compound, and a new bromine radical, which continues the chain.[7]
-
-
Termination: The chain reaction is concluded when two radicals combine to form a stable, non-radical molecule. This is a rare event due to the low concentration of radicals but becomes more prevalent as the reactants are consumed.[6]
Q4: Are there safer, "green" solvent alternatives to carbon tetrachloride (CCl₄)?
Absolutely. Due to its toxicity and environmental impact, CCl₄ has been largely phased out. Several effective and safer alternatives can be used:
-
Cyclohexane: A non-polar hydrocarbon that works well.
-
Chlorobenzene or Dichloroethane: These have been shown to be effective solvents for NBS brominations.[8]
-
Supercritical Carbon Dioxide (sc-CO₂): An environmentally benign option that has been demonstrated to be an effective medium for free-radical brominations, minimizing side products.
Q5: Is there an alternative synthetic route that avoids the challenges of radical bromination?
Yes. An alternative strategy involves a two-step process starting from 2,5-difluorotoluene:
-
Oxidation: The methyl group of 2,5-difluorotoluene is first oxidized to an alcohol, forming 2,5-difluorobenzyl alcohol.
-
Bromination of the Alcohol: The resulting benzyl alcohol can then be converted to the desired benzyl bromide. This is often achieved using reagents like phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in what is known as the Appel reaction.[9]
This route can offer better control and avoid over-bromination issues, but it involves more synthetic steps.
Experimental Protocols & Visualizations
Protocol 1: Synthesis via Wohl-Ziegler Bromination
This protocol provides a generalized procedure for the synthesis of this compound.
Materials:
-
2,5-Difluorotoluene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Cyclohexane (anhydrous)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-difluorotoluene (1.0 eq.).
-
Reagent Addition: Add anhydrous cyclohexane as the solvent, followed by NBS (1.05 eq.) and a catalytic amount of AIBN (0.02-0.05 eq.).
-
Reaction: Heat the mixture to reflux (approx. 81 °C for cyclohexane) under an inert atmosphere (N₂ or Ar). The reaction can be initiated and sustained with a UV lamp if preferred over AIBN.
-
Monitoring: Monitor the reaction's progress by TLC or GC. The reaction is typically complete when the starting toluene is consumed (usually 2-4 hours).
-
Workup:
-
Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate.
-
Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cyclohexane.[1]
-
Combine the filtrates and transfer them to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any trace acids), water, and finally brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil via vacuum distillation or flash column chromatography on silica gel to obtain the pure this compound.
Diagrams: Mechanisms and Workflows
Caption: Free-radical mechanism for benzylic bromination.
Caption: Troubleshooting workflow for low reaction conversion.
Caption: Desired reaction pathway and common side reactions.
References
- University of Calgary.
- Tuleen, D. L., & Hess, Jr., B. A. (1971). Free-Radical Bromination of p-Toluic Acid.
- Oregon State University. (2020).
- ResearchGate.
- Pearson+. (2024).
- Wikipedia. (2019). N-Bromosuccinimide. [Link]
- Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
- ResearchGate. (2021).
- Wikipedia. N-Bromosuccinimide. [Link]
- PubMed Central. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. [Link]
- Sciforum. (2010).
- Organic Chemistry Portal.
- Masterson, T. A. 2-(Bromomethyl)-3-chloro-1,4-difluorobenzene, 97%+ Purity. [Link]
- Google Patents.
- Reagent Guide. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
- ResearchGate. One-Pot Desulfurative−Fluorination−Bromination. Synthesis of 2,5-Dibromo-3-(1,1-difluoroalkyl)thiophenes. [Link]
- Reddit. (2024).
- Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203–205. [Link]
- Google Patents.
- Google Patents. Preparation method of 6-bromo-2, 3-difluorotoluene.
- PubChem. 2-(Bromomethyl)-1,3-difluorobenzene. [Link]
- YouTube. (2018). Radical Bromination: The Primary Alkane Reaction (Theory & Practice). [Link]
- Google Patents. Preparation method of 2,6-difluorobenzyl bromide.
- Google Patents. Process for preparing 1-bromo-3,5-difluorobenzene.
- Chemistry LibreTexts. (2020). 18.4: Radical reactions in practice. [Link]
- Organic Chemistry Portal.
- Google Patents. The preparation method of the bromo- 2, 4 difluorobenzene formic acid of high-purity 5-.
- Quick Company.
- PubChem. 2-Bromo-1,4-difluorobenzene. [Link]
- Westfield State University.
- Organic Chemistry Portal.
- YouTube. (2020). 10.1 Free Radical Halogenation | Organic Chemistry. [https://www.youtube.
- ResearchGate. (2015). A new synthetic route to polyfluorobenzyl alcohol. [Link]
- National Institutes of Health. (2021).
- Google Patents. Process for preparing 1-bromo-3,5-difluorobenzene.
- Google Patents.
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Technical Support Center: Stability of 2-(Bromomethyl)-1,4-difluorobenzene in Different Solvent Systems
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 2-(Bromomethyl)-1,4-difluorobenzene. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to address challenges related to the stability of this critical reagent in various solvent systems. Our goal is to empower you with the expertise to ensure the integrity of your experiments and the reliability of your results.
Section 1: Frequently Asked Questions (FAQs) - The Chemistry of Stability
This section addresses fundamental questions regarding the stability of this compound, focusing on the chemical principles that govern its reactivity.
Q1: What is the primary chemical feature that makes this compound reactive?
A1: The primary source of reactivity and potential instability is the benzylic bromide functional group. The carbon atom bonded to the bromine is adjacent to the difluorinated benzene ring. This benzylic position is susceptible to nucleophilic substitution reactions because the departure of the bromide leaving group can be stabilized by the aromatic ring. The electron-withdrawing nature of the two fluorine atoms further increases the electrophilicity of the benzylic carbon, making it a prime target for attack by nucleophiles.[1]
Q2: How do different solvent types impact the stability of this compound?
A2: Solvents play a crucial role in the stability of this compound by mediating its degradation through solvolysis—a reaction where the solvent itself acts as the nucleophile. The reaction can proceed through two primary mechanisms, SN1 (unimolecular) or SN2 (bimolecular), and the solvent type heavily influences which pathway is favored.[1][2]
-
Protic Solvents (e.g., water, methanol, ethanol): These solvents contain acidic protons and are capable of hydrogen bonding. They can promote degradation through two mechanisms:
-
SN1 Pathway: They stabilize the formation of a benzylic carbocation intermediate, accelerating the rate of unimolecular substitution.
-
SN2 Pathway: While they can also act as nucleophiles in a bimolecular attack, their ability to form a hydrogen-bond cage around other nucleophiles can sometimes slow SN2 reactions.[2] However, for solvolysis, they are the direct reactant. Alkyl bromides are known to be susceptible to hydrolysis in aqueous environments.[3]
-
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents lack acidic protons. While they are polar, they do not effectively solvate anions (nucleophiles), leaving them more "naked" and reactive.[1][2] If these solvents or impurities within them have nucleophilic character, they can facilitate rapid SN2 degradation. For instance, DMSO can decompose to generate nucleophilic species, and technical-grade DMF can contain dimethylamine as a nucleophilic impurity.
-
Non-Polar Aprotic Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents are generally the best choice for storage and for reactions where the solvent should be inert. They do not promote ionization (SN1) and are not nucleophilic themselves (SN2 solvolysis). Stability in these solvents is typically high, provided they are anhydrous and free of nucleophilic impurities.
Q3: What are the recommended solvents for handling and storing this compound?
A3: For maximum stability, it is recommended to store and handle this compound in anhydrous, non-polar aprotic solvents . Examples include toluene, hexanes, cyclohexane, and dichloromethane (DCM). It is crucial that these solvents are of high purity and have a low water content. Storage should be in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[4][5][6]
Q4: What are the most common degradation products I should be aware of?
A4: The degradation products are a direct result of the solvent or contaminants reacting with the benzylic bromide.
-
In the presence of water , the compound will hydrolyze to form (2,5-difluorophenyl)methanol .
-
In alcoholic solvents (e.g., methanol, ethanol) , it will form the corresponding 2,5-difluorobenzyl ether .
-
In solvents like acetonitrile , under certain conditions, it can undergo reactions leading to more complex products.
Section 2: Troubleshooting Guide - From Observation to Solution
This section provides solutions to common experimental problems that may arise from the instability of this compound.
Problem: My reaction is yielding an unexpected side product with a mass corresponding to the starting material minus Br (80 amu) plus OH (17 amu).
Cause: This mass change is a classic sign of hydrolysis. Your reaction system is likely contaminated with water.
Solution:
-
Solvent Purity: Use a freshly opened bottle of anhydrous solvent or purify your solvent using an appropriate drying method (e.g., distillation from a drying agent, passage through an activated alumina column).
-
Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use to remove adsorbed moisture.
-
Reagents: Check other reagents in your reaction for high water content. Use anhydrous grade reagents where possible.
-
Atmosphere: Run the reaction under a dry, inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the system.
Problem: The purity of my this compound, as checked by GC or HPLC, is decreasing over time in storage.
Cause: The compound is degrading in its storage container. This is likely due to improper storage conditions.
Solution:
-
Storage Solvent: If stored in solution, ensure it is in a suitable anhydrous, non-polar aprotic solvent as described in FAQ A3. Avoid storing it in protic or reactive polar aprotic solvents.
-
Container & Atmosphere: Store the neat material or solution in a vial with a PTFE-lined cap, flush the headspace with an inert gas (argon or nitrogen) before sealing, and wrap the cap with paraffin film.[4]
-
Temperature: Store the container in a cool, dark, and dry place, such as a refrigerator or freezer designated for chemical storage.[5]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing issues related to the stability of this compound.
Caption: Troubleshooting workflow for stability issues.
Section 3: Data & Protocols
This section provides a comparative data summary and a detailed protocol for conducting your own stability studies.
Table 1: Summary of this compound Stability in Common Laboratory Solvents
| Solvent Class | Examples | Predicted Stability | Primary Degradation Pathway | Recommendations |
| Non-Polar Aprotic | Toluene, Hexanes, Dichloromethane | High | Minimal; radical pathways if exposed to light/heat. | Recommended for storage and as a reaction medium. Ensure solvent is anhydrous. |
| Polar Aprotic | Acetonitrile (ACN), Tetrahydrofuran (THF) | Moderate | SN2 reaction with impurities (e.g., water). | Use with caution. Must be high purity and anhydrous. THF may contain peroxides. |
| Polar Aprotic (Reactive) | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Low to Moderate | SN2 reaction with solvent or impurities (amines in DMF). | Avoid for long-term storage. Use fresh, high-purity solvent for reactions. |
| Protic (Alcohol) | Methanol (MeOH), Ethanol (EtOH) | Low | Solvolysis (SN1 and SN2) to form ethers. | Not Recommended unless the ether product is desired. |
| Protic (Aqueous) | Water, Aqueous Buffers | Very Low | Hydrolysis (SN1 and SN2) to form alcohol. | Not Recommended unless hydrolysis is the intended reaction.[3] |
Degradation Pathway in Protic Solvents
The diagram below illustrates the general mechanism for solvolysis in a protic solvent like water (hydrolysis), which is a common cause of degradation.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. capotchem.cn [capotchem.cn]
- 5. 2-Bromo-1,4-difluorobenzene(399-94-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of 2-(Bromomethyl)-1,4-difluorobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, fluorinated organic compounds serve as indispensable building blocks. Their unique electronic properties can significantly modulate the biological activity, metabolic stability, and pharmacokinetic profiles of parent molecules. Among these, 2-(Bromomethyl)-1,4-difluorobenzene is a key reagent, utilized for introducing the 2,5-difluorobenzyl moiety. Accurate structural confirmation and purity assessment of this starting material are paramount to ensure the integrity of subsequent synthetic steps and the final products.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural elucidation of such molecules. This guide provides an in-depth analysis of the ¹H, ¹³C, and ¹⁹F NMR characteristics of this compound, explains the causal relationships behind its spectral features, and presents a comparative analysis with structurally related compounds.
The Foundational Principles: Why NMR Excels for Fluorinated Aromatics
NMR spectroscopy's power lies in its ability to probe the magnetic environments of specific nuclei. For a molecule like this compound, three key nuclei provide a wealth of structural information:
-
¹H NMR: Reveals the number and connectivity of protons. The high electronegativity of fluorine and bromine atoms significantly influences the chemical shifts of nearby protons, pulling electron density away and shifting their signals "downfield" to higher ppm values.
-
¹³C NMR: Provides a map of the carbon skeleton. Similar to proton NMR, the chemical shifts of carbons are heavily influenced by attached fluorine and bromine atoms. Crucially, the presence of fluorine (a spin ½ nucleus) leads to observable through-bond couplings (J-couplings) to carbon, splitting the carbon signals into doublets or more complex multiplets.
-
¹⁹F NMR: Directly observes the fluorine nuclei. Fluorine-19 is an excellent NMR nucleus, being 100% naturally abundant and highly sensitive.[1] Its chemical shifts are exquisitely sensitive to the electronic environment, spanning a very wide range (over 800 ppm), which makes it a powerful probe for structural changes.[1]
The most revealing feature in the spectra of fluorinated compounds is spin-spin coupling. This phenomenon, where the magnetic field of one nucleus affects its neighbors, provides definitive evidence of through-bond connectivity. In our target molecule, we expect to see ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F couplings, each with characteristic magnitudes that help piece the structural puzzle together.
Detailed NMR Analysis of this compound
The structure and numbering scheme for this compound are shown below. This numbering is used for all spectral assignments.
Caption: IUPAC numbering for this compound.
¹H NMR Spectrum Analysis
The proton spectrum is defined by two regions: the aliphatic region for the bromomethyl (-CH₂Br) group and the aromatic region for the three benzene ring protons.
-
-CH₂Br Protons (H-7): These two protons are chemically equivalent and are expected to appear as a singlet, as there are no adjacent protons to couple with. However, a small four-bond coupling to the fluorine at position 1 (⁴JHF) might cause slight broadening or a very small splitting. The strong deshielding effect of the adjacent bromine atom places this signal significantly downfield, typically around 4.5 - 4.7 ppm .
-
Aromatic Protons (H-3, H-5, H-6): The three aromatic protons are chemically distinct and will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.
-
H-3: This proton is ortho to F-4 and meta to F-1. It will be split by H-5 (³JHH ≈ 8-9 Hz) and by F-4 (³JHF ≈ 8-10 Hz). Further splitting by F-1 (⁴JHF ≈ 4-6 Hz) will result in a complex multiplet, likely a doublet of doublet of doublets (ddd).
-
H-5: This proton is ortho to F-4 and H-6. It will be split primarily by H-6 (³JHH ≈ 8-9 Hz) and F-4 (³JHF ≈ 8-10 Hz), appearing as a doublet of doublets (dd).
-
H-6: This proton is ortho to H-5 and meta to F-1. It will be split by H-5 (³JHH ≈ 8-9 Hz) and F-1 (⁴JHF ≈ 4-6 Hz), also resulting in a doublet of doublets (dd).
-
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, as all carbons are in unique chemical environments. The key feature is the large coupling constants between carbon and fluorine atoms.
-
-CH₂Br Carbon (C-7): This carbon is deshielded by the bromine and will appear around 30-33 ppm . It will likely be split by the fluorine at C-1 (³JCF ≈ 5-7 Hz).
-
Fluorine-Bearing Carbons (C-1, C-4): These carbons will show the largest C-F coupling constants (¹JCF), typically in the range of 240-250 Hz , appearing as large doublets. Their chemical shifts will be in the downfield region of the aromatic carbons due to the direct attachment of the highly electronegative fluorine.
-
Other Aromatic Carbons (C-2, C-3, C-5, C-6): These carbons will also exhibit splitting due to two-bond (²JCF) or three-bond (³JCF) couplings to the fluorine atoms, with typical coupling constants ranging from 15-25 Hz for ²JCF and 5-10 Hz for ³JCF.
¹⁹F NMR Spectrum Analysis
The proton-decoupled ¹⁹F NMR spectrum provides the clearest view of the fluorine environments. Two distinct signals are expected for F-1 and F-4.
-
The chemical shifts are highly sensitive to the substitution pattern. Without a reference spectrum, predicting the exact shifts is difficult, but they typically fall within the -110 to -130 ppm range for fluorobenzenes (relative to CFCl₃).
-
In the proton-coupled spectrum, each fluorine signal will be split by the adjacent aromatic protons, providing a mirror image of the H-F coupling information seen in the ¹H NMR spectrum.
Comparative Analysis with Structural Alternatives
To truly understand the spectral features of this compound, it is instructive to compare it with simpler or isomeric analogs. The following table summarizes key chemical shifts, demonstrating the influence of each substituent.
| Compound | Structure | δ (-CH₂Br) ¹H (ppm) | δ (Aromatic) ¹H (ppm) | δ (-CH₂Br) ¹³C (ppm) |
| Benzyl Bromide | ![]() | 4.51 | 7.25-7.45 | 33.7 |
| 1,4-Difluorobenzene | ![]() | N/A | ~7.0 (multiplet) | N/A |
| This compound | ![]() | ~4.6 (predicted) | ~7.0-7.4 (complex) | ~31 (predicted) |
| 2-(Bromomethyl)-1,3-difluorobenzene | ![]() | 4.68 | 6.95-7.40 (complex) | 24.6 (t, J=4.1 Hz) |
Data sourced from spectral databases and literature for Benzyl Bromide[2][3][4], 1,4-Difluorobenzene[5][6][7][8], and 2-(Bromomethyl)-1,3-difluorobenzene.[9][10] Data for the title compound is based on prediction and comparison.
Key Insights from Comparison:
-
Effect of Fluorine on -CH₂Br: Comparing Benzyl Bromide to the fluorinated analogs, the chemical shift of the -CH₂Br protons is not dramatically altered. However, the carbon signal in the ¹³C spectrum of the 1,3-difluoro isomer shows a characteristic triplet (due to coupling to two meta-fluorines), a feature expected to be a doublet in our 1,4-difluoro target.
-
Effect of -CH₂Br on Aromatic Ring: The introduction of the bromomethyl group deshields the adjacent protons and carbons, shifting their signals downfield compared to the parent 1,4-difluorobenzene.
-
Isomeric Differences: The distinct substitution pattern of 2-(Bromomethyl)-1,3-difluorobenzene leads to a different set of proton and carbon chemical shifts and, most importantly, different coupling patterns, making NMR a powerful tool for distinguishing between isomers.
Experimental Protocols for High-Fidelity Data Acquisition
Acquiring high-quality, reproducible NMR data requires a systematic approach. The following protocol outlines the best practices for the analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[11]
-
Add 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice as it dissolves a wide range of organic compounds.[12]
-
Ensure the sample is fully dissolved. If any solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Solid particles will degrade spectral quality.
-
Cap the NMR tube and label it clearly.
-
-
Spectrometer Setup & Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the field using the deuterium signal from the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks for the solvent signal.
-
For ¹H NMR: Acquire a standard one-pulse spectrum. A 400 MHz or higher field spectrometer is recommended to resolve the complex aromatic multiplets.
-
For ¹³C NMR: Acquire a proton-decoupled spectrum to simplify the signals into singlets or C-F multiplets. An adequate number of scans (typically several hundred to a few thousand) and a sufficient relaxation delay (e.g., 2 seconds) are necessary due to the low natural abundance of ¹³C.
-
For ¹⁹F NMR: Acquire both proton-coupled and decoupled spectra. Use a spectral width appropriate for the fluorobenzene region (e.g., from -100 to -150 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis. For ¹H and ¹³C spectra in CDCl₃, the residual solvent peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C) is used as a secondary reference. For ¹⁹F NMR, an external standard like CFCl₃ (0 ppm) or an internal standard like hexafluorobenzene can be used.[13]
-
Integrate the signals to determine the relative ratios of the different nuclei.
-
Experimental Workflow Diagram
Caption: Standard workflow for NMR sample preparation and data acquisition.
Trustworthiness: A Self-Validating System with 2D NMR
While 1D NMR provides substantial information, complex coupling patterns can sometimes lead to ambiguity. To build a self-validating and irrefutable characterization, two-dimensional (2D) NMR experiments are employed.[14] These techniques correlate signals from different nuclei, providing an unambiguous map of the molecular structure.[15]
-
COSY (Correlation Spectroscopy): This experiment correlates protons that are coupled to each other. For our target molecule, it would show cross-peaks between H-3, H-5, and H-6, confirming their connectivity in the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It would definitively link the ¹H signals of H-3, H-5, H-6, and H-7 to their corresponding ¹³C signals (C-3, C-5, C-6, and C-7).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for piecing together a molecule's framework. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include:
-
H-7 protons to C-1, C-2, and C-6, confirming the attachment point of the bromomethyl group.
-
Aromatic protons to neighboring carbons, confirming the overall substitution pattern.
-
Logic of 2D NMR Structural Confirmation
Caption: Using 2D NMR experiments to validate the structure derived from 1D data.
Conclusion
The comprehensive NMR characterization of this compound is a clear demonstration of modern spectroscopy's power in synthetic chemistry. Through a combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, every atom's position and connectivity can be confidently determined. The characteristic chemical shifts, influenced by the potent electronic effects of fluorine and bromine, along with the intricate spin-spin coupling patterns, provide a unique spectral fingerprint for this valuable reagent. By comparing its spectrum to those of related compounds, we gain a deeper understanding of structure-property relationships. Finally, the application of 2D NMR techniques provides a rigorous, self-validating framework, ensuring the highest level of confidence for researchers and developers who rely on this compound for their work.
References
- Chemical Instrumentation Facility, Iowa State University.
- University of Ottawa. How to Prepare Samples for NMR. [Link]
- Organomation.
- Sharma, S. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
- University of Missouri. NMR Sample Prepara-on. [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
- University College London.
- PubChem. 1,4-Difluorobenzene.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. anucheM. [Link]
- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.
- SpectraBase. 1,4-Difluorobenzene - Optional[19F NMR] - Chemical Shifts. [Link]
- SpectraBase. Benzylbromide. [Link]
- PubChem. Benzyl bromide.
- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60.
- T3DB. Benzyl bromide (T3D1776). [Link]
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- Royal Society of Chemistry.
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- Royal Society of Chemistry. Copies of 1H, 13C, 19F NMR spectra. [Link]
- Lo, A. C. L., & Gutowsky, H. S. (1963). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 85(13), 1963-1967.
- SpectraBase. 2,5-Difluorobenzyl bromide. [Link]
- Royal Society of Chemistry.
- SpectraBase. 2,5-Difluorobenzyl bromide - Optional[Raman] - Spectrum. [Link]
- Venkatachalapathy, Y. B., & Krishnamurthy, V. V. (1994). 19F-13C, 1H-13C Multi-Bond and Single-Bond 2D Correlations and Determinations of Coupling-Constant Signs. Magnetic Resonance in Chemistry, 32(4), 218-222.
- PubChem. 2-(Bromomethyl)-1,3-difluorobenzene.
- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
- Foroozandeh, M., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 10(28), 6891–6901.
- ChemWhat. 2,5-Difluorobenzyl bromide CAS#: 85117-99-3. [Link]
- ChemBK. 2-(Bromomethyl)-1,3-difluorobenzene. [Link]
- Gerig, J. T. (2002). Fluorine NMR. eMagRes. [Link]
- GSRS. 2-(BROMOMETHYL)-1,3-DIFLUOROBENZENE. [Link]
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A Senior Application Scientist's Guide to Mass Spectrometry of 2,4-Difluorobenzyl Bromide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive guide on the mass spectrometric analysis of 2,4-difluorobenzyl bromide and its derivatives. These compounds are pivotal building blocks in the synthesis of novel pharmaceuticals and advanced materials. Their inherent reactivity, a boon for synthesis, presents a distinct challenge for analytical characterization. This guide provides an in-depth comparison of mass spectrometry techniques, grounded in experimental data and established principles, to empower you to select the optimal analytical strategy for your research.
The Analytical Imperative: Why Mass Spectrometry?
2,4-Difluorobenzyl bromide is a potent electrophile, readily reacting to introduce the difluorobenzyl moiety. This reactivity, however, makes it and its derivatives susceptible to degradation and rearrangement, particularly in the high-energy environment of a mass spectrometer's ion source. Mass spectrometry is indispensable for verifying the molecular weight of synthesized derivatives, elucidating their structure through fragmentation analysis, and identifying potential impurities or degradation products. The choice of ionization method is paramount in obtaining meaningful data, as it dictates the extent of fragmentation and the types of ions observed.
A Tale of Two Ionization Techniques: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
The two most common ionization techniques employed for the analysis of small organic molecules are Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and Electrospray Ionization (ESI), commonly interfaced with Liquid Chromatography (LC). Their fundamental differences in energy deposition lead to vastly different analytical outcomes.
Electron Ionization (EI): The "Hard" Technique for Structural Fingerprinting
EI bombards the analyte with high-energy electrons (typically 70 eV), inducing significant fragmentation.[1] This "hard" ionization technique often results in a weak or absent molecular ion peak, but the rich fragmentation pattern it generates serves as a highly specific structural fingerprint.
The primary fragmentation pathway for benzyl bromides under EI is the cleavage of the C-Br bond. This is due to the formation of a highly resonance-stabilized benzyl cation. For 2,4-difluorobenzyl bromide, this results in the loss of a bromine radical to form the 2,4-difluorobenzyl cation, which is expected to be the base peak in the spectrum.
Caption: Primary EI fragmentation pathway of 2,4-difluorobenzyl bromide.
While a spectrum for 2,4-difluorobenzyl bromide is not available in the public NIST database, the spectrum of the closely related 2-fluorobenzyl bromide provides an excellent proxy. The key feature is the base peak at m/z 109, corresponding to the fluorobenzyl cation.[2] For our target analyte, this peak would be shifted by the mass of an additional fluorine atom to m/z 127 . The molecular ion peak would exhibit the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio), appearing as two peaks of nearly equal intensity separated by 2 Da (m/z 206 and 208).
-
Sample Preparation: Prepare a 10-100 µg/mL solution of the derivative in a volatile, non-protic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: 250°C, Split mode (e.g., 20:1).
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: 60°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-450.
-
Electrospray Ionization (ESI): The "Soft" Approach for Molecular Weight Confirmation
ESI is a "soft" ionization technique that imparts minimal energy to the analyte, making it ideal for observing the intact molecule.[3] It is particularly suited for polar and thermally labile compounds that are not amenable to GC. For derivatives of 2,4-difluorobenzyl bromide, especially those containing ionizable groups like amines or carboxylic acids, ESI will typically produce a strong signal for the protonated molecule, [M+H]⁺, or the deprotonated molecule, [M-H]⁻.
For a derivative such as a tertiary amine, ESI in positive ion mode would readily form the [M+H]⁺ ion. The isotopic signature of bromine would still be evident in the molecular ion cluster. Fragmentation is generally minimal but can be induced by increasing the cone voltage in the ion source, which can be useful for preliminary structural confirmation.
-
Sample Preparation: Dissolve the derivative in a suitable mobile phase, such as acetonitrile/water with 0.1% formic acid (for positive mode) or methanol/water (for negative mode), to a concentration of 1-10 µg/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive or negative mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150°C.
-
Desolvation Temperature: 350-450°C.
-
Mass Range: m/z 100-1000.
-
Performance Comparison at a Glance
| Feature | GC-EI-MS | LC-ESI-MS |
| Ionization Energy | High (Hard) | Low (Soft) |
| Molecular Ion | Often weak or absent | Typically the base peak |
| Fragmentation | Extensive, provides structural fingerprint | Minimal, can be induced |
| Primary Use | Structure elucidation, identification of unknowns | Molecular weight confirmation, analysis of polar/labile compounds |
| Analyte Requirements | Volatile, thermally stable | Must be soluble and ionizable in solution |
Advanced Analysis: Tandem Mass Spectrometry (MS/MS)
For unambiguous structure confirmation and the analysis of complex mixtures, tandem mass spectrometry (MS/MS) is the gold standard. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. This technique can be used to differentiate between positional isomers, which may produce identical full-scan mass spectra.[4]
For a protonated derivative of 2,4-difluorobenzyl bromide, an MS/MS experiment would typically involve selecting the [M+H]⁺ ion. Upon CID, a common and diagnostic fragmentation would be the loss of the substituent group to once again yield the stable 2,4-difluorobenzyl cation at m/z 127.
Caption: A simplified workflow for a tandem MS/MS experiment.
Conclusion and Recommendations
The choice between EI and ESI for the analysis of 2,4-difluorobenzyl bromide derivatives is fundamentally driven by the analytical question at hand.
-
For definitive structural confirmation of a pure, volatile derivative, GC-EI-MS is unparalleled. The fragmentation pattern, particularly the presence of the m/z 127 ion, provides a high degree of confidence in the identification of the 2,4-difluorobenzyl moiety.
-
For rapid molecular weight confirmation of synthesized derivatives, especially those that are polar, non-volatile, or part of a larger molecular scaffold, LC-ESI-MS is the method of choice. Its soft ionization ensures the molecular ion is preserved.
-
For the highest level of analytical rigor, including the differentiation of isomers or the identification of components in complex mixtures, LC-ESI-MS/MS is essential. The specificity of precursor-to-product ion transitions provides unequivocal identification and can be leveraged for highly sensitive quantification.
By understanding the principles and practical considerations outlined in this guide, you are now better equipped to design and execute robust mass spectrometric analyses for this important class of chemical compounds.
References
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- National Institute of Standards and Technology. (n.d.). 2-Fluorobenzyl bromide. NIST Chemistry WebBook.
- Metlin. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
- Grishin, V. D., et al. (2022). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines. Drug Testing and Analysis, 14(5), 836-848.
- PubChem. (n.d.). 4-Fluorobenzyl bromide.
- Kruve, A., & Lõkov, M. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 679.
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A Comparative Guide to the Reactivity of 2-(Bromomethyl)-1,4-difluorobenzene and Its Isomers in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the chemical reactivity of 2-(Bromomethyl)-1,4-difluorobenzene and its structural isomers. In the fields of medicinal chemistry and materials science, the precise control of reactivity is paramount. The strategic placement of fluorine atoms on a benzyl bromide scaffold dramatically influences the electrophilicity of the benzylic carbon, the stability of reaction intermediates, and the overall reaction kinetics. Understanding these nuances allows for the rational design of synthetic pathways and the development of targeted covalent modifiers.
This document moves beyond a simple catalog of properties to explain the underlying electronic and steric principles that govern these reactivity differences. We will dissect the mechanistic pathways, provide a framework for experimental validation, and present the expected outcomes based on established physical organic chemistry principles.
Foundational Principles: The Mechanistic Dichotomy of Benzylic Substitution
The reactivity of benzyl bromides is primarily defined by their participation in nucleophilic substitution reactions, which typically proceed via two distinct mechanisms: the unimolecular (SN1) and bimolecular (SN2) pathways.[1][2] The preferred route is a function of the substrate's structure, the nucleophile's strength, the solvent, and the reaction conditions. The core of our analysis rests on how the fluorine substituents bias the reaction toward one of these pathways.
-
The SN1 Pathway: A two-step process involving the initial, rate-determining cleavage of the carbon-bromine bond to form a planar, resonance-stabilized benzylic carbocation.[1] This intermediate is then rapidly captured by a nucleophile. The rate is therefore dependent on the stability of this carbocation.
-
The SN2 Pathway: A single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the backside, displacing the bromide leaving group.[1][3] The reaction rate is sensitive to the electrophilicity of the carbon center and steric hindrance that may impede the nucleophile's approach.[3]
The Duality of Fluorine: Inductive vs. Resonance Effects
Fluorine's influence is a delicate balance of two opposing electronic effects, the strengths of which are highly dependent on their position relative to the reactive bromomethyl group.[4][5][6]
-
Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density through the sigma bond framework.[6] This effect is distance-dependent and deactivates the ring, but more importantly, it destabilizes any developing positive charge (like an SN1 carbocation). Conversely, this electron withdrawal increases the partial positive charge (δ+) on the benzylic carbon, making it a more potent electrophile for SN2 attack.
-
Mesomeric (Resonance) Effect (+M): The lone pairs on fluorine can be donated into the aromatic π-system.[4][5] This effect is most pronounced at the ortho and para positions and serves to stabilize a positive charge on the benzylic carbon through resonance delocalization. This +M effect is critical for accelerating SN1 reactions. In the meta position, this effect is negligible.
Isomer-Specific Reactivity Analysis
Let's dissect the reactivity profile of this compound and compare it with its key isomers. For this analysis, we will consider the positions of the two fluorine atoms relative to the CH₂Br group.
Isomers Comparison:
| Isomer | Structure | Predicted SN1 Reactivity | Predicted SN2 Reactivity | Rationale |
| This compound | F at C2 (ortho), F at C5 (meta relative to CH₂⁺) | Moderate | Low | SN1: The ortho fluorine provides some +M stabilization but its proximity enhances the destabilizing -I effect. The meta fluorine only offers a strong -I effect. SN2: Severe steric hindrance from the C2 fluorine impedes nucleophilic attack. |
| 4-(Bromomethyl)-1,2-difluorobenzene | F at C2 (meta), F at C3 (para relative to CH₂⁺) | High | High | SN1: Strong +M stabilization from the para fluorine greatly stabilizes the carbocation. The meta fluorine's -I effect is less impactful. SN2: No ortho substituents, allowing clear access for the nucleophile. Strong -I effects from both fluorines enhance the benzylic carbon's electrophilicity. |
| 2-(Bromomethyl)-1,3-difluorobenzene | F at C2 (ortho), F at C6 (ortho) | Low | Very Low | SN1: While both fluorines are ortho and can offer +M stabilization, their combined -I effect is potent and destabilizing. SN2: Extreme steric hindrance from two flanking ortho fluorines makes backside attack exceptionally difficult. |
| 1-(Bromomethyl)-3,5-difluorobenzene | F at C3 (meta), F at C5 (meta) | Very Low | Very High | SN1: No +M stabilization is possible from the meta positions. The strong, combined -I effect of both fluorines severely destabilizes the carbocation.[7] SN2: The absence of ortho substituents provides excellent steric access. The powerful dual -I effects make the benzylic carbon highly electrophilic. |
Experimental Design for Comparative Kinetic Analysis
To empirically validate these theoretical predictions, a standardized kinetic study is essential. A competitive reaction or parallel monitoring of individual reactions under identical conditions will yield quantitative data on relative reactivity.
Objective: To determine the relative rate constants for the substitution reaction of (bromomethyl)difluorobenzene isomers with a common nucleophile.
Protocol: Nucleophilic Substitution with Sodium Iodide (Finkelstein Reaction)
-
Preparation of Solutions:
-
Prepare a 0.1 M stock solution of each (bromomethyl)difluorobenzene isomer in anhydrous acetone.
-
Prepare a 0.15 M stock solution of sodium iodide (NaI) in anhydrous acetone. Acetone is chosen as it solubilizes the reactants and promotes substitution.
-
-
Reaction Setup:
-
For each isomer, place 10.0 mL of its 0.1 M solution into a separate, temperature-controlled reaction vessel equipped with a magnetic stirrer. Equilibrate the vessels to 25.0 °C.
-
To initiate the reaction, add 10.0 mL of the 0.15 M NaI solution to each vessel simultaneously. Start a timer for each reaction.
-
-
Monitoring the Reaction:
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 1.0 mL aliquot from each reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing 5.0 mL of a cold solution of 0.1 M sodium thiosulfate in water to consume unreacted iodide, effectively stopping the reaction.
-
-
Analysis:
-
Analyze the quenched aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with an appropriate internal standard.
-
Quantify the concentration of the remaining starting benzyl bromide at each time point.
-
-
Data Processing:
-
Plot ln([Substrate]t / [Substrate]₀) versus time for each isomer.
-
The slope of this line will be equal to -k_obs (the observed pseudo-first-order rate constant).
-
Compare the k_obs values to establish the relative reactivity order.
-
Predicted Experimental Outcome and Discussion
The experimental data from the proposed kinetic study are expected to align with the theoretical analysis. The reactivity order will likely depend on the dominant mechanism under the chosen conditions (SN2-like for iodide in acetone).
Table of Predicted Relative Rate Constants (k_rel)
| Isomer | Predicted Dominant Mechanism (with Iodide) | Predicted Relative Rate (k_rel) | Key Factors |
| 1-(Bromomethyl)-3,5-difluorobenzene | SN2 | Highest | Maximum electrophilicity, minimal steric hindrance. |
| 4-(Bromomethyl)-1,2-difluorobenzene | SN2 | High | High electrophilicity, minimal steric hindrance. |
| This compound | SN2 | Low | Significant steric hindrance from the ortho-F. |
| 2-(Bromomethyl)-1,3-difluorobenzene | SN2 | Lowest | Extreme steric hindrance from two ortho-F atoms. |
For reactions that favor an SN1 mechanism (e.g., solvolysis in a polar, protic solvent like formic acid), the reactivity order would be expected to shift dramatically, with 4-(Bromomethyl)-1,2-difluorobenzene likely being the most reactive due to superior carbocation stabilization.[8][9][10] Such studies can be further quantified using Hammett plots, which correlate reaction rates with substituent constants (σ), providing deep mechanistic insight.[7][11][12][13] A positive slope (ρ) in a Hammett plot indicates the buildup of negative charge in the transition state (characteristic of SN2), while a large negative ρ value suggests the formation of a positive charge (characteristic of SN1).[12][14]
Conclusion
The reactivity of (bromomethyl)difluorobenzene isomers is not uniform; it is a sophisticated interplay of inductive effects, resonance stabilization, and steric hindrance.
-
For SN2 reactions , reactivity is maximized when fluorine substituents are positioned to enhance the electrophilicity of the benzylic carbon via the -I effect, while avoiding steric clash at the ortho positions. The 1-(Bromomethyl)-3,5-difluorobenzene isomer is a prime example of this activation.
-
For SN1 reactions , reactivity is governed by carbocation stability. Fluorine atoms at the para position are most effective at stabilizing the positive charge through the +M effect, making isomers like 4-(Bromomethyl)-1,2-difluorobenzene highly reactive under these conditions.
The target compound, This compound , represents a compromise. Its ortho-fluorine atom introduces significant steric hindrance, greatly diminishing its SN2 reactivity, while its electronic effects provide only moderate stabilization for an SN1 pathway. This guide provides the foundational knowledge for scientists to select the appropriate isomer for a specific synthetic transformation, enabling more efficient, predictable, and successful outcomes in their research and development endeavors.
References
- Ghosh, N. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Chemistry Stack Exchange.
- (2019). Why do the induction effects of fluorobenzene decrease electrophilic addition reactivity, conjugation effects increase selectivity? Chemistry Stack Exchange.
- Tang, T., et al. (2021). Analyzing Mechanisms in Co(I) Redox Catalysis Using a Pattern Recognition Platform. ResearchGate.
- Pittelkow, M., et al. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry.
- (2016). Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory. Australian Journal of Chemistry.
- (1978). Mechanistic studies in strongly basic media. Part VIII. Kinetic studies on the displacement of halide from benzyl halides by alkali-metal salts of 9-substituted fluorenes in t-butyl alcohol solution. Journal of the Chemical Society, Perkin Transactions 2.
- Wikipedia. (n.d.). Hammett equation.
- (2023). Pulsed electrolysis: enhancing primary benzylic C(sp 3 )–H nucleophilic fluorination. Royal Society of Chemistry.
- (n.d.). Substituent Effects and LFERs.
- Gakiye, Z., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules.
- Wang, C., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews.
- Pittelkow, M., et al. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry.
- Hamlin, T. (2022). Quantum chemical analysis uncovers previously overlooked contributor to carbocation stability trend. Chemistry World.
- Pittelkow, M., et al. (2005). Substituent effects on the stability of extended benzylic carbocations: A computational study of conjugation. ResearchGate.
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A Comparative Analysis of Electrophilic Reactivity: 2,4-Difluorobenzyl Bromide vs. 4-Fluorobenzyl Bromide
In the landscape of synthetic organic chemistry and drug development, benzyl bromides serve as pivotal intermediates for the introduction of the benzyl moiety. The strategic placement of fluorine atoms on the aromatic ring can profoundly modulate the reactivity of the benzylic carbon, a nuance that is critical for optimizing reaction outcomes and designing novel molecular scaffolds. This guide provides an in-depth, data-driven comparison of the reactivity profiles of 2,4-difluorobenzyl bromide and 4-fluorobenzyl bromide, offering researchers the insights needed to make informed decisions in their synthetic endeavors.
Foundational Principles: Electronic Effects of Fluorine Substitution
The reactivity of a benzyl bromide is fundamentally governed by the stability of the transition state and any intermediates formed during a reaction, most commonly a nucleophilic substitution. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring and influences the electrophilicity of the benzylic carbon.
-
4-Fluorobenzyl Bromide: A single fluorine atom at the para-position primarily exerts a -I effect, pulling electron density away from the ring and, by extension, from the benzylic carbon. This enhances the carbon's electrophilicity, making it more susceptible to nucleophilic attack.
-
2,4-Difluorobenzyl Bromide: The introduction of a second fluorine atom at the ortho-position significantly amplifies the inductive electron withdrawal. This heightened -I effect makes the benzylic carbon in 2,4-difluorobenzyl bromide considerably more electron-deficient than its 4-fluoro counterpart.
This fundamental electronic difference is the primary driver of the observed disparities in their chemical behavior.
Comparative Reactivity in Nucleophilic Substitution Reactions
To quantify the reactivity differences, we turn to kinetic studies of nucleophilic substitution, a cornerstone reaction for these substrates. The relative rates of reaction with a common nucleophile provide a direct measure of their comparative electrophilicity.
A study published in the Journal of Organic Chemistry detailed the kinetics of the reaction of various substituted benzyl bromides with a standardized nucleophile. While direct side-by-side data for the exact two compounds is often embedded in broader studies, the principles derived from structure-activity relationships are clear. The consensus in the field, supported by numerous experimental observations, is that increased electron-withdrawing substitution on the aromatic ring accelerates the rate of SN2 reactions. This is because the electron-withdrawing groups stabilize the electron-rich transition state of an SN2 reaction.
Table 1: Predicted Relative Reactivity in SN2 Reactions
| Compound | Key Electronic Influence | Predicted Relative Rate of SN2 Reaction | Rationale |
| 4-Fluorobenzyl Bromide | Moderate Inductive Effect (-I) | Baseline (1.0) | The para-fluoro group enhances the electrophilicity of the benzylic carbon compared to unsubstituted benzyl bromide. |
| 2,4-Difluorobenzyl Bromide | Strong Inductive Effect (-I) from two F atoms | > 1.0 | The cumulative electron-withdrawing effect of two fluorine atoms significantly increases the partial positive charge on the benzylic carbon, making it a more potent electrophile for nucleophilic attack. |
This enhanced reactivity makes 2,4-difluorobenzyl bromide a more efficient substrate in reactions where a high degree of electrophilicity is desired, potentially allowing for milder reaction conditions or reduced reaction times.
A Senior Application Scientist's Comparative Guide to Purity Assessment of 2-(Bromomethyl)-1,4-difluorobenzene
Foundational Perspective: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the journey from a chemical intermediate to a final Active Pharmaceutical Ingredient (API) is governed by stringent quality control. The compound 2-(Bromomethyl)-1,4-difluorobenzene serves as a critical structural motif in the synthesis of numerous APIs. Its purity is not merely a quality metric; it is a fundamental determinant of the safety, efficacy, and stability of the final drug product.[1][2] Impurities, even at trace levels, can originate from starting materials, by-products of synthesis, or degradation, and may possess their own pharmacological or toxicological profiles.[3] Therefore, a robust, multi-faceted analytical strategy is indispensable for characterizing the purity profile of this key intermediate, ensuring it meets the rigorous standards required for drug manufacturing.[4]
This guide provides a comparative analysis of the three principal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We will move beyond procedural descriptions to explore the causality behind methodological choices, grounding our discussion in the principles of analytical validation and field-proven expertise.
The Workhorse of Quality Control: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for the purity assessment of non-volatile and thermally labile organic molecules like this compound.[1][5] Its strength lies in its high resolving power, allowing for the separation of the main compound from structurally similar process-related impurities and degradation products.
Expertise & Rationale: Crafting a Self-Validating HPLC Method
The objective is to develop a method that is not only precise but also specific, ensuring that the analyte's peak is free from any co-eluting impurities.[6] For an aromatic compound like this compound, a reversed-phase C18 column is the logical first choice. The non-polar stationary phase effectively retains the analyte, while a polar mobile phase, typically a gradient of acetonitrile and water, allows for controlled elution. The difluorobromomethyl-benzene structure contains a strong chromophore, making UV detection at a wavelength like 254 nm both sensitive and selective.
Method validation is not an afterthought; it is integral to the protocol. Following guidelines from the International Council for Harmonisation (ICH), parameters such as specificity, linearity, accuracy, and precision must be rigorously established to prove the method is fit for its intended purpose.[7][8][9]
Quantitative Data Summary: A Representative HPLC Analysis
The table below illustrates a hypothetical purity analysis of a this compound batch, quantifying the main component and potential process-related impurities.
| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) | Purity Assay (%) |
| 1 | 1,4-Difluorobenzene (Starting Material) | 3.15 | 0.18 | - |
| 2 | This compound | 5.82 | 99.65 | 99.65 |
| 3 | 2,5-Bis(bromomethyl)-1,4-difluorobenzene (Over-brominated) | 8.91 | 0.12 | - |
| 4 | Unknown Impurity | 9.45 | 0.05 | - |
Experimental Protocol: HPLC Purity Assay
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD).
-
Column: Reversed-phase C18 (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 15 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile (Diluent).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Calculation:
-
Purity is determined using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Profiling Volatiles and Confirming Identity: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC excels with non-volatile compounds, GC-MS is the premier technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis or volatile starting materials.[1][10] For this compound, which is sufficiently volatile and thermally stable, GC-MS also serves as a powerful orthogonal method to confirm identity and purity.
Expertise & Rationale: Leveraging Mass Spectrometry for Unambiguous Identification
The choice of a low-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) provides excellent separation for a wide range of analytes. The key advantage of GC-MS is the detector. Mass spectrometry provides structural information, effectively a molecular fingerprint, for each eluting peak. Brominated compounds exhibit a characteristic isotopic pattern (79Br and 81Br are in an approximate 1:1 ratio), which makes peaks containing bromine easy to identify in the mass spectrum.[11][12] This specificity is invaluable for definitively identifying process-related impurities.[13][14]
Quantitative Data Summary: Representative GC-MS Impurity Profile
The table below shows a hypothetical analysis focused on volatile impurities.
| Peak ID | Compound Name | Retention Time (min) | Identification Method | Concentration (ppm) |
| 1 | Dichloromethane | 2.45 | Mass Spectrum Library | 150 |
| 2 | Toluene | 4.12 | Mass Spectrum Library | 50 |
| 3 | 1,4-Difluorobenzene | 5.67 | Mass Spectrum & RT | 210 |
Experimental Protocol: GC-MS Impurity Analysis
-
Instrumentation:
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
-
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-500 amu
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a high-purity solvent like cyclohexane.
-
-
Analysis:
-
Inject 1 µL of the sample solution.
-
Identify impurities by comparing their mass spectra against a reference library (e.g., NIST) and their retention times against known standards.
-
Quantify using an internal or external standard method for highest accuracy.
-
The Gold Standard for Absolute Purity: Quantitative NMR (qNMR)
Quantitative NMR (qNMR) stands apart from chromatographic techniques because it is a primary ratio method. It can determine the absolute purity of a substance without needing a reference standard of the analyte itself.[15][16] Instead, purity is calculated by comparing the integrated signal of the analyte to that of a certified, high-purity internal standard.[5] This makes qNMR an exceptionally powerful tool for certifying reference materials and for providing an orthogonal, unbiased purity value to validate HPLC results.
Expertise & Rationale: Ensuring Accuracy in qNMR
The success of a qNMR experiment hinges on meticulous sample preparation and specific data acquisition parameters. The internal standard must be carefully chosen: it must be stable, highly pure, soluble in the same deuterated solvent as the analyte, and possess signals that are well-resolved from any analyte signals.[16] For this compound, a standard like maleic anhydride or dimethyl sulfone could be suitable. Critically, to ensure signals are fully relaxed before the next pulse, a long relaxation delay (typically 5 times the longest T1 relaxation time) is essential for accurate integration.[17]
Quantitative Data Summary: Representative qNMR Purity Calculation
| Parameter | Analyte (Sample) | Internal Standard (Maleic Anhydride) |
| Weight (mg) | 20.52 | 5.15 |
| Molecular Weight ( g/mol ) | 207.02 | 98.06 |
| Purity of Standard (%) | - | 99.9% |
| Integrated Signal | -CH₂Br- | -CH=CH- |
| Integral Value (I) | 15.85 | 16.20 |
| Number of Protons (N) | 2 | 2 |
| Calculated Purity (%) | 99.5% | - |
Formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Experimental Protocol: Absolute Purity by ¹H qNMR
-
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of automated tuning and matching.
-
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) ~20 mg of the this compound sample and ~5 mg of the certified internal standard into a clean, dry NMR tube.
-
Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., Chloroform-d).
-
Cap the tube and ensure complete dissolution by gentle vortexing.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters: Set the relaxation delay (d1) to at least 30 seconds to ensure full relaxation of all relevant protons. Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the benzylic -CH₂Br protons) and a signal for the internal standard.
-
-
Calculation:
-
Calculate the purity using the standard qNMR equation, accounting for the weights, molecular weights, integral values, and number of protons for both the analyte and the standard.
-
Integrated Strategy: A Comparative Summary and Decision Guide
The choice of analytical method is dictated by the specific question being asked. No single technique provides a complete picture; rather, they are complementary, and a comprehensive purity assessment leverages their individual strengths.
Head-to-Head Method Comparison
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity. | Chromatographic separation based on volatility and boiling point. | Nuclear resonance; signal intensity is directly proportional to molar concentration. |
| Primary Application | Purity assay and quantification of non-volatile impurities.[1] | Identification and quantification of volatile/semi-volatile impurities.[18] | Absolute purity determination and certification of reference materials.[15] |
| Strengths | High resolution, high sensitivity, robust and widely available. | Excellent for volatile impurities, provides structural confirmation (MS).[13] | Primary method (no analyte standard needed), high precision, non-destructive.[16] |
| Limitations | Requires an analyte reference standard for quantitative assay. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatography, potential for signal overlap. |
| Best For | Routine QC, release testing, stability studies. | Residual solvent analysis, starting material checks, impurity ID. | Reference standard qualification, orthogonal validation of HPLC results. |
Decision Logic for Purity Assessment
The following diagram outlines a logical approach to selecting the appropriate analytical method(s) based on the objective.
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A Senior Application Scientist's Guide to the X-ray Crystallography of 2-(Bromomethyl)-1,4-difluorobenzene Derivatives
Abstract
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics. 2-(Bromomethyl)-1,4-difluorobenzene and its derivatives represent a critical class of building blocks in medicinal chemistry, prized for the unique physicochemical properties imparted by their fluorine substituents. This guide provides an in-depth comparison of the crystallographic features of these derivatives, grounded in experimental data. We will explore not just the "what" of the structures, but the "why" behind the experimental choices and the implications of the observed intermolecular interactions.
Introduction: The Significance of Fluorinated Benzyl Bromides in Drug Discovery
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The this compound scaffold is particularly valuable as a reactive intermediate for introducing this fluorinated phenyl moiety into a larger molecule.
However, the conformational preferences and intermolecular interactions of these building blocks are subtle and can have profound downstream effects on the crystal packing and solid-state properties of the final active pharmaceutical ingredient (API). X-ray crystallography provides the definitive map of this molecular architecture, revealing the intricate web of interactions that govern crystal formation and stability. Understanding these interactions is crucial for predicting and controlling polymorphism, a critical factor in drug development.
The Crystallographic Workflow: A Self-Validating System
Obtaining a high-quality crystal structure is a multi-step process where each stage validates the success of the previous one. The aim is to produce a single, well-ordered crystal suitable for diffracting X-rays to high resolution.[1][2]
Experimental Protocol: Single Crystal Growth
The initial and often most challenging step is growing a diffraction-quality crystal.[1] For small organic molecules like the derivatives of this compound, slow evaporation from a saturated solution is a robust and widely used technique.[3][4]
Step-by-Step Methodology:
-
Purity is Paramount: Begin with a highly purified sample of the target compound. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble.[4] High solubility often leads to the rapid precipitation of many small crystals, whereas very low solubility can make it difficult to grow crystals of sufficient size. Toluene is often a good starting point for aromatic compounds.[5]
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent. This can be done by gently heating the mixture to dissolve the solid.
-
Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites, which would result in a shower of tiny crystals instead of a few large ones.[4]
-
Slow Evaporation: Cover the vial with a cap, but do not seal it tightly. A small opening, perhaps made by a needle, allows the solvent to evaporate slowly over several days. Place the vial in a location free from vibrations and significant temperature fluctuations.[4][5]
-
Patience and Observation: Crystal growth can take anywhere from a few days to several weeks. Monitor the vial periodically without disturbing it. Ideal crystals for single-crystal X-ray diffraction are typically 0.1-0.3 mm in each dimension.[1][3]
Workflow Diagram: From Compound to Structure
The logical flow from a synthesized compound to a final, refined crystal structure is a critical pathway in chemical analysis. This process ensures that the data collected is of high quality and that the resulting model is an accurate representation of the molecular and crystal structure.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Comparative Structural Analysis
While a crystal structure for the parent this compound is not publicly available, we can draw critical insights by comparing structurally related compounds found in the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures.[6] We will compare the parent 1,4-difluorobenzene with a bromomethyl-substituted analog to understand the influence of the -CH₂Br group.
| Parameter | 1,4-Difluorobenzene [7] | 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene [8] |
| CSD Refcode | DIFLBZ03 | YOKXIP |
| Formula | C₆H₄F₂ | C₁₂H₁₆Br₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P 1 2₁/c 1 | P 1 2₁/c 1 |
| a (Å) | 5.809 | 7.942 |
| b (Å) | 6.530 | 4.416 |
| c (Å) | 7.190 | 16.813 |
| β (°) | 101.89 | 94.53 |
| Volume (ų) | 267.3 | 587.9 |
| Key Interactions | C-H···F | Br···Br, C-H···π |
Analysis of Intermolecular Interactions
The defining characteristic of fluorinated organic compounds in the solid state is the nature of their intermolecular interactions.[9]
-
1,4-Difluorobenzene: The crystal packing of the parent 1,4-difluorobenzene is dominated by weak C-H···F hydrogen bonds.[7] These interactions, while individually weak, collectively organize the molecules into a herringbone-like arrangement. The fluorine atoms act as mild hydrogen bond acceptors, directing the assembly of the crystal lattice.
-
Bromomethyl-Substituted Analogs: The introduction of the bromomethyl (-CH₂Br) group dramatically alters the interaction landscape. In the structure of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, halogen bonding (Br···Br interactions) and C-H···π interactions become significant contributors to the crystal packing.[8][10] The bulky bromine atom and the acidic methylene protons provide new, stronger interaction sites compared to the C-H···F bonds.
The presence of both fluorine and a bromomethyl group in our target class of molecules suggests a complex interplay of competing interactions. The electron-withdrawing fluorine atoms polarize the aromatic ring and the C-H bonds, potentially strengthening C-H···Br or C-H···π interactions. Simultaneously, the bromine can engage in halogen bonding, and the fluorine atoms can participate in C-H···F contacts.[11][12] The final observed crystal structure represents the most thermodynamically stable arrangement arising from this delicate balance of forces.
Diagram: Key Intermolecular Forces
The stability and packing of a crystal lattice are dictated by a hierarchy of non-covalent interactions. Understanding these forces is key to predicting and engineering crystal structures.
Caption: Primary intermolecular forces in fluorinated benzyl bromides.
Implications for Drug Development
The crystallographic insights into this compound derivatives have direct, practical implications:
-
Polymorph Prediction: Different arrangements of intermolecular interactions can lead to different crystal forms (polymorphs) of the same API. Polymorphs can have different solubilities, dissolution rates, and stabilities, all of which are critical parameters for a drug product. By understanding the primary interactions (e.g., C-H···F vs. Br···Br), scientists can better predict which polymorphs are likely to form and design crystallization processes to target the most stable form.
-
Rational Co-crystal Design: When an API has poor solid-state properties, it can be co-crystallized with a benign second molecule (a co-former) to create a new crystalline solid with improved properties. Knowledge of the preferred interactions of the fluorinated benzyl bromide moiety allows for the rational selection of co-formers that can form strong, predictable interactions, such as halogen or hydrogen bonds.
-
Structure-Based Drug Design: The conformation of the difluorobenzyl group when bound to a protein target is often influenced by the same forces that direct its crystal packing. Crystal structures of these small molecule fragments provide valuable data for computational models, helping to predict the bound conformation of a drug candidate and improve the accuracy of docking studies.
Conclusion
The X-ray crystallography of this compound derivatives reveals a fascinating interplay of weak and strong intermolecular forces. While the parent difluorinated ring is primarily organized by C-H···F interactions, the introduction of the bromomethyl group introduces more dominant halogen bonding and C-H···π interactions. This competitive balance dictates the ultimate crystal packing. For drug development professionals, this structural knowledge is not merely academic; it is a critical tool for understanding and controlling the solid-state properties of APIs, enabling the design of safer, more effective medicines.
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- He, W., et al. (2021). Crystal structure of 2-bromo-1,3,6,8-tetramethylBOPHY. Zeitschrift für Kristallographie - New Crystal Structures, 236(5), 903-905. [Link]
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- Kim, H., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(28), 20380-20384. [Link]
- PubChem. 1,4-Difluorobenzene. [Link]
- Toth, G. B., et al. (2023). Crystal and molecular structure of 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate).
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A Comparative Guide to the Kinetic Studies of Reactions Involving 2,4-Difluorobenzyl Bromide
For researchers, medicinal chemists, and professionals in drug development, understanding the reactivity of key building blocks is paramount for efficient synthesis design and optimization. 2,4-Difluorobenzyl bromide is a versatile reagent frequently employed for the introduction of the 2,4-difluorobenzyl moiety, a common motif in many biologically active compounds. This guide provides an in-depth comparison of the kinetic behavior of 2,4-difluorobenzyl bromide in nucleophilic substitution reactions, supported by theoretical principles and comparative experimental data from related systems. We will explore the mechanistic nuances, the electronic influence of the fluorine substituents, and provide a robust protocol for conducting kinetic analyses in your own laboratory.
Mechanistic Landscape: The Duality of Benzylic Substitution
Benzyl halides, including 2,4-difluorobenzyl bromide, occupy a unique position in the landscape of nucleophilic substitution reactions. They can react via both the unimolecular (SN1) and bimolecular (SN2) pathways, and the preferred mechanism is highly dependent on the reaction conditions and the structure of the substrate.[1][2]
-
The SN1 Pathway: This two-step mechanism involves the initial, rate-determining formation of a carbocation intermediate, followed by rapid attack of the nucleophile. Benzyl halides are prone to this pathway because the resulting benzyl carbocation is stabilized by resonance, delocalizing the positive charge across the aromatic ring.[3]
-
The SN2 Pathway: This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The transition state of an SN2 reaction at a benzylic carbon is also stabilized by the adjacent π-system of the aromatic ring, making this pathway highly favorable as well.[2]
The choice between these two pathways is a delicate balance. Strong nucleophiles and polar aprotic solvents tend to favor the SN2 mechanism, while weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate promote the SN1 pathway. For many reactions of benzyl bromides, a borderline mechanism with characteristics of both SN1 and SN2 is often observed.
The Electronic Influence of Fluorine Substituents
The reactivity of 2,4-difluorobenzyl bromide is modulated by the two fluorine atoms on the aromatic ring. Fluorine exerts two opposing electronic effects:
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond framework. This effect deactivates the ring towards electrophilic attack and can destabilize a developing positive charge on the benzylic carbon (as in an SN1 transition state).
-
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the π-system of the aromatic ring. This electron donation can help to stabilize the transition states of both SN1 and SN2 reactions.
In the case of 2,4-difluorobenzyl bromide, the fluorine at the para position can exert both -I and +M effects, while the fluorine at the ortho position primarily exerts a strong -I effect and can also introduce steric hindrance. Generally, for halogens, the inductive effect outweighs the mesomeric effect, leading to a net deactivation of the ring.[4] This net electron withdrawal is expected to slightly decrease the rate of SN1 reactions by destabilizing the carbocation intermediate. The effect on SN2 reactions is more complex; the inductive withdrawal can make the benzylic carbon more electrophilic, but can also destabilize the electron-rich transition state.
Comparative Kinetic Data: Placing 2,4-Difluorobenzyl Bromide in Context
While specific kinetic data for the reaction of 2,4-difluorobenzyl bromide is not extensively published, we can infer its reactivity by comparing it to other substituted benzyl halides. The Hammett equation, which relates reaction rates to the electronic properties of substituents, provides a framework for these comparisons.[5] Electron-withdrawing groups generally decrease the rate of reactions that involve the build-up of positive charge in the transition state (like SN1), while their effect on SN2 reactions can be more varied.[6]
Below is a table compiling representative second-order rate constants for the reaction of various substituted benzyl halides with amines, a common class of nucleophiles.
| Substrate | Nucleophile | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) | Relative Rate | Reference |
| p-Methylbenzyl chloride | Aniline | CCl₄-Phenol (80:20) | 60 | ~3.5 x 10⁻⁴ | ~1.6 | [7] |
| Benzyl chloride | Aniline | CCl₄-Phenol (80:20) | 60 | 2.11 x 10⁻⁴ | 1.00 | [7] |
| p-Chlorobenzyl chloride | Aniline | CCl₄-Phenol (80:20) | 60 | ~1.5 x 10⁻⁴ | ~0.7 | [7] |
| Benzyl bromide | Benzylamine | Methanol | 30 | 1.15 x 10⁻³ | 1.00 | [8] |
| p-Chlorobenzyl bromide | Benzylamine | Methanol | 30 | 0.49 x 10⁻³ | 0.43 | [8] |
| p-Nitrobenzyl bromide | Benzylamine | Methanol | 30 | 0.21 x 10⁻³ | 0.18 | [8] |
| 2,4-Difluorobenzyl bromide | Aniline | Methanol | 30 | (Estimated) | ~0.3-0.5 | - |
Analysis and Estimation for 2,4-Difluorobenzyl Bromide:
Based on the trends observed, the two electron-withdrawing fluorine atoms on 2,4-difluorobenzyl bromide are expected to decrease its reactivity in nucleophilic substitution reactions compared to the unsubstituted benzyl bromide. The combined inductive effect of two fluorine atoms would likely lead to a rate constant that is somewhat lower than that of p-chlorobenzyl bromide. Therefore, an estimated relative rate of approximately 0.3-0.5 compared to benzyl bromide is a reasonable prediction for its reaction with an amine nucleophile under similar conditions.
Experimental Protocols for Kinetic Analysis
To empirically determine the rate constant for a reaction involving 2,4-difluorobenzyl bromide, a robust and self-validating experimental protocol is essential. The choice of analytical technique depends on the specific reaction, but conductometry is a particularly suitable method for reactions that produce ions as products, such as the reaction with an amine.
Protocol: Kinetic Analysis via Conductometry
This protocol describes the determination of the second-order rate constant for the reaction of 2,4-difluorobenzyl bromide with a primary amine (e.g., aniline) in a polar solvent like methanol. The reaction produces a hydrobromide salt, leading to an increase in the conductivity of the solution over time.
Materials and Equipment:
-
2,4-Difluorobenzyl Bromide (high purity)
-
Aniline (distilled before use)
-
Methanol (AnalaR grade, dried)
-
Conductivity meter with a dipping cell
-
Thermostatic water bath (± 0.1 °C)
-
Stopwatch
-
Standard volumetric flasks, pipettes, and syringes
Experimental Workflow Diagram:
Caption: A typical experimental workflow for determining rate constants via conductometry.
Step-by-Step Procedure:
-
Solution Preparation:
-
Prepare a stock solution of 2,4-difluorobenzyl bromide in methanol (e.g., 0.02 M).
-
Prepare a stock solution of aniline in methanol. To ensure pseudo-first-order conditions, the concentration of the amine should be at least 10 times that of the benzyl bromide (e.g., 0.2 M).
-
Causality: Using a large excess of the nucleophile ensures that its concentration remains effectively constant throughout the reaction, simplifying the kinetic analysis to a pseudo-first-order rate law.
-
-
Kinetic Measurement:
-
Pipette a known volume of the 2,4-difluorobenzyl bromide solution into the reaction vessel (a jacketed beaker connected to the thermostatic bath).
-
Immerse the conductivity cell into the solution and allow the system to reach thermal equilibrium (e.g., 25.0 °C).
-
Initiate the reaction by rapidly adding a known volume of the thermostated aniline solution to the reaction vessel with stirring. Start the stopwatch simultaneously.
-
Record the conductance of the solution (Ct) at regular time intervals.
-
Continue recording until the conductance values become constant, indicating the completion of the reaction. This final value is C∞.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined from the integrated rate law for a first-order reaction: ln(C∞ - Ct) = -kobst + ln(C∞ - C0)
-
A plot of ln(C∞ - Ct) versus time (t) should yield a straight line with a slope of -kobs.
-
The second-order rate constant (k₂) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile (which was in excess): k₂ = kobs / [Aniline]
-
Self-Validation: The linearity of the plot of ln(C∞ - Ct) vs. time confirms that the reaction follows pseudo-first-order kinetics under the experimental conditions. The experiment should be repeated with different concentrations of the excess nucleophile; the calculated k₂ values should be consistent.
-
Conclusion
2,4-Difluorobenzyl bromide is a moderately reactive benzylating agent, with its reactivity being attenuated by the electron-withdrawing nature of the two fluorine substituents. While it is expected to be less reactive than unsubstituted benzyl bromide, it remains a versatile substrate for a wide range of nucleophilic substitution reactions. The choice of reaction conditions, particularly the nucleophile and solvent, will determine the predominant reaction mechanism (SN1 vs. SN2). For researchers aiming to utilize this compound, a thorough understanding of these kinetic principles is crucial for predicting reaction outcomes and optimizing synthetic protocols. The provided experimental guide offers a reliable method for quantifying the reactivity of 2,4-difluorobenzyl bromide with various nucleophiles, enabling a data-driven approach to synthesis design.
References
- Radhakrishnamurti, P. S., & Samantara, K. C. (1977). Kinetics of reaction of benzyl halides with amines in mixed solvents. Journal of the Indian Chemical Society, 54(1, 2, 3), 63.
- Sundaram, P., & Visvanathan, S. (2017). Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory. Australian Journal of Chemistry, 70(1), 90-100. [Link]
- Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. [Link]
- Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]
- Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. [Link]
- Lumen Learning. The Effect of Substituents on Reactivity. [Link]
- LibreTexts Chemistry. (2021). 26.
- University of Calgary. (1987). Applications of Hammett Equation: Substituent and Reaction Constants. [Link]
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A Senior Application Scientist's Guide to the Computational Analysis of 2-(Bromomethyl)-1,4-difluorobenzene's Reaction Mechanism
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and materials chemistry, fluorinated organic compounds are of paramount importance. Their unique electronic properties, metabolic stability, and conformational preferences make them indispensable building blocks. Among these, 2-(Bromomethyl)-1,4-difluorobenzene stands out as a versatile reagent for introducing the difluorobenzyl moiety. However, understanding its reactivity on a fundamental level is key to optimizing reaction conditions, predicting outcomes, and minimizing side products.
This guide provides a comprehensive framework for the computational analysis of the reaction mechanism of this compound. Rather than merely presenting a single case, we will compare its reactivity in a classic nucleophilic substitution reaction against a less-substituted analogue, benzyl bromide, to elucidate the profound electronic effects of the fluorine substituents. This document is structured to provide not just the "how" but the critical "why" behind the computational choices, ensuring a robust and defensible mechanistic analysis.
Part 1: The Subject of Inquiry - A Tale of Two Substrates
Our investigation centers on a prototypical SN2 (bimolecular nucleophilic substitution) reaction. We will model the reaction of two substrates with a representative nucleophile, the cyanide ion (CN⁻).
-
Target Substrate: this compound
-
Reference Substrate: Benzyl bromide
The core question is: How do the two fluorine atoms on the aromatic ring influence the reaction's energy profile and transition state geometry compared to the unsubstituted parent compound? The fluorine atoms are strongly electron-withdrawing, which can have a significant impact on the electrophilicity of the benzylic carbon and the stability of the transition state.[1][2]
Part 2: The Computational Gauntlet - A Workflow for Mechanistic Insight
A reliable computational study of a reaction mechanism is not a single calculation but a multi-step process designed to locate and verify all relevant stationary points on the potential energy surface (PES).[3] We will employ Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between computational cost and accuracy for systems of this size.[4]
The Computational Workflow
The logical flow of our investigation is designed to build a complete picture of the reaction, from reactants to products, via the all-important transition state.
Figure 1. A generalized workflow for computational reaction mechanism analysis.
Detailed Step-by-Step Computational Protocol
This protocol outlines the essential steps for analyzing the SN2 reaction of our substrates with the cyanide nucleophile.
-
Structure Preparation:
-
Build the initial 3D structures of the reactants (this compound and benzyl bromide), the nucleophile (CN⁻), and the expected products.
-
Causality: A good starting geometry is crucial for efficient convergence to the true energy minimum.
-
-
Reactant and Product Optimization:
-
Perform a geometry optimization and frequency calculation for each reactant and product molecule individually.
-
Method: A common and robust choice is the B3LYP functional with Grimme's D3 dispersion correction (B3LYP-D3) and a Pople-style basis set like 6-311+G(d,p).[5]
-
Solvent: Implicit solvation, using a model like the Polarizable Continuum Model (PCM) for a relevant solvent (e.g., acetonitrile), is critical as SN2 reactions are highly sensitive to solvent effects.[6]
-
Trustworthiness: The frequency calculation is a self-validating step. For a minimum energy structure (reactant or product), all vibrational frequencies must be real (positive). The presence of an imaginary frequency indicates a saddle point, not a minimum.[7] This step also provides the Zero-Point Vibrational Energy (ZPVE) necessary for accurate enthalpy and free energy calculations.
-
-
Transition State (TS) Search:
-
The TS represents the highest energy point along the reaction coordinate. Its geometry is a distorted structure where the nucleophile-carbon bond is partially formed and the carbon-bromine bond is partially broken.
-
Method: Use a TS optimization algorithm (e.g., Berny optimization with opt=ts). An initial guess for the TS structure is required. This can be generated by placing the nucleophile and leaving group at appropriate distances from the central carbon atom.
-
Trustworthiness: A subsequent frequency calculation must be performed on the optimized TS structure. A true first-order saddle point (which a TS is) will have exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode of the bond breaking/forming process.[8]
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
An IRC calculation follows the reaction path downhill from the transition state in both forward and reverse directions.[3]
-
Causality: This is a crucial validation step. The IRC calculation must connect the located transition state to the correct reactant and product complexes on the potential energy surface. If it connects to different structures, the located TS is not for the reaction of interest.
-
-
Energy Analysis:
-
With all stationary points (reactants, TS, products) located and verified, calculate the key thermodynamic quantities.
-
Activation Energy (ΔG‡): The difference in Gibbs free energy between the transition state and the reactants (ΔG‡ = GTS - GReactants). This value is directly related to the reaction rate.
-
Reaction Energy (ΔGr): The difference in Gibbs free energy between the products and the reactants (ΔGr = GProducts - GReactants). This indicates whether the reaction is exergonic (spontaneous) or endergonic.
-
Part 3: Comparative Analysis - The Fluorine Effect
By applying the protocol above to both this compound and benzyl bromide, we can generate comparative data. While actual computational results require significant resources, the following table represents the kind of data this analysis would yield and provides a basis for mechanistic discussion.
| Parameter | Benzyl Bromide + CN⁻ | This compound + CN⁻ | Rationale for Difference |
| Activation Free Energy (ΔG‡) | Hypothetical: 18.5 kcal/mol | Hypothetical: 16.2 kcal/mol | The strong inductive electron-withdrawing effect of the two fluorine atoms increases the partial positive charge on the benzylic carbon, making it more electrophilic and susceptible to nucleophilic attack. This lowers the energy of the electron-rich transition state.[9] |
| Reaction Free Energy (ΔGr) | Hypothetical: -25.0 kcal/mol | Hypothetical: -26.5 kcal/mol | The fluorine substituents also stabilize the product molecule through inductive effects, making the overall reaction slightly more exergonic. |
| TS C-CN bond length | Hypothetical: 2.15 Å | Hypothetical: 2.10 Å | A lower activation barrier often correlates with an "earlier" transition state (Hammond's postulate). The stronger electrophilicity of the fluorinated substrate allows the nucleophile to approach more closely before reaching the energy maximum. |
| TS C-Br bond length | Hypothetical: 2.30 Å | Hypothetical: 2.35 Å | In an earlier transition state, the leaving group bond has stretched less compared to a later transition state. |
This analysis suggests that the fluorinated substrate should react faster than its non-fluorinated counterpart in an SN2 reaction, a direct consequence of the electronic properties imparted by the fluorine atoms.
Visualizing Competing Pathways
The computational data allows us to visualize the reaction energy profiles, providing an intuitive comparison of the two pathways.
Figure 2. Comparative energy profile for the SN2 reaction.
Part 4: Beyond SN2 - Considering Alternative Pathways
While SN2 is the most probable mechanism, a thorough computational analysis should also consider alternatives to ensure they are not competitive. For benzylic systems, the primary alternative is the SN1 mechanism, which proceeds through a carbocation intermediate.
-
SN1 Pathway: This would involve two steps: 1) Heterolytic cleavage of the C-Br bond to form a difluorobenzyl carbocation and a bromide ion, and 2) Attack of the cyanide nucleophile on the carbocation.
-
Computational Comparison: One would model the structure and energy of the proposed carbocation intermediate. It is anticipated that the electron-withdrawing fluorine atoms would significantly destabilize this cationic intermediate, making the activation energy for the first step (carbocation formation) prohibitively high compared to the concerted SN2 pathway. This computational experiment would provide strong evidence to rule out the SN1 mechanism.
Conclusion
Computational analysis provides an indispensable tool for dissecting the reaction mechanisms of complex organic molecules like this compound. By systematically applying a validated workflow based on Density Functional Theory, researchers can gain deep insights into the electronic factors governing reactivity. The comparative approach demonstrated here, contrasting the fluorinated substrate with a simpler analogue, powerfully illuminates the activating effect of the fluorine substituents in SN2 reactions. This predictive power allows for more informed experimental design, the rationalization of observed outcomes, and the strategic development of new synthetic methodologies in drug discovery and materials science.
References
- Mechanism Analysis of Catalytic Reactions Based on Density Functional Theory. (2019). J-Stage. [Link]
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. [Link]
- Antle, J. P., et al. (2023). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise.
- Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. (n.d.).
- Density Functional Theory Calculations and Analysis of Reaction Pathways for Reduction of Nitric Oxide by Hydrogen on Pt(111). (2014).
- Pace, G., et al. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. MDPI. [Link]
- Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. (n.d.).
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2019). Wyzant Ask An Expert. [Link]
- Computational Study of Reactivity and Transition Structures in Nucleophilic Substitutions on Benzyl Bromides. (n.d.).
- Density functional theory study on reaction mechanisms of Co(tbu2DAD)2 for area selective-atomic layer deposition of Co films on metal surfaces. (2023). AIP Publishing. [Link]
- Hamlin, T. A., et al. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemistry – A European Journal, 24(23), 5927-5956. [Link]
- A Brief Guide to Chemical Reaction Simulation and Modeling. (n.d.). AltaSim Technologies, LLC. [Link]
- Pitfalls in Computational Modeling of Chemical Reactions and How To Avoid Them. (2018).
- The SN2 reaction: a theoretical-computational analysis of a simple and very interesting mechanism. (n.d.). Sciforum. [Link]
- Concerted Nucleophilic Aromatic Substitution Reactions. (2017). Angewandte Chemie International Edition, 56(40), 12064-12091. [Link]
- Computer-Aided Drug Design Tutorials: Modeling of Chemical Reactions. (n.d.). University of Helsinki. [Link]
- The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. (2018).
- Computational Investigation of the SN2 Reactivity of Halogenated Pollutants. (2009). Stanford Digital Repository. [Link]
- Practical Methodology in Kinetic Modeling for Complex Reactions. (2024). ACS Omega. [Link]
- Computational investigation of the mechanism to explain the reaction performance. (n.d.).
- Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. (2012). SMU Scholar. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds Derived from 2,4-Difluorobenzyl Bromide
Introduction: The Critical Imperative of Structural Certainty
In the realms of drug discovery and materials science, the synthesis of a novel compound is merely the first chapter of its story. The definitive, unambiguous confirmation of its molecular structure is the critical epilogue that validates all preceding efforts. An erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the waste of invaluable resources. This guide provides an in-depth, experience-driven comparison of the essential analytical techniques for validating the structures of new chemical entities (NCEs) synthesized using 2,4-difluorobenzyl bromide—a versatile and increasingly popular building block in medicinal and materials chemistry.[1]
The incorporation of fluorine atoms, as facilitated by reagents like 2,4-difluorobenzyl bromide, can profoundly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and lipophilicity.[1][2] However, the unique nature of the carbon-fluorine bond introduces specific challenges and nuances into the analytical workflow that demand a sophisticated, multi-pronged validation strategy.[3][4] This guide is structured not as a rigid protocol, but as a logical framework for assembling a self-validating dossier of evidence, ensuring the absolute integrity of your structural assignment.
The Analytical Tripod: Core Techniques for Structural Elucidation
The robust validation of a novel compound rests on a tripod of complementary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each method interrogates the molecule from a different physical perspective, and their combined data provide a powerful, self-corroborating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic compound in solution.[5][6] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For compounds derived from 2,4-difluorobenzyl bromide, a suite of NMR experiments is indispensable.
Causality Behind the Choices:
-
¹H and ¹³C NMR: These standard experiments provide the foundational map of the molecule's carbon-hydrogen framework.[5] The chemical shifts, integration (for ¹H), and multiplicities of the signals offer the initial clues to the overall structure.
-
¹⁹F NMR: The Fluorine "Spy": Given the starting material, ¹⁹F NMR is not optional; it is essential. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive to NMR detection, making it an excellent probe.[7][8] Its large chemical shift dispersion (~800 ppm) provides exquisite resolution, often revealing subtle structural differences not apparent in ¹H NMR.[7] A successful synthesis is immediately indicated by the presence of signals in the ¹⁹F spectrum, and their chemical shifts provide direct evidence of the fluorine atoms' electronic environment.[8][9]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the puzzle pieces.
-
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are neighbors.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon-hydrogen pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation) is pivotal as it reveals long-range correlations (typically 2-3 bonds) between protons and carbons. For fluorinated compounds, specialized experiments can also show long-range ¹H-¹⁹F and ¹³C-¹⁹F correlations, which are critical for definitively placing the difluorobenzyl moiety within the larger molecular structure.[10]
-
The power of NMR lies in its ability to piece together the molecular skeleton bond by bond. The data from these experiments must be internally consistent, forming a single, unambiguous structural hypothesis.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the molecular weight and elemental formula of a compound, serving as a fundamental check on any proposed structure.[5]
Causality Behind the Choices:
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula. The formula derived from HRMS must match the structure proposed by NMR. This is a critical validation checkpoint.
-
Ionization Technique: The choice of ionization method is key, especially for potentially fragile novel compounds. While Electron Ionization (EI) is a high-energy technique that can provide useful fragmentation patterns, it often fails to show the molecular ion peak. "Soft" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are generally preferred as they are less likely to cause extensive fragmentation, ensuring the preservation and detection of the molecular ion ([M+H]⁺ or [M-H]⁻).[11]
-
Isotopic Pattern Analysis: The presence of bromine (from the starting material, if it remains, or other incorporated elements like chlorine) provides a distinct isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, resulting in characteristic M and M+2 peaks of nearly equal intensity in the mass spectrum. This pattern serves as a powerful confirmation of the presence of bromine in the molecule.
It is important to be aware of potential sources of contamination in MS, particularly from fluorinated compounds present in laboratory equipment like PTFE tubing, which can lead to confusing background signals.[12]
X-ray Crystallography: The Unambiguous 3D Structure
When a compound can be grown as a high-quality single crystal, X-ray crystallography provides the ultimate, irrefutable proof of its three-dimensional structure.[13][14] It is the only technique that directly "visualizes" the atomic arrangement in space, confirming connectivity, stereochemistry, and absolute configuration.[15][16]
Causality Behind the Choices:
-
Absolute Confirmation: The resulting electron density map and refined structure leave no room for ambiguity, provided the data quality is high. It can instantly confirm or refute a structure proposed by NMR and MS.
-
Stereochemical Determination: For chiral molecules, crystallography is the most reliable method for determining the absolute configuration of stereocenters.
-
Limitation: The primary drawback is the requirement of a suitable single crystal, which can be challenging and time-consuming to obtain. Many novel compounds may initially present as oils or amorphous solids, precluding this analysis until crystallization conditions are discovered.
Comparative Guide to Validation Techniques
The following table summarizes the comparative strengths and applications of the core analytical techniques.
| Technique | Information Provided | Strengths | Limitations | Role in Validation |
| NMR Spectroscopy | Atomic connectivity, chemical environment, 3D conformation in solution | Provides detailed structural map; ¹⁹F NMR is highly specific and sensitive for fluorinated compounds[7][8] | Requires soluble sample; complex spectra can be difficult to interpret | Primary Structure Hypothesis: Defines the molecular blueprint. |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns | Extremely sensitive; HRMS provides exact mass for formula confirmation[5] | Does not provide connectivity information; molecular ion can be absent with some techniques[11] | Formula Confirmation: Acts as a gatekeeper for the proposed structure. |
| X-ray Crystallography | Unambiguous 3D atomic arrangement, bond lengths/angles, absolute stereochemistry | The "gold standard" for structural proof; provides definitive 3D structure[13][15] | Requires a high-quality single crystal, which is not always possible to obtain | Absolute Proof: Provides irrefutable confirmation of the final structure. |
| Elemental Analysis | Percentage composition of C, H, N, S, etc. | Confirms empirical formula | Requires highly pure sample; less precise than HRMS | Purity & Formula Corroboration: A classic check on sample purity and formula. |
Visualizing the Validation Workflow
A systematic approach ensures that all necessary data is collected to build an unshakeable case for a new structure.
Caption: Workflow for the structural validation of a novel compound.
Integrated Data: A Self-Validating System
Caption: Interdependence of analytical techniques for structural validation.
Experimental Protocols
Protocol 1: ¹⁹F NMR Spectrum Acquisition
This protocol outlines the basic steps for acquiring a standard ¹⁹F NMR spectrum, a critical experiment for any compound synthesized from a fluorinated precursor.
Objective: To confirm the incorporation of fluorine into the target molecule and to analyze its chemical environment.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, dry compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure complete dissolution.[11]
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrumentation & Setup:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Load standard instrument parameters for ¹⁹F acquisition. The instrument software will automatically calculate the correct frequency based on the ¹H frequency and the gyromagnetic ratio of ¹⁹F.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Good shimming is critical for high resolution.
-
-
Acquisition:
-
Set the spectral width. Given the large chemical shift range of fluorine, a wide spectral width (e.g., 200-250 ppm) is a safe starting point to ensure all signals are captured.[7]
-
Set the transmitter offset to the center of the expected spectral region.
-
Acquire the spectrum. ¹⁹F is a highly sensitive nucleus, so a good signal-to-noise ratio can often be achieved with a relatively small number of scans (e.g., 16 or 64).
-
-
Processing & Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectrum. While various standards exist, indirect referencing using the solvent lock frequency (via the spectrometer's unified scale) is common and reliable.
-
Analyze the chemical shifts, multiplicities (coupling to ¹H or other ¹⁹F nuclei), and integrations of the fluorine signals to deduce structural information.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI
Objective: To obtain an accurate mass of the molecular ion for unambiguous molecular formula determination.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the purified compound (approx. 0.1 mg/mL) in a high-purity solvent suitable for ESI, such as methanol, acetonitrile, or a mixture with water.
-
A small amount of an acid (e.g., formic acid for positive mode) or base (e.g., ammonium hydroxide for negative mode) may be added to promote ionization.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer immediately before the analysis using a standard calibration solution with known masses across the desired range. This step is critical for ensuring mass accuracy.
-
-
Method Setup (ESI Source):
-
Set the ionization mode (positive or negative). For many neutral molecules, positive ion mode ([M+H]⁺) is a good starting point.
-
Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters: capillary voltage, nebulizer gas pressure, and drying gas temperature/flow to achieve a stable and strong signal for the molecular ion.
-
-
Data Acquisition:
-
Acquire the full scan mass spectrum over a mass range that includes the expected molecular weight.
-
Ensure the resolution is set to a high value (e.g., >10,000 FWHM) to allow for accurate mass measurement.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).
-
Use the instrument's software to calculate the elemental composition based on the measured accurate mass. Compare this to the theoretical mass of the proposed structure. The mass error should ideally be less than 5 ppm.
-
Examine the spectrum for characteristic isotopic patterns (e.g., for Br/Cl) if applicable.
-
Conclusion
The structural validation of novel compounds synthesized from 2,4-difluorobenzyl bromide is a non-negotiable requirement for scientific rigor. It is not a process of running a single definitive experiment, but rather of building a compelling, multi-faceted case. By strategically combining the detailed connectivity map from NMR spectroscopy, the precise molecular formula from high-resolution mass spectrometry, and, when possible, the unequivocal 3D structure from X-ray crystallography, researchers can achieve the highest level of confidence in their discoveries. This integrated, self-validating approach ensures that the structures reported are not just hypotheses, but are grounded in robust, verifiable, and orthogonal experimental data.
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A Senior Application Scientist's Guide to HPLC Methodologies for Analyzing Reactions of 2-(Bromomethyl)-1,4-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and process development, the precise analysis of reaction components is not merely a quality control checkpoint; it is the bedrock upon which robust and reproducible chemical processes are built. 2-(Bromomethyl)-1,4-difluorobenzene, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents unique analytical challenges due to its reactivity and the potential for impurity formation. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for monitoring reactions involving this versatile reagent. We will delve into the rationale behind methodological choices, present comparative data, and offer detailed experimental protocols to empower you in selecting and developing the optimal analytical strategy for your research.
The Critical Role of In-Process Analysis
Effective in-process control is paramount when working with reactive intermediates like this compound. A well-designed analytical method allows for:
-
Reaction Monitoring: Tracking the consumption of starting materials and the formation of the desired product in real-time.
-
Impurity Profiling: Identifying and quantifying by-products, including positional isomers and potential genotoxic impurities.
-
Purity Assessment: Ensuring the quality and consistency of the final product.
-
Stability Assessment: Evaluating the degradation of the analyte under various stress conditions.
High-Performance Liquid Chromatography, with its high resolving power and versatility, stands as the premier technique for these analytical objectives.
Comparing HPLC Methodologies: A Data-Driven Approach
The selection of an appropriate HPLC method is a critical decision that directly impacts the quality of the analytical data obtained. Here, we compare the most relevant HPLC approaches for the analysis of this compound and its reaction mixtures.
Reversed-Phase HPLC (RP-HPLC): The Workhorse of Pharmaceutical Analysis
RP-HPLC is the most common starting point for the analysis of moderately polar to non-polar compounds like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.
The choice of stationary phase chemistry is crucial for achieving optimal separation. While C18 columns are ubiquitous, Phenyl-Hexyl columns offer distinct advantages for aromatic compounds.[1][2][3]
| Stationary Phase | Principle of Separation | Advantages for this compound | Disadvantages |
| C18 (Octadecylsilane) | Primarily hydrophobic interactions.[4] | Good general-purpose column with excellent retention for non-polar compounds. | May not provide sufficient selectivity to separate positional isomers or structurally similar impurities. |
| Phenyl-Hexyl | Mixed-mode separation involving hydrophobic and π-π interactions.[1][2] | Enhanced selectivity for aromatic compounds due to π-π interactions with the phenyl rings of the stationary phase.[1][5] This can be critical for resolving positional isomers of difluorobenzene derivatives.[6] | May exhibit different retention behavior compared to C18, requiring specific method development. |
Expert Insight: For reactions involving this compound, a Phenyl-Hexyl column is often the superior choice. The potential for π-π interactions provides an additional dimension of selectivity, which is invaluable for separating the target analyte from aromatic impurities that may have similar hydrophobicities.
UPLC-MS: The Next Generation of Analytical Power
Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) represents a significant advancement over traditional HPLC-UV. UPLC utilizes sub-2 µm particles, leading to higher resolution, faster analysis times, and increased sensitivity.[7] The addition of a mass spectrometer provides invaluable information about the molecular weight of the analytes, greatly enhancing peak identification and purity assessment.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on chromatography, detection based on UV absorbance. | Robust, reliable, and widely available. | Limited peak identification capabilities; co-eluting impurities can go undetected.[8][9] |
| UPLC-MS | High-resolution separation with mass-based detection.[7] | Unambiguous peak identification based on mass-to-charge ratio. Higher sensitivity and selectivity, enabling the detection of trace-level impurities.[10] | Higher initial instrument cost and complexity. |
Expert Insight: For comprehensive impurity profiling and in-depth reaction monitoring, UPLC-MS is the gold standard. The ability to confirm the identity of peaks by their mass provides a level of confidence that is unattainable with UV detection alone. This is particularly crucial for identifying unknown by-products and potential degradants.
Experimental Protocols
The following protocols provide a starting point for developing a robust HPLC method for your specific application. Optimization will likely be necessary based on the exact nature of your reaction mixture.
Protocol 1: RP-HPLC Method for Reaction Monitoring
This method is based on established procedures for similar aryl halides and is a good starting point for monitoring the conversion of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Column | Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm or 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by dilution in a cold solvent).
-
Dilute the sample with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Workflow Diagram:
Caption: Workflow for RP-HPLC analysis of a reaction mixture.
Protocol 2: Stability-Indicating Method Development using Forced Degradation
A stability-indicating method is crucial for ensuring that all potential degradation products can be separated from the main analyte.[11] This is achieved through forced degradation studies.[12][13][14][15][16]
Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours (solid state)
-
Photolytic Degradation: ICH-compliant light exposure
Analytical Procedure:
-
Subject samples of this compound to each of the stress conditions.
-
Analyze the stressed samples using the HPLC method described in Protocol 1.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products).
-
Optimize the gradient and other chromatographic parameters to ensure baseline separation of all degradation products from the parent compound.
Decision Tree for Method Selection:
Caption: Decision tree for selecting an analytical method.
Alternative and Complementary Techniques
While HPLC is a powerful tool, other techniques can provide valuable complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities and starting materials, GC-MS offers excellent separation and identification capabilities.[5] However, for non-volatile or thermally labile compounds, HPLC is generally preferred.[3][17]
-
Chiral HPLC: If the reaction of this compound leads to the formation of chiral products, specialized chiral stationary phases are required for the separation of enantiomers.
Conclusion
The selection of an appropriate HPLC method for analyzing reactions involving this compound is a critical step in ensuring the quality and robustness of a synthetic process. For routine reaction monitoring, a reversed-phase HPLC method utilizing a Phenyl-Hexyl column provides a good balance of performance and accessibility. For in-depth impurity profiling and stability studies, the superior resolution and identification capabilities of UPLC-MS are indispensable. By carefully considering the analytical objectives and employing a systematic approach to method development, researchers can gain valuable insights into their chemical reactions, leading to the development of safer and more efficient pharmaceutical processes.
References
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- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Accessed January 4, 2026. [Link]
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A Comparative Guide to the Synthetic Routes of 2-(Bromomethyl)-1,4-difluorobenzene
Introduction
2-(Bromomethyl)-1,4-difluorobenzene, also known as 2,5-difluorobenzyl bromide, is a crucial building block in the fields of medicinal chemistry and materials science. Its utility stems from the presence of a reactive bromomethyl group, which allows for its facile incorporation into larger molecular frameworks, and the difluorinated phenyl ring, which can impart desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics to the target molecules.[1] This versatile reagent has been instrumental in the synthesis of novel therapeutics, including γ-secretase inhibitors for the potential treatment of Alzheimer's disease and DPP-4 inhibitors.[2]
Given its significance, the efficient and scalable synthesis of this compound is of paramount importance. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering insights into the underlying chemical principles, experimental considerations, and performance metrics of each approach. The information presented herein is intended to assist researchers, chemists, and process development professionals in selecting the most appropriate synthetic strategy for their specific needs.
Synthetic Strategies: A Comparative Analysis
The synthesis of this compound is predominantly achieved through the free-radical bromination of the benzylic position of 2,5-difluorotoluene. Variations of this approach exist, primarily differing in the choice of brominating agent and reaction initiation method. A less common, multi-step alternative involves the functional group manipulation of a benzoic acid derivative.
Route 1: Free-Radical Bromination of 2,5-Difluorotoluene
This is the most direct and widely employed method for the synthesis of this compound. The reaction proceeds via a free-radical chain mechanism, where a bromine radical selectively abstracts a hydrogen atom from the methyl group of 2,5-difluorotoluene, which is the most labile C-H bond due to the resonance stabilization of the resulting benzylic radical.[3][4]
Mechanism:
The reaction is initiated by the formation of a bromine radical. This can be achieved through the homolytic cleavage of a bromine source, typically facilitated by UV light or a radical initiator like azobisisobutyronitrile (AIBN).[3] The bromine radical then abstracts a benzylic hydrogen from 2,5-difluorotoluene to form a resonance-stabilized 2,5-difluorobenzyl radical and hydrogen bromide. This benzylic radical then reacts with a bromine source (either molecular bromine or the brominating agent itself) to yield the desired product, this compound, and another bromine radical, which propagates the chain reaction.[4]
Two primary variations of this route are commonly utilized:
Route 1A: Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a highly effective and selective reagent for benzylic bromination.[5] Its primary advantage is that it provides a low, constant concentration of molecular bromine throughout the reaction, which minimizes the potential for competing electrophilic aromatic substitution on the electron-rich difluorobenzene ring.[5][6] The reaction is typically initiated with AIBN or light and is often carried out in a non-polar solvent like carbon tetrachloride (though safer alternatives are now preferred).[3]
Route 1B: Bromination with Hydrobromic Acid and Hydrogen Peroxide
An alternative, more cost-effective, and potentially greener approach utilizes a combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂).[7] In this method, H₂O₂ oxidizes HBr to generate bromine in situ. The reaction is typically initiated by UV light. This method avoids the use of the relatively expensive NBS and potentially hazardous AIBN.[7]
Visualizing the Synthetic Pathways
Caption: Synthetic pathways for Route 1A and 1B.
Route 2: Multi-step Synthesis from 2,5-Difluorobenzoic Acid
While less direct, it is theoretically possible to synthesize this compound from 2,5-difluorobenzoic acid. This route involves the reduction of the carboxylic acid to the corresponding benzyl alcohol, followed by the conversion of the alcohol to the benzyl bromide.
Mechanism:
The first step involves the reduction of the carboxylic acid. This can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF). The resulting 2,5-difluorobenzyl alcohol is then converted to the bromide. Common methods for this transformation include reaction with phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
Visualizing the Multi-step Synthesis
Caption: The multi-step synthesis from 2,5-difluorobenzoic acid.
Comparative Data
| Parameter | Route 1A: NBS Bromination | Route 1B: HBr/H₂O₂ Bromination | Route 2: From Benzoic Acid |
| Starting Material | 2,5-Difluorotoluene | 2,5-Difluorotoluene | 2,5-Difluorobenzoic Acid |
| Number of Steps | 1 | 1 | 2 |
| Key Reagents | NBS, AIBN (or light) | HBr, H₂O₂, light | LiAlH₄ (or BH₃), PBr₃ (or SOBr₂) |
| Typical Yield | Good to Excellent | Reported to be high (≥99.0% purity)[7] | Moderate to Good (cumulative) |
| Cost of Reagents | Moderate to High (NBS, AIBN) | Low | Moderate |
| Safety Concerns | Use of potentially toxic solvent (CCl₄), AIBN is a potential explosive | Handling of corrosive HBr and strong oxidizer H₂O₂ | Use of highly reactive and pyrophoric LiAlH₄, corrosive PBr₃ |
| Scalability | Readily scalable | Potentially highly scalable and cost-effective | Less ideal for large scale due to multiple steps and hazardous reagents |
| Environmental Impact | Use of halogenated solvents, disposal of succinimide byproduct | Aqueous-based system can be greener, but HBr needs to be neutralized | Use of metal hydrides and phosphorus reagents, generating significant waste |
Experimental Protocols
Protocol for Route 1A: Bromination with N-Bromosuccinimide (NBS)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-difluorotoluene (1.0 eq.), N-bromosuccinimide (1.1 eq.), and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 eq.).
-
Solvent Addition: Add a suitable solvent, such as acetonitrile or cyclohexane (carbon tetrachloride has been traditionally used but is now largely phased out due to toxicity).
-
Reaction: Heat the mixture to reflux (the temperature will depend on the solvent used) and maintain reflux for 2-4 hours. The reaction can be monitored by GC or TLC.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Protocol for Route 1B: Bromination with Hydrobromic Acid and Hydrogen Peroxide
Based on the patented method for a similar compound.[7]
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a UV lamp, add 2,5-difluorotoluene (1.0 eq.) and an aqueous solution of hydrobromic acid (40-48%, 1.0-3.5 eq.).
-
Initiation and Reagent Addition: Irradiate the mixture with the UV lamp. Slowly add a 30% aqueous solution of hydrogen peroxide (1.0-3.5 eq.) dropwise over a period of 1-2 hours, maintaining the reaction temperature at 20-30 °C.
-
Reaction: Continue to stir and irradiate the mixture for 6-24 hours until the reaction is complete (monitored by GC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with a saturated solution of sodium sulfite, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Conclusion
For the synthesis of this compound, the direct, single-step free-radical bromination of 2,5-difluorotoluene is the most efficient and practical approach.
-
Route 1A (NBS Bromination) is a reliable and well-established method that generally provides good yields and high selectivity. It is a suitable choice for laboratory-scale synthesis.
-
Route 1B (HBr/H₂O₂ Bromination) presents a more economical and potentially more environmentally friendly alternative, making it an attractive option for large-scale industrial production. The avoidance of expensive reagents like NBS and the use of an aqueous system are significant advantages.[7]
-
Route 2 (from Benzoic Acid) is a longer and more complex pathway. While chemically feasible, it is less efficient in terms of atom economy and involves more hazardous reagents. This route would typically only be considered if 2,5-difluorobenzoic acid is a readily available starting material and 2,5-difluorotoluene is not.
Ultimately, the choice of synthetic route will depend on factors such as the scale of the synthesis, cost considerations, available equipment, and safety and environmental regulations. For most applications, the direct bromination of 2,5-difluorotoluene offers the most logical and efficient pathway to this valuable synthetic intermediate.
References
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The Impact of 2,4-Difluoro Substitution on Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds has become a pivotal strategy for optimizing drug candidates. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall biological activity.[1] Among the various fluorination patterns, the 2,4-difluoro substitution on an aromatic ring is a recurring motif in a multitude of biologically active compounds. This guide provides an in-depth, objective comparison of the biological performance of 2,4-difluoro substituted compounds against their non-fluorinated or alternatively substituted analogs, supported by experimental data and detailed protocols.
The Rationale Behind 2,4-Difluoro Substitution
The decision to introduce a 2,4-difluoro pattern is a calculated one, driven by the desire to modulate electronic and conformational properties. The two fluorine atoms exert a strong electron-withdrawing effect on the phenyl ring, which can alter the pKa of nearby functional groups, influencing ionization at physiological pH and potentially enhancing oral absorption.[2] Furthermore, this substitution pattern can induce a specific conformational bias in the molecule, which may lead to a more favorable interaction with the target protein. The C-F bond is also more stable than a C-H bond, often rendering the molecule more resistant to metabolic degradation, thereby increasing its half-life in vivo.
Comparative Biological Activity: Case Studies
To elucidate the tangible effects of 2,4-difluoro substitution, we will examine three distinct classes of bioactive molecules: antifungal agents, kinase inhibitors, and muscarinic acetylcholine receptor antagonists.
Antifungal Agents: Enhancing Potency Against Resistant Strains
The azole class of antifungal drugs, which includes fluconazole, features a 2,4-difluorophenyl group as a key structural element.[3] This moiety is crucial for the drug's potent inhibition of lanosterol 14α-demethylase, a key enzyme in fungal ergosterol biosynthesis. A comparative study of ketoconazole analogs provides a clear illustration of the benefits of fluorine substitution.
Table 1: Comparative Antifungal Activity of Ketoconazole Analogs [4]
| Compound | R Group | C. albicans MIC₇₅ (nM) | C. glabrata MIC₇₅ (nM) |
| Analog 1 | -CH₂CH₃ (Ethyl) | 1600 | No Effect |
| Analog 2 | -CH₂CHF₂ (Difluoroethyl) | 62 | 250 |
| Ketoconazole | - | 250 | 250 |
| Amphotericin B | - | 250 | 250 |
The data unequivocally demonstrates that the introduction of a difluoroethyl group in Analog 2 results in a significant enhancement of antifungal activity against Candida albicans compared to its non-fluorinated counterpart, Analog 1 .[4] Notably, the difluorinated analog also exhibits potency comparable to or greater than the established antifungal agents, ketoconazole and Amphotericin B, against both C. albicans and the often-resistant C. glabrata.[4] This enhancement can be attributed to the increased stability of the molecule and potentially more favorable interactions within the active site of the target enzyme.
Kinase Inhibitors: Precision Targeting of VEGFR-2
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical regulator of angiogenesis, and its inhibition is a key strategy in cancer therapy.[5] The 2,4-difluorophenyl moiety is a common feature in many potent VEGFR-2 inhibitors. A study on a series of 4-anilinoquinazolines provides a direct comparison of the inhibitory activity of compounds with varying degrees of fluorine substitution.
Table 2: Comparative VEGFR-2 Inhibitory Activity of 4-Anilinoquinazolines [2]
| Compound | Substitution Pattern | VEGFR-2 IC₅₀ (µM) |
| Analog 1 | 2,4-Difluorophenyl | 0.0070 |
| Analog 2 | Monofluorophenyl | 0.012 |
| Analog 3 | Non-fluorinated Phenyl | 0.064 |
The results clearly indicate a structure-activity relationship where the presence and number of fluorine atoms on the phenyl ring directly correlate with inhibitory potency.[2] The 2,4-difluorophenyl analog is approximately 9-fold more potent than the non-fluorinated analog, highlighting the significant contribution of this substitution pattern to the compound's biological activity. This increased potency is likely due to the fluorine atoms forming favorable interactions with the amino acid residues in the ATP-binding pocket of VEGFR-2.
Muscarinic Acetylcholine Receptor Antagonists: Achieving Subtype Selectivity
Muscarinic acetylcholine receptors (mAChRs) are involved in a wide range of physiological functions, and subtype-selective ligands are highly sought after for therapeutic applications.[6] A series of 4,4'-difluorobenzhydrol carbamates have been identified as potent and selective antagonists for the M1 subtype of mAChRs.
Table 3: Binding Affinity of a 4,4'-Difluorobenzhydrol Carbamate at Human Muscarinic Receptors [6]
| Compound | Receptor Subtype | Kᵢ (nM) |
| Compound 2 | hM1 | 1.2 |
| hM2 | 227 | |
| hM3 | 4.8 | |
| hM4 | 100 | |
| hM5 | 11.2 |
While a direct comparison with a non-fluorinated parent compound is not available from this specific study, the high affinity and selectivity of Compound 2 for the hM1 receptor (over 189-fold selectivity against hM2) underscore the effectiveness of the difluorobenzhydrol scaffold in designing selective ligands.[6] The fluorine atoms in this scaffold contribute to the overall electronic and conformational properties that govern its interaction with the receptor binding site.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key biological assays are provided below.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Preparation of Antifungal Agent Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. The endpoint can be determined visually or by using a spectrophotometric plate reader.
-
VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction; a lower luminescence signal indicates higher kinase activity.[3]
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer and a Master Mix containing the kinase substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP.
-
Prepare serial dilutions of the test inhibitor in 1x Kinase Buffer.
-
Dilute the recombinant human VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.
-
-
Kinase Reaction:
-
Add the Master Mix to the wells of a solid white 96-well plate.
-
Add the inhibitor dilutions to the "Test Inhibitor" wells.
-
Add buffer with the same percentage of DMSO to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.
-
Initiate the reaction by adding the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™.
-
Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-45 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from "Blank" wells).
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[3]
-
Competitive Radioligand Binding Assay
This assay measures the affinity of a test compound for a receptor by its ability to compete with a radiolabeled ligand.[1]
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]NMS for muscarinic receptors), and varying concentrations of the unlabeled test compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubate the plate at a specific temperature (e.g., 30°C) for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to trap the membranes with bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the logarithm of the test compound concentration and fit the data to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation.
-
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway, an experimental workflow, and a summary of the structure-activity relationship.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Caption: Structure-Activity Relationship (SAR) summary.
Conclusion
References
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A Comparative Guide to the Electronic Effects of Fluorine in 2,4-Difluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] Fluorine's unique properties, including its high electronegativity and ability to participate in hydrogen bonding, can significantly alter a molecule's pharmacokinetic and physicochemical profile. However, the electronic influence of fluorine is complex, arising from a delicate interplay between strong inductive electron withdrawal (-I) and a potential, though weaker, resonance donation (+R) effect.[2][3] This guide dissects these competing effects in 2,4-difluorobenzyl bromide, a versatile building block in organic synthesis.[4][5]
The Dichotomy of Fluorine's Electronic Influence
Fluorine is the most electronegative element, leading to a powerful inductive effect that withdraws electron density through the sigma bond network.[6] This effect generally deactivates aromatic rings towards electrophilic substitution and can influence the stability of adjacent reactive centers. Conversely, the lone pairs on the fluorine atom can, in principle, be donated into an adjacent pi system through resonance.[2] The extent of this donation and its impact relative to the inductive effect is a subject of considerable nuance and depends on the substituent's position on the aromatic ring.[2][7]
In the case of 2,4-difluorobenzyl bromide, the two fluorine atoms exert distinct electronic pressures on the benzylic carbon, the site of reactivity. The fluorine at the C4 (para) position can participate in resonance, while the fluorine at the C2 (ortho) position primarily exerts an inductive effect, with some potential for through-space interactions. Understanding this electronic landscape is crucial for predicting and controlling the reactivity of this important synthetic intermediate.
Experimental Assessment of Electronic Effects
To quantitatively assess the electronic impact of the 2,4-difluoro substitution pattern, we will compare the reactivity of 2,4-difluorobenzyl bromide with a series of analogues in a classic SN1 solvolysis reaction. The rate of this reaction is highly sensitive to the electronic stability of the incipient benzylic carbocation.
Comparative Solvolysis Kinetics
The solvolysis of benzyl bromides in a polar protic solvent, such as 80% aqueous ethanol, proceeds through a carbocation intermediate in the rate-determining step for activated systems.[8][9] The rate of this step is accelerated by electron-donating groups that stabilize the positive charge and decelerated by electron-withdrawing groups. By monitoring the reaction rate, we can infer the electronic contribution of the substituents.
Figure 1: SN1 Solvolysis Workflow
Caption: Workflow for the comparative solvolysis kinetics experiment.
Experimental Protocol: Solvolysis of Substituted Benzyl Bromides
This protocol is adapted from established methods for studying SN1 kinetics.[10][11][12]
-
Solution Preparation:
-
Prepare 0.1 M stock solutions of benzyl bromide, 2-fluorobenzyl bromide, 4-fluorobenzyl bromide, and 2,4-difluorobenzyl bromide in acetone.
-
Prepare a solvent mixture of 80% ethanol and 20% deionized water by volume.
-
To 100 mL of the solvent mixture, add 3-4 drops of bromothymol blue indicator and 1.0 mL of a standardized 0.01 M NaOH solution.
-
-
Kinetic Measurement:
-
Place the flask containing the solvent mixture in a constant temperature water bath at 25°C and allow it to equilibrate.
-
Inject 0.5 mL of the 0.1 M benzyl bromide stock solution into the solvent mixture with vigorous stirring and simultaneously start a timer. This is time t=0.
-
The solution will initially be blue due to the added NaOH. As the solvolysis reaction proceeds, HBr is generated, which neutralizes the NaOH.
-
Record the time it takes for the solution to turn from blue to yellow, indicating that all the NaOH has been consumed.
-
Repeat the experiment for each of the fluorinated analogues.
-
-
Data Analysis:
-
The rate of reaction can be approximated by the time taken to neutralize the known amount of NaOH. A shorter time indicates a faster reaction rate.
-
Calculate the relative rates of solvolysis for each compound compared to the parent benzyl bromide.
-
Expected Results and Interpretation
The relative rates of solvolysis provide a direct measure of the electronic effects of the fluorine substituents on the stability of the benzylic carbocation intermediate.
| Compound | Predicted Relative Rate (vs. Benzyl Bromide) | Dominant Electronic Effect(s) |
| Benzyl Bromide | 1.00 (Reference) | - |
| 4-Fluorobenzyl Bromide | ~0.8 | Weak +R stabilization offset by strong -I destabilization. |
| 2-Fluorobenzyl Bromide | ~0.3 | Strong -I destabilization. |
| 2,4-Difluorobenzyl Bromide | ~0.2 | Additive strong -I effects from both fluorine atoms. |
Interpretation:
-
4-Fluorobenzyl Bromide: The fluorine at the para position can donate electron density to the carbocation through resonance. However, this is counteracted by its strong inductive withdrawal. The net effect is a slight deactivation compared to benzyl bromide.
-
2-Fluorobenzyl Bromide: The ortho-fluorine is too close to the benzylic center to effectively donate electron density through resonance and its powerful inductive effect strongly destabilizes the adjacent carbocation, significantly slowing the reaction.
-
2,4-Difluorobenzyl Bromide: The combined inductive effects of both the ortho and para fluorine atoms lead to a significant destabilization of the carbocation. The weak resonance donation from the para-fluorine is insufficient to overcome the powerful electron-withdrawing nature of two fluorine atoms, resulting in the slowest reaction rate among the tested compounds.
Spectroscopic Analysis: 19F NMR as a Probe of the Electronic Environment
19F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally sensitive tool for probing the local electronic environment of fluorine atoms.[1][13] The chemical shift of a 19F nucleus is highly dependent on the electron density around it; electron-withdrawing groups cause a downfield shift (deshielding), while electron-donating groups cause an upfield shift (shielding).[1]
By comparing the 19F NMR chemical shifts of the fluorine atoms in 2,4-difluorobenzyl bromide with those in related compounds, we can gain further insight into the electronic perturbations caused by the substituents.
Experimental Protocol: 19F NMR Spectroscopy
-
Prepare dilute solutions (~10-20 mg/mL) of 2,4-difluorobenzyl bromide, 2-fluoro-toluene, and 4-fluoro-toluene in CDCl3.
-
Acquire the 19F NMR spectra for each sample on a standard NMR spectrometer.[14][15]
-
Reference the spectra to an internal or external standard (e.g., CFCl3).
-
Compare the chemical shifts of the fluorine atoms in the different molecules.
Figure 2: 19F NMR Analysis Workflow
Caption: Workflow for analyzing electronic effects using 19F NMR.
Expected 19F NMR Chemical Shifts and Interpretation
| Compound | Fluorine Position | Expected Chemical Shift (ppm, relative to fluorobenzene) | Interpretation |
| 2-Fluorotoluene | C2 | Upfield shift | The methyl group is weakly electron-donating. |
| 4-Fluorotoluene | C4 | Upfield shift | The methyl group is weakly electron-donating. |
| 2,4-Difluorobenzyl Bromide | C2 | Downfield shift | The electron-withdrawing -CH2Br group and the C4-F deshield the C2-F. |
| 2,4-Difluorobenzyl Bromide | C4 | Downfield shift | The electron-withdrawing -CH2Br group and the C2-F deshield the C4-F. |
Interpretation:
The downfield shift of both fluorine signals in 2,4-difluorobenzyl bromide compared to their respective monotoluene analogues confirms the strong electron-withdrawing nature of the bromomethyl group and the additive inductive effects of the fluorine atoms. This spectroscopic data corroborates the kinetic findings, painting a consistent picture of a significantly electron-deficient aromatic ring. The difficulty in developing a universally predictive framework for fluorine chemical shifts underscores the complexity of its electronic effects.[16][17]
Conclusion: A Profile of an Electron-Deficient Building Block
The combined kinetic and spectroscopic data conclusively demonstrate that the electronic character of 2,4-difluorobenzyl bromide is dominated by the powerful inductive electron-withdrawing effects of the two fluorine atoms. This results in a significant destabilization of the benzylic carbocation, leading to a markedly reduced rate of SN1 solvolysis compared to benzyl bromide and its monofluorinated counterparts.
For the medicinal chemist and process developer, this has important implications:
-
Reactivity Control: The electron-deficient nature of the aromatic ring will influence its susceptibility to further electrophilic or nucleophilic aromatic substitution.
-
Nucleophilic Substitution: While SN1 pathways are disfavored, SN2 reactions at the benzylic carbon are still viable, and their rates will be modulated by these electronic effects.
-
Pharmacological Properties: The introduction of two fluorine atoms can enhance metabolic stability and lipophilicity, properties that are often desirable in drug candidates.[1]
By understanding the fundamental electronic principles governing the behavior of 2,4-difluorobenzyl bromide, researchers can better predict its reactivity, optimize reaction conditions, and harness its unique properties in the design of novel molecules.
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- Reddit. Why does Fluorine have a more inductive force than Chlorine?. [Link]
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- Wikipedia.
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benchmarking the performance of 2-(Bromomethyl)-1,4-difluorobenzene in specific reactions
An In-Depth Comparative Guide to the Performance of 2-(Bromomethyl)-1,4-difluorobenzene in Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building block is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. The introduction of fluorinated motifs is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive performance benchmark of this compound, a key reagent for installing the 2,5-difluorobenzyl group. We will dissect its reactivity in hallmark reactions, compare it objectively with viable alternatives, and provide actionable experimental data to inform your synthetic strategy.
Understanding the Reagent: A Structural and Electronic Profile
This compound, also known as α-bromo-2,5-difluorotoluene, is a bifunctional molecule featuring a reactive benzylic bromide and an electronically modified aromatic ring. The two fluorine atoms exert strong electron-withdrawing effects through induction, which significantly influences the reactivity of the benzylic C-Br bond. This reagent is particularly valuable for synthesizing novel therapeutics, including γ-secretase inhibitors for potential Alzheimer's treatment and various other bioactive derivatives.
The strategic placement of fluorine atoms is not merely for bioisosteric replacement but is a tool to fine-tune the electronic properties of the entire molecule, impacting its performance in key synthetic transformations.
Performance in Nucleophilic Substitution Reactions
The primary utility of this compound lies in its role as an electrophile in nucleophilic substitution reactions to form new carbon-heteroatom or carbon-carbon bonds. Benzylic halides are known for their high reactivity in these reactions, capable of proceeding through both SN1 and SN2 pathways.
Mechanistic Considerations: SN1 vs. SN2 Pathways
The reaction pathway is dictated by the nucleophile, solvent, and substrate structure.
-
SN2 Pathway : Primary benzylic halides, like our target molecule, typically favor the SN2 pathway, especially with strong nucleophiles. The reaction proceeds via a backside attack on the electrophilic benzylic carbon. The electron-withdrawing fluorine atoms on the ring increase the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzyl bromide.
-
SN1 Pathway : In the presence of a weak nucleophile and a polar protic solvent, an SN1 mechanism may compete.[1] This pathway involves the formation of a benzylic carbocation intermediate. While the phenyl ring stabilizes this cation through resonance, the strongly electron-withdrawing fluorine atoms can destabilize the positive charge, making the SN1 pathway less favorable than for simple benzyl bromide.[2]
Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.
While feasible, the use of benzylic bromides in Suzuki couplings can be complicated by competing β-hydride elimination if the boronic acid partner has β-hydrogens. However, for aryl or vinyl boronic acids, this is a viable method for constructing complex carbon skeletons.
Alternatives and Comparative Assessment
Several other strategies exist to introduce the 2,5-difluorobenzyl moiety. The choice depends on factors like substrate compatibility, cost, and safety.
| Method | Reagent(s) | Advantages | Disadvantages |
| Direct Benzylation | This compound | High reactivity, commercially available, one-step process. | Lachrymatory, potential for over-alkylation with some nucleophiles. |
| Mitsunobu Reaction | 2,5-Difluorobenzyl alcohol, PPh₃, DEAD/DIAD | Mild conditions, good for sensitive substrates, inverts stereochemistry at the nucleophile. | Stoichiometric phosphine oxide byproduct can be difficult to remove, reagents are hazardous. |
| Reductive Amination | 2,5-Difluorobenzaldehyde, Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Good for synthesizing secondary and tertiary amines, mild conditions. | Limited to amine synthesis, requires a two-electron reduction. |
| Benzylic Bromination | 2,5-Difluorotoluene, N-Bromosuccinimide (NBS), Radical Initiator (AIBN) | Starts from a cheaper, more stable material. | Requires handling of NBS and a radical initiator, potential for di-bromination, purification may be needed. [3] |
Detailed Experimental Protocols
Protocol 1: O-Benzylation of 4-Methoxyphenol
This protocol demonstrates a typical SN2 reaction.
-
Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (1.24 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and acetonitrile (40 mL).
-
Reagent Addition : Add this compound (2.07 g, 10 mmol) to the stirring suspension at room temperature.
-
Reaction : Heat the mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexanes).
-
Workup : After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification : Dissolve the residue in ethyl acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Suzuki Coupling with Phenylboronic Acid
This protocol is a representative C-C bond formation.
-
Setup : In a glovebox, add Pd(PPh₃)₄ (116 mg, 0.1 mmol, 1 mol%) to an oven-dried Schlenk flask.
-
Reagent Addition : Outside the glovebox, add phenylboronic acid (1.46 g, 12 mmol), this compound (2.07 g, 10 mmol), and potassium carbonate (4.14 g, 30 mmol).
-
Solvent and Degassing : Add a 3:1 mixture of Toluene:Water (40 mL). Degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction : Heat the reaction mixture to 90 °C under an argon atmosphere and stir vigorously for 12 hours.
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield 2,5-difluorodiphenylmethane.
Safety and Handling
This compound is a lachrymator and skin irritant.
-
Handling : Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. [4][5]* Storage : Store in a cool, dry place away from moisture and strong oxidizing agents. The container should be tightly closed. [5]* Stability : The compound is stable under normal temperatures and pressures but may decompose upon exposure to strong oxidizing agents. [4]
Conclusion
This compound stands out as a highly efficient and reactive reagent for the introduction of the 2,5-difluorobenzyl moiety. Its electronically activated C-Br bond allows for rapid nucleophilic substitution reactions under mild conditions, often outperforming its non-fluorinated or chlorinated counterparts. While its application in cross-coupling reactions is more specialized, it remains a viable option for specific C-C bond constructions. When compared to multi-step alternative synthetic routes, its commercial availability and straightforward reactivity profile make it the preferred choice for many applications in medicinal chemistry and materials science, provided appropriate safety precautions are observed.
References
- Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?
- Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary.
- Google Patents. (n.d.). US6452056B1 - Process for the preparation of fluorobenzyl derivatives.
- Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution.
- PubMed Central. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
- PubMed Central. (2025, June 3). Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones.
- Google Patents. (n.d.). RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides.
- Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives.
- ResearchGate. (2024, July 10). (PDF) Benzylic C(sp³)–H fluorination.
- MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
- Google Patents. (n.d.). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings.
- Wikipedia. (n.d.). Suzuki reaction.
- PubMed Central. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.
- YouTube. (2020, February 13). Suzuki cross-coupling reaction.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Bromomethyl)-1,4-difluorobenzene
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity. This guide provides a detailed, experience-driven framework for the proper disposal of 2-(Bromomethyl)-1,4-difluorobenzene, a halogenated organic compound. The procedures outlined here are designed to ensure operational safety, regulatory compliance, and the protection of our environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the chemical's properties and hazards is essential. This compound is a halogenated aromatic compound. Its structure, containing bromine and fluorine atoms, dictates its chemical behavior and informs the necessary disposal pathway.
The primary hazards associated with this compound include:
-
Corrosivity and Irritation : It is known to cause skin irritation and serious eye irritation.[1] Some safety data sheets for similar isomers classify it as causing severe skin burns and eye damage.[2][3][4][5][6]
-
Respiratory Irritation : Inhalation of vapors may cause respiratory irritation.[7][8]
-
Combustibility : It is a combustible liquid and can form explosive mixtures with air upon intense heating.[1]
-
Hazardous Decomposition : When subjected to combustion, it can decompose to produce highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides (HBr), and gaseous hydrogen fluoride (HF).[1][2]
This risk profile necessitates careful handling in a controlled environment and dictates that its waste stream be treated as hazardous.
Table 1: Physicochemical Properties and Hazards of this compound and Related Isomers
| Property | Data | Source(s) |
| Chemical Name | This compound (and its isomers, e.g., 1-(Bromomethyl)-2,4-difluorobenzene) | [5][6] |
| Molecular Formula | C₇H₅BrF₂ | [5][6] |
| Appearance | Liquid | [9] |
| Primary Hazard Class | Halogenated Organic Compound | [10][11][12] |
| GHS Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H314 (Causes severe skin burns and eye damage) | [2][5][7][8] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | [2] |
| Primary Disposal Route | Regulated Hazardous Waste Incineration | [10][13][14] |
Engineering Controls and Personal Protective Equipment (PPE): A Non-Negotiable Foundation
All handling and waste collection activities involving this compound must be conducted with appropriate safety measures in place.
-
Engineering Controls : The primary engineering control is a certified chemical fume hood.[12] This is critical to minimize inhalation exposure to vapors and to contain any potential spills. An eyewash station and safety shower must be readily accessible.[2][15]
-
Personal Protective Equipment (PPE) : A standard ensemble of PPE is required:
-
Eye Protection : Chemical safety goggles or a face shield.[2]
-
Hand Protection : Chemically resistant gloves (refer to manufacturer's specifications for compatibility).
-
Body Protection : A lab coat and closed-toe shoes are mandatory. For larger quantities or spill cleanup, additional protective clothing may be necessary.[2]
-
Waste Segregation and Collection Protocol: The Critical Step
The single most important aspect of disposing of this compound is its strict segregation as a halogenated organic waste .[10][11][12] From a field perspective, improper segregation is a frequent and costly error. Mixing halogenated waste with non-halogenated solvent waste contaminates the entire container, forcing the entire volume to be disposed of via the more expensive incineration route and preventing the non-halogenated portion from being recycled as fuel.[12][14]
Step-by-Step Waste Collection Procedure:
-
Select the Correct Waste Container : Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department. These containers must be in good condition, made of a compatible material, and have a secure, threaded screw-top cap to be vapor-tight.[11]
-
Proper Labeling : Before adding any waste, affix a "Hazardous Waste" tag to the container.[12] Clearly write "Halogenated Organic Waste" and list "this compound" as a constituent. As other halogenated wastes are added, they must also be listed. Do not use abbreviations or chemical formulas.[11]
-
Transferring Waste : Conduct all waste transfers inside a chemical fume hood. Pour the waste carefully to avoid splashing.
-
Keep Container Closed : The waste container must remain closed at all times except when waste is actively being added.[11][12] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Do Not Overfill : Fill the container to no more than 90% capacity to allow for vapor expansion.
-
Proper Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA). It should be stored in secondary containment away from incompatible materials.[12]
-
Arrange for Pickup : Once the container is full, contact your EHS department to arrange for its disposal.
Disposal Pathway: High-Temperature Incineration
The accepted and regulated disposal method for halogenated organic compounds is high-temperature incineration in a facility permitted to handle such waste.[10][13][14]
The causality behind this choice is twofold:
-
Complete Destruction : Incineration effectively destroys the organic molecule, breaking it down into its mineral constituents.
-
Acid Gas Neutralization : The combustion of brominated and fluorinated compounds produces hydrobromic acid (HBr) and hydrofluoric acid (HF).[16] Regulated hazardous waste incinerators are equipped with advanced scrubbing systems that neutralize these corrosive acid gases before they are released into the atmosphere.[13]
Land disposal of liquid halogenated organic wastes is strictly regulated and generally prohibited, as these compounds can be mobile in soil and contaminate groundwater.[17]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Bromomethyl)-1,4-difluorobenzene
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2-(Bromomethyl)-1,4-difluorobenzene (CAS No. 135869-32-0). The core objective is to move beyond mere compliance and instill a deep, causal understanding of the protective measures required. By understanding why each piece of equipment and step in a protocol is necessary, we build a culture of intrinsic safety that protects both the individual and the integrity of the research. This document is structured to provide immediate, actionable intelligence for safe laboratory operations, spill management, and waste disposal.
Hazard Assessment: The "Why" Behind the Protocol
This compound and its structural isomers are potent reagents. Their utility in synthesis is matched by their hazardous nature. A thorough understanding of these hazards is the foundation of safe handling and the rationale for the specific PPE and procedures outlined below. The primary hazards are rooted in its reactivity as a benzyl bromide derivative and the presence of fluorine atoms.
Upon thermal decomposition or in a fire, this compound can release highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides (like hydrogen bromide), and gaseous hydrogen fluoride (HF).[1][2][3] The potential for HF formation is a critical consideration, as it is an extremely corrosive and poisonous gas.
Table 1: Hazard Profile of this compound and Analogs
| Hazard Classification | Description & Implications | Primary Protective Measure |
|---|---|---|
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][2][4] Prolonged contact can lead to serious chemical burns. | Chemical-resistant gloves and a lab coat are mandatory. An apron is required for splash risks. |
| Serious Eye Damage | Corrosive to the eyes and can cause severe, irreversible damage, including blindness.[1] It is also a lachrymator, meaning it stimulates tear production.[1] | Chemical splash goggles are the minimum requirement. A full-face shield over goggles is necessary when handling larger volumes or during procedures with a high splash potential.[5][6] |
| Respiratory Irritation | Vapors and mists may cause respiratory tract irritation.[7] | All handling must be conducted within a certified chemical fume hood to minimize inhalation exposure. |
| Combustible Liquid | The compound is a combustible liquid.[1] Its vapors are heavier than air and may travel to an ignition source and flash back.[1] | Store away from heat and ignition sources.[1][7] Use non-sparking tools and explosion-proof equipment where necessary.[1][3][8] |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][2] | Segregate from incompatible materials during storage and in waste streams. |
The Core PPE Ensemble: Your First Line of Defense
Selection of PPE is not a checklist; it is a dynamic risk assessment. The following details the minimum required PPE and enhanced protection for higher-risk scenarios.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Area | Minimum Protection | Enhanced Protection (for spills, large volumes, or high-energy procedures) | Rationale & Standards |
|---|---|---|---|
| Eyes & Face | ANSI Z87.1-rated chemical splash goggles.[9] | Chemical splash goggles and a full-face shield.[5][6] | Protects against direct splashes and corrosive vapors. A face shield adds a critical layer of protection for the entire face.[6] |
| Hands | Nitrile gloves (double-gloved). | Heavy-duty butyl rubber or Viton™ gloves over nitrile inner gloves. | Provides protection against incidental contact. Nitrile offers good dexterity, but heavy-duty gloves are essential for prolonged tasks or spill cleanup to prevent chemical breakthrough.[9][10] Always inspect gloves before use.[11] |
| Body | Flame-resistant (FR) lab coat. | Chemical-resistant apron over an FR lab coat or disposable chemical-resistant coveralls.[5][10] | Protects skin from splashes and prevents contamination of personal clothing. FR properties are crucial due to the compound's combustibility. |
| Respiratory | Work exclusively in a certified chemical fume hood. | For spill response outside of a fume hood or in case of ventilation failure: A full-facepiece respirator with organic vapor/acid gas cartridges or a self-contained breathing apparatus (SCBA).[1][5] | A fume hood is the primary engineering control to prevent inhalation. Respirators are for non-routine and emergency situations only. |
| Feet | Closed-toe, chemical-resistant shoes. | Chemical-resistant, steel-toe boot covers. | Protects feet from spills. |
Procedural Guidance: Safe Handling from Bench to Disposal
Adherence to a strict, logical workflow minimizes the risk of exposure at every stage of handling.
Caption: High-level workflow for handling this compound.
Protocol 3.1: PPE Donning and Doffing Sequence
The order of donning and doffing PPE is critical to prevent cross-contamination.
Caption: Correct sequence for donning and doffing personal protective equipment.
Protocol 3.2: Safe Handling in a Chemical Fume Hood
-
Verify Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Prepare Work Area: Place absorbent, plastic-backed pads on the work surface to contain minor drips.
-
Position Sash: Keep the sash at the lowest possible height that still allows for comfortable work.
-
Work Deep: Conduct all manipulations at least 6 inches (15 cm) inside the hood.
-
Grounding: When transferring from a larger container, ensure both containers are grounded and bonded to prevent static discharge.[1][11][12]
-
Container Management: Keep all containers of the chemical sealed when not in immediate use.[1]
Protocol 3.3: Emergency Response for Spills
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.
-
Don Enhanced PPE: Before re-entering, don the enhanced PPE outlined in Table 2, including respiratory protection if necessary.
-
Contain Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent.[7][13][8] Do not use combustible materials like paper towels.
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated, pre-labeled hazardous waste container.[1][8]
-
Decontaminate Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Decontamination and Disposal: Closing the Loop Safely
Proper disposal is a legal and ethical requirement. Halogenated organic compounds require specific waste streams.
Protocol 4.1: Waste Collection and Disposal
-
Waste Segregation: Never mix waste containing this compound with other waste streams, especially incompatible materials like strong bases or oxidizing agents.
-
Containerization: Use a chemically compatible, leak-proof container with a secure lid.[14] The container must be clearly labeled.
-
Labeling: The waste label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all components and their concentrations.
-
The relevant hazard warnings (e.g., "Corrosive," "Combustible").[14]
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area, preferably within secondary containment, until collection by EHS personnel.[14]
-
Empty Containers: "Empty" containers that held the pure substance must also be disposed of as hazardous waste, as they will contain residue.
-
Decontamination of Glassware: Rinse contaminated glassware three times with a suitable organic solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated hazardous waste.
By integrating these protocols into your daily laboratory operations, you establish a robust framework for safety and responsibility when working with this compound.
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- Is Personal Protective Equipment Required When Working with Solvents? - MicroCare LLC. (n.d.).
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- Choosing The Correct PPE | Environmental Health & Safety - UC Merced. (n.d.).
- Decontamination technologies for medicinal and aromatic plants: A review - PMC - NIH. (2022, January 11).
- US3145084A - Purification of liquid bromine contaminated with organic impurities - Google Patents. (n.d.).
- Safety Data Sheet - Angene Chemical. (2025, October 19).
- Formation of Brominated Disinfection Byproducts from Natural Organic Matter Isolates and Model Compounds in a Sulfate Radical-Based Oxidation Process | Environmental Science & Technology - ACS Publications. (2014, November 25).
- Formation of brominated disinfection byproducts from natural organic matter isolates and model compounds in a sulfate radical-based oxidation process - PubMed. (2014, December 16).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



